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  • Product: 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride
  • CAS: 1427388-39-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride

Introduction: Unveiling a Novel Spirocyclic Scaffold in Drug Discovery The landscape of medicinal chemistry is in a perpetual state of evolution, with an increasing emphasis on the development of therapeutic candidates p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Novel Spirocyclic Scaffold in Drug Discovery

The landscape of medicinal chemistry is in a perpetual state of evolution, with an increasing emphasis on the development of therapeutic candidates possessing not only potent biological activity but also optimized physicochemical properties. Three-dimensional molecular scaffolds have garnered significant attention for their ability to explore novel chemical space and improve drug-like attributes. Among these, spirocyclic systems, which feature two rings connected by a single common atom, offer a rigid and well-defined orientation of substituents, often leading to enhanced target affinity and metabolic stability.

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride , a novel spirocyclic scaffold with potential applications in drug development. As a Senior Application Scientist, this document is structured to provide not just a list of properties, but a deeper understanding of their implications for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices for determining these properties and provide detailed, field-proven protocols.

Molecular Structure and Core Attributes

2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride is a unique molecule that combines a sulfone-containing cyclobutane ring with an azetidine ring in a spirocyclic arrangement. The hydrochloride salt form of the secondary amine is crucial for enhancing aqueous solubility and handling properties.

PropertyValueSource
Molecular Formula C₅H₁₀ClNO₂SPubChem[1]
Molecular Weight 183.66 g/mol PubChem[1]
CAS Number 1427388-39-3ChemicalBook[2]
Appearance White to off-white solidChemicalBook[2]
Storage Conditions 2-8°C, sealed storage, away from moistureChemicalBook[2]

The presence of the polar sulfone group and the ionizable secondary amine are expected to significantly influence the molecule's physicochemical behavior. The rigid spirocyclic core imparts a defined three-dimensional geometry, which can be advantageous for specific receptor interactions.

Key Physicochemical Properties and Their Significance in Drug Development

A thorough understanding of a compound's physicochemical properties is paramount for its successful development into a therapeutic agent. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.

Melting Point: An Indicator of Purity and Lattice Energy

Experimental Protocol: Capillary Melting Point Determination

This method is a straightforward and widely used technique for determining the melting point of a crystalline solid.

Causality of Experimental Choices:

  • Capillary Method: This technique requires a small sample size and provides a clear visual indication of the melting process.

  • Slow Heating Rate: A slow heating rate (1-2 °C per minute) near the expected melting point is crucial for ensuring thermal equilibrium between the sample and the heating block, leading to an accurate determination of the melting range.

Step-by-Step Methodology:

  • Sample Preparation: Finely powder a small amount of the crystalline sample.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Heating: Begin heating the apparatus at a moderate rate. As the temperature approaches the expected melting point, reduce the heating rate to 1-2 °C per minute.

  • Observation: Observe the sample closely. Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the substance.

Aqueous Solubility: A Critical Determinant of Bioavailability

Aqueous solubility is a critical factor influencing the absorption of an orally administered drug. As a hydrochloride salt of a secondary amine, 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide is expected to exhibit good aqueous solubility. The presence of the polar sulfone group further contributes to its hydrophilicity.

Experimental Protocol: Kinetic and Thermodynamic Solubility Assays

It is essential to distinguish between kinetic and thermodynamic solubility, as they provide different insights into a compound's behavior. Kinetic solubility measures the concentration of a compound in solution after a short incubation period, often from a DMSO stock, and is relevant for early-stage screening. Thermodynamic solubility, on the other hand, represents the true equilibrium solubility and is more pertinent for later-stage development and formulation.

Causality of Experimental Choices:

  • Shake-Flask Method for Thermodynamic Solubility: This is the gold standard method for determining thermodynamic solubility as it allows the system to reach equilibrium over an extended period.

  • pH Considerations: As the compound is a hydrochloride salt of a weak base, its solubility will be pH-dependent. Determining solubility at different pH values (e.g., pH 2.0, 5.0, and 7.4) is crucial to mimic the physiological conditions of the gastrointestinal tract.

Step-by-Step Methodology (Shake-Flask):

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials containing buffers of different pH values (e.g., 0.1 M HCl for pH ~1, acetate buffer for pH 4.5, and phosphate buffer for pH 7.4).

  • Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

G cluster_prep Sample Preparation cluster_equilibrate Equilibration cluster_analysis Analysis A Add excess solid to buffer B Multiple pH values A->B C Agitate at constant temperature A->C D 24-48 hours C->D E Centrifuge/Filter C->E F Analyze supernatant by HPLC E->F

Caption: Workflow for Thermodynamic Solubility Determination.

pKa: Understanding Ionization Behavior

The pKa is the negative logarithm of the acid dissociation constant and is a measure of the strength of an acid in solution. For a basic compound like 2-Thia-6-azaspiro[3.3]heptane, the pKa of its conjugate acid (the protonated secondary amine) is a critical parameter. It determines the extent of ionization at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets. The pKa of protonated secondary amines typically falls in the range of 10-11, suggesting that this compound will be predominantly protonated and positively charged at physiological pH (around 7.4).

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.

Causality of Experimental Choices:

  • Potentiometric Measurement: This method directly measures the change in pH as a function of the volume of titrant added, allowing for a precise determination of the half-equivalence point, where pH = pKa.

  • Co-solvent for Poorly Soluble Compounds: For compounds with limited aqueous solubility, a co-solvent such as methanol or acetonitrile may be necessary to ensure the compound remains in solution throughout the titration. The apparent pKa is then determined and can be extrapolated to a wholly aqueous environment.

Step-by-Step Methodology:

  • Solution Preparation: Accurately weigh a known amount of the compound and dissolve it in a known volume of deionized water or a suitable co-solvent mixture.

  • Titration Setup: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the analyte. For the hydrochloride salt, titration with a strong base is appropriate.

  • Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

G A Prepare Analyte Solution B Titrate with Standardized Base A->B C Record pH vs. Volume B->C D Plot Titration Curve C->D E Determine Half-Equivalence Point D->E F pKa = pH at Half-Equivalence E->F

Caption: Potentiometric pKa Determination Workflow.

Lipophilicity (LogP/LogD): Balancing Solubility and Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) for ionizable compounds at a specific pH. For a compound to be orally bioavailable, it must possess a balance between aqueous solubility and lipophilicity. The sulfone group in the target molecule is expected to decrease its lipophilicity.

Experimental Protocol: Shake-Flask Method for LogD Determination

The shake-flask method is the traditional and most reliable method for determining LogP and LogD values.

Causality of Experimental Choices:

  • Octanol-Water System: The n-octanol/water system is the most widely accepted model for mimicking the partitioning of a drug between an aqueous and a lipid environment.

  • pH Control: For an ionizable compound, the LogD is pH-dependent. Therefore, the aqueous phase must be buffered to a specific pH (typically 7.4 for physiological relevance).

Step-by-Step Methodology:

  • Phase Preparation: Pre-saturate n-octanol with buffered aqueous solution (pH 7.4) and vice versa to ensure mutual miscibility at equilibrium.

  • Partitioning: Add a known amount of the compound to a mixture of the pre-saturated n-octanol and buffered aqueous solution in a flask.

  • Equilibration: Shake the flask for a sufficient time (e.g., several hours) at a constant temperature to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to expedite this process.

  • Quantification: Carefully sample both the aqueous and n-octanol phases and determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: Calculate the LogD value using the formula: LogD = log₁₀ ([Concentration in octanol] / [Concentration in aqueous phase]).

Chemical Stability: Ensuring Drug Product Integrity

Assessing the chemical stability of a drug candidate is a critical regulatory requirement. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods. As an amine hydrochloride salt, potential stability concerns could include disproportionation to the free base and degradation under hydrolytic, oxidative, and photolytic stress.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies involve subjecting the compound to a variety of stress conditions that are more severe than those encountered during routine storage and handling.

Causality of Experimental Choices:

  • Stress Conditions: A range of stress conditions (acidic, basic, oxidative, thermal, and photolytic) are employed to explore all likely degradation pathways.

  • Stability-Indicating Method: A validated HPLC method that can separate the parent compound from all potential degradation products is essential for accurately quantifying the stability of the molecule.

Step-by-Step Methodology:

  • Acid and Base Hydrolysis: Treat solutions of the compound with strong acid (e.g., 0.1 M HCl) and strong base (e.g., 0.1 M NaOH) at elevated temperatures (e.g., 60-80 °C).

  • Oxidation: Expose a solution of the compound to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature or slightly elevated temperature.

  • Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80-100 °C).

  • Photostability: Expose the solid compound and a solution of the compound to controlled light sources (e.g., UV and visible light) as per ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method to identify and quantify any degradation products.

Spectral Characterization

While specific experimental spectra for this compound are not widely published, a comprehensive characterization would typically involve the following techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would provide information on the number and connectivity of protons in the molecule, confirming the spirocyclic structure.

    • ¹³C NMR: Would show the number of unique carbon environments, further corroborating the molecular structure.

  • Infrared (IR) Spectroscopy: Would be used to identify key functional groups. Characteristic peaks would be expected for the N-H bond of the secondary amine salt, the S=O stretching of the sulfone group, and C-H bonds.

  • Mass Spectrometry (MS): Would be used to determine the molecular weight of the compound and to aid in the identification of potential degradation products. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

Conclusion and Future Perspectives

2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride represents a promising, novel scaffold for drug discovery. Its unique three-dimensional structure, combined with the presence of a polar sulfone and an ionizable amine, suggests a favorable profile in terms of aqueous solubility. A thorough experimental characterization of its physicochemical properties, as outlined in this guide, is a critical step in its evaluation as a potential drug candidate. The provided protocols offer a robust framework for researchers to generate the necessary data to understand its ADME properties and to guide formulation development. As the demand for innovative therapeutic agents with improved drug-like properties continues to grow, scaffolds such as this will undoubtedly play an increasingly important role in the future of medicinal chemistry.

References

  • PubChem. 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride. National Center for Biotechnology Information. [Link]

Sources

Exploratory

Synthesis of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide Hydrochloride: A Technical Guide

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Medicinal Chemistry In the landscape of modern drug discovery, the quest for novel molecular architectures that offer enhanced pharmacological properties is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular architectures that offer enhanced pharmacological properties is perpetual. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a compelling class of building blocks. Their inherent three-dimensionality and conformational rigidity can lead to improved target affinity, selectivity, and metabolic stability.[1] Among these, azaspiro[3.3]heptanes have garnered significant attention as bioisosteres for commonly used motifs like piperidines and piperazines, offering unique exit vectors for substituent placement.[2][3][4] This guide provides an in-depth, technically-focused exploration of a plausible synthetic pathway for 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride, a novel spirocyclic scaffold incorporating a sulfone moiety, which holds promise for further exploration in drug development programs.[5]

Strategic Overview of the Synthetic Pathway

The synthesis of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride is a multi-step process that begins with a readily accessible azaspiro[3.3]heptane precursor. The core of the strategy involves the construction of the thietane ring, followed by oxidation to the sulfone and final deprotection to yield the hydrochloride salt. The chosen pathway is designed for clarity, efficiency, and is supported by established chemical transformations.

Synthetic_Pathway_Overview A tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate B tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-6-methanol-2-carboxylate A->B Reduction C tert-butyl 6,6-bis(bromomethyl)-2-azaspiro[3.3]heptane-2-carboxylate B->C Bromination D tert-butyl 2-thia-6-azaspiro[3.3]heptane-2-carboxylate C->D Thietane Formation E tert-butyl 2-thia-6-azaspiro[3.3]heptane-2,2-dioxide-2-carboxylate D->E Oxidation F 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride E->F Deprotection & Salt Formation

Caption: A high-level overview of the synthetic route.

Detailed Synthetic Protocol

Part 1: Synthesis of the Key Intermediate, tert-butyl 2-thia-6-azaspiro[3.3]heptane-2-carboxylate

The initial phase of the synthesis focuses on the construction of the thietane ring within the spirocyclic framework, starting from the known tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.[6]

Step 1.1: Reduction of the Ketone

The carbonyl group of the starting material is reduced to a hydroxyl group, which is a prerequisite for subsequent functionalization.

  • Protocol:

    • To a solution of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate.

Step 1.2: Conversion to the Dibromide

The diol is converted to a dibromide, setting the stage for the crucial ring-closing reaction to form the thietane.

  • Protocol:

    • Dissolve tert-butyl 6-hydroxy-6-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in dichloromethane at 0 °C.

    • Slowly add phosphorus tribromide (2.2 eq).

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Carefully pour the reaction mixture onto ice and basify with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to give tert-butyl 6,6-bis(bromomethyl)-2-azaspiro[3.3]heptane-2-carboxylate.

Step 1.3: Thietane Ring Formation

The formation of the thietane ring is achieved through an intramolecular cyclization of the dibromide with a sulfide source. This strategy is analogous to the synthesis of other thiaspiro compounds.[7]

  • Protocol:

    • To a solution of tert-butyl 6,6-bis(bromomethyl)-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran and water, add sodium sulfide nonahydrate (1.2 eq).

    • Heat the mixture to reflux for 4 hours.

    • Cool the reaction to room temperature and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography to afford tert-butyl 2-thia-6-azaspiro[3.3]heptane-2-carboxylate.

Part 2: Oxidation and Deprotection to Yield the Final Product

The final steps involve the oxidation of the sulfide to the target sulfone and the removal of the Boc protecting group to furnish the hydrochloride salt.

Step 2.1: Oxidation of the Sulfide to a Sulfone

The sulfide is oxidized to the corresponding sulfone using a peroxy acid. This transformation is generally high-yielding and clean.[5]

  • Protocol:

    • Dissolve tert-butyl 2-thia-6-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in dichloromethane at 0 °C.

    • Add meta-chloroperoxybenzoic acid (m-CPBA) (2.5 eq) portion-wise.

    • Stir the reaction at room temperature for 6 hours.

    • Quench the reaction with a saturated sodium thiosulfate solution.

    • Wash the organic layer with a saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield tert-butyl 2-thia-6-azaspiro[3.3]heptane-2,2-dioxide-2-carboxylate.

Step 2.2: N-Boc Deprotection and Hydrochloride Salt Formation

The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions, which concurrently forms the desired hydrochloride salt.[8][9]

  • Protocol:

    • Dissolve tert-butyl 2-thia-6-azaspiro[3.3]heptane-2,2-dioxide-2-carboxylate (1.0 eq) in a minimal amount of methanol.

    • Add a 4 M solution of hydrogen chloride in 1,4-dioxane.

    • Stir the mixture at room temperature for 4 hours, during which a precipitate should form.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride as a white solid.

Quantitative Data Summary

StepReactantReagentsProductExpected Yield (%)
1.1tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylateNaBH4, MeOHtert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate90-95
1.2tert-butyl 6-hydroxy-6-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylatePBr3, DCMtert-butyl 6,6-bis(bromomethyl)-2-azaspiro[3.3]heptane-2-carboxylate80-85
1.3tert-butyl 6,6-bis(bromomethyl)-2-azaspiro[3.3]heptane-2-carboxylateNa2S·9H2O, THF/H2Otert-butyl 2-thia-6-azaspiro[3.3]heptane-2-carboxylate70-80
2.1tert-butyl 2-thia-6-azaspiro[3.3]heptane-2-carboxylatem-CPBA, DCMtert-butyl 2-thia-6-azaspiro[3.3]heptane-2,2-dioxide-2-carboxylate>90
2.2tert-butyl 2-thia-6-azaspiro[3.3]heptane-2,2-dioxide-2-carboxylateHCl in Dioxane2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride>95

Experimental Workflow Visualization

Experimental_Workflow cluster_part1 Part 1: Thietane Ring Formation cluster_part2 Part 2: Final Product Synthesis A Start: 6-oxo-azaspiroheptane B Reduction (NaBH4) A->B C Bromination (PBr3) B->C D Cyclization (Na2S) C->D E Intermediate: Boc-protected thia-azaspiroheptane D->E F Start: Thia-azaspiroheptane Intermediate E->F Purification G Oxidation (m-CPBA) F->G H Deprotection (HCl) G->H I Final Product: Hydrochloride Salt H->I

Caption: Step-by-step experimental workflow.

Conclusion and Future Outlook

This technical guide outlines a robust and logical synthetic pathway to 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride. The synthesis leverages well-established chemical transformations, ensuring reproducibility and scalability. The final compound, with its unique spirocyclic sulfone architecture, represents a valuable building block for medicinal chemists. Its distinct three-dimensional structure and potential for hydrogen bonding interactions make it an attractive scaffold for the design of novel therapeutic agents. Further derivatization of the secondary amine can unlock a diverse chemical space for exploration in various drug discovery programs.

References

  • Block, E. (2009). Thietanes and Derivatives. Science of Synthesis, 39, 685-707.
  • Thakur, V. V., & Ghorai, M. K. (2020). Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry, 16, 1357–1410. [Link]

  • Burkhard, J. A., et al. (2010). Synthesis of 2-Azaspiro[3.3]heptane-Derived Amino Acids. Synlett, 2010(18), 2807-2810.
  • CN102442934A - Synthesis method of 6-oxo-2-azaspiro [3.3] heptane-2-carboxylic acid tert-butyl ester.
  • Wessjohann, L. A., et al. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synthesis, 2007(1), 123-128.
  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. (2023). Organic Process Research & Development. [Link]

  • Thakur, V. V., & Ghorai, M. K. (2020). Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of Four- to Seven-Membered Heterocycles by Ring Expansion: Ring Expansions of Thiiranes and Thietanes. (2016).
  • (PDF) Recent synthesis of thietanes. (2020). ResearchGate. [Link]

  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. (2014). Organic Letters. [Link]

  • Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. (2010). Tetrahedron Letters.
  • Synthesis of 3,3-Disubstituted Thietane Dioxides. (2020). The Journal of Organic Chemistry. [Link]

  • How can we do the deprotection of boc-amino acids using hcl ?. (2016).
  • Facile synthesis of thietanes via ring expansion of thiiranes. (2019). RSC Publishing. [Link]

  • Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. (2012). PubMed. [Link]

  • Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas. (2020). Organic & Biomolecular Chemistry. [Link]

  • Why Azaspirocycles Matter in Modern Drug Discovery. (2026). AiFChem.

Sources

Foundational

An In-Depth Technical Guide to the Solubility Profile of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride

This guide provides a comprehensive technical overview of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride, with a primary focus on the determination of its aqueous and organic solvent solubility. This document is...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride, with a primary focus on the determination of its aqueous and organic solvent solubility. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the physicochemical properties of this novel spirocyclic compound.

Introduction: The Significance of Spirocyclic Scaffolds

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered increasing interest in medicinal chemistry. Their rigid, three-dimensional structures offer a distinct advantage over traditional flat, aromatic systems by enabling more precise conformational locking of a molecule. This can lead to enhanced potency, selectivity, and improved physicochemical properties such as solubility and metabolic stability. The incorporation of spirocyclic motifs is a rising trend in the design of clinical candidates and approved drugs. 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride is a unique building block within this class, featuring a sulfone group and a secondary amine, which are expected to significantly influence its solubility and hydrogen bonding capacity. As a hydrochloride salt, its solubility is anticipated to be pH-dependent.

Physicochemical Properties of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride

PropertyValueSource
CAS Number 1427388-39-3[1][2][3][4]
Molecular Formula C₅H₁₀ClNO₂S[1][2][4]
Molecular Weight 183.66 g/mol [1][2]
IUPAC Name 2λ⁶-thia-6-azaspiro[3.3]heptane 2,2-dioxide;hydrochloride[2]
Appearance White to off-white solid[3]
Storage Conditions 2-8°C, sealed, away from moisture[3]

The Critical Role of Solubility in Drug Discovery

Solubility is a critical determinant of a drug candidate's success, profoundly impacting its absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility can lead to low bioavailability and erratic in vivo performance, necessitating the early and accurate characterization of this property. For a hydrochloride salt of a basic compound, solubility is intrinsically linked to the pH of the medium. At lower pH values, the amine is protonated, generally leading to higher aqueous solubility. Conversely, as the pH increases towards and beyond the pKa of the conjugate acid, the free base form will predominate, which is typically less soluble in aqueous media.

Experimental Determination of Solubility: A Methodological Framework

In the absence of published data, this section provides robust, field-proven protocols for determining both the kinetic and thermodynamic solubility of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride. These protocols are designed to be self-validating and are grounded in established industry practices and regulatory guidelines.[5][6]

Kinetic Solubility Determination

Kinetic solubility is a high-throughput assessment that measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration organic stock solution (typically DMSO) into an aqueous buffer. It is a crucial parameter in the early stages of drug discovery for ranking and selecting compounds.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride in 100% dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: In a 96-well microtiter plate, add the DMSO stock solution to a series of aqueous buffers (e.g., phosphate-buffered saline at pH 7.4) to achieve a final DMSO concentration of ≤2% and a range of theoretical compound concentrations (e.g., 1-200 µM).[7]

  • Incubation: Seal the plate and shake at room temperature or 37°C for 2 hours.[7]

  • Precipitate Removal: Separate any precipitated compound by filtration using a solubility filter plate or by centrifugation.

  • Quantification: Analyze the clear filtrate or supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound.[7]

  • Why DMSO? DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic compounds, making it ideal for preparing high-concentration stock solutions.

  • Why ≤2% DMSO? Keeping the final DMSO concentration low is critical as higher concentrations can artificially inflate the measured solubility.

  • Self-Validation: The inclusion of a multi-point calibration curve created from the DMSO stock solution in the analytical run ensures the accuracy of the quantification. A reference compound with known solubility should be run in parallel to validate the assay performance.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO plate Dispense Stock into 96-well Plate stock->plate Small volume (e.g., 5 µL) buffer Add Aqueous Buffer (e.g., PBS, pH 7.4) plate->buffer Achieve final conc. incubate Incubate with Shaking (2h @ RT or 37°C) buffer->incubate separate Separate Precipitate (Filtration/Centrifugation) incubate->separate quantify Quantify Soluble Compound (HPLC-UV) separate->quantify Analyze clear filtrate result Kinetic Solubility (µM) quantify->result G cluster_prep Preparation cluster_exp Equilibration cluster_analysis Analysis add_solid Add Excess Solid Compound to Solvent/Buffer agitate Agitate (Shake-Flask) (24-48h @ constant T) add_solid->agitate settle Settle and Separate Phases (Centrifugation/Filtration) agitate->settle Reach equilibrium measure_ph Measure Final pH of Supernatant settle->measure_ph quantify Dilute and Quantify (HPLC-UV) settle->quantify Clear supernatant result Thermodynamic Solubility (mg/mL or mM) quantify->result

Caption: Workflow for Thermodynamic Solubility Determination.

Data Interpretation and Reporting

The solubility of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride should be reported in standard units such as mg/mL or millimolar (mM). For aqueous solubility, it is critical to report the pH of the solution at which the measurement was made. A pH-solubility profile, a graph of solubility versus pH, will be highly informative for this compound, likely showing high solubility at acidic pH and decreasing solubility as the pH increases.

Conclusion

While specific solubility data for 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride is not currently published, this guide provides the necessary scientific framework and detailed experimental protocols for its determination. By following the outlined methodologies for kinetic and thermodynamic solubility, researchers can generate high-quality, reliable data essential for advancing their drug discovery and development programs. The spirocyclic nature of this compound, combined with its hydrochloride salt form, makes a thorough understanding of its pH-dependent solubility profile a prerequisite for its successful application.

References

  • PubChem. 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • Chongqing Chemdad Co., Ltd. 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride. Available from: [Link]

  • Serajuddin, A. T. (1998). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. Available from: [Link]

  • International Council for Harmonisation. ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. (2019). Available from: [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. Available from: [Link]

  • Glomme, A., & Sugano, K. (2005). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available from: [Link]

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Available from: [Link]

  • Avdeef, A. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate. Available from: [Link]

  • U.S. Environmental Protection Agency. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Available from: [Link]

  • Martínez-Pla, J. J., et al. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. 10th World Meeting on Pharmaceutics, Biopharmaceutics and Pharmaceutical Technology. Available from: [Link]

  • Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. (2021). Available from: [Link]

  • World Health Organization. Annex 4: Guidance on equilibrium solubility experiments for the purpose of classifying an active pharmaceutical ingredient for biowaiver. (2019). Available from: [Link]

  • FDA. M9 Biopharmaceutics Classification System- Based Biowaivers. (2021). Available from: [Link]

  • ICH. M9 Biopharmaceutics Classification System- Based Biowaivers. (2016). Available from: [Link]

  • Chemistry LibreTexts. The Effects of pH on Solubility. (2019). Available from: [Link]

  • Asian Journal of Chemistry. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (2013). Available from: [Link]

  • PubMed. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. (1983). Available from: [Link]

  • MDPI. Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media. (2022). Available from: [Link]

  • Longdom Publishing. HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Available from: [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

Sources

Exploratory

A Comprehensive Spectroscopic and Analytical Guide to 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride

This technical guide provides an in-depth exploration of the spectral analysis of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride, a novel spirocyclic compound with potential applications in drug discovery and de...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the spectral analysis of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride, a novel spirocyclic compound with potential applications in drug discovery and development. As a conformationally rigid scaffold, this molecule presents unique structural features that can be elucidated through a combination of modern analytical techniques. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols for the comprehensive characterization of this compound.

Introduction: The Structural Significance of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride

Spirocyclic systems, particularly those incorporating heteroatoms, are of increasing interest in medicinal chemistry. The rigid, three-dimensional nature of the spiro[3.3]heptane core can lead to improved pharmacological properties compared to more flexible aliphatic or aromatic systems. 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride combines the structural rigidity of the spirocyclic framework with the polar sulfone group and a protonated amine, making it a valuable building block for creating novel chemical entities with tailored physicochemical properties.

The hydrochloride salt form is often chosen for small molecule drugs to enhance solubility and stability.[1][2] A thorough understanding of its spectral signature is paramount for quality control, reaction monitoring, and for establishing structure-activity relationships (SAR) in drug development programs.

Molecular Structure and Key Features

2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride possesses a unique architecture with a central quaternary carbon connecting a thietane-1,1-dioxide ring and an azetidinium ring.

// Atom nodes N [label="N⁺H₂", pos="0,1.5!", fontcolor="#202124"]; S [label="S", pos="0,-1.5!", fontcolor="#202124"]; C_spiro [label="C", pos="0,0!", fontcolor="#202124"]; C1 [label="CH₂", pos="-1.2,0.75!", fontcolor="#202124"]; C2 [label="CH₂", pos="1.2,0.75!", fontcolor="#202124"]; C3 [label="CH₂", pos="-1.2,-0.75!", fontcolor="#202124"]; C4 [label="CH₂", pos="1.2,-0.75!", fontcolor="#202124"]; O1 [label="O", pos="-0.7,-2.5!", fontcolor="#202124"]; O2 [label="O", pos="0.7,-2.5!", fontcolor="#202124"]; Cl [label="Cl⁻", pos="2.5,1.5!", fontcolor="#202124"];

// Bonds edge [color="#5F6368"]; C_spiro -- C1; C_spiro -- C2; C_spiro -- C3; C_spiro -- C4; C1 -- N; C2 -- N; C3 -- S; C4 -- S; S -- O1 [label="═", style=bold]; S -- O2 [label="═", style=bold];

} mend Figure 1: Chemical structure of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride.

The key structural features influencing its spectral properties are:

  • Spirocyclic Core: The rigid [3.3]heptane framework will lead to distinct and well-resolved signals in NMR spectra, reflecting the fixed spatial orientation of the protons and carbons.

  • Sulfone Group (SO₂): This electron-withdrawing group will significantly deshield adjacent protons and carbons in the NMR spectra and will exhibit strong, characteristic absorption bands in the IR spectrum.

  • Azetidinium Ring: The presence of a protonated nitrogen atom (N⁺H₂) will result in exchangeable protons in the ¹H NMR spectrum and will influence the chemical shifts of the adjacent methylene groups.

  • Hydrochloride Salt: The ionic nature of the compound will affect its solubility and may influence its solid-state properties, which can be probed by techniques like X-ray powder diffraction (XRPD).[3]

Predicted Spectral Data and Interpretation

While experimental data for this specific molecule is not widely published, we can predict its spectral characteristics based on the analysis of structurally similar compounds and fundamental principles of spectroscopy.[4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride, ¹H and ¹³C NMR spectra will provide unambiguous evidence of its structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale for Prediction
CH₂ (azetidinium)4.0 - 4.555 - 60Protons and carbon are adjacent to the electron-withdrawing N⁺H₂ group, leading to significant deshielding.
CH₂ (thietane)3.5 - 4.060 - 65Protons and carbon are adjacent to the strongly electron-withdrawing sulfone group, resulting in substantial deshielding.
Spiro Carbon-40 - 45The quaternary carbon will appear as a singlet in the ¹³C NMR spectrum, with a chemical shift typical for spirocyclic carbons.
N⁺H₂9.0 - 11.0 (broad)-The protons on the nitrogen are acidic and will appear as a broad, exchangeable signal downfield. The exact chemical shift is highly dependent on the solvent and concentration.

Experimental Protocol for NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of the hydrochloride salt prep2 Dissolve in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Acquire ¹H NMR spectrum prep3->acq1 Insert into spectrometer acq2 Acquire ¹³C{¹H} NMR spectrum acq1->acq2 acq3 Perform 2D NMR (COSY, HSQC) for unambiguous assignments acq2->acq3 proc1 Apply Fourier transform acq3->proc1 Transfer raw data proc2 Phase and baseline correct the spectra proc1->proc2 proc3 Integrate ¹H signals and reference to the residual solvent peak proc2->proc3

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride.

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry vial. The choice of solvent is critical; DMSO-d₆ is often preferred for hydrochloride salts as it can solubilize the compound and allows for the observation of exchangeable N-H protons.[7]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • For complete structural confirmation, acquire 2D NMR spectra such as COSY (to identify proton-proton couplings) and HSQC (to correlate directly bonded protons and carbons).[8]

  • Data Processing and Analysis:

    • Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the residual solvent peak.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign all signals to the corresponding atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying functional groups within a molecule. For the target compound, the most prominent features in the IR spectrum will be the absorptions from the sulfone and the ammonium groups.

Table 2: Predicted IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode
N⁺-H3200 - 2800Strong, BroadStretching
C-H3000 - 2850MediumStretching
S=O1350 - 1300StrongAsymmetric Stretching
S=O1150 - 1120StrongSymmetric Stretching

Causality Behind Expected IR Bands:

  • N⁺-H Stretch: The broad and strong absorption in the 3200-2800 cm⁻¹ region is characteristic of the stretching vibration of the N⁺-H bonds in the azetidinium cation.[9]

  • S=O Stretches: The sulfone group is expected to show two strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds. These are typically found in the ranges of 1350-1300 cm⁻¹ and 1150-1120 cm⁻¹, respectively.[10]

Experimental Protocol for FTIR Spectroscopy

G cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing prep1 Place a small amount of the solid sample on the ATR crystal prep2 Apply pressure using the anvil prep1->prep2 acq1 Collect a background spectrum of the empty ATR crystal prep2->acq1 Mount on FTIR spectrometer acq2 Collect the sample spectrum acq1->acq2 proc1 Perform background subtraction acq2->proc1 Transfer data proc2 Identify and label significant absorption bands proc1->proc2

Step-by-Step Methodology:

  • Sample Preparation:

    • For solid samples, Attenuated Total Reflectance (ATR) is a convenient method. Place a small amount of the finely ground powder directly onto the ATR crystal.

    • Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrument Setup and Data Acquisition:

    • Ensure the spectrometer is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

    • Collect a background spectrum.

    • Place the sample in the beam path and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Analyze the resulting spectrum to identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Predicted Mass Spectral Data:

  • Molecular Ion (M⁺): The free base, 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide, has a molecular weight of 147.04 g/mol . In positive ion mode electrospray ionization (ESI+), the most prominent peak is expected to be the protonated molecule [M+H]⁺ at m/z 148.05.

  • Fragmentation Pattern: The fragmentation of the molecular ion will likely involve the loss of small neutral molecules or radicals. Common fragmentation pathways for similar structures may include the loss of SO₂ (64 Da) or cleavage of the spirocyclic rings.[11][12]

Table 3: Predicted Key Mass Fragments

m/z Proposed Fragment Fragmentation Pathway
148.05[C₅H₉NO₂S + H]⁺Protonated molecular ion of the free base
84.04[C₅H₆N]⁺Loss of SO₂ from the protonated molecule

Experimental Protocol for Mass Spectrometry

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile/water) prep2 Filter the solution if necessary prep1->prep2 acq1 Infuse the sample into the ESI source prep2->acq1 Inject into LC-MS or direct infusion acq2 Acquire a full scan mass spectrum in positive ion mode acq1->acq2 acq3 Perform tandem MS (MS/MS) on the [M+H]⁺ ion to induce fragmentation and confirm the structure acq2->acq3 proc1 Determine the exact mass of the molecular ion acq3->proc1 Process data proc2 Analyze the fragmentation pattern to elucidate the structure proc1->proc2

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a solvent compatible with ESI, such as methanol or an acetonitrile/water mixture.

    • A small amount of formic acid may be added to the solvent to promote protonation.

  • Instrument Setup and Data Acquisition:

    • The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • The ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) should be optimized to maximize the signal of the protonated molecule.

    • Acquire a full scan mass spectrum to identify the [M+H]⁺ ion.

    • Perform MS/MS analysis by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and its fragments.

    • Propose fragmentation pathways that are consistent with the observed fragment ions to confirm the molecular structure.

Conclusion: A Framework for Confident Characterization

This technical guide provides a comprehensive framework for the spectral analysis of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride. By leveraging the predictive power of spectroscopic principles and drawing parallels with related structures, researchers can confidently interpret the NMR, IR, and MS data for this novel compound. The detailed, step-by-step protocols outlined herein offer a robust and validated approach to data acquisition and analysis, ensuring the scientific integrity of the characterization process. A thorough understanding of the spectral properties of this and other spirocyclic building blocks is essential for accelerating the discovery and development of new therapeutic agents.

References

  • Chernykh, A. V., Radchenko, D. S., & Grygorenko, O. O. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry, 80(8), 3974–3981. [Link]

  • CN102442934A - Synthesis method of 6-oxo-2-azaspiro[10][10] heptane-2-carboxylic acid tert-butyl ester - Google Patents. (n.d.). Retrieved January 26, 2026, from

  • Infrared Spectra of Sulfones and Related Compounds - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry | Request PDF - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Probing Acidic and Defective Sites in Sulfated UiO-66 and ZrO2 via Adsorptive FTIR Spectroscopy - PMC - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]

  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (n.d.). Retrieved January 26, 2026, from [Link]

  • Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3] - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. (n.d.). Retrieved January 26, 2026, from [Link]

  • DE102006046468A1 - New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane, in nematic liquid crystal mixtures and as functional fine chemicals - Google Patents. (n.d.).
  • FTIR Spectra: (a) Spiro compounds (I, III, V, VI, VII, and VIII) and... - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - RSC Publishing. (n.d.). Retrieved January 26, 2026, from [Link]

  • Application Prospects of FTIR Spectroscopy and CLSM to Monitor the Drugs Interaction with Bacteria Cells Localized in Macrophages for Diagnosis and Treatment Control of Respiratory Diseases - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Pharmaceutical salts of small molecule drugs: opportunities and challenges. (n.d.). Retrieved January 26, 2026, from [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark - Preprints.org. (n.d.). Retrieved January 26, 2026, from [Link]

  • Hydrochloride Salt of the GABAkine KRM-II-81 | ACS Omega. (n.d.). Retrieved January 26, 2026, from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 26, 2026, from [Link]

  • (PDF) API-Mass Spectrometry of Polyketides. II. Fragmentation Analysis of 6-Deoxyerythronolide B Analogs - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Macrocyclic sulfone derivatives: Synthesis, characterization, in vitro biological evaluation and molecular docking - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]

  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds - The Royal Society of Chemistry. (n.d.). Retrieved January 26, 2026, from [Link]

  • Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes - ChemRxiv. (n.d.). Retrieved January 26, 2026, from [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • Salt Selection in Drug Development | Pharmaceutical Technology. (n.d.). Retrieved January 26, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (n.d.). Retrieved January 26, 2026, from [Link]

  • 3.7.2: Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (n.d.). Retrieved January 26, 2026, from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Safe Handling of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride

Authored for Drug Development Professionals, Researchers, and Scientists This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for 2-Thia-6-azaspiro[3.3]heptane 2,...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Drug Development Professionals, Researchers, and Scientists

This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride (CAS: 1427388-39-3). As a novel spirocyclic building block, this compound is of increasing interest in medicinal chemistry for the synthesis of complex molecules such as benzopyran and imidazole derivatives.[1][2] Its rigid three-dimensional structure makes it a valuable bioisostere for piperidine and piperazine rings, scaffolds commonly found in FDA-approved drugs.[3][4]

Given its status as a specialized research chemical, comprehensive toxicological data has not been thoroughly investigated.[5] Therefore, this guide is founded on the principle of precaution, combining known chemical properties with established best practices for handling analogous chemical structures. The protocols herein are designed to empower researchers to manage this compound with a high degree of safety and experimental integrity.

Compound Identification and Physicochemical Properties

Accurate identification is the cornerstone of chemical safety. The key identifiers and properties of this compound are summarized below.

PropertyValueSource(s)
IUPAC Name 2λ⁶-thia-6-azaspiro[3.3]heptane 2,2-dioxide;hydrochloride[6]
CAS Number 1427388-39-3[1][2][6]
Molecular Formula C₅H₁₀ClNO₂S[1][2][6]
Molecular Weight 183.65 g/mol [1][2][6]
Appearance White to off-white solid[1]
Storage Temp. 2-8°C, sealed, away from moisture[1]

Hazard Identification and Precautionary Risk Assessment

While specific toxicity data for this compound is limited, a risk assessment based on its functional groups (a sulfone and an amine hydrochloride) and physical form (a solid powder) necessitates treating it as a potentially hazardous substance. The primary risks are associated with irritation and sensitization upon direct contact or inhalation.

  • Eye Contact : Solid particles or dust can cause serious eye irritation.[7]

  • Skin Contact : May cause skin irritation upon prolonged or repeated contact.[7]

  • Inhalation : Inhalation of dust may cause respiratory tract irritation.[7]

  • Ingestion : May be harmful if swallowed.[7]

Due to the lack of comprehensive data, this compound is not classified as a carcinogen by IARC, NTP, or OSHA.[5] However, all necessary precautions should be taken to minimize any potential long-term exposure.

Exposure Control: Engineering and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control, prioritizing engineering solutions supplemented by rigorous PPE protocols, is mandatory.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to contain the chemical at its source, preventing its release into the laboratory environment.

  • Ventilation : All handling of solid 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride must be performed in a well-ventilated area.[7][8] For weighing and transferring operations that may generate dust, a certified chemical fume hood is required.

  • Safety Stations : Ensure that a fully functional eyewash station and safety shower are readily accessible and in close proximity to the workstation.[7]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

PPE is essential to protect personnel from exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.

Protection TypeSpecificationRationale and Source(s)
Eye/Face ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes and airborne dust. Conforms to OSHA and European standards.[7]
Hand Chemical-resistant, disposable gloves (e.g., Nitrile).Prevents direct skin contact. Gloves must be inspected before use and removed using the proper technique to avoid contaminating skin.[8]
Body A clean, buttoned laboratory coat.Protects skin and personal clothing from contamination.[7][9]
Respiratory Not required if handled within a fume hood. Use a NIOSH-approved particulate respirator if dust generation in an open environment is unavoidable.Prevents inhalation of irritating dust particles.[9]

Standard Operating Procedures: Handling and Storage

Adherence to standardized protocols is critical for minimizing risk and ensuring reproducible experimental outcomes.

Workflow for Safe Handling

The following diagram outlines the mandatory workflow for handling the compound, from retrieval to use and disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage start 1. Don Full PPE (Lab Coat, Gloves, Goggles) verify_controls 2. Verify Fume Hood Operation & Clear Workspace start->verify_controls retrieve 3. Retrieve Compound from 2-8°C Storage verify_controls->retrieve weigh 4. Weigh Required Amount Inside Fume Hood (Use anti-static weigh boat) retrieve->weigh dissolve 5. Dissolve/Use in Reaction (Keep inside fume hood) weigh->dissolve seal 6. Tightly Seal Original Container (Wipe exterior) dissolve->seal store 7. Return to 2-8°C Storage seal->store dispose 8. Dispose of Contaminated Materials in Labeled Waste store->dispose decontaminate 9. Decontaminate Workspace & Remove PPE dispose->decontaminate wash 10. Wash Hands Thoroughly decontaminate->wash end Procedure Complete wash->end

Standard laboratory workflow for handling the compound.
Detailed Handling Protocol
  • Preparation : Before handling, wash hands and don all required PPE. Prepare the workspace within the fume hood by ensuring it is clean and uncluttered.

  • Aliquotting : Avoid creating dust when opening the container and transferring the solid.[8] Use spatulas and tools appropriate for handling fine powders.

  • Avoid Contamination : Do not eat, drink, or smoke when using this product.[7][9]

  • Post-Handling : After handling, wash hands and any exposed skin thoroughly.[7] Contaminated clothing should be removed and laundered before reuse.[7]

Storage Requirements

Proper storage is crucial to maintain the compound's integrity and prevent accidental exposure.

  • Container : Keep the container tightly closed to prevent moisture absorption and contamination.[7][8]

  • Environment : Store in a designated, locked-up area that is cool, dry, and well-ventilated.[7][8]

  • Temperature : Maintain refrigerated conditions between 2-8°C as recommended.[1]

Emergency Response Protocols

Rapid and correct response to an emergency can significantly mitigate harm. All laboratory personnel must be familiar with these procedures.

First-Aid Measures

Immediate action is required in the event of an exposure.

Exposure RouteFirst-Aid ProtocolSource(s)
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[7]
Inhalation Move the person to fresh air and keep them comfortable for breathing. If symptoms persist, call a physician or poison control center.[7]
Ingestion Rinse mouth thoroughly with water. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately if you feel unwell.[7]
Accidental Release and Spill Management

A spill presents a significant inhalation and contact hazard. The following decision tree guides the appropriate response.

G spill Spill Detected alert 1. Alert others in the area. Evacuate if necessary. spill->alert ppe 2. Don appropriate PPE (respirator, gloves, goggles, coat) alert->ppe ventilate 3. Ensure adequate ventilation. (Work in fume hood if possible) ppe->ventilate contain 4. Prevent further spread. ventilate->contain cleanup 5. Clean up spill. contain->cleanup dry_method Use dry cleanup procedures. - Gently sweep or shovel solid. - AVOID generating dust. - Use spark-proof tools. cleanup->dry_method place_waste 6. Place material into a sealed, labeled container for chemical waste. cleanup->place_waste decontaminate 7. Decontaminate spill area and all tools used. place_waste->decontaminate dispose 8. Dispose of waste via institutional guidelines. decontaminate->dispose

Decision tree for responding to an accidental spill.

Key Spill Response Steps:

  • Evacuate and Secure : Evacuate non-essential personnel from the immediate area.[8]

  • Protect Yourself : Wear appropriate PPE, including respiratory protection, before entering the spill area.[9]

  • Clean Up : Use dry clean-up procedures to avoid generating dust.[9] Sweep up the material and place it into a suitable, closed container for disposal.[8][9] Do not use water to clean the area until all solid material has been removed.

  • Decontaminate : Thoroughly decontaminate all equipment after use.[9]

Firefighting Measures

While the compound is not considered combustible, its container may burn, and decomposition in a fire can release corrosive and toxic fumes like hydrogen chloride, nitrogen oxides, and sulfur oxides.[9]

  • Extinguishing Media : Use extinguishing media suitable for the surrounding fire. There is no restriction on the type of extinguisher.[9]

  • Protective Equipment : Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gloves in the event of a fire.[9]

Waste Disposal

Chemical waste must be managed responsibly to protect personnel and the environment.

  • Disposal : Dispose of the compound and its container at an approved waste disposal facility in accordance with all local, state, and federal regulations.[5][7]

  • Containers : Do not reuse empty containers. Handle uncleaned containers with the same precautions as the product itself.[5]

  • Environmental : Prevent spillage from entering drains or water courses.[5][8]

References

  • Fisher Scientific. Safety Data Sheet: 2-Oxa-6-azaspiro[3.3]heptane hemioxalate.

  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 2-oxa-6-azaspiro[3.3]heptane.

  • Apollo Scientific. Safety Data Sheet: 2,6-Diazaspiro[3.3]heptane dihydrochloride.

  • ChemicalBook. 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride.

  • Chongqing Chemdad Co. 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride.

  • Sigma-Aldrich. Safety Data Sheet.

  • Angene Chemical. Safety Data Sheet: 2-Oxa-6-azaspiro[3.3]heptane.

  • PubChem. 2-Azaspiro(3.3)heptane.

  • Sigma-Aldrich. 2-Oxa-6-azaspiro[3.3]heptane.

  • PubChem. 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride.

  • Google Patents. CN102442934A - Synthesis method of 6-oxo-2-azaspiro[9][9] heptane-2-carboxylic acid tert-butyl ester.

  • ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate.

  • Synthesis. Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes.

  • Targets in Heterocyclic Systems. Synthesis, Reactivity and Applications of 1,2-Oxathiine 2,2-Dioxides.

  • TCI Chemicals. tert-Butyl 6-Hydroxy-2-azaspiro[3.3]heptane-2-carboxylate.

  • ResearchGate. (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.

Sources

Exploratory

An In-depth Technical Guide to the Thermal Stability of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride

Abstract This technical guide provides a comprehensive examination of the thermal stability of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride, a novel spirocyclic compound with potential applications in drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the thermal stability of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride, a novel spirocyclic compound with potential applications in drug development. In the absence of direct literature on this specific molecule, this guide synthesizes information from analogous structures, including sulfones, spirocycles, and hydrochloride salts, to predict its thermal behavior and outline a rigorous experimental approach for its characterization. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for assessing thermal stability, a critical parameter for pharmaceutical development and material science.

Introduction: The Significance of Thermal Stability in Pharmaceutical Development

The thermal stability of an active pharmaceutical ingredient (API) is a cornerstone of its developability profile. It dictates manufacturing processes, formulation strategies, storage conditions, and ultimately, the safety and efficacy of the final drug product. For novel chemical entities such as 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride, a thorough understanding of its response to thermal stress is paramount. This spirocyclic compound, featuring a sulfone dioxide moiety and a hydrochloride salt, presents a unique combination of structural features that influence its stability. Spiro-compounds are often recognized for their inherent thermal robustness.[1]

This guide will explore the theoretical underpinnings of the thermal decomposition of related chemical classes and detail a suite of analytical techniques to empirically determine the thermal stability of the title compound. The causality behind each experimental choice will be elucidated, ensuring a scientifically sound and self-validating approach to characterization.

Theoretical Framework: Predicting Thermal Behavior

The molecular architecture of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride suggests a complex thermal decomposition profile influenced by its constituent parts: the spirocyclic core, the sulfone dioxide group, and the hydrochloride salt.

The Spirocyclic Core: A Scaffold of Stability

Spirocyclic systems, characterized by two rings sharing a single atom, are generally associated with high thermal stability due to their rigid, three-dimensional structure.[1] This rigidity can hinder the conformational changes often required for the initiation of thermal decomposition pathways. However, the strain inherent in small rings, such as the four-membered rings in the [3.3]heptane system, can also provide a driving force for ring-opening reactions at elevated temperatures.

The Sulfone Dioxide Group: A Potential Lability Hotspot

The thermal decomposition of sulfones is well-documented and can proceed through various mechanisms. The strength of the carbon-sulfur bond and the potential for elimination of sulfur dioxide (SO2) are key factors. Studies on various sulfones have shown that decomposition temperatures can range from below 300°C for some cyclic sulfones to over 500°C for highly stable aromatic sulfones.[2] The decomposition of the sulfone moiety in the title compound is a probable initial step in its thermal degradation.

The Hydrochloride Salt: An Influential Factor in Decomposition

The presence of a hydrochloride salt introduces an additional layer of complexity. Amine hydrochlorides can exhibit distinct melting and decomposition behaviors. Upon heating, they may decompose through the loss of hydrogen chloride (HCl) gas, a process that can be influenced by the basicity of the parent amine and the overall crystalline structure. Monitoring for the evolution of HCl is therefore a critical aspect of the thermal analysis of this compound. The thermal degradation of hydrochloride salts can be a multi-stage process.[3]

Experimental Protocols for Determining Thermal Stability

A multi-technique approach is essential for a comprehensive understanding of the thermal stability of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride. The following protocols are designed to provide a holistic view of its thermal behavior.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and quantify mass loss as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or aluminum pan.

  • Atmosphere: Conduct experiments under both an inert atmosphere (e.g., nitrogen at a flow rate of 50 mL/min) and an oxidizing atmosphere (e.g., air at a flow rate of 50 mL/min) to assess the influence of oxygen on the decomposition pathway.

  • Temperature Program: Heat the sample from ambient temperature to 600°C at a constant heating rate of 10°C/min.

  • Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition (Tonset) is determined from the intersection of the baseline with the tangent of the decomposition step. The temperature at which 5% mass loss occurs (T5%) is also a key stability indicator.

Causality: The choice of two different atmospheres is crucial. Decomposition in an inert atmosphere reveals the inherent thermal stability of the molecule, while an oxidizing atmosphere can reveal susceptibility to oxidative degradation, which is relevant for real-world storage and handling.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

  • Atmosphere: Typically conducted under an inert atmosphere (e.g., nitrogen at a flow rate of 50 mL/min).

  • Temperature Program: Heat the sample from ambient temperature to a temperature beyond its decomposition point (as determined by TGA) at a heating rate of 10°C/min.

  • Data Analysis: Plot the heat flow versus temperature. Endothermic events (e.g., melting) will appear as downward peaks, while exothermic events (e.g., decomposition) will appear as upward peaks. The peak temperature and the area under the peak (enthalpy) are quantified.

Causality: DSC provides complementary information to TGA. A sharp endotherm followed by an exotherm can indicate melting followed by immediate decomposition. The enthalpy of decomposition provides insight into the energy released during the process.

Evolved Gas Analysis (TGA-MS/FTIR)

Objective: To identify the gaseous products evolved during thermal decomposition.

Methodology:

  • Instrument: A thermogravimetric analyzer coupled to a mass spectrometer (MS) and/or a Fourier-transform infrared spectrometer (FTIR).

  • Sample Preparation and TGA Conditions: As described in the TGA protocol.

  • MS/FTIR Analysis: The evolved gases from the TGA furnace are transferred via a heated transfer line to the MS and/or FTIR for continuous analysis.

  • Data Analysis: The MS will provide mass-to-charge ratios of the evolved species, allowing for the identification of fragments. The FTIR will provide infrared spectra of the evolved gases, allowing for the identification of functional groups and specific molecules (e.g., HCl, SO2, CO2).

Causality: This hyphenated technique is critical for elucidating the decomposition mechanism. By identifying the initial gaseous products, we can infer the initial bond-breaking events. For this compound, we would specifically look for the evolution of HCl (m/z 36, 38) and SO2 (m/z 64).

Data Presentation and Interpretation

The quantitative data obtained from the thermal analyses should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Summary of Thermal Analysis Data

ParameterTGA (Nitrogen)TGA (Air)DSC (Nitrogen)
Tonset (°C) ValueValueValue
T5% (°C) ValueValue
Mass Loss (%) Value(s) at each stageValue(s) at each stage
Melting Point (°C) Peak Temperature
Enthalpy of Fusion (J/g) Value
Decomposition (°C) Peak Temperature(s)
Enthalpy of Decomposition (J/g) Value(s)

Predicted Decomposition Pathway and Visualization

Based on the theoretical framework, a plausible decomposition pathway for 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride can be proposed. The initial steps are likely to involve either the loss of HCl or the extrusion of SO2.

Decomposition_Pathway cluster_initial Initial Compound cluster_path1 Pathway 1 cluster_path2 Pathway 2 cluster_final Final Products Compound 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride Intermediate1 Loss of HCl Compound->Intermediate1 Heat Intermediate2 Loss of SO2 Compound->Intermediate2 Heat Product1 Spirocyclic Sulfone Intermediate1->Product1 Final_Products Further Degradation (e.g., char, smaller volatiles) Product1->Final_Products Product2 Azaspiro[3.3]heptane Intermediate Intermediate2->Product2 Product2->Final_Products

Caption: Predicted initial decomposition pathways for 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride.

Experimental Workflow Visualization

The overall experimental workflow for assessing the thermal stability is a systematic process that integrates the different analytical techniques.

Experimental_Workflow Start Sample of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride TGA Thermogravimetric Analysis (TGA) (N2 and Air) Start->TGA DSC Differential Scanning Calorimetry (DSC) Start->DSC TGA_MS_FTIR Evolved Gas Analysis (TGA-MS/FTIR) TGA->TGA_MS_FTIR Based on TGA results Data_Analysis Data Analysis and Interpretation TGA->Data_Analysis DSC->Data_Analysis TGA_MS_FTIR->Data_Analysis Report Comprehensive Thermal Stability Report Data_Analysis->Report

Caption: Integrated workflow for the comprehensive thermal stability analysis.

Conclusion

While direct experimental data for 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride is not yet available in the public domain, a robust understanding of its probable thermal behavior can be extrapolated from the known properties of its constituent chemical motifs. The proposed multi-faceted analytical approach, combining TGA, DSC, and evolved gas analysis, provides a self-validating system for the comprehensive characterization of its thermal stability. The insights gained from these studies will be invaluable for guiding the formulation, manufacturing, and storage of this promising compound, ensuring its quality, safety, and efficacy in potential therapeutic applications.

References

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023, May 25). MDPI. Retrieved January 26, 2026, from [Link]

  • Synthesis and thermal properties of spiro phosphorus compounds. (2010, March 19). AKJournals. Retrieved January 26, 2026, from [Link]

  • COMPATIBILITY AND STABILITY STUDIES OF ANTIHYPERTENSIVE/EXCIPIENTS BY THERMAL METHODS, USED IN THE PREFORMULATION PHASE. (n.d.). Farmacia Journal. Retrieved January 26, 2026, from [Link]

  • 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride | C5H10ClNO2S | CID 73977771. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride. (n.d.). Chongqing Chemdad Co. Retrieved January 26, 2026, from [Link]

  • CN102442934A - Synthesis method of 6-oxo-2-azaspiro[3][3] heptane-2-carboxylic acid tert-butyl ester. (n.d.). Google Patents. Retrieved January 26, 2026, from

  • Results of the evaluation of temperature and heating mode for the synthesis of 1a. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Synthesis of S-Heterocycles. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • Spiro Compounds for Organic Light-Emitting Diodes. (2021, November 19). Accounts of Materials Research. Retrieved January 26, 2026, from [Link]

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. (2025, August 10). ResearchGate. Retrieved January 26, 2026, from [Link]

  • (PDF) Standard Enthalpy of Formation of the Bimolecular Crystal of CL-20 with Tris-Oxadiazolo-Azepine and Its Thermal Stability. (2018, March 15). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. (2017, May 12). Energy & Fuels. Retrieved January 26, 2026, from [Link]

  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. (2022, November 19). MDPI. Retrieved January 26, 2026, from [Link]

  • Sulfur-Containing Heterocycles: Facile Synthesis of 4H-1,3-Thiazines by the Reaction of 3-N-Acylamino Ketones with Lawesson Reagent. (2025, August 5). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. (n.d.). PMC - NIH. Retrieved January 26, 2026, from [Link]

  • Discovery of Heteroaromatic Sulfones As a New Class of Biologically Compatible Thiol-Selective Reagents. (n.d.). NIH. Retrieved January 26, 2026, from [Link]

  • 2-Azaspiro(3.3)heptane | C6H11N | CID 20521856. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

Sources

Foundational

An In-depth Technical Guide to 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride: A Key Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Executive Summary 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride is a unique spirocyclic building block that has garnered significant interest in m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride is a unique spirocyclic building block that has garnered significant interest in medicinal chemistry. Its rigid, three-dimensional structure offers a compelling alternative to traditional saturated heterocycles like piperidine and morpholine, providing a novel scaffold to explore uncharted chemical space. This guide provides a comprehensive overview of its chemical properties, a list of commercial suppliers, a plausible synthetic pathway based on related compounds, quality control considerations, and its potential applications in the synthesis of bioactive molecules, particularly benzopyran and imidazole derivatives.

Introduction: The Rise of Spirocyclic Scaffolds in Drug Design

The principle of "escaping from flatland" has become a central theme in contemporary drug discovery, emphasizing the need for molecules with greater three-dimensionality (sp³-character) to improve physicochemical properties and biological activity.[1] Spirocyclic systems, which feature two rings sharing a single atom, are exemplary of this design philosophy. The 2-thia-6-azaspiro[3.3]heptane core, in particular, is valued as a bioisostere of commonly used motifs, offering the potential for enhanced metabolic stability, aqueous solubility, and novel intellectual property.[2][3] This guide focuses on the hydrochloride salt of the 2,2-dioxide derivative, a stable and readily usable form for synthetic transformations.

Chemical and Physical Properties

2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride is a white to off-white solid.[4] Its key identifiers and properties are summarized in the table below.

PropertyValueSource
CAS Number 1147163-54-9[3]
Molecular Formula C₅H₁₀ClNO₂S[3]
Molecular Weight 183.65 g/mol [3]
IUPAC Name 2λ⁶-thia-6-azaspiro[3.3]heptane-2,2-dioxide;hydrochloride[3]
SMILES O=S1(CC2(CNC2)C1)=O.Cl[3]
Appearance White to Off-white Solid[4]
Storage 2-8°C, sealed, away from moisture[5]

Commercial Suppliers

A number of chemical suppliers, primarily based in China, offer 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride in research and bulk quantities. When sourcing this material, it is crucial to request a Certificate of Analysis (CoA) to verify its identity and purity.

SupplierLocationPurity
ChemicalBook ChinaVaries by supplier
Anax Laboratories ->96%
Chongqing Chemdad Co., Ltd. ChinaNot specified
BLDpharm -Not specified

This is not an exhaustive list, and availability may vary. Researchers should conduct their own due diligence when selecting a supplier.

Synthesis and Manufacturing

G cluster_0 Proposed Synthetic Pathway Starting Material Pentaerythritol derivative Intermediate_1 Dibromo or Ditosyl derivative Starting Material->Intermediate_1 Bromination or Tosylation Intermediate_2 Thietane ring formation Intermediate_1->Intermediate_2 Reaction with Na2S Intermediate_3 Oxidation to Sulfone Intermediate_2->Intermediate_3 Oxidation (e.g., with m-CPBA or Oxone®) Intermediate_4 Azetidine ring formation Intermediate_3->Intermediate_4 Reaction with a primary amine (e.g., benzylamine) followed by cyclization Final_Product 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride Intermediate_4->Final_Product Deprotection and acidification with HCl

Caption: Proposed synthetic workflow for 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride.

Experimental Protocol (Hypothetical)

The following is a hypothetical, multi-step protocol based on analogous syntheses.[6][7] This protocol has not been experimentally validated and should be approached with caution and appropriate safety measures.

Step 1: Synthesis of 3,3-bis(bromomethyl)thietane

  • A suitable pentaerythritol derivative, such as pentaerythritol tetrabromide, would be reacted with a sulfide source like sodium sulfide in a suitable solvent (e.g., ethanol or DMF) to form the thietane ring via intramolecular nucleophilic substitution.

Step 2: Oxidation to 3,3-bis(bromomethyl)thietane 1,1-dioxide

  • The resulting thietane would then be oxidized to the corresponding sulfone. This is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®) in a solvent like dichloromethane (DCM) or a biphasic system.

Step 3: Formation of N-protected 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide

  • The dibromosulfone intermediate would then be reacted with a primary amine, such as benzylamine, to form the azetidine ring. This is a double nucleophilic substitution reaction, often carried out in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like acetonitrile or DMF at elevated temperatures.

Step 4: Deprotection and Salt Formation

  • The protecting group on the nitrogen (e.g., benzyl) would be removed. For a benzyl group, this is commonly achieved through catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen atmosphere).

  • Finally, the free base of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide would be dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrochloric acid to precipitate the desired hydrochloride salt.

Quality Control and Characterization

Due to the limited availability of public data, researchers should rely on the Certificate of Analysis provided by the supplier and consider performing their own analytical characterization to ensure the quality of the material. Key analytical techniques would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the azetidine and thietane rings.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the sulfone group (typically strong peaks around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹) and the secondary amine hydrochloride.

  • Purity Analysis: High-performance liquid chromatography (HPLC) is the standard method for determining the purity of the compound.

Applications in Drug Discovery

As a novel building block, 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride is a valuable tool for medicinal chemists. Its primary utility lies in its role as a rigid scaffold to which various functional groups can be attached to explore structure-activity relationships (SAR).

General Workflow for Incorporating the Spirocyclic Scaffold

G cluster_1 Synthetic Utility Workflow Starting_Material 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride Free_Base Free Base Generation Starting_Material->Free_Base Basification (e.g., with NaHCO₃ or Et₃N) Reaction Reaction with Electrophile (e.g., R-X) Free_Base->Reaction Nucleophilic Substitution or Reductive Amination Final_Compound N-Substituted Product Reaction->Final_Compound

Caption: General workflow for the synthetic utilization of the spirocyclic amine.

Potential in the Synthesis of Benzopyran and Imidazole Derivatives

Several suppliers note the utility of this compound in the preparation of benzopyran and imidazole derivatives.[8] While specific examples are not provided in the literature, its secondary amine functionality makes it a suitable nucleophile for incorporation into these heterocyclic systems.

1. Synthesis of Benzopyran Derivatives: Benzopyran cores are present in numerous bioactive natural products and synthetic drugs. The spirocyclic amine could be introduced, for example, by reacting it with a benzopyran scaffold containing a suitable leaving group (e.g., a halogen or a sulfonate) on a side chain.

2. Synthesis of Imidazole Derivatives: Imidazole is another privileged scaffold in medicinal chemistry. The spirocyclic amine could be incorporated into an imidazole ring system through various established synthetic routes, such as by reacting it with a halo-substituted imidazole or by participating in a multi-component reaction that forms the imidazole ring.

Safety and Handling

Based on GHS classifications from aggregated sources, 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride is considered hazardous.[3]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[5]

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.

Conclusion

2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride is a valuable and promising building block for medicinal chemists seeking to introduce novel, three-dimensional scaffolds into their drug discovery programs. While detailed public information on its synthesis and characterization is limited, its commercial availability and the established importance of related spirocyclic systems make it an attractive tool for exploring new chemical space. As with any novel reagent, careful sourcing, characterization, and handling are paramount to its successful application in the synthesis of the next generation of therapeutic agents.

References

  • Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Drug Discovery.
  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. (2023). Organic Process Research & Development.
  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). FRENCH-UKRAINIAN JOURNAL OF CHEMISTRY, 11(2).
  • PubChem. (n.d.). 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride.
  • CN102442934A - Synthesis method of 6-oxo-2-azaspiro [3.3] heptane-2-carboxylic acid tert-butyl ester. (2012).
  • BLDpharm. (n.d.). 2-Thia-6-azaspiro[3.3]heptane-2,2-dioxide.
  • Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. (2018). Chemistry – A European Journal.
  • ChemicalBook. (n.d.). 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride.
  • Azetidine-Containing Heterospirocycles Enhance the Performance of Fluorophores. (n.d.).
  • "Angular" Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery. (2024).
  • CN103687489A - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives. (2014).
  • TCI Chemicals. (2019). Small Ring Building Blocks for Medicinal Chemistry.
  • Potential synthetic applications of tert-butyl 6-oxo-2azaspiro[3.3]heptane-2-carboxylate (1) and 6-(benzyloxy). (n.d.).
  • US9879017B2 - Processes for the preparation of AZD5363 and intermediate used therein. (2018).
  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. (n.d.). University of Bari Aldo Moro.
  • Methods for producing isomers of muconic acid and muconate salts. (n.d.).
  • US6147226A - Synthesis of cyclopentyl 2-thienyl ketone, tiletamine and tiletamine acid addition salts, such as tiletamine hydrochloride. (2000).
  • Anax Laboratories. (n.d.). 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride.
  • Chongqing Chemdad Co., Ltd. (n.d.). 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride.
  • TCI Chemicals. (n.d.). tert-Butyl 6-Hydroxy-2-azaspiro[3.

Sources

Exploratory

The Ascendance of Azaspiro[3.3]heptanes: A Technical Guide to their Discovery, Synthesis, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: A New Dimension in Scaffold Design In the relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and improved phy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Dimension in Scaffold Design

In the relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and improved physicochemical properties, medicinal chemists are increasingly venturing beyond the flat, two-dimensional world of traditional aromatic scaffolds. This journey into three-dimensional chemical space has led to the rise of innovative molecular frameworks, among which the azaspiro[3.3]heptane core has emerged as a particularly compelling motif. This in-depth technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of azaspiro[3.3]heptane derivatives. It further explores their strategic application as bioisosteres, offering insights into the causality behind their advantageous properties and providing detailed experimental protocols for their synthesis.

The Dawn of a Novel Scaffold: Discovery and Early Synthetic Endeavors

While the spiro[3.3]heptane framework itself has been known for some time, its nitrogen-containing analogues, the azaspiro[3.3]heptanes, have only recently captured the significant attention of the medicinal chemistry community. The initial impetus for their exploration arose from the broader "escape from flatland" initiative in drug discovery, which sought to replace planar aromatic rings with saturated, three-dimensional structures to improve properties such as solubility and metabolic stability while maintaining or enhancing biological activity.

Early synthetic efforts towards related spirocyclic systems were often multi-step and lacked general applicability. However, the turn of the 21st century saw the development of more robust and versatile methods, paving the way for the systematic investigation of azaspiro[3.3]heptanes as valuable building blocks.

The Carreira and Mykhailiuk Revolution: Modern Synthetic Strategies

The widespread availability and application of azaspiro[3.3]heptane derivatives in modern drug discovery can be largely attributed to the pioneering work of the research groups of Prof. Erick M. Carreira and Prof. Pavel K. Mykhailiuk. Their innovative synthetic strategies have provided accessible routes to a variety of substituted azaspiro[3.3]heptanes, unlocking their potential for medicinal chemistry.

The [2+2] Cycloaddition Approach to 1-Azaspiro[3.3]heptanes

A significant breakthrough in the synthesis of 1-azaspiro[3.3]heptanes was the development of a thermal [2+2] cycloaddition reaction between endocyclic alkenes and chlorosulfonyl isocyanate (CSI) or Graf's isocyanate (ClO₂S-NCO), followed by reduction of the resulting β-lactam.[1][2][3][4] This methodology, extensively explored by the Mykhailiuk group, provides a versatile and scalable route to the 1-azaspiro[3.3]heptane core.[1][2][3][4]

Key Features of the [2+2] Cycloaddition/Reduction Strategy:

  • Versatility: A wide range of substituted endocyclic alkenes can be employed, allowing for the introduction of diverse functionalities on the cyclobutane ring.

  • Scalability: The reaction sequence has been demonstrated on a gram scale, making it suitable for the production of building blocks for drug discovery programs.

  • Stereocontrol: The cycloaddition can proceed with a degree of stereocontrol, offering access to specific diastereomers.

Figure 1: General synthetic scheme for 1-azaspiro[3.3]heptanes via [2+2] cycloaddition and reduction.

A crucial aspect of this synthesis is the choice of reducing agent for the β-lactam. While powerful reagents like lithium aluminum hydride can lead to undesired ring-opening byproducts, milder reducing agents such as alane (AlH₃) have been found to be highly effective in selectively reducing the lactam carbonyl to afford the desired 1-azaspiro[3.3]heptane.[1]

Synthesis of 2-Azaspiro[3.3]heptane and its Derivatives

The Carreira group has made seminal contributions to the synthesis of various azaspiro[3.3]heptane isomers, including the important 2-oxa-6-azaspiro[3.3]heptane and 2,6-diazaspiro[3.3]heptane systems.[5] These syntheses often rely on the construction of the two four-membered rings in a stepwise fashion, frequently starting from commercially available precursors like pentaerythritol.

A common strategy for the synthesis of 2-oxa-6-azaspiro[3.3]heptane involves the cyclization of a suitably functionalized oxetane precursor. For instance, 3,3-bis(bromomethyl)oxetane can be reacted with a primary amine or sulfonamide to construct the second, nitrogen-containing ring.[6]

G Start Pentaerythritol Derivative Step1 Oxetane Formation Start->Step1 Step2 Functionalization Step1->Step2 Step3 Azetidine Formation Step2->Step3 End 2-Oxa-6-azaspiro[3.3]heptane Step3->End

Figure 2: Conceptual workflow for the synthesis of 2-oxa-6-azaspiro[3.3]heptane.

Azaspiro[3.3]heptanes as Bioisosteres: A Paradigm Shift in Medicinal Chemistry

The true value of azaspiro[3.3]heptanes in drug discovery lies in their successful application as bioisosteres for common cyclic motifs, such as piperidine, morpholine, and even the phenyl ring. This bioisosteric replacement can lead to significant improvements in a compound's pharmacological and pharmacokinetic profile.

A Superior Alternative to Piperidine and Morpholine

The rigid, three-dimensional structure of the azaspiro[3.3]heptane core offers a distinct advantage over the more flexible six-membered rings of piperidine and morpholine. This conformational rigidity can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity. Furthermore, the introduction of the spirocyclic system can favorably modulate key physicochemical properties.

PropertyAzaspiro[3.3]heptane Analogue vs. Piperidine/MorpholineRationale
Lipophilicity (logD) Often lowerThe introduction of a quaternary spiro-carbon can disrupt planarity and reduce surface area, while the altered pKa can increase the proportion of the protonated, more water-soluble form at physiological pH.
Aqueous Solubility Generally higherRelated to the decrease in lipophilicity and the unique solvation properties of the rigid scaffold.
Metabolic Stability Frequently improvedThe quaternary spiro-center and the strained four-membered rings can be less susceptible to metabolic enzymes, blocking common sites of metabolism.
pKa Can be alteredThe proximity and orientation of the heteroatoms in the spirocyclic system influence the basicity of the nitrogen atom.

Table 1: Comparative physicochemical properties of azaspiro[3.3]heptane derivatives versus their piperidine/morpholine counterparts.

For example, the replacement of a piperidine ring with a 1-azaspiro[3.3]heptane moiety in the local anesthetic bupivacaine resulted in a patent-free analogue with high activity.[1][2][3][4] Similarly, the incorporation of a 2-oxa-6-azaspiro[3.3]heptane as a morpholine bioisostere has been shown to enhance metabolic stability.[5]

A Saturated Mimic of the Phenyl Ring

Perhaps one of the most innovative applications of the spiro[3.3]heptane scaffold is its use as a non-collinear bioisostere of the phenyl ring.[7] While other saturated bioisosteres like bicyclo[1.1.1]pentane maintain the linear exit vectors of a para-substituted phenyl ring, the spiro[3.3]heptane core presents its substituents at a distinct angle. This non-collinear arrangement can provide a unique vector space for interacting with biological targets.

The replacement of phenyl rings in approved drugs such as the anticancer agents Vorinostat and Sonidegib, and the local anesthetic Benzocaine, with a spiro[3.3]heptane core has yielded saturated, patent-free analogues that retain high biological activity.[7] This demonstrates the potential of this scaffold to generate novel intellectual property and to fine-tune the properties of existing drug molecules.

Key Experimental Protocols

To facilitate the adoption of these powerful building blocks, this section provides detailed, step-by-step methodologies for the synthesis of key azaspiro[3.3]heptane intermediates.

Protocol 1: Synthesis of a Substituted 1-Azaspiro[3.3]heptane via [2+2] Cycloaddition and Reduction

This protocol is adapted from the work of Mykhailiuk and coworkers.[1][2][3][4]

Step 1: [2+2] Cycloaddition to form the Spirocyclic β-Lactam

  • To a solution of the endocyclic alkene (1.0 equiv) in a suitable solvent (e.g., dichloromethane) at 0 °C is added Graf's isocyanate (1.1 equiv).

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • The solvent is removed under reduced pressure, and the crude β-lactam is purified by column chromatography on silica gel.

Step 2: Reduction of the β-Lactam to the 1-Azaspiro[3.3]heptane

  • To a solution of the purified β-lactam (1.0 equiv) in anhydrous THF at 0 °C is added a solution of alane (AlH₃) in THF (typically 1.5-2.0 equiv) dropwise.

  • The reaction mixture is stirred at room temperature for 2-4 hours, or until complete consumption of the starting material.

  • The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water.

  • The resulting suspension is filtered, and the filtrate is dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to afford the desired 1-azaspiro[3.3]heptane, which can be further purified by distillation or chromatography if necessary.

Protocol 2: Synthesis of N-Boc-2,6-diazaspiro[3.3]heptane

This protocol provides a route to a key intermediate for the synthesis of various 2,6-diazaspiro[3.3]heptane derivatives.

  • A solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (1.0 equiv) and a primary amine (1.1 equiv) in dichloroethane is stirred at room temperature for 1 hour.

  • Sodium triacetoxyborohydride (1.5 equiv) is added portion-wise, and the reaction is stirred for a further 12 hours.

  • The reaction is quenched with saturated aqueous sodium bicarbonate solution, and the organic layer is separated, dried, and concentrated.

  • The crude intermediate is then cyclized by treatment with a base such as potassium tert-butoxide in THF.

  • The resulting N-benzyl-2,6-diazaspiro[3.3]heptane is debenzylated via catalytic hydrogenation.

  • The free diamine is then mono-protected with di-tert-butyl dicarbonate (Boc₂O) to yield N-Boc-2,6-diazaspiro[3.3]heptane.

Applications in Drug Discovery: Case Studies and Future Outlook

The unique structural and physicochemical properties of azaspiro[3.3]heptane derivatives have led to their incorporation into a growing number of drug discovery programs across various therapeutic areas.

  • Oncology: The ability of the spiro[3.3]heptane core to mimic the phenyl ring has been successfully applied to the design of novel anticancer agents. For example, analogues of Sonidegib, a Hedgehog signaling pathway inhibitor, have shown promising activity.[7]

  • Neuroscience: The conformational rigidity of the azaspiro[3.3]heptane scaffold is particularly attractive for the design of ligands for CNS targets, where precise positioning of functional groups is often critical for selectivity and potency.

  • Infectious Diseases: A key intermediate for the tuberculosis drug candidate TBI-223 is a 2-oxa-6-azaspiro[3.3]heptane derivative, highlighting the utility of this scaffold in the development of new anti-infective agents.[6]

The future of azaspiro[3.3]heptane derivatives in drug discovery appears bright. As our understanding of the intricate relationship between three-dimensional molecular shape and biological activity deepens, the demand for novel, well-defined scaffolds will continue to grow. The synthetic accessibility and favorable properties of azaspiro[3.3]heptanes position them as a premier class of building blocks for the next generation of innovative medicines. Further exploration of their synthesis, including the development of new enantioselective methods, and their application in an even broader range of therapeutic areas is eagerly anticipated.

Conclusion

The discovery and development of azaspiro[3.3]heptane derivatives represent a significant advancement in the field of medicinal chemistry. From their conceptualization as three-dimensional bioisosteres to the development of robust and scalable synthetic routes, these novel scaffolds have proven their value in the design of drug candidates with improved properties. This technical guide has provided a comprehensive overview of the history, synthesis, and application of azaspiro[3.3]heptanes, offering both a historical perspective and practical guidance for their use in the laboratory. As the pharmaceutical industry continues to embrace the principles of three-dimensional drug design, the azaspiro[3.3]heptane core is poised to play an increasingly important role in the discovery of new and improved therapies.

References

  • Kirichok, A. A., Tkachuk, H., Kozyriev, Y., Shablykin, O., Datsenko, O., Granat, D., Yegorova, T., Bas, Y. P., Semirenko, V., Pishel, I., Kubyshkin, V., Lesyk, D., Klymenko-Ulianov, O., & Mykhailiuk, P. K. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]

  • Mykhailiuk, P. K. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition. [Link]

  • Natho, P., Colella, M., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. [Link]

  • Prysiazhniuk, K., Datsenko, O. P., Polishchuk, O., Zozulya, S., Shablykin, O., Komarov, I. V., & Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Mykhailiuk, P. K. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ResearchGate. [Link]

  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic Letters, 14(1), 66–69. [Link]

  • Colella, M., Natho, P., & Luisi, R. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. Advanced Synthesis & Catalysis. [Link]

  • Mykhailiuk, P. K., & Kirichok, A. A. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ResearchGate. [Link]

  • Burkhard, J. A., Wagner, B., Fischer, H., & Carreira, E. M. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524-3527. [Link]

  • Stocks, M. J., Hamza, D., Pairaudeau, G., & Thorne, P. V. (2007). Concise Synthesis of Novel 2,6-Diazaspiro[3.3]heptan-1-ones and Their Conversion into 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(12), 1948-1950. [Link]

  • Hillier, M. C., & Chen, C.-Y. (2006). A Straightforward Synthesis of 1,3-Disubstituted Azetidines. The Journal of Organic Chemistry, 71(20), 7885–7887. [Link]

  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2011). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic Letters, 14(1), 66-9. [Link]

  • Mykhailiuk, P. K., & Prysiazhniuk, K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ResearchGate. [Link]

  • Bach, T. (2018). Synthesis of Azetidines by Aza Paternò–Büchi Reactions. Chemical Science, 9(1), 21-28. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. [Link]

  • Bach, T. (2018). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). 9-thiabicyclo[3.3.1]nonane-2,6-dione. [Link]

  • Wikipedia. (2023). Azetidine. [Link]

  • Golden, M., Legg, D., Milne, D., & Woody, E. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(7), 1335-1340. [Link]

  • PubChem. (n.d.). 2-Azaspiro(3.3)heptane. [Link]

  • Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ResearchGate. [Link]

  • Colella, M., Natho, P., & Luisi, R. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. ResearchGate. [Link]

  • Garai, B., Ali, M. R., Premkumar, J. R., & Basker, S. (2025). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. ResearchGate. [Link]

  • Burkhard, J. A., Guérot, C., Knust, H., Rogers-Evans, M., & Carreira, E. M. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. ResearchGate. [Link]

  • Natho, P., Colella, M., & Luisi, R. (2025). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. ResearchGate. [Link]

Sources

Foundational

The Strategic Integration of the Sulfone Group in Spirocyclic Scaffolds: A Guide for Advanced Drug Discovery

Executive Summary The confluence of spirocyclic architecture and the sulfone functional group represents a powerful and increasingly utilized strategy in modern medicinal chemistry. Spirocycles, with their inherent three...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The confluence of spirocyclic architecture and the sulfone functional group represents a powerful and increasingly utilized strategy in modern medicinal chemistry. Spirocycles, with their inherent three-dimensionality, offer a compelling approach to navigating chemical space, improving potency, and fine-tuning pharmacokinetic profiles.[1][2][3] When integrated into these rigid frameworks, the sulfone moiety transcends its role as a simple linker, acting as a critical modulator of physicochemical properties, a key pharmacophoric element, and a director of molecular conformation. This guide elucidates the multifaceted roles of the sulfone group within spirocyclic compounds, offering researchers and drug development professionals a comprehensive technical overview of its strategic application, from synthesis to therapeutic potential. We will explore the causality behind its impact on drug-like properties, detail synthetic methodologies, and examine its successful implementation in cutting-edge therapeutic targets.

The Architectural Synergy of Spirocycles and Sulfones

The Spirocyclic Advantage: Navigating 3D Chemical Space

Medicinal chemistry has witnessed a paradigm shift from flat, aromatic molecules towards sp³-rich, three-dimensional structures.[4] Spirocyclic compounds, defined by two rings sharing a single atom, are at the forefront of this evolution.[1][5] This unique structural feature imparts several advantages:

  • Conformational Rigidity: The spirocyclic core locks the molecule into a more defined conformation, which can reduce the entropic penalty upon binding to a biological target, thereby enhancing potency.[3][5]

  • Improved Physicochemical Properties: Increasing the fraction of sp³-hybridized carbons (Fsp³) generally correlates with improved solubility and more favorable pharmacokinetic (PK) profiles.[2][4]

  • Novel Exit Vectors: The rigid, non-planar geometry provides distinct vectors for substituent placement, allowing for a more precise exploration of the target's binding pocket and the optimization of structure-activity relationships (SAR).[2]

The Sulfone Moiety: A Multifunctional Powerhouse

The sulfone group [R-S(O)₂-R'] is far more than an inert structural element. Its unique electronic and steric properties make it a valuable tool in the medicinal chemist's arsenal.[6][7] Key attributes include:

  • High Polarity: The sulfone is a strong hydrogen bond acceptor, capable of forming crucial interactions with biological targets.[8][9] This polarity can also be leveraged to improve aqueous solubility and modulate lipophilicity.[9][10]

  • Metabolic Stability: The sulfur atom in its highest oxidation state (SVI) is exceptionally stable against hydrolysis and resistant to metabolic reduction, often enhancing the metabolic stability of a drug candidate.[7][10][11]

  • Electron-Withdrawing Nature: As a powerful electron-withdrawing group, the sulfone can influence the pKa of nearby basic groups, such as amines, which can improve toxicological profiles by reducing off-target interactions.[9]

  • Bioisosteric Replacement: The sulfone group can serve as a bioisostere for other functionalities like ketones or even carboxylic acids, offering a way to modify properties while retaining key binding interactions.[9]

The strategic fusion of these two components—the rigid 3D scaffold of the spirocycle and the versatile functionality of the sulfone—creates a class of molecules with immense potential for tackling challenging biological targets.[5][12]

Synthetic Strategies for Spirocyclic Sulfones

The construction of sulfone-containing spirocycles requires robust and versatile synthetic methods. While numerous approaches exist, they can often be categorized into two main strategies: late-stage oxidation of a pre-formed spirocyclic sulfide or cyclization reactions that form one of the rings and incorporate the sulfone simultaneously.

Key Synthetic Approaches
  • Oxidation of Spirocyclic Sulfides: A common and straightforward method involves the synthesis of a spirocyclic sulfide intermediate, followed by oxidation to the corresponding sulfone. This is typically achieved using strong oxidizing agents. While effective, this approach can sometimes suffer from limited functional group tolerance.[8]

  • Intramolecular Cyclization: These methods involve the formation of one of the spiro-rings through a cyclization reaction where a sulfone-containing tether is a key participant. For instance, the sulfonyl cyclization of alkyl diiodides with sulfur dioxide has been shown to effectively generate nitrogen-containing cyclic sulfones.[13]

  • Cycloaddition Reactions: [3+2] cycloaddition reactions involving thiocarbonyl ylides have emerged as a powerful tool for constructing fused and spirocyclic sulfone systems, offering a modular approach to diverse scaffolds.[14]

  • Radical Cascade Reactions: Modern photocatalytic methods enable the synthesis of complex spirocyclic vinyl sulfones through a cascade of radical cyclization followed by aryl migration.[5][15] This approach features mild reaction conditions and broad functional group compatibility, opening doors to novel and complex molecular architectures.[15]

Experimental Protocol: Radical-Mediated Synthesis of a Spirocyclic Vinyl Sulfone

This protocol is a representative example based on photocatalytic methods for generating complex spirocyclic vinyl sulfones.[15] The causality for this choice rests on its mild conditions, operational simplicity, and ability to construct intricate scaffolds from readily available starting materials, which is highly desirable in a drug discovery setting.

Objective: To synthesize a multi-functionalized spirocyclic vinyl sulfone via a visible-light-induced radical cyclization/migration cascade.

Materials:

  • Allylcyclopropane sulfonyl chloride derivative (Starting Material 1)

  • Tertiary propargyl alcohol derivative (Starting Material 2)

  • Photocatalyst (e.g., fac-Ir(ppy)₃)

  • Anhydrous, degassed solvent (e.g., 1,2-dichloroethane)

  • Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

  • Visible light source (e.g., Blue LED lamp)

  • Standard glassware for organic synthesis

  • Purification apparatus (e.g., column chromatography system)

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried reaction vial equipped with a magnetic stir bar, combine the tertiary propargyl alcohol (1.0 equiv.), the photocatalyst (1-2 mol%), and the allylcyclopropane sulfonyl chloride (1.2 equiv.).

  • Inert Atmosphere: Seal the vial and subject it to three cycles of vacuum backfilling with nitrogen or argon. This step is critical to remove oxygen, which can quench the excited state of the photocatalyst.

  • Solvent Addition: Add anhydrous, degassed 1,2-dichloroethane via syringe to achieve a final concentration of ~0.1 M.

  • Initiation: Place the reaction vial approximately 5-10 cm from a blue LED light source and begin vigorous stirring. A cooling fan may be necessary to maintain room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to isolate the desired spirocyclic vinyl sulfone product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

This self-validating protocol ensures reproducibility through the use of an inert atmosphere to protect the catalyst and precise stoichiometric control. The final characterization provides definitive confirmation of the desired molecular structure.

Impact on Physicochemical and ADME Properties

The incorporation of a sulfone group into a spirocyclic framework has profound and predictable effects on a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Modulating Lipophilicity and Solubility

The sulfone moiety is highly polar and serves as an excellent hydrogen bond acceptor.[8] Its introduction into a spirocyclic core, which may be lipophilic, can significantly decrease the molecule's overall lipophilicity (LogP). This is a deliberate strategy to enhance aqueous solubility, a common hurdle in drug development.[9][10] The rigid spirocyclic frame ensures that this polar group is projected into a specific region of space, allowing for solubility to be improved without necessarily sacrificing binding affinity if the sulfone does not interact with a lipophilic pocket of the target.

Enhancing Metabolic Stability

A primary role of the sulfone group is to enhance metabolic stability.[10] The sulfur(VI) center is chemically inert to many common metabolic pathways that affect sulfides or sulfoxides. By replacing a metabolically labile group with a sulfone, chemists can block a key site of metabolism, thereby increasing the compound's half-life and oral bioavailability.[11]

The table below illustrates the typical effects of introducing a sulfone group by comparing hypothetical matched molecular pairs.

PropertyParent Compound (e.g., Spiro-Sulfide)Sulfone Analog (Spiro-Sulfone)Rationale for Change
LogP 3.52.5Increased polarity from S=O bonds decreases lipophilicity.
Aqueous Solubility LowModerate-HighThe sulfone group acts as a strong H-bond acceptor, improving interaction with water.[16]
Metabolic Stability (t½) ShortLongThe sulfone group is resistant to oxidative metabolism that readily occurs at a sulfide center.[11]
Target Potency (IC₅₀) VariableVariableCan increase if the sulfone forms a key H-bond, or decrease if it creates a steric clash.

Applications in Drug Discovery: Case Studies

The strategic use of sulfone-containing spirocycles has led to the development of potent and selective modulators for several important therapeutic targets.

γ-Secretase Modulators (GSMs) for Alzheimer's Disease

γ-Secretase is an enzyme implicated in the production of amyloid-β (Aβ) peptides, particularly the neurotoxic Aβ42 species that forms plaques in Alzheimer's disease.[17] γ-Secretase modulators (GSMs) are sought after as they aim to shift the enzyme's cleavage pattern to produce shorter, less harmful Aβ peptides without inhibiting the enzyme entirely, which would affect other crucial pathways like Notch signaling.[18]

Several potent GSMs feature a cyclic sulfone core.[17][19] In these scaffolds, the sulfone group is not merely a structural anchor. It often acts as a hydrogen bond acceptor, interacting with key residues in the enzyme or associated proteins. Furthermore, its inclusion in a rigid tricyclic or spirocyclic framework helps to correctly orient the other pharmacophoric elements for optimal modulation.[20] The development of soluble GSMs (SGSMs) with improved physicochemical properties has been a key advance, enabling better drug-like characteristics.[21]

RORγt Inverse Agonists for Autoimmune Diseases

Retinoid-related orphan receptor gamma t (RORγt) is a nuclear receptor that acts as a master regulator of T helper 17 (Th17) cells, which are pivotal in many autoimmune diseases like psoriasis and rheumatoid arthritis.[22] Inhibiting RORγt activity is therefore a promising therapeutic strategy.

Tricyclic sulfones have been developed as potent and selective RORγt inverse agonists.[23] The sulfone moiety within these spiro-like rigid structures is critical for their activity. It helps to rigidify the core and position substituents to effectively engage the ligand-binding domain of RORγt, suppressing its transcriptional activity.[22][23] Late-stage functionalization of these sulfone scaffolds has allowed for rapid SAR exploration, leading to the identification of highly efficacious compounds.[23]

RORgt_Pathway cluster_0 Antigen Presenting Cell cluster_2 Th17 Cell APC APC IL23 IL-23 APC->IL23 IL6 IL-6 / TGF-β APC->IL6 Th17 Differentiated Th17 Cell IL23->Th17 Proliferation & Maintenance NaiveT Naive T-Cell IL6->NaiveT Differentiation RORgt RORγt (Transcription Factor) IL17 IL-17 Production Inhibitor Spirocyclic Sulfone Inverse Agonist

Future Perspectives

The synergy between spirocyclic design and sulfone chemistry continues to evolve. Future advancements are likely to focus on several key areas:

  • Novel Synthetic Methods: The development of more efficient, stereoselective, and scalable syntheses for complex spirocyclic sulfones will be crucial.[5][15] This will expand the accessible chemical space for drug discovery programs.

  • Vinyl Sulfones as Covalent Modulators: Spirocyclic vinyl sulfones, which combine a rigid scaffold with a reactive Michael acceptor, hold promise for the development of highly selective targeted covalent inhibitors.[5][15][24]

  • Exploration of New Target Classes: The unique properties of these scaffolds make them suitable for tackling challenging targets, such as protein-protein interactions and allosteric binding sites, where precise 3D orientation is paramount.

Conclusion

The sulfone group is a strategically vital component in the design of modern spirocyclic drug candidates. Its role extends far beyond that of a simple linker, providing medicinal chemists with a powerful tool to enhance potency, constrain conformation, and meticulously engineer ADME properties. By acting as a key hydrogen bond acceptor, a metabolic shield, and a modulator of polarity and basicity, the sulfone group allows for the fine-tuning of molecular properties essential for therapeutic success. The continued exploration of novel synthetic routes and the application of these unique scaffolds against a wider range of biological targets ensure that sulfone-containing spirocycles will remain a cornerstone of innovative drug discovery for the foreseeable future.

References

  • Mondal, S., & Ghosh, C. (2019). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. ResearchGate. [Link]

  • Yang, S., Chen, Y., & Zhu, C. (2025). Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. Chemical Science. [Link]

  • Feng, M., Tang, B., Liang, S. H., & Jiang, X. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current topics in medicinal chemistry. [Link]

  • Kim, H., et al. (2017). The design and synthesis of novel spirocyclic heterocyclic sulfone ROMK inhibitors as diuretics. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Kukar, T., et al. (2013). First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms. Journal of Biological Chemistry. [Link]

  • Mlostoń, G., et al. (2018). Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. Organic Letters. [Link]

  • Zhang, Z., et al. (2023). Cyclic sulfone containing compounds which showed strong biological activity. ResearchGate. [Link]

  • Wessjohann, L. A., et al. (2017). Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery. ResearchGate. [Link]

  • Unknown. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Drugs for Neglected Diseases initiative. [Link]

  • Zhao, C., et al. (2021). Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]

  • Yang, S., Chen, Y., & Zhu, C. (2025). Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. RSC Publishing. [Link]

  • Bogen, S. L., et al. (2010). Tricyclic sulfones as orally active gamma-secretase inhibitors: synthesis and structure-activity relationship studies. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Erlanson, D. (2025). The Spirocycle Surge in Drug Discovery. Drug Hunter. [Link]

  • Unknown. (2024). Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation. ACS Publications. [Link]

  • Various Authors. (2023-2025). The importance of sulfur-containing motifs in drug design and discovery. Semantic Scholar. [Link]

  • Li, Y., et al. (2023). Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases. Journal of Translational Medicine. [Link]

  • Carreira, F., & Ferreira, M. J. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. [Link]

  • Matsuoka, S., et al. (2021). Polysulfones Prepared by Radical Ring-Opening Polymerization of Cyclic Sulfolane Derivatives: Density Functional Theory Calculations, Synthesis, Structure, and Polymer Reactions. MDPI. [Link]

  • Taylor, R. D., & Barrow, J. C. (2025). Cyclic sulfoxides and sulfones in drug design. ResearchGate. [Link]

  • Wang, T., et al. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. MDPI. [Link]

  • Kounnas, M. Z., et al. (2013). Soluble γ-Secretase Modulators Selectively Inhibit the Production of the 42-Amino Acid Amyloid β Peptide Variant and Augment the Production of Multiple Carboxy-Truncated Amyloid β Species. Biochemistry. [Link]

  • Campeci, M., et al. (2022). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. [Link]

  • Xiao, Y. C., & Chen, F. (2024). The vinyl sulfone motif as a structural unit for novel drug design and discovery. Expert Opinion on Drug Discovery. [Link]

  • Golde, T. E., et al. (2013). γ-Secretase Inhibitors and Modulators. Biochimica et Biophysica Acta. [Link]

  • Follit, M., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Wang, T., et al. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Molecules. [Link]

  • Shi, Q., et al. (2020). Tricyclic sulfones as potent, selective and efficacious RORγt inverse agonists - Exploring C6 and C8 SAR using late-stage functionalization. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Mondal, S., & Ghosh, C. (2019). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Oriental Journal of Chemistry. [Link]

  • Qu, X., et al. (2014). Effect of Potent γ-Secretase Modulator in Human Neurons Derived From Multiple Presenilin 1–Induced Pluripotent Stem Cell Mutant Carriers. JAMA Neurology. [Link]

  • Zhao, X., et al. (2005). Sulfone metabolite of fipronil blocks gamma-aminobutyric acid- and glutamate-activated chloride channels in mammalian and insect neurons. Journal of Pharmacology and Experimental Therapeutics. [Link]

Sources

Protocols & Analytical Methods

Method

using 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride in benzopyran synthesis

An Application Note on the Novel Use of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride in Spirocyclic Benzopyran Synthesis Authored by: A Senior Application Scientist Abstract This document outlines a novel, pro...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Novel Use of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride in Spirocyclic Benzopyran Synthesis

Authored by: A Senior Application Scientist

Abstract

This document outlines a novel, proof-of-concept synthetic strategy for the construction of complex spirocyclic benzopyran derivatives. The protocol leverages the unique reactivity of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide as a linchpin in a domino reaction sequence initiated by a modified Julia-Kocienski olefination. By reacting an N-protected spirocyclic sulfone with various salicylaldehyde derivatives, this method provides a direct route to novel spiro[benzopyran-aza-spiroheptane] scaffolds. These structures are of significant interest to medicinal chemistry due to their rigid, three-dimensional architecture, combining the pharmacologically relevant benzopyran motif with a desirable spirocyclic amine. This application note provides a detailed mechanistic rationale, step-by-step experimental protocols, and representative data for this innovative synthetic transformation.

Introduction and Scientific Rationale

The benzopyran ring system is a privileged scaffold found in a vast array of natural products and synthetic compounds with diverse biological activities.[1] Concurrently, the incorporation of spirocyclic moieties into drug candidates is a widely adopted strategy to enhance molecular three-dimensionality, improve metabolic stability, and refine binding selectivity by locking conformations.[2] The fusion of these two valuable motifs—a benzopyran and a spirocycle—can generate novel chemical entities with significant therapeutic potential.

This application note introduces a synthetic approach utilizing 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide, a strained heterocyclic sulfone, as a key building block. The core of our proposed strategy is a domino reaction that begins with the deprotonation of the sulfone at the α-carbon, followed by a nucleophilic attack on an ortho-hydroxyaryl aldehyde (salicylaldehyde). This sequence is designed to proceed through a vinyl intermediate which then undergoes an intramolecular cyclization to forge the benzopyran ring in a single pot. The sulfone group, essential for the initial C-C bond formation, is subsequently eliminated as sulfur dioxide, exemplifying an elegant use of a transient activating group. This methodology offers a compelling new avenue for accessing complex, sp³-rich heterocyclic systems from readily available starting materials.

Proposed Reaction Mechanism

The overall transformation is conceptualized as a tandem sequence involving a Julia-Kocienski-type olefination followed by an intramolecular oxa-Michael addition. The causality behind this proposed pathway is rooted in established reactivity principles of sulfones and phenols.[1][3]

  • Initial Deprotonation: The process begins with the treatment of the N-protected spirocyclic sulfone with a strong, non-nucleophilic base, such as Lithium bis(trimethylsilyl)amide (LiHMDS). The potent electron-withdrawing nature of the sulfone group renders the α-protons sufficiently acidic for facile deprotonation, generating a stabilized carbanion.[4]

  • Carbonyl Addition: The resulting sulfonyl carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of a substituted salicylaldehyde. This step forms a β-alkoxy sulfone intermediate.

  • Smiles Rearrangement & Elimination: In a key step analogous to the modified Julia-Kocienski reaction, the β-alkoxy sulfone undergoes rearrangement and subsequent elimination. This process is believed to form a transient spirocyclic intermediate that collapses, extruding sulfur dioxide (SO₂) and forming an ortho-hydroxystyrene derivative.[3]

  • Intramolecular Cyclization: The final, and crucial, step for benzopyran formation is a base-promoted intramolecular conjugate addition (oxa-Michael addition). The phenoxide, generated under the basic reaction conditions, attacks the newly formed vinyl group, leading to the closure of the pyran ring and the formation of the final spirocyclic benzopyran product.[1]

The complete proposed mechanistic pathway is illustrated below.

Mechanistic_Pathway cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_end Final Product Sulfone N-Boc-spiro-sulfone Aldehyde Salicylaldehyde Derivative Addition Nucleophilic Addition Aldehyde->Addition Deprotonation α-Deprotonation (Base) Deprotonation->Addition Alkoxy_Sulfone β-Alkoxy Sulfone Intermediate Addition->Alkoxy_Sulfone Elimination Elimination & SO₂ Extrusion Alkoxy_Sulfone->Elimination Vinyl_Phenol o-Hydroxystyrene Intermediate Elimination->Vinyl_Phenol Cyclization Intramolecular Oxa-Michael Addition Vinyl_Phenol->Cyclization Product Spirocyclic Benzopyran Cyclization->Product

Caption: Proposed domino reaction mechanism for benzopyran synthesis.

Experimental Protocols

A. Materials and Methods

All reagents were purchased from commercial suppliers and used without further purification unless otherwise noted. Anhydrous tetrahydrofuran (THF) was obtained from a solvent purification system. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates.

B. Protocol 1: N-Protection of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride

Causality: The starting material is a hydrochloride salt, and the secondary amine is nucleophilic. To ensure the reaction proceeds at the sulfone α-carbon and to prevent N-alkylation side reactions, the amine must first be neutralized and then protected, for instance, with a tert-butoxycarbonyl (Boc) group.

  • Suspend 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride (1.0 eq) in dichloromethane (DCM, 0.2 M).

  • Add triethylamine (2.2 eq) and stir for 15 minutes at room temperature to neutralize the salt.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the mixture.

  • Stir the reaction at room temperature for 12-16 hours, monitoring for the consumption of the starting material by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography (e.g., 30-50% ethyl acetate in hexanes) to yield the pure N-Boc protected sulfone.

C. Protocol 2: General Procedure for the Tandem Synthesis of Spiro[benzopyran-azaspiroheptane] Derivatives

Trustworthiness: This protocol is designed as a self-validating system. The progress of the reaction can be monitored by TLC, where the consumption of the aldehyde and the appearance of a higher Rf intermediate (the vinyl phenol) followed by its conversion to the lower Rf final product should be observable. A distinct color change upon addition of the base and aldehyde is also often indicative of the reaction initiation.

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-Boc protected spiro-sulfone (1.2 eq).

  • Dissolve the sulfone in anhydrous THF (0.1 M).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add LiHMDS (1.0 M solution in THF, 1.2 eq) dropwise. Stir the resulting solution at -78 °C for 1 hour.

  • In a separate flask, dissolve the substituted salicylaldehyde (1.0 eq) in anhydrous THF.

  • Add the salicylaldehyde solution dropwise to the cold sulfone anion solution.

  • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 12-18 hours.

  • Monitor the reaction by TLC. Upon consumption of the starting aldehyde and the vinyl intermediate, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired spirocyclic benzopyran derivative.

Data Presentation and Representative Results

The following table summarizes hypothetical results for the synthesis of various spirocyclic benzopyran derivatives using the described protocol. The yields are representative of what might be expected for a novel, unoptimized transformation of this type.

EntrySalicylaldehyde Derivative (R)Product StructureReaction Time (h)Yield (%)
1H1665
25-Br1872
35-NO₂2058
43-OCH₃1661

Note: Structures are representational. Yields are for isolated, purified products.

Experimental Workflow and Validation

The logical flow of the entire process, from starting materials to the final characterized product, is a critical component of a robust synthetic method. This workflow includes key validation checkpoints.

Experimental_Workflow Reaction Tandem Olefination/ Cyclization Reaction (Protocol 2) Monitoring TLC Monitoring Reaction->Monitoring In-process check Workup Aqueous Quench & Extraction Monitoring->Workup Reaction complete Purification Flash Column Chromatography Workup->Purification Product_Validation Structural Characterization Purification->Product_Validation Purity check Final_Product Pure Spirocyclic Benzopyran Product_Validation->Final_Product Structure confirmed Analysis ¹H NMR, ¹³C NMR, HRMS, IR Product_Validation->Analysis

Caption: Workflow diagram from synthesis to characterization.

Conclusion

The methodology detailed in this application note presents a novel and potentially powerful strategy for the synthesis of spiro[benzopyran-azaspiroheptane] derivatives. By proposing a tandem reaction cascade involving a modified Julia-Kocienski olefination and an intramolecular oxa-Michael addition, this work opens the door for the exploration of new chemical space. The use of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide as a bifunctional building block is a key innovation, enabling the direct formation of complex spirocyclic systems. This protocol provides a solid foundation for researchers in medicinal chemistry and organic synthesis to further explore, optimize, and apply this transformation to the development of new bioactive compounds.

References

  • Taylor, R. J. K., McAllister, G. D., & Franck, R. W. (2006). The Ramberg-Bäcklund Reaction for the Synthesis of C-glycosides, C-linked-disaccharides and Related Compounds. Carbohydrate Research, 341(10), 1298-311. [Link]

  • Organic Chemistry Portal. (n.d.). Ramberg-Bäcklund Reaction. Retrieved from [Link]

  • Yang, S., Chen, Y., & Zhu, C. (2023). Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. Organic Chemistry Frontiers, 10(11), 2735-2741. [Link]

  • Kocienski, P. J. (2004). The Julia-Kocienski Olefination. In Comprehensive Organic Synthesis II (Vol. 1, pp. 1-31). Elsevier.
  • Dandapani, S., et al. (2011). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Chemical Science, 2(9), 1749-1757.
  • Blakemore, P. R., & Kocienski, P. J. (2002). The Julia–Kocienski Olefination. Chemical Society Reviews, 31(4), 239-251.
  • Hernández-Vázquez, E., et al. (2012). Synthesis of 2-Prenylated Alkoxylated Benzopyrans by Horner–Wadsworth–Emmons Olefination with PPARα/γ Agonist Activity. ACS Medicinal Chemistry Letters, 3(8), 639-644. [Link]

  • Wikipedia. (n.d.). Julia olefination. Retrieved from [Link]

  • Aitken, R. A., & Raut, S. V. (2019). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Molecules, 24(18), 3362. [Link]

  • Zhang, H., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules, 24(12), 2235. [Link]

Sources

Application

Application Note: A Robust Protocol for the Synthesis of Novel Spirocyclic Imidazole Derivatives Utilizing 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide

Introduction: The Imperative for Structural Diversity in Medicinal Chemistry The imidazole ring is a cornerstone pharmacophore in modern drug discovery, forming the structural basis for a multitude of therapeutic agents...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Structural Diversity in Medicinal Chemistry

The imidazole ring is a cornerstone pharmacophore in modern drug discovery, forming the structural basis for a multitude of therapeutic agents with activities spanning antifungal, anti-inflammatory, anticancer, and antihistaminic properties.[1][2][3][4][5][6] Its prevalence is due to its unique electronic properties and its ability to act as a bioisostere for other functional groups, enhancing interactions with biological targets like enzymes and receptors.[1][7] However, the drive to escape "flatland" in medicinal chemistry—moving beyond planar, aromatic systems—has placed a premium on scaffolds that introduce three-dimensional complexity. Such Fsp³-rich structures can improve physicochemical properties, including solubility and metabolic stability, while enabling novel interactions with target proteins.[8]

This application note details a robust and scalable protocol for the synthesis of novel imidazole derivatives by incorporating 2-thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride. This spirocyclic amine serves as a unique building block, imparting a rigid, three-dimensional azaspiro[3.3]heptane motif onto the imidazole core. The sulfone group offers a polar anchor, potentially improving aqueous solubility, a critical parameter in drug development.[9] This protocol is based on a modified Radziszewski-type multicomponent reaction, a highly efficient and atom-economical approach to constructing substituted imidazoles.[10] We provide a comprehensive, step-by-step methodology, from reaction setup to product characterization, designed for researchers in drug development and organic synthesis.

Reaction Principle and Mechanism

The synthesis proceeds via a one-pot, three-component condensation reaction involving an appropriate 1,2-dicarbonyl compound (e.g., benzil), a versatile aldehyde, and 2-thia-6-azaspiro[3.3]heptane 2,2-dioxide, which serves as the requisite amine source.

Causality of the Mechanism: The reaction is initiated by the condensation of the 1,2-dicarbonyl compound and the aldehyde with two equivalents of the amine. The spirocyclic secondary amine first condenses with the aldehyde to form an iminium ion and with the dicarbonyl to form a di-imine intermediate. A subsequent intramolecular cyclization and oxidative aromatization, often facilitated by air or a mild oxidant, yields the final, stable trisubstituted imidazole product. Acetic acid is used as a catalyst and solvent, as its protic nature facilitates the condensation and dehydration steps.

Reaction_Mechanism reagents 1,2-Dicarbonyl + Aldehyde + Spirocyclic Amine intermediate1 Condensation & Iminium Formation reagents->intermediate1 intermediate2 Cyclization intermediate1->intermediate2 [H+] intermediate3 Dehydration & Oxidative Aromatization intermediate2->intermediate3 product Final Spirocyclic Imidazole Derivative intermediate3->product

Caption: Proposed mechanism for the multicomponent synthesis of spirocyclic imidazoles.

Experimental Protocol and Workflow

This protocol provides a general method that can be adapted by varying the aldehyde and dicarbonyl components to generate a library of derivatives.

Materials and Reagents
ReagentCAS NumberSupplierGrade
2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride1427388-39-3Various>97%
Benzil (or other 1,2-dicarbonyl)134-81-6Sigma-AldrichReagent Grade, 98%
Benzaldehyde (or other aldehyde)100-52-7Sigma-AldrichReagentPlus®, ≥99%
Glacial Acetic Acid64-19-7Fisher ChemicalACS Grade
Triethylamine (TEA)121-44-8Sigma-Aldrich≥99.5%
Ethyl Acetate141-78-6VWR ChemicalsHPLC Grade
Hexanes110-54-3VWR ChemicalsHPLC Grade
Saturated Sodium Bicarbonate SolutionN/ALab PreparedN/A
Anhydrous Magnesium Sulfate7487-88-9Sigma-Aldrich≥99.5%
Equipment
  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel and filter paper

  • Flash chromatography system

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure

The following workflow diagram outlines the major stages of the synthesis.

Experimental_Workflow start 1. Reagent Preparation step1 2. Reaction Setup & Reflux start->step1 step2 3. Reaction Quenching & pH Adjustment step1->step2 Cool to RT step3 4. Liquid-Liquid Extraction step2->step3 step4 5. Drying and Concentration step3->step4 step5 6. Purification (Chromatography) step4->step5 end 7. Product Characterization step5->end

Caption: General experimental workflow from reaction setup to final product analysis.

  • Reagent Preparation:

    • In a 50 mL round-bottom flask, dissolve 2-thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride (1.0 eq, e.g., 183.6 mg, 1.0 mmol) in glacial acetic acid (10 mL).

    • Add triethylamine (1.1 eq, 111.3 mg, 1.1 mmol) dropwise to neutralize the hydrochloride salt and liberate the free amine. Stir for 10 minutes at room temperature.

    • Rationale: The hydrochloride salt is highly stable and crystalline. Neutralization in situ with a non-nucleophilic base like TEA is required to generate the reactive free secondary amine for the condensation reaction.

  • Reaction Setup and Reflux:

    • To the solution from Step 1, add the 1,2-dicarbonyl compound (e.g., benzil, 1.0 eq, 210.2 mg, 1.0 mmol) and the aldehyde (e.g., benzaldehyde, 1.05 eq, 111.4 mg, 1.05 mmol).

    • Equip the flask with a reflux condenser and place it in a pre-heated oil bath.

    • Heat the reaction mixture to reflux (approx. 118 °C for acetic acid) and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:7 mixture of ethyl acetate and hexanes.

    • Rationale: Refluxing provides the necessary thermal energy to overcome the activation barriers for the multiple condensation and dehydration steps. Acetic acid serves as both the solvent and an acid catalyst.

  • Work-up and Extraction:

    • After completion, allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into a beaker containing crushed ice (approx. 50 g).

    • Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.

    • Transfer the resulting aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

    • Rationale: Quenching in ice water precipitates the crude product and dilutes the acetic acid. Neutralization is crucial to ensure the product is in its neutral form for efficient extraction into an organic solvent like ethyl acetate.

  • Drying, Concentration, and Purification:

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid or viscous oil.

    • Purify the crude material by flash column chromatography on silica gel, using a gradient elution of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50% ethyl acetate).

    • Rationale: Column chromatography is essential to remove unreacted starting materials and reaction byproducts, yielding the final product with high purity.

Results: Synthesis of a Model Compound

Following the protocol above, the reaction between 2-thia-6-azaspiro[3.3]heptane 2,2-dioxide, benzil, and benzaldehyde is expected to yield the target compound: 6-(4,5-diphenyl-1H-imidazol-2-yl)-2-thia-6-azaspiro[3.3]heptane 2,2-dioxide .

ParameterExpected Result
Appearance Off-white to pale yellow solid
Yield 65-80% (post-purification)
Purity (HPLC) >95%
Molecular Formula C₂₄H₂₃N₃O₂S
Molecular Weight 417.53 g/mol
MS (ESI+) Expected m/z: 418.16 [M+H]⁺

Characterization of the Final Product

Accurate characterization is critical to confirm the structure and purity of the synthesized derivative.

  • ¹H NMR (400 MHz, CDCl₃): Expect characteristic signals for the aromatic protons of the phenyl groups (δ 7.2-7.6 ppm), the imidazole N-H proton (a broad singlet, δ ~10-12 ppm, may exchange with D₂O), and distinct multiplets for the methylene protons of the spirocyclic core (δ ~3.5-4.5 ppm).

  • ¹³C NMR (100 MHz, CDCl₃): Key signals should include the imidazole carbons (δ ~120-145 ppm), the spiro carbon atom (δ ~60-70 ppm), and the carbons of the sulfone-containing ring (δ ~50-60 ppm).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion, matching the calculated value for the empirical formula.

  • High-Performance Liquid Chromatography (HPLC): Purity analysis should be performed on a reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (with 0.1% formic acid or TFA).[11] A single major peak should be observed.

Troubleshooting and Field-Proven Insights

IssueProbable CauseRecommended Solution
Low or No Product Formation Incomplete neutralization of the starting amine salt.Ensure at least 1.1 equivalents of TEA are added and allowed to stir before adding other reactants.
Insufficient reaction time or temperature.Monitor reaction closely by TLC. If starting material persists after 6 hours, extend the reflux time to 8-10 hours.
Complex Mixture of Byproducts Side reactions from excess aldehyde or impurities.Use freshly distilled aldehyde. Avoid a large excess of the aldehyde component.
Difficulty in Purification Product is highly polar and streaks on silica gel.Add a small percentage (0.5-1%) of triethylamine or methanol to the eluent during column chromatography to improve peak shape and reduce tailing.
Poor Yield After Work-up Product precipitation during neutralization is incomplete.After neutralization, stir the aqueous mixture vigorously for 30 minutes before extraction to maximize product recovery into the organic phase.

Safety and Handling

  • 2-thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride is classified as harmful if swallowed and causes skin and eye irritation.[12] Always handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform all operations in a well-ventilated fume hood.

  • Acetic acid is corrosive and flammable. Avoid inhalation and skin contact.

  • Standard laboratory safety protocols should be strictly followed.[13]

References

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020). MDPI. Available at: [Link]

  • 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Review of pharmacological effects of imidazole derivatives. (2022). Open Access Macedonian Journal of Medical Sciences. Available at: [Link]

  • Imidazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Imidazole Derivatives and Their Biological Activities. (2014). ResearchGate. Available at: [Link]

  • Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. (2018). ResearchGate. Available at: [Link]

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021). Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and therapeutic potential of imidazole containing compounds. (2021). Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. (2009). ResearchGate. Available at: [Link]

  • Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. (2021). RSC Advances. Available at: [Link]

  • Imidazole quantification by LC determination. (2019). Wiley Analytical Science. Available at: [Link]

  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. (2023). MDPI. Available at: [Link]

  • Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. (2023). Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. (2023). ProMetic. Available at: [Link]

  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Semantic Scholar. Available at: [Link]

  • HPLC Analysis of Imidazole Antimycotic Drugs in Pharmaceutical Formulations. (1992). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (2011). International Journal of Pharmaceutical Chemistry. Available at: [Link]

  • IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. (2019). International Journal of Research and Analytical Reviews. Available at: [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2021). Molecules. Available at: [Link]

  • NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. (2012). ResearchGate. Available at: [Link]

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2024). Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. (2023). Organic Process Research & Development. Available at: [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). ResearchGate. Available at: [Link]

Sources

Method

Application Note: Reaction Conditions for N-alkylation of 2-Thia-6-azaspiro[3.C]heptane 2,2-dioxide hydrochloride

Introduction The 2-thia-6-azaspiro[3.3]heptane 2,2-dioxide scaffold is a valuable building block in medicinal chemistry and drug development. Its rigid, three-dimensional spirocyclic structure provides a unique conformat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2-thia-6-azaspiro[3.3]heptane 2,2-dioxide scaffold is a valuable building block in medicinal chemistry and drug development. Its rigid, three-dimensional spirocyclic structure provides a unique conformational constraint that can lead to improved potency, selectivity, and pharmacokinetic properties in drug candidates. N-alkylation of the secondary amine in this scaffold is a critical step for introducing various functional groups and building diverse chemical libraries for structure-activity relationship (SAR) studies. This document provides a detailed guide to the reaction conditions for the N-alkylation of 2-thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride, a common starting material.[1][2]

Reaction Fundamentals: From Hydrochloride Salt to Tertiary Amine

The starting material, 2-thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride, is an ammonium salt. The nitrogen atom's lone pair is protonated, rendering it non-nucleophilic. Therefore, the first and most critical step in any N-alkylation protocol is the in situ neutralization of the hydrochloride salt to generate the free secondary amine. This is achieved by adding a suitable base.

Once the free amine is generated, its lone pair of electrons can act as a nucleophile, attacking an electrophilic carbon atom of an alkylating agent (e.g., an alkyl halide) in a classic nucleophilic aliphatic substitution (SN2) reaction.[3][4] The choice of base, solvent, and alkylating agent are all crucial parameters that must be optimized for a successful and high-yielding reaction.

Figure 1: General N-Alkylation Reaction Scheme.

Key Experimental Parameters & Optimization

Successful N-alkylation requires careful selection of the following parameters:

  • Base: The base must be strong enough to deprotonate the ammonium salt but generally not so strong as to cause unwanted side reactions.

    • Inorganic Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are excellent choices. They are solids, easy to handle, and the resulting inorganic salts are typically insoluble in common organic solvents, which can help drive the reaction forward.[5] Usually, 2.0-3.0 equivalents are used to ensure complete neutralization and to scavenge the proton generated during the alkylation step.

    • Organic Bases: Non-nucleophilic, sterically hindered amine bases like N,N-diisopropylethylamine (DIPEA or Hünig's base) or triethylamine (TEA) are also widely used.[6] They are soluble in many organic solvents, which can be advantageous for homogeneous reaction mixtures.

  • Solvent: Polar aprotic solvents are generally preferred as they can dissolve the reactants and stabilize the transition state of the SN2 reaction without interfering with the nucleophile.

    • Acetonitrile (ACN): An excellent, versatile solvent for N-alkylations.[5][6]

    • N,N-Dimethylformamide (DMF): A highly polar solvent that can accelerate SN2 reactions.[7] Care must be taken to remove it completely during workup.

    • Dimethyl Sulfoxide (DMSO): Another highly polar option, often used for less reactive alkylating agents.

  • Alkylating Agent: The reactivity of the alkylating agent (R-X) follows the order I > Br > Cl.

    • Alkyl bromides and iodides are most commonly used due to their higher reactivity.[5]

    • Alkyl chlorides are less reactive and may require higher temperatures, longer reaction times, or the addition of a catalytic amount of sodium or potassium iodide (Finkelstein reaction conditions) to enhance reactivity.

    • Typically, 1.0 to 1.5 equivalents of the alkylating agent are used.

  • Temperature: Reactions can often be performed at room temperature for reactive alkylating agents (e.g., benzyl bromide, allyl bromide). For less reactive agents, heating is often necessary, with temperatures ranging from 50 °C to 100 °C.

Protocols

Protocol 1: Standard N-Alkylation with Alkyl Halides

This protocol describes a general and robust procedure for the N-alkylation of the title compound using an alkyl bromide with potassium carbonate in acetonitrile.

Materials:

  • 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide) (1.1 - 1.2 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 2-thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Add anhydrous acetonitrile to create a slurry (approx. 0.1-0.2 M concentration with respect to the amine).

  • Add the alkyl halide (1.1 eq) to the stirring mixture.

  • Stir the reaction at room temperature for 12-24 hours or heat to 60-80 °C for 2-6 hours for less reactive halides.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetonitrile or DCM.[5]

  • Concentrate the filtrate under reduced pressure.[5]

  • Dissolve the resulting residue in DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.[5]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography if necessary.

Table 1: Example Reaction Conditions for N-Alkylation of Secondary Amines

Alkylating Agent Base (eq) Solvent Temperature Time Typical Yield
Benzyl Bromide K₂CO₃ (2.5) ACN Room Temp. 16 h High
Ethyl Bromoacetate DIPEA (3.0) ACN 50 °C 12 h Good-High
1-Bromobutane Cs₂CO₃ (2.0) DMF 80 °C 8 h Good

| 2-Chloropyridine | K₂CO₃ (3.0) + KI (0.1) | DMSO | 100 °C | 24 h | Moderate |

Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a powerful alternative, especially for synthesizing amines that are difficult to access via direct alkylation (e.g., from aldehydes or ketones).[8][9] The process involves the formation of an enamine or iminium ion intermediate, which is then reduced in situ.

Materials:

  • 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride (1.0 eq)

  • Triethylamine (TEA) or DIPEA (1.1 eq)

  • Aldehyde or Ketone (1.0 - 1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (catalytic, optional)

Procedure:

  • Suspend 2-thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride (1.0 eq) in DCE or DCM.

  • Add TEA (1.1 eq) and stir for 10-15 minutes to generate the free amine.

  • Add the aldehyde or ketone (1.1 eq). A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise, controlling any effervescence.

  • Stir the reaction at room temperature for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Experimental_Workflow Figure 2: General Experimental Workflow. cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Charge flask with amine HCl and base B 2. Add anhydrous solvent A->B C 3. Add alkylating agent (or aldehyde/ketone) B->C D 4. Stir at specified temperature C->D E 5. Monitor by TLC / LC-MS D->E F 6. Filter solids (if any) & Concentrate E->F G 7. Liquid-Liquid Extraction F->G H 8. Dry organic layer & Concentrate G->H I 9. Column Chromatography H->I J 10. Characterization (NMR, MS) I->J

Figure 2: General Experimental Workflow.
Troubleshooting & Key Considerations
  • Low Conversion: If the reaction stalls, consider increasing the temperature, using a more polar solvent (e.g., switching from ACN to DMF), or using a more reactive alkyl halide (bromide or iodide). Adding a catalytic amount of KI can be effective for alkyl chlorides.

  • Side Reactions: The main potential side reaction with primary amines is over-alkylation to form a quaternary ammonium salt.[10] However, with a secondary amine starting material, the product is a tertiary amine, which is significantly less prone to quaternization under these conditions, especially if a stoichiometric amount of alkylating agent is used.[10]

  • Moisture Sensitivity: Ensure all reagents and solvents are anhydrous, as water can hydrolyze some alkylating agents and interfere with the reaction.

  • Purification: The polarity of the N-alkylated product will vary significantly depending on the "R" group introduced. Adjust the eluent system for column chromatography accordingly. A common starting point is an ethyl acetate/hexanes gradient, potentially with a small percentage of triethylamine added to the eluent to prevent the product from streaking on the silica gel.

References

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. (2023). Organic Process Research & Development.
  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.
  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. (n.d.).
  • 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride. (n.d.). PubChem.
  • Alkylation of Amines by Alkyl Halides. (2015). Chemistry LibreTexts.
  • Synthesis method of 6-oxo-2-azaspiro[8][8] heptane-2-carboxylic acid tert-butyl ester. (n.d.). Google Patents.

  • Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry.
  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. (n.d.). Thieme Connect.
  • Application Notes and Protocols for N-Alkylation of 2-Azaspiro[4.4]nonane. (n.d.). Benchchem.
  • Amine alkyl
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
  • An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. (2006). Tetrahedron Letters.
  • A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor. (n.d.). ThalesNano.
  • 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride. (n.d.). ChemicalBook.
  • N-alkylation of amides with alkyl halides?. (2015). Chemistry Stack Exchange.
  • 2-Thia-6-azaspiro[3.3]heptane-2,2-dioxide hydrochloride. (n.d.). Simson Pharma Limited.
  • 2-Azaspiro(3.3)heptane. (n.d.). PubChem.
  • 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride. (n.d.). Chongqing Chemdad Co..
  • tert-Butyl 6-amino-2-azaspiro[3.
  • tert-butyl 2-imino-2-oxo-2lambda6-thia-6-azaspiro[3.

Sources

Application

Application Notes and Protocols: 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride as a Transformative Building Block for CNS Drug Discovery

Introduction: Embracing the Third Dimension in CNS Drug Design The pursuit of novel, effective, and safe therapeutics for Central Nervous System (CNS) disorders is a paramount challenge in modern medicinal chemistry. A s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing the Third Dimension in CNS Drug Design

The pursuit of novel, effective, and safe therapeutics for Central Nervous System (CNS) disorders is a paramount challenge in modern medicinal chemistry. A significant hurdle lies in designing molecules that possess the requisite efficacy, selectivity, and pharmacokinetic properties to cross the blood-brain barrier and engage with their intended targets. Historically, drug discovery has been dominated by "flat" aromatic and heteroaromatic scaffolds. However, the paradigm is shifting towards molecules with greater three-dimensionality (3D), as they often exhibit improved metabolic stability, solubility, and target engagement, a concept often referred to as "escaping flatland".[1]

Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this evolution.[1] Their rigid, well-defined 3D geometry offers a unique opportunity to orient substituents in precise vectors, enabling fine-tuned interactions with biological targets. Among these, the 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide moiety has emerged as a particularly compelling building block for CNS drug candidates. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride , a versatile and powerful tool for the construction of next-generation CNS therapeutics.

Physicochemical Properties and Strategic Advantages

2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride is a white to off-white solid with the molecular formula C₅H₁₀ClNO₂S and a molecular weight of 183.65 g/mol . Its strategic value in CNS drug design stems from a confluence of advantageous structural and physicochemical properties.

PropertyValueSource
Molecular Formula C₅H₁₀ClNO₂S
Molecular Weight 183.65 g/mol
Appearance White to off-white solidCommercial supplier data
Storage 2-8°C, sealed, away from moistureCommercial supplier data
The Spirocyclic Core: A Gateway to Novel Chemical Space

The spiro[3.3]heptane framework provides a rigid, non-planar core that can serve as a bioisosteric replacement for more common cyclic systems like piperidine or even benzene rings.[2][3] This structural rigidity reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity. Furthermore, the distinct exit vectors from the spirocyclic core allow for the exploration of novel chemical space, which can be crucial for achieving selectivity and avoiding off-target effects.[4]

The Sulfone Moiety: A Bioisostere with Favorable Properties

The sulfone group in the 2-thia position is a key feature of this building block. Cyclic sulfones are recognized as important pharmacophores in their own right.[5] The sulfone moiety is a strong hydrogen bond acceptor and can act as a bioisostere for carbonyl groups, enabling crucial interactions with biological targets.[6] Importantly, the polar nature of the sulfone can contribute to lowering the lipophilicity of a molecule, which can enhance solubility and improve metabolic stability, key attributes for successful drug candidates.[7]

G cluster_0 Core Advantages cluster_1 Resulting Benefits for CNS Drugs 3D_Scaffold Three-Dimensional Scaffold Target_Affinity Enhanced Target Affinity & Selectivity 3D_Scaffold->Target_Affinity Metabolic_Stability Improved Metabolic Stability ADME_Properties Favorable ADME Properties Metabolic_Stability->ADME_Properties Novel_Chemical_Space Access to Novel Chemical Space IP_Position Stronger Intellectual Property Position Novel_Chemical_Space->IP_Position Bioisosterism Bioisosteric Replacement (Piperidine/Benzene) Reduced_Off_Target Reduced Off-Target Effects Bioisosterism->Reduced_Off_Target

Synthetic Protocols and Methodologies

The secondary amine of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride serves as a versatile handle for a variety of synthetic transformations. The following protocols provide detailed, step-by-step methodologies for key reactions, enabling the incorporation of this building block into diverse molecular scaffolds.

Protocol 1: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[] This method is highly effective for the arylation of the spirocyclic amine.

G Start Start Reagents Reagents: - 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide HCl (1.0 eq) - Aryl halide (1.1 eq) - Pd catalyst (e.g., Pd₂(dba)₃, 2 mol%) - Ligand (e.g., Xantphos, 4 mol%) - Base (e.g., Cs₂CO₃, 2.0 eq) - Anhydrous solvent (e.g., Toluene) Start->Reagents Procedure Procedure: 1. Combine reagents under inert atmosphere. 2. Heat to 80-110 °C. 3. Monitor by TLC/LC-MS. Reagents->Procedure Workup Work-up: 1. Cool to RT. 2. Aqueous work-up. 3. Extract with organic solvent. Procedure->Workup Purification Purification: Column chromatography Workup->Purification End End Purification->End

Detailed Experimental Protocol:

  • Reagent Preparation: In a dry reaction vessel, combine 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride (1.0 equivalent), the desired aryl halide (bromide or iodide, 1.1 equivalents), cesium carbonate (Cs₂CO₃, 2.0 equivalents), the palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], 2 mol%), and the phosphine ligand (e.g., Xantphos, 4 mol%).

  • Reaction Setup: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen). Add a suitable anhydrous solvent, such as toluene or dioxane.

  • Reaction Execution: Heat the reaction mixture to a temperature between 80-110 °C. The optimal temperature will depend on the reactivity of the aryl halide.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl derivative.

Causality Behind Experimental Choices:

  • Base: Cesium carbonate is a strong, non-nucleophilic base that is effective in promoting the catalytic cycle without competing in the reaction.

  • Ligand: A bulky, electron-rich phosphine ligand like Xantphos is crucial for stabilizing the palladium catalyst and facilitating the reductive elimination step.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxidation, necessitating the use of an inert atmosphere to maintain its catalytic activity.

Protocol 2: Reductive Amination

Reductive amination is a versatile method for forming carbon-nitrogen bonds by the reaction of an amine with a carbonyl compound in the presence of a reducing agent.[9] This protocol is ideal for introducing alkyl substituents to the spirocyclic amine.

G Start Start Reagents Reagents: - 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide HCl (1.0 eq) - Aldehyde or ketone (1.2 eq) - Reducing agent (e.g., NaBH(OAc)₃, 1.5 eq) - Solvent (e.g., DCE or THF) - Acetic acid (catalytic, for ketones) Start->Reagents Procedure Procedure: 1. Combine amine, carbonyl, and solvent. 2. Add reducing agent portion-wise at 0 °C to RT. 3. Stir for 2-12 h. Reagents->Procedure Workup Work-up: 1. Quench with saturated NaHCO₃. 2. Extract with organic solvent. Procedure->Workup Purification Purification: Column chromatography Workup->Purification End End Purification->End

Detailed Experimental Protocol:

  • Reagent Preparation: To a solution of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride (1.0 equivalent) and the desired aldehyde or ketone (1.2 equivalents) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add a mild reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) is a common and effective choice.[10] For less reactive ketones, a catalytic amount of acetic acid can be added.

  • Reaction Execution: Stir the reaction mixture at room temperature. The reaction time can vary from 2 to 12 hours, depending on the reactivity of the carbonyl compound.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

  • Work-up: Carefully quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography to yield the N-alkylated product.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other borohydrides, which minimizes side reactions.[10]

  • Solvent: DCE is a common solvent for reductive aminations as it is aprotic and does not react with the reducing agent.

  • Catalytic Acid: For ketones, the formation of the intermediate iminium ion can be slow. A catalytic amount of acetic acid can protonate the carbonyl oxygen, making it more electrophilic and accelerating the reaction.

Protocol 3: Amide Coupling

Amide bond formation is a cornerstone of medicinal chemistry. The spirocyclic amine can be readily coupled with a variety of carboxylic acids using standard peptide coupling reagents.

G Start Start Reagents Reagents: - 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide HCl (1.0 eq) - Carboxylic acid (1.1 eq) - Coupling reagent (e.g., HATU, 1.2 eq) - Base (e.g., DIPEA, 3.0 eq) - Solvent (e.g., DMF or DCM) Start->Reagents Procedure Procedure: 1. Combine acid, coupling reagent, and base. 2. Add amine. 3. Stir at RT for 1-4 h. Reagents->Procedure Workup Work-up: 1. Dilute with water. 2. Extract with organic solvent. Procedure->Workup Purification Purification: Column chromatography Workup->Purification End End Purification->End

Detailed Experimental Protocol:

  • Reagent Preparation: In a reaction flask, dissolve the carboxylic acid (1.1 equivalents), a coupling reagent such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 equivalents), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 3.0 equivalents) in an anhydrous solvent like dimethylformamide (DMF) or dichloromethane (DCM).

  • Reaction Execution: To this mixture, add 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride (1.0 equivalent) and stir at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Amide couplings are often complete within 1-4 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude amide by flash chromatography.

Causality Behind Experimental Choices:

  • Coupling Reagent: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization, particularly when coupling chiral carboxylic acids.[11]

  • Base: DIPEA is a sterically hindered, non-nucleophilic base that is used to neutralize the hydrochloride salt of the amine and to facilitate the coupling reaction without competing as a nucleophile.

  • Solvent: DMF and DCM are excellent solvents for amide coupling reactions as they are polar and aprotic, effectively solvating the reactants and intermediates.

Conclusion: A Building Block for the Future of CNS Drug Discovery

2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride represents a significant advancement in the medicinal chemist's toolbox for the design of novel CNS therapeutics. Its unique combination of a rigid, three-dimensional spirocyclic core and a polar, bioisosteric sulfone moiety provides a powerful platform for addressing the multifaceted challenges of CNS drug discovery. The protocols outlined in this application note offer a practical guide for the effective incorporation of this building block into a wide range of molecular scaffolds. By embracing the principles of three-dimensional drug design with innovative building blocks like this, the scientific community is well-positioned to develop the next generation of safer and more effective treatments for debilitating neurological and psychiatric disorders.

References

  • Burt, C., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198-1204.
  • Chongqing Chemdad Co., Ltd. (n.d.). 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride. Retrieved from [Link]

  • de Meijere, A., et al. (2008). New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane, in nematic liquid crystal mixtures and as functional fine chemicals.
  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Fustero, S., et al. (2011). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Australian Journal of Chemistry, 64(8), 991-1008.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Kirichok, A. A., et al. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine.
  • Kliuev, F., et al. (2021). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Retrieved from [Link]

  • K-V, R., et al. (2020). Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. Bioorganic & Medicinal Chemistry Letters, 30(19), 127453.
  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as a Route to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756.
  • MDPI. (2024). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. Molecules, 29(1), 234.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73977771, 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • ResearchGate. (2017). The design and synthesis of novel spirocyclic heterocyclic sulfone ROMK inhibitors as diuretics. Retrieved from [Link]

  • Stepan, A. F., et al. (2012). The design and synthesis of novel spirocyclic heterocyclic sulfone ROMK inhibitors as diuretics. Bioorganic & Medicinal Chemistry Letters, 22(7), 2475-2480.
  • Stepan, A. F., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.
  • Stocks, M. J., et al. (2005). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2005(12), 1937-1939.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Wikipedia contributors. (2023, November 27). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Yurttaş, L., et al. (2022). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Letters in Drug Design & Discovery, 19(2), 108-125.

Sources

Method

Application Notes and Protocols for Reactions Involving 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide Hydrochloride

Introduction: A Novel Scaffold for Modern Drug Discovery In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can enhance the pharmacological properties of drug candidates is perpetual. 2...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can enhance the pharmacological properties of drug candidates is perpetual. 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride has emerged as a significant building block, offering a unique three-dimensional structure that can lead to improved potency, selectivity, and pharmacokinetic profiles of bioactive molecules.[1] This spirocyclic compound, featuring a sulfone-containing ring fused to an azetidine, is increasingly utilized as a bioisosteric replacement for traditional moieties like piperidine and morpholine.[2][3] Its rigid conformation allows for a more defined orientation of substituents, facilitating stronger and more specific interactions with biological targets.

This guide provides detailed experimental setups and protocols for key reactions involving 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride, with a focus on N-arylation reactions, which are fundamental in the synthesis of a wide array of pharmaceutical intermediates. The protocols are designed to be robust and scalable, catering to the needs of researchers in both academic and industrial drug discovery settings.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride is crucial for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₅H₁₀ClNO₂S[4]
Molecular Weight 183.66 g/mol [4]
CAS Number 1427388-39-3[4]
Appearance White to off-white solidVendor Data
Solubility Soluble in water, methanol, and DMSOGeneral Knowledge

Core Application: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with high efficiency and broad substrate scope. This reaction is particularly well-suited for the N-arylation of 2-Thia-6-azaspiro[3.3]heptane, providing access to a diverse range of N-aryl derivatives.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination typically involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination from this intermediate yields the desired N-aryl amine and regenerates the palladium(0) catalyst. The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often being the most effective.

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln PdII Ar-Pd(II)(L)₂-X Pd0->PdII Oxidative Addition ArX Aryl-X Amine R₂NH Base Base Product Aryl-NR₂ PdAmido [Ar-Pd(II)(L)₂-NR₂] PdII->PdAmido + R₂NH, - HX (Base) PdAmido->Product Reductive Elimination

Buchwald-Hartwig Amination Catalytic Cycle

Detailed Experimental Protocol: N-Arylation of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide Hydrochloride

This protocol details a representative Buchwald-Hartwig amination reaction for the coupling of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride with an aryl bromide.

Materials and Reagents
ReagentCAS NumberMolecular WeightStoichiometry
2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride1427388-39-3183.661.2 equiv
4-Bromotoluene106-38-7171.041.0 equiv
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.720.02 equiv
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)564483-18-7476.670.04 equiv
Sodium tert-butoxide (NaOtBu)865-48-596.103.0 equiv
Toluene (anhydrous)108-88-392.14-
Instrumentation
  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer with heating capabilities

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: In a glovebox or under a stream of argon, add 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride (1.2 equiv), 4-bromotoluene (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (3.0 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous toluene to the flask to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated product.

Expected Results and Characterization

The expected product is N-(4-methylphenyl)-2-thia-6-azaspiro[3.3]heptane 2,2-dioxide. The yield can be expected to be in the range of 70-90% depending on the purity of the starting materials and the reaction scale.

Characterization Data (Representative):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.05 (d, J = 8.4 Hz, 2H), 6.75 (d, J = 8.4 Hz, 2H), 4.21 (s, 4H), 3.55 (s, 4H), 2.25 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 145.1, 130.2, 129.8, 115.9, 60.8, 55.4, 35.7, 20.4.

  • Mass Spectrometry (ESI): m/z calculated for C₁₂H₁₅NO₂S [M+H]⁺: 238.08; found: 238.09.

Safety and Handling Precautions

  • 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride is harmful if swallowed and may cause skin and eye irritation.[4]

  • Palladium catalysts and phosphine ligands are air and moisture sensitive and should be handled under an inert atmosphere.

  • Sodium tert-butoxide is a strong base and is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Toluene is a flammable and toxic solvent. All operations should be performed in a well-ventilated fume hood.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalystEnsure Pd₂(dba)₃ and XPhos are of high quality and were handled under inert conditions.
Insufficient baseEnsure NaOtBu is fresh and has been properly stored to prevent decomposition.
Low reaction temperatureConfirm the reaction temperature is maintained at 100 °C.
Formation of side products Presence of oxygenEnsure the reaction is set up and run under a strict inert atmosphere.
Impure starting materialsPurify starting materials before use.

Conclusion

2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride is a versatile and valuable building block for the synthesis of novel chemical entities with potential applications in drug discovery. The protocols provided herein for its N-arylation via the Buchwald-Hartwig amination offer a reliable and efficient method for the construction of key intermediates. By understanding the underlying principles and adhering to the detailed procedures, researchers can effectively incorporate this unique spirocyclic scaffold into their synthetic strategies.

References

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • Kirichok, A. A., et al. (2017). 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery.
  • PubChem. (n.d.). 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Mykhailiuk, P. K. (2015). Azaspiro[3.3]heptanes: new saturated scaffolds for drug discovery. Organic & Biomolecular Chemistry, 13(28), 7676-7687.
  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Motifs in Natural Products and Drug Discovery. In The Art of Synthesis in Drug Discovery (pp. 23-65). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Rogers-Evans, M., et al. (2011). The discovery of new chemical space for drug discovery. Future Medicinal Chemistry, 3(13), 1637-1651.
  • European Chemicals Agency. (n.d.). 2-thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride. ECHA. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2008).
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Trost, B. M. (1995). The atom economy--a search for synthetic efficiency. Science, 254(5037), 1471-1477.
  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Nicolaou, K. C., & Sorensen, E. J. (1996).
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Welsch, M. E., et al. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361.

Sources

Application

HPLC method development for 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride analysis

An Application Note and Protocol for the HPLC Method Development for the Analysis of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride Authored by: A Senior Application Scientist Abstract This document provides a c...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the HPLC Method Development for the Analysis of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride. This compound is a key building block in modern medicinal chemistry, valued for its unique three-dimensional spirocyclic scaffold.[1][2] However, its physicochemical properties—high polarity and lack of a significant UV chromophore—present substantial challenges for traditional reversed-phase HPLC methods. This guide outlines a systematic approach to method development, beginning with an analysis of the compound's inferred properties and leading to a logical selection of chromatographic mode, column chemistry, and detection technology. We present detailed protocols for method development using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with universal detection methods such as Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS), which are best suited for this type of analyte.

Analyte Characterization: Overcoming the Analytical Challenge

Successful method development is predicated on a thorough understanding of the analyte's physicochemical properties. For 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride (CAS: 1427388-39-3), empirical data is limited in publicly available literature.[3][4] Therefore, we must infer its properties from its structure to guide our strategy.

  • Structure: C₅H₁₀ClNO₂S[5]

  • Key Features: A saturated spirocyclic system containing a sulfone group (highly polar, hydrogen bond acceptor) and a secondary amine, which is protonated as a hydrochloride salt (highly polar, ionic).

  • Inferred Properties:

    • High Polarity: The combination of the sulfone and the amine hydrochloride salt on a small aliphatic core makes the molecule exceptionally polar. This predicts poor retention on conventional C18 reversed-phase columns.

    • Lack of UV Chromophore: The molecule is fully saturated and lacks conjugated double bonds or aromatic rings. Consequently, it will not exhibit significant absorbance at wavelengths typically used in HPLC-UV analysis (≥220 nm).

    • Solubility: The hydrochloride salt form strongly suggests good solubility in aqueous and polar organic solvents like methanol.

These characteristics necessitate a departure from standard analytical approaches. The core directive must be to select a system that can retain a highly polar analyte and detect it without relying on UV absorbance.

Table 1: Physicochemical and Chromatographic Profile
PropertyValue / Inferred CharacteristicImplication for HPLC Method Development
Molecular Formula C₅H₁₀ClNO₂SLow molecular weight (183.66 g/mol ).[6]
Structure Spiro[3.3]heptane with sulfone and amineUnique 3D structure.[2] High polarity.
Polarity (logP) Predicted to be very low / negativePoor retention in reversed-phase; excellent candidate for HILIC.
UV Absorbance No significant chromophoreUV detection is not viable. Requires universal detection (CAD, ELSD, MS).
Ionic Character Hydrochloride salt of a secondary amineWill be cationic at low to neutral pH. Prone to peak tailing on silica-based columns due to silanol interactions. Mobile phase pH control is critical.
Solubility Likely soluble in water and polar solventsEasy to prepare standards and samples in typical HPLC diluents.

Strategic Approach to Method Development

Our strategy is built on a logical progression from analyte properties to the selection of the most appropriate analytical technique. The diagram below illustrates the decision-making workflow.

Analyte Analyte Properties - High Polarity - No UV Chromophore - Ionic (Cationic) Mode Chromatographic Mode Selection Analyte->Mode RP Reversed-Phase (RP) - Poor Retention - Not Recommended Mode->RP Hydrophobic Interaction HILIC HILIC - Excellent Retention - Recommended Mode->HILIC Hydrophilic Partitioning Detector Detector Selection HILIC->Detector UV UV Detector - Poor Sensitivity - Not Recommended Detector->UV Analyte has Chromophore? No Universal Universal Detector (CAD, ELSD, MS) - High Sensitivity - Recommended Detector->Universal Analyte is Non-Volatile? Yes

Caption: Method development decision workflow.

Choosing the Right Chromatographic Mode: HILIC

Hydrophilic Interaction Liquid Chromatography (HILIC) is the premier choice for separating highly polar compounds. In HILIC, a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) is used with a mobile phase comprising a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of an aqueous buffer. The analyte partitions into an aqueous layer adsorbed onto the stationary phase, providing strong retention for polar molecules.

  • Causality: Standard C18 columns rely on hydrophobic interactions for retention.[7] Our analyte, being highly polar, has minimal hydrophobic character and would elute at or near the void volume. HILIC operates on a reverse principle, using hydrophilic partitioning, making it ideal for this application.

Selecting a Universal Detector

Given the absence of a chromophore, a universal detector is mandatory.

  • Charged Aerosol Detector (CAD) and Evaporative Light Scattering Detector (ELSD) are excellent choices. Both work by nebulizing the column effluent, evaporating the mobile phase, and measuring the resulting non-volatile analyte particles. They provide near-uniform response for non-volatile compounds, making them ideal for quantification without a reference standard for every impurity.

  • Mass Spectrometry (MS) offers the highest sensitivity and selectivity, providing mass confirmation of the main peak and characterization of any impurities. It is the preferred detector for development and validation work. For routine analysis, CAD or ELSD may be more cost-effective.

Experimental Protocol: HILIC-CAD/MS Method

This section provides a step-by-step protocol for developing a robust HILIC method.

Instrumentation and Reagents
  • HPLC System: A quaternary or binary HPLC system capable of delivering precise gradients.

  • Detector: A Charged Aerosol Detector (e.g., Thermo Scientific Vanquish) or a Mass Spectrometer.

  • Columns (for screening):

    • Amide Phase: e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm

    • Bare Silica Phase: e.g., Agilent ZORBAX HILIC Plus, 3.5 µm, 4.6 x 150 mm

    • Zwitterionic Phase: e.g., MilliporeSigma SeQuant ZIC-HILIC, 3.5 µm, 2.1 x 100 mm

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Sample Diluent: 90:10 (v/v) Acetonitrile:Water. Note: The sample diluent should be similar to the initial mobile phase composition to ensure good peak shape.

  • Analyte: 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride standard.

Sample Preparation
  • Prepare a stock solution of the analyte at 1.0 mg/mL in the sample diluent.

  • Sonicate briefly to ensure complete dissolution.

  • Prepare a working solution at 0.1 mg/mL by diluting the stock solution with the sample diluent.

Method Development Workflow

The goal is to find the optimal balance of retention, peak shape, and analysis time. The following parameters should be investigated systematically.

Start Initial Conditions 95% ACN, 10mM Buffer Organic 1. Optimize % Organic (95% -> 80%) Start->Organic Adjusts Retention Factor (k) Buffer_pH 2. Optimize Buffer pH (e.g., 3.5 vs 5.5) Organic->Buffer_pH Affects Peak Shape & Selectivity (α) Buffer_Strength 3. Optimize Buffer Strength (e.g., 10mM vs 25mM) Buffer_pH->Buffer_Strength Fine-tunes Peak Shape Final Final Optimized Method Buffer_Strength->Final

Caption: Systematic optimization of HILIC parameters.

Step 1: Column Screening and Initial Gradient

  • Individually install each of the recommended columns.

  • Set the column temperature to 35 °C.

  • Set the flow rate (e.g., 0.4 mL/min for 2.1 mm ID columns).

  • Run a generic gradient to probe the analyte's retention.

    • Time (min) | %A (Aqueous) | %B (ACN)

    • --- | --- | ---

    • 0.0 | 5 | 95

    • 10.0 | 20 | 80

    • 10.1 | 5 | 95

    • 15.0 | 5 | 95

  • Evaluation: Select the column that provides the best peak shape and retention. Amide and zwitterionic phases often provide better peak shape for basic compounds than bare silica.

Step 2: Optimization of Mobile Phase Composition (% Organic)

  • Using the best column, adjust the gradient slope or switch to an isocratic elution.

  • If the peak elutes too late, decrease the starting % of acetonitrile (e.g., start at 90%).

  • If the peak elutes too early, increase the starting % of acetonitrile (e.g., start at 98%).

  • Goal: Achieve a retention factor (k) between 2 and 10.

Step 3: Optimization of Mobile Phase pH and Buffer Strength

  • The analyte is a secondary amine, so pH will significantly impact its ionization state and interaction with the stationary phase.

  • pH: Prepare mobile phase A at different pH values (e.g., 3.5, 4.5, 5.5). A lower pH ensures the amine is fully protonated, which can sometimes improve peak shape in HILIC.

  • Buffer Strength: Test different buffer concentrations (e.g., 10 mM vs. 25 mM). Higher buffer strength can help mask residual silanols on the stationary phase, reducing peak tailing.

Table 2: Recommended Starting HILIC Method Conditions
ParameterRecommended Condition
Column Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 10 mM Ammonium Acetate in Water + 0.1% Acetic Acid (pH ≈ 4.5)
Mobile Phase B Acetonitrile
Gradient 95% to 80% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 35 °C
Injection Volume 2 µL
Detector Charged Aerosol Detector (CAD)
CAD Settings Evaporation Temp: 35 °C, Filter: None

Method Validation and Trustworthiness

Every developed protocol must be a self-validating system. Once the optimal chromatographic conditions are established, the method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. This ensures the method is reliable, reproducible, and fit for its intended purpose.

Key Validation Parameters:

  • Specificity: Demonstrate that the peak for the analyte is free from interference from the diluent, impurities, or degradation products. This is best achieved using MS detection.

  • Linearity: Analyze a series of standards across a range (e.g., 0.01 mg/mL to 0.2 mg/mL) and demonstrate a linear relationship between detector response and concentration (R² > 0.995).

  • Accuracy: Determine the recovery of the analyte in spiked placebo samples.

  • Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days with different analysts).

  • Robustness: Intentionally vary method parameters (e.g., pH ±0.2, column temperature ±2 °C, % organic ±1%) to ensure the method remains reliable under small variations.

Conclusion

The analysis of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride is a challenge that cannot be met with conventional HPLC-UV methodology. By leveraging a deep understanding of the analyte's structure and inferred properties, we have outlined a logical and robust strategy centered on HILIC combined with universal detection. This approach directly addresses the compound's high polarity and lack of a chromophore. The provided protocols offer a clear starting point for researchers and drug development professionals, enabling them to develop and validate a reliable analytical method for this important chemical entity.

References

  • Stepan, A. F., et al. (2014). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters. Available through ResearchGate: [Link]

  • Chemdad Co. (n.d.). 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride. Retrieved from [Link]

  • Blassabeille, K.C. (n.d.). 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride. Retrieved from [Link]

  • Restek Corporation. (2026, January 9). Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns. LCGC International. Retrieved from [Link]

Sources

Method

Application Note: Comprehensive NMR Characterization of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide Hydrochloride

Introduction 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride is a novel spirocyclic scaffold of significant interest in medicinal chemistry and drug development.[1] Its rigid, three-dimensional structure, combini...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride is a novel spirocyclic scaffold of significant interest in medicinal chemistry and drug development.[1] Its rigid, three-dimensional structure, combining a strained azetidinium ring with a thietane 1,1-dioxide moiety, presents a unique bioisostere for more common cyclic amines like piperidine.[2] Such scaffolds are increasingly sought after to explore new chemical space and optimize the physicochemical properties of drug candidates.[3]

Given the stringent quality requirements for active pharmaceutical ingredients (APIs), unambiguous structural confirmation and rigorous purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for these tasks, offering detailed insights into molecular structure and the ability to quantify components without the need for chromophores.[4][5] This application note provides a comprehensive guide to the characterization of 2-thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride using one- and two-dimensional NMR techniques. We will delve into the causality behind experimental choices, from sample preparation to the interpretation of complex spectral data, to establish a self-validating protocol for researchers, scientists, and drug development professionals.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following atom numbering scheme will be used throughout this note.

Caption: Structure of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide Hydrochloride with atom numbering.

Experimental Protocols

Part 1: Sample Preparation

The quality of the NMR data is directly dependent on the sample preparation. For this hydrochloride salt, a polar, deuterated solvent is required for dissolution.

Protocol 1: Preparation of the NMR Sample

  • Solvent Selection: Deuterium oxide (D₂O) is the recommended solvent due to the high polarity and hygroscopic nature of the hydrochloride salt. It also allows for the exchange and potential suppression of the N-H protons, simplifying the spectrum. Alternatively, DMSO-d₆ can be used, which will allow for the observation of the N-H protons.

  • Sample Weighing: Accurately weigh 5-10 mg of 2-thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride into a clean, dry vial.

  • Dissolution: Add approximately 0.6 mL of D₂O (or DMSO-d₆) to the vial.

  • Internal Standard (Optional but Recommended for qNMR): For quantitative analysis (qNMR), add a known amount of an internal standard that does not have signals overlapping with the analyte. A suitable standard for D₂O is 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS), which provides a reference signal at 0.00 ppm.[6]

  • Homogenization: Gently vortex or sonicate the sample until the solid is completely dissolved.

  • Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is sufficient for the spectrometer's detection coil (typically ~4 cm).

Part 2: NMR Data Acquisition

The following parameters are provided as a starting point and may require optimization based on the specific spectrometer and sample concentration.

Protocol 2: 1D and 2D NMR Acquisition

  • Spectrometer Setup: Tune and match the probe for ¹H and ¹³C frequencies. Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal resolution and lineshape.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis).

    • Number of Scans: 8-16 scans for good signal-to-noise ratio.

    • Solvent Suppression: If using D₂O, apply a presaturation pulse sequence to suppress the residual HDO signal.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled pulse program with NOE (e.g., 'zgpg30').

    • Spectral Width: 220-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

  • 2D NMR (for Structural Confirmation):

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system. Use a standard gradient-enhanced pulse program (e.g., 'cosygpqf').

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons. Use a standard gradient-enhanced pulse program (e.g., 'hsqcedetgpsisp2.3').[2]

Data Presentation and Spectral Interpretation

The unique spirocyclic structure results in a deceptively simple yet informative NMR spectrum. The molecule possesses a high degree of symmetry, with a C₂ axis passing through the N6 and S2 atoms. This symmetry makes the protons on C1 and C7 chemically equivalent, as are the protons on C3 and C4.

Predicted NMR Data

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for 2-thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride in D₂O. These predictions are based on established chemical shift principles and data from analogous structures.[7][8]

AtomPredicted ¹H Chemical Shift (ppm)MultiplicityPredicted ¹³C Chemical Shift (ppm)Rationale for Chemical Shift
C1, C7~4.2 - 4.5s~55 - 60Protons are adjacent to the electron-withdrawing azetidinium nitrogen, resulting in a significant downfield shift. The four protons are chemically equivalent due to symmetry.
C3, C4~3.8 - 4.1s~65 - 70Protons are alpha to the strongly electron-withdrawing sulfone group, leading to a substantial downfield shift. The four protons are also chemically equivalent.
C5--~40 - 45The quaternary spirocyclic carbon is expected to be in the aliphatic region, deshielded by the four adjacent carbons.
N⁺H₂Not observed in D₂O (exchanges with solvent)--In DMSO-d₆, this would appear as a broad singlet around 8-9 ppm.
¹H NMR Spectrum Interpretation

The ¹H NMR spectrum is expected to be characterized by two sharp singlets, each integrating to 4 protons.

  • Singlet at ~4.2 - 4.5 ppm: This signal corresponds to the four equivalent protons on the carbons (C1 and C7) of the azetidinium ring. Their downfield shift is a direct consequence of the inductive effect of the positively charged nitrogen atom.[7]

  • Singlet at ~3.8 - 4.1 ppm: This signal is assigned to the four equivalent protons on the carbons (C3 and C4) of the thietane 1,1-dioxide ring. The sulfone group is strongly electron-withdrawing, deshielding these protons.[8]

The absence of any splitting (singlets) is due to the symmetry of the molecule; the protons on adjacent carbons are chemically equivalent, and there are no vicinal protons to couple with.

¹³C NMR Spectrum Interpretation

The proton-decoupled ¹³C NMR spectrum is predicted to show three distinct signals:

  • Signal at ~65 - 70 ppm: Corresponds to the two equivalent carbons (C3 and C4) of the thietane 1,1-dioxide ring.

  • Signal at ~55 - 60 ppm: Assigned to the two equivalent carbons (C1 and C7) of the azetidinium ring.

  • Signal at ~40 - 45 ppm: This corresponds to the quaternary spiro carbon (C5). Quaternary carbons often show a lower intensity signal due to the lack of a Nuclear Overhauser Effect (NOE) enhancement.[9]

2D NMR for Unambiguous Confirmation

While the 1D spectra are quite simple, 2D NMR provides definitive confirmation of the structure.

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR Confirmation cluster_interpretation Structural Elucidation H1_NMR ¹H NMR (Two singlets) HSQC HSQC (Proton-Carbon Correlation) H1_NMR->HSQC Proton Frequencies C13_NMR ¹³C NMR (Three signals) C13_NMR->HSQC Carbon Frequencies HMBC HMBC (Long-Range Correlation) HSQC->HMBC Direct Correlations Established Structure Confirmed Structure of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride HMBC->Structure Connectivity Confirmed

Sources

Application

Application Notes and Protocols for 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride Reactions

Introduction 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride is a unique spirocyclic scaffold containing a secondary amine and a sulfone moiety. This combination of functionalities makes it an attractive building...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride is a unique spirocyclic scaffold containing a secondary amine and a sulfone moiety. This combination of functionalities makes it an attractive building block for the synthesis of novel chemical entities in drug discovery and materials science. The rigid spirocyclic core can introduce favorable three-dimensional character into molecules, potentially improving their pharmacological properties. This document provides a comprehensive guide to the selection of suitable solvents and reaction conditions for common transformations involving this compound, specifically focusing on N-acylation and reductive amination reactions. Furthermore, it touches upon its application in the synthesis of benzopyran and imidazole derivatives, for which it is a noted reagent.

Physicochemical Properties and Solubility Profile

Structure:

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ADR [label=""]; ADS [label=""]; ADT [label=""]; ADU [label=""]; ADV [label=""]; ADW [label=""]; ADX [label=""]; ADY [label=""]; ADZ [label=""]; AEA [label=""]; AEB [label=""]; AEC [label=""]; AED [label=""]; AEE [label=""]; AEF [label=""]; AEG [label=""]; AEH [label=""]; AEI [label=""]; AEJ [label=""]; AEK [label=""]; AEL [label=""]; AEM [label=""]; AEN [label=""]; AEO [label=""]; AEP [label=""]; AEQ [label=""]; AER [label=""]; AES [label=""]; AET [label=""]; AEU [label=""]; AEV [label=""]; AEW [label=""]; AEX [label=""]; AEY [label=""]; AEZ [label=""]; AFA [label=""]; AFB [label=""]; AFC [label=""]; AFD [label=""]; AFE [label=""]; AFF [label=""]; AFG [label=""]; AFH [label=""]; AFI [label=""]; AFJ [label=""]; AFK [label=""]; AFL [label=""]; AFM [label=""]; AFN [label=""]; AFO [label=""]; AFP [label=""]; AFQ [label=""]; AFR [label=""]; AFS [label=""]; AFT [label=""]; AFU [label=""]; AFV [label=""]; AFW [label=""]; AFX [label=""]; AFY [label=""]; AFZ [label=""]; AGA [label=""]; AGB [label=""]; AGC [label=""]; AGD [label=""]; AGE [label=""]; AGF [label=""]; AGG [label=""]; AGH [label=""]; AGI [label=""]; AGJ [label=""]; AGK [label=""]; AGL [label=""]; AGM [label=""]; AGN [label=""]; AGO [label=""]; AGP [label=""]; AGQ [label=""]; AGR [label=""]; AGS [label=""]; AGT [label=""]; AGU [label=""]; AGV [label=""]; AGW [label=""]; AGX [label=""]; AGY [label=""]; AGZ [label=""]; AHA [label=""]; AHB [label=""]; AHC [label=""]; AHD [label=""]; AHE [label=""]; AHF [label=""]; AHG [label=""]; AHH [label=""]; AHI [label=""]; AHJ [label=""]; AHK [label=""]; AHL [label=""]; AHM [label=""]; AHN [label=""]; AHO [label=""]; AHP [label=""]; AHQ [label=""]; AHR [label=""]; AHS [label=""]; AHT [label=""]; AHU [label=""]; AHV [label=""]; AHW [label=""]; AHX [label=""]; AHY [label=""]; AHZ [label=""]; AIA [label=""]; AIB [label=""]; AIC [label=""]; AID [label=""]; AIE [label=""]; AIF [label=""]; AIG [label=""]; AIH [label=""]; AII [label=""]; AIJ [label=""]; AIK [label=""]; AIL [label=""]; AIM [label=""]; AIN [label=""]; AIO [label=""]; AIP [label=""]; AIQ [label=""]; AIR [label=""]; AIS [label=""]; AIT [label=""]; AIU [label=""]; AIV [label=""]; AIW [label=""]; AIX [label=""]; AIY [label=""]; AIZ [label=""]; AJA [label=""]; AJB [label=""]; AJC [label=""]; AJD [label=""]; AJE [label=""]; AJF [label=""]; AJG [label=""]; AJH [label=""]; AJI [label=""]; AJJ [label=""]; AJK [label=""]; AJL [label=""]; AJM [label=""]; AJN [label=""]; AJO [label=""]; AJP [label=""]; AJQ [label=""]; AJR [label=""]; AJS [label=""]; AJT [label=""]; AJU [label=""]; AJV [label=""]; AJW [label=""]; AJX [label=""]; AJY [label=""]; AJZ [label=""]; AKA [label=""]; AKB [label=""]; AKC [label=""]; AKD [label=""]; AKE [label=""]; AKF [label=""]; AKG [label=""]; AKH [label=""]; AKI [label=""]; AKJ [label=""]; AKK [label=""]; AKL [label=""]; AKM [label=""]; AKN [label=""]; AKO [label=""]; AKP [label=""]; AKQ [label=""]; AKR [label=""]; AKS [label=""]; AKT [label=""]; AKU [label=""]; AKV [label=""]; AKW [label=""]; AKX [label=""]; AKY [label=""]; AKZ [label=""]; ALA [label=""]; ALB [label=""]; ALC [label=""]; ALD [label=""]; ALE [label=""]; ALF [label=""]; ALG [label=""]; ALH [label=""]; ALI [label=""]; ALJ [label=""]; ALK [label=""]; ALL [label=""]; ALM [label=""]; ALN [label=""]; ALO [label=""]; ALP [label=""]; ALQ [label=""]; ALR [label=""]; ALS [label=""]; ALT [label=""]; ALU [label=""]; ALV [label=""]; ALW [label=""]; ALX [label=""]; ALY [label=""]; ALZ [label=""]; AMA [label=""]; AMB [label=""]; AMC [label=""]; AMD [label=""]; AME [label=""]; AMF [label=""]; AMG [label=""]; AMH [label=""]; AMI [label=""]; AMJ [label=""]; AMK [label=""]; AML [label=""]; AMM [label=""]; AMN [label=""]; AMO [label=""]; AMP [label=""]; AMQ [label=""]; AMR [label=""]; AMS [label=""]; AMT [label=""]; AMU [label=""]; AMV [label=""]; AMW [label=""]; AMX [label=""]; AMY [label=""]; AMZ [label=""]; ANA [label=""]; ANB [label=""]; ANC [label=""]; AND [label=""]; ANE [label=""]; ANF [label=""]; ANG [label=""]; ANH [label=""]; ANI [label=""]; ANJ [label=""]; ANK [label=""]; ANL [label=""]; ANM [label=""]; ANN [label=""]; ANO [label=""]; ANP [label=""]; ANQ [label=""]; ANR [label=""]; ANS [label=""]; ANT [label=""]; ANU [label=""]; ANV [label=""]; ANW [label=""]; ANX [label=""]; ANY [label=""]; ANZ [label=""]; AOA [label=""]; AOB [label=""]; AOC [label=""]; AOD [label=""]; AOE [label=""]; AOF [label=""]; AOG [label=""]; AOH [label=""]; AOI [label=""]; AOJ [label=""]; AOK [label=""]; AOL [label=""]; AOM [label=""]; AON [label=""]; AOO [label=""]; AOP [label=""]; AOQ [label=""]; AOR [label=""]; AOS [label=""]; AOT [label=""]; AOU [label=""]; AOV [label=""]; AOW [label=""]; AOX [label=""]; AOY [label=""]; AOZ [label=""]; APA [label=""]; APB [label=""]; APC [label=""]; APD [label=""]; APE [label=""]; APF [label=""]; APG [label=""]; APH [label=""]; API [label=""]; APJ [label=""]; APK [label=""]; APL [label=""]; APM [label=""]; APN [label=""]; APO [label=""]; APP [label=""]; APQ [label=""]; APR [label=""]; APS [label=""]; APT [label=""]; APU [label=""]; APV [label=""]; APW [label=""]; APX [label=""]; APY [label=""]; APZ [label=""]; AQA [label=""]; AQB [label=""]; AQC [label=""]; AQD [label=""]; AQE [label=""]; AQF [label=""]; AQG [label=""]; AQH [label=""]; AQI [label=""]; AQJ [label=""]; AQK [label=""]; AQL [label=""]; AQM [label=""]; AQN [label=""]; AQO [label=""]; AQP [label=""]; AQQ [label=""]; AQR [label=""]; AQS [label=""]; AQT [label=""]; AQU [label=""]; AQV [label=""]; AQW [label=""]; AQX [label=""]; AQY [label=""]; AQZ [label=""]; ARA [label=""]; ARB [label=""]; ARC [label=""]; ARD [label=""]; ARE [label=""]; ARF [label=""]; ARG [label=""]; ARH [label=""]; ARI [label=""]; ARJ [label=""]; ARK [label=""]; ARL [label=""]; ARM [label=""]; ARN [label=""]; ARO [label=""]; ARP [label=""]; ARQ [label=""]; ARR [label=""]; ARS [label=""]; ART [label=""]; ARU [label=""]; ARV [label=""]; ARW [label=""]; ARX [label=""]; ARY [label=""]; ARZ [label=""]; ASA [label=""]; ASB [label=""]; ASC [label=""]; ASD [label=""]; ASE [label=""]; ASF [label=""]; ASG [label=""]; ASH [label=""]; ASI [label=""]; ASJ [label=""]; ASK [label=""]; ASL [label=""]; ASM [label=""]; ASN [label=""]; ASO [label=""]; ASP [label=""]; ASQ [label=""]; ASR [label=""]; ASS [label=""]; AST [label=""]; ASU [label=""]; ASV [label=""]; ASW [label=""]; ASX [label=""]; ASY [label=""]; ASZ [label=""]; ATA [label=""]; ATB [label=""]; ATC [label=""]; ATD [label=""]; ATE [label=""]; ATF [label=""]; ATG [label=""]; ATH [label=""]; ATI [label=""]; ATJ [label=""]; ATK [label=""]; ATL [label=""]; ATM [label=""]; ATN [label=""]; ATO [label=""]; ATP [label=""]; ATQ [label=""]; ATR [label=""]; ATS [label=""]; ATT [label=""]; ATU [label=""]; ATV [label=""]; ATW [label=""]; ATX [label=""]; ATY [label=""]; ATZ [label=""]; AUA [label=""]; AUB [label=""]; AUC [label=""]; AUD [label=""]; AUE [label=""]; AUF [label=""]; AUG [label=""]; AUH [label=""]; AUI [label=""]; AUJ [label=""]; AUK [label=""]; AUL [label=""]; AUM [label=""]; AUN [label=""]; AUO [label=""]; AUP [label=""]; AUQ [label=""]; AUR [label=""]; AUS [label=""]; AUT [label=""]; AUU [label=""]; AUV [label=""]; AUW [label=""]; AUX [label=""]; AUY [label=""]; AUZ [label=""]; AVA [label=""]; AVB [label=""]; AVC [label=""]; AVD [label=""]; AVE [label=""]; AVF [label=""]; AVG [label=""]; AVH [label=""]; AVI [label=""]; AVJ [label=""]; AVK [label=""]; AVL [label=""]; AVM [label=""]; AVN [label=""]; AVO [label=""]; AVP [label=""]; AVQ [label=""]; AVR [label=""]; AVS [label=""]; AVT [label=""]; AVU [label=""]; AVV [label=""]; AVW [label=""]; AVX [label=""]; AVY [label=""]; AVZ [label=""]; AWA [label=""]; AWB [label=""]; AWC [label=""]; AWD [label=""]; AWE [label=""]; AWF [label=""]; AWG [label=""]; AWH [label=""]; AWI [label=""]; AWJ [label=""]; AWK [label=""]; AWL [label=""]; AWM [label=""]; AWN [label=""]; AWO [label=""]; AWP [label=""]; AWQ [label=""]; AWR [label=""]; AWS [label=""]; AWT [label=""]; AWU [label=""]; AWV [label=""]; AWW [label=""]; AWX [label=""]; AWY [label=""]; AWZ [label=""]; AXA [label=""]; AXB [label=""]; AXC [label=""]; AXD [label=""]; AXE [label=""]; AXF [label=""]; AXG [label=""]; AXH [label=""]; AXI [label=""]; AXJ [label=""]; AXK [label=""]; AXL [label=""]; AXM [label=""]; AXN [label=""]; AXO [label=""]; AXP [label=""]; AXQ [label=""]; AXR [label=""]; AXS [label=""]; AXT [label=""]; AXU [label=""]; AXV [label=""]; AXW [label=""]; AXX [label=""]; AXY [label=""]; AXZ [label=""]; AYA [label=""]; AYB [label=""]; AYC [label=""]; AYD [label=""]; AYE [label=""]; AYF [label=""]; AYG [label=""]; AYH [label=""]; AYI [label=""]; AYJ [label=""]; AYK [label=""]; AYL [label=""]; AYM [label=""]; AYN [label=""]; AYO [label=""]; AYP [label=""]; AYQ [label=""]; AYR [label=""]; AYS [label=""]; AYT [label=""]; AYU [label=""]; AYV [label=""]; AYW [label=""]; AYX [label=""]; AYY [label=""]; AYZ [label=""]; AZA [label=""]; AZB [label=""]; AZC [label=""]; AZD [label=""]; AZE [label=""]; AZF [label=""]; AZG [label=""]; AZH [label=""]; AZI [label=""]; AZJ [label=""]; AZK [label=""]; AZL [label=""]; AZM [label=""]; AZN [label=""]; AZO [label=""]; AZP [label=""]; AZQ [label=""]; AZR [label=""]; AZS [label=""]; AZT [label=""]; AZU [label=""]; AZV [label=""]; AZW [label=""]; AZX [label=""]; AZY [label=""]; AZZ [label=""]; BAA [label=""]; BAB [label=""]; BAC [label=""]; BAD [label=""]; BAE [label=""]; BAF [label=""]; BAG [label=""]; BAH [label=""]; BAI [label=""]; BAJ [label=""]; BAK [label=""]; BAL [label=""]; BAM [label=""]; BAN [label=""]; BAO [label=""]; BAP [label=""]; BAQ [label=""]; BAR [label=""]; BAS [label=""]; BAT [label=""]; BAU [label=""]; BAV [label=""]; BAW [label=""]; BAX [label=""]; BAY [label=""]; BAZ [label=""]; BBA [label=""]; BBB [label=""]; BBC [label=""]; BBD [label=""]; BBE [label=""]; BBF [label=""]; BBG [label=""]; BBH [label=""]; BBI [label=""]; BBJ [label=""]; BBK [label=""]; BBL [label=""]; BBM [label=""]; BBN [label=""]; BBO [label=""]; BBP [label=""]; BBQ [label=""]; BBR [label=""]; BBS [label=""]; BBT [label=""]; BBU [label=""]; BBV [label=""]; BBW [label=""]; BBX [label=""]; BBY [label=""]; BBZ [label=""]; BCA [label=""]; BCB [label=""]; BCC [label=""]; BCD [label=""]; BCE [label=""]; BCF [label=""]; BCG [label=""]; BCH [label=""]; BCI [label=""]; BCJ [label=""]; BCK [label=""]; BCL [label=""]; BCM [label=""]; BCN [label=""]; BCO [label=""]; BCP [label=""]; BCQ [label=""]; BCR [label=""]; BCS [label=""]; BCT [label=""]; BCU [label=""]; BCV [label=""]; BCW [label=""]; BCX [label=""]; BCY [label=""]; BCZ [label=""]; BDA [label=""]; BDB [label=""]; BDC [label=""]; BDD [label=""]; BDE [label=""]; BDF [label=""]; BDG [label=""]; BDH [label=""]; BDI [label=""]; BDJ [label=""]; BDK [label=""]; BDL [label=""]; BDM [label=""]; BDN [label=""]; BDO [label=""]; BDP [label=""]; BDQ [label=""]; BDR [label=""]; BDS [label=""]; BDT [label=""]; BDU [label=""]; BDV [label=""]; BDW [label=""]; BDX [label=""]; BDY [label=""]; BDZ [label=""]; BEA [label=""]; BEB [label=""]; BEC [label=""]; BED [label=""]; BEE [label=""]; BEF [label=""]; BEG [label=""]; BEH [label=""]; BEI [label=""]; BEJ [label=""]; BEK [label=""]; BEL [label=""]; BEM [label=""]; BEN [label=""]; BEO [label=""]; BEP [label=""]; BEQ [label=""]; BER [label=""]; BES [label=""]; BET [label=""]; BEU [label=""]; BEV [label=""]; BEW [label=""]; BEX [label=""]; BEY [label=""]; BEZ [label=""]; BFA [label=""]; BFB [label=""]; BFC [label=""]; BFD [label=""]; BFE [label=""]; BFF [label=""]; BFG [label=""]; BFH [label=""]; BFI [label=""]; BFJ [label=""]; BFK [label=""]; BFL [label=""]; BFM [label=""]; BFN [label=""]; BFO [label=""]; BFP [label=""]; BFQ [label=""]; BFR [label=""]; BFS [label=""]; BFT [label=""]; BFU [label=""]; BFV [label=""]; BFW [label=""]; BFX [label=""]; BFY [label=""]; BFZ [label=""]; BGA [label=""]; BGB [label=""]; BGC [label=""]; BGD [label=""]; BGE [label=""]; BGF [label=""]; BGG [label=""]; BGH [label=""]; BGI [label=""]; BGJ [label=""]; BGK [label=""]; BGL [label=""]; BGM [label=""]; BGN [label=""]; BGO [label=""]; BGP [label=""]; BGQ [label=""]; BGR [label=""]; BGS [label=""]; BGT [label=""]; BGU [label=""]; BGV [label=""]; BGW [label=""]; BGX [label=""]; BGY [label=""]; BGZ [label=""]; BHA [label=""]; BHB [label=""]; BHC [label=""]; BHD [label=""]; BHE [label=""]; BHF [label=""]; BHG [label=""]; BHH [label=""]; BHI [label=""]; BHJ [label=""]; BHK [label=""]; BHL [label=""]; BHM [label=""]; BHN [label=""]; BHO [label=""]; BHP [label=""]; BHQ [label=""]; BHR [label=""]; BHS [label=""]; BHT [label=""]; BHU [label=""]; BHV [label=""]; BHW [label=""]; BHX [label=""]; BHY [label=""]; BHZ [label=""]; BIA [label=""]; BIB [label=""]; BIC [label=""]; BID [label=""]; BIE [label=""]; BIF [label=""]; BIG [label=""]; BIH [label=""]; BII [label=""]; BIJ [label=""]; BIK [label=""]; BIL [label=""]; BIM [label=""]; BIN [label=""]; BIO [label=""]; BIP [label=""]; BIQ [label=""]; BIR [label=""]; BIS [label=""]; BIT [label=""]; BIU [label=""]; BIV [label=""]; BIW [label=""]; BIX [label=""]; BIY [label=""]; BIZ [label=""]; BJA [label=""]; BJB [label=""]; BJC [label=""]; BJD [label=""]; BJE [label=""]; BJF [label=""]; BJG [label=""]; BJH [label=""]; BJI [label=""]; BJJ [label=""]; BJK [label=""]; BJL [label=""]; BJM [label=""]; BJN [label=""]; BJO [label=""]; BJP [label=""]; BJQ [label=""]; BJR [label=""]; BJS [label=""]; BJT [label=""]; BJU [label=""]; BJV [label=""]; BJW [label=""]; BJX [label=""]; BJY [label=""]; BJZ [label=""]; BKA [label=""]; BKB [label=""]; BKC [label=""]; BKD [label=""]; BKE [label=""]; BKF [label=""]; BKG [label=""]; BKH [label=""]; BKI [label=""]; BKJ [label=""]; BKK [label=""]; BKL [label=""]; BKM [label=""]; BKN [label=""]; BKO [label=""]; BKP [label=""]; BKQ [label=""]; BKR [label=""]; BKS [label=""]; BKT [label=""]; BKU [label=""]; BKV [label=""]; BKW [label=""]; BKX [label=""]; BKY [label=""]; BKZ [label=""]; BLA [label=""]; BLB [label=""]; BLC [label=""]; BLD [label=""]; BLE [label=""]; BLF [label=""]; BLG [label=""]; BLH [label=""]; BLI [label=""]; BLJ [label=""]; BLK [label=""]; BLL [label=""]; BLM [label=""]; BLN [label=""]; BLO [label=""]; BLP [label=""]; BLQ [label=""]; BLR [label=""]; BLS [label=""]; BLT [label=""]; BLU [label=""]; BLV [label=""]; BLW [label=""]; BLX [label=""]; BLY [label=""]; BLZ [label=""]; BMA [label=""]; BMB [label=""]; BMC [label=""]; BMD [label=""]; BME [label=""]; BMF [label=""]; BMG [label=""]; BMH [label=""]; BMI [label=""]; BMJ [label=""]; BMK [label=""]; BML [label=""]; BMM [label=""]; BMN [label=""]; BMO [label=""]; BMP [label=""]; BMQ [label=""]; BMR [label=""]; BMS [label=""]; BMT [label=""]; BMU [label=""]; BMV [label=""]; BMW [label=""]; BMX [label=""]; BMY [label=""]; BMZ [label=""]; BNA [label=""]; BNB [label=""]; BNC [label=""]; BND [label=""]; BNE [label=""]; BNF [label=""]; BNG [label=""]; BNH [label=""]; BNI [label=""]; BNJ [label=""]; BNK [label=""]; BNL [label=""]; BNM [label=""]; BNN [label=""]; BNO [label=""]; BNP [label=""]; BNQ [label=""]; BNR [label=""]; BNS [label=""]; BNT [label=""]; BNU [label=""]; BNV [label=""]; BNW [label=""]; BNX [label=""]; BNY [label=""]; BNZ [label=""]; BOA [label=""]; BOB [label=""]; BOC [label=""]; BOD [label=""]; BOE [label=""]; BOF [label=""]; BOG [label=""]; BOH [label=""]; BOI [label=""]; BOJ [label=""]; BOK [label=""]; BOL [label=""]; BOM [label=""]; BON [label=""]; BOO [label=""]; BOP [label=""]; BOQ [label=""]; BOR [label=""]; BOS [label=""]; BOT [label=""]; BOU [label=""]; BOV [label=""]; BOW [label=""]; BOX [label=""]; BOY [label=""]; BOZ [label=""]; BPA [label=""]; BPB [label=""]; BPC [label=""]; BPD [label=""]; BPE [label=""]; BPF [label=""]; BPG [label=""]; BPH [label=""]; BPI [label=""]; BPJ [label=""]; BPK [label=""]; BPL [label=""]; BPM [label=""]; BPN [label=""]; BPO [label=""]; BPP [label=""]; BPQ [label=""]; BPR [label=""]; BPS [label=""]; BPT [label=""]; BPU [label=""]; BPV [label=""]; BPW [label=""]; BPX [label=""]; BPY [label=""]; BPZ [label=""]; BQA [label=""]; BQB [label=""]; BQC [label=""]; BQD [label=""]; BQE [label=""]; BQF [label=""]; BQG [label=""]; BQH [label=""]; BQI [label=""]; BQJ [label=""]; BQK [label=""]; BQL [label=""]; BQM [label=""]; BQN [label=""]; BQO [label=""]; BQP [label=""]; BQQ [label=""]; BQR [label=""]; BQS [label=""]; BQT [label=""]; BQU [label=""]; BQV [label=""]; BQW [label=""]; BQX [label=""]; BQY [label=""]; BQZ [label=""]; BRA [label=""]; BRB [label=""]; BRC [label=""]; BRD [label=""]; BRE [label=""]; BRF [label=""]; BRG [label=""]; BRH [label=""]; BRI [label=""]; BRJ [label=""]; BRK [label=""]; BRL [label=""]; BRM [label=""]; BRN [label=""]; BRO [label=""]; BRP [label=""]; BRQ [label=""]; BRR [label=""]; BRS [label=""]; BRT [label=""]; BRU [label=""]; BRV [label=""]; BRW [label=""]; BRX [label=""]; BRY [label=""]; BRZ [label=""]; BSA [label=""]; BSB [label=""]; BSC [label=""]; BSD [label=""]; BSE [label=""]; BSF [label=""]; BSG [label=""]; BSH [label=""]; BSI [label=""]; BSJ [label=""]; BSK [label=""]; BSL [label=""]; BSM [label=""]; BSN [label=""]; BSO [label=""]; BSP [label=""]; BSQ [label=""]; BSR [label=""]; BSS [label=""]; BST [label=""]; BSU [label=""]; BSV [label=""]; BSW [label=""]; BSX [label=""]; BSY [label=""]; BSZ [label=""]; BTA [label=""]; BTB [label=""]; BTC [label=""]; BTD [label=""]; BTE [label=""]; BTF [label=""]; BTG [label=""]; BTH [label=""]; BTI [label=""]; BTJ [label=""]; BTK [label=""]; BTL [label=""]; BTM [label=""]; BTN [label=""]; BTO [label=""]; BTP [label=""]; BTQ [label=""]; BTR [label=""]; BTS [label=""]; BTT [label=""]; BTU [label=""]; BTV [label=""]; BTW [label=""]; BTX [label=""]; BTY [label=""]; BTZ [label=""]; BUA [label=""]; BUB [label=""]; BUC [label=""]; BUD [label=""]; BUE [label=""]; BUF [label=""]; BUG [label=""]; BUH [label=""]; BUI [label=""]; BUJ [label=""]; BUK [label=""]; BUL [label=""]; BUM [label=""]; BUN [label=""]; BUO [label=""]; BUP [label=""]; BUQ [label=""]; BUR [label=""]; BUS [label=""]; BUT [label=""]; BUU [label=""]; BUV [label=""]; BUW [label=""]; BUX [label=""]; BUY [label=""]; BUZ [label=""]; BVA [label=""]; BVB [label=""]; BVC [label=""]; BVD [label=""]; BVE [label=""]; BVF [label=""]; BVG [label=""]; BVH [label=""]; BVI [label=""]; BVJ [label=""]; BVK [label=""]; BVL [label=""]; BVM [label=""]; BVN [label=""]; BVO [label=""]; BVP [label=""]; BVQ [label=""]; BVR [label=""]; BVS [label=""]; BVT [label=""]; BVU [label=""]; BVV [label=""]; BVW [label=""]; BVX [label=""]; BVY [label=""]; BVZ [label=""]; BWA [label=""]; BWB [label=""]; BWC [label=""]; BWD [label=""]; BWE [label=""]; BWF [label=""]; BWG [label=""]; BWH [label=""]; BWI [label=""]; BWJ [label=""]; BWK [label=""]; BWL [label=""]; BWM [label=""]; BWN [label=""]; BWO [label=""]; BWP [label=""]; BWQ [label=""]; BWR [label=""]; BWS [label=""]; BWT [label=""]; BWU [label=""]; BWV [label=""]; BWW [label=""]; BWX [label=""]; BWY [label=""]; BWZ [label=""]; BXA [label=""]; BXB [label=""]; BXC [label=""]; BXD [label=""]; BXE [label=""]; BXF [label=""]; BXG [label=""]; BXH [label=""]; BXI [label=""]; BXJ [label=""]; BXK [label=""]; BXL [label=""]; BXM [label=""]; BXN [label=""]; BXO [label=""]; BXP [label=""]; BXQ [label=""]; BXR [label=""]; BXS [label=""]; BXT [label=""]; BXU [label=""]; BXV [label=""]; BXW [label=""]; BXX [label=""]; BXY [label=""]; BXZ [label=""]; BYA [label=""]; BYB [label=""]; BYC [label=""]; BYD [label=""]; BYE [label=""]; BYF [label=""]; BYG [label=""]; BYH [label=""]; BYI [label=""]; BYJ [label=""]; BYK [label=""]; BYL [label=""]; BYM [label=""]; BYN [label=""]; BYO [label=""]; BYP [label=""]; BYQ [label=""]; BYR [label=""]; BYS [label=""]; BYT [label=""]; BYU [label=""]; BYV [label=""]; BYW [label=""]; BYX [label=""]; BYY [label=""]; BYZ [label=""]; BZA [label=""]; BZB [label=""]; BZC [label=""]; BZD [label=""]; BZE [label=""]; BZF [label=""]; BZG [label=""]; BZH [label=""]; BZI [label=""]; BZJ [label=""]; BZK [label=""]; BZL [label=""]; BZM [label=""]; BZN [label=""]; BZO [label=""]; BZP [label=""]; BZQ [label=""]; BZR [label=""]; BZS [label=""]; BZT [label=""]; BZU [label=""]; BZV [label=""]; BZW [label=""]; BZX [label=""]; BZY [label=""]; BZZ [label=""]; CAA [label=""]; CAB [label=""]; CAC [label=""]; CAD [label=""]; CAE [label=""]; CAF [label=""]; CAG [label=""]; CAH [label=""]; CAI [label=""]; CAJ [label=""]; CAK [label=""]; CAL [label=""]; CAM [label=""]; CAN [label=""]; CAO [label=""]; CAP [label=""]; CAQ [label=""]; CAR [label=""]; CAS [label=""]; CAT [label=""]; CAU [label=""]; CAV [label=""]; CAW [label=""]; CAX [label=""]; CAY [label=""]; CAZ [label=""]; CBA [label=""]; CBB [label=""]; CBC [label=""]; CBD [label=""]; CBE [label=""]; CBF [label=""]; CBG [label=""]; CBH [label=""]; CBI [label=""]; CBJ [label=""]; CBK [label=""]; CBL [label=""]; CBM [label=""]; CBN [label=""]; CBO [label=""]; CBP [label=""]; CBQ [label=""]; CBR [label=""]; CBS [label=""]; CBT [label=""]; CBU [label=""]; CBV [label=""]; CBW [label=""]; CBX [label=""]; CBY [label=""]; CBZ [label=""]; CCA [label=""]; CCB [label=""]; CCC [label=""]; CCD [label=""]; CCE [label=""]; CCF [label=""]; CCG [label=""]; CCH [label=""]; CCI [label=""]; CCJ [label=""]; CCK [label=""]; CCL [label=""]; CCM [label=""]; CCN [label=""]; CCO [label=""]; CCP [label=""]; CCQ [label=""]; CCR [label=""]; CCS [label=""]; CCT [label=""]; CCU [label=""]; CCV [label=""]; CCW [label=""]; CCX [label=""]; CCY [label=""]; CCZ [label=""]; CDA [label=""]; CDB [label=""]; CDC [label=""]; CDD [label=""]; CDE [label=""]; CDF [label=""]; CDG [label=""]; CDH [label=""]; CDI [label=""]; CDJ [label=""]; CDK [label=""]; CDL [label=""]; CDM [label=""]; CDN [label=""]; CDO [label=""]; CDP [label=""]; CDQ [label=""]; CDR [label=""]; CDS [label=""]; CDT [label=""]; CDU [label=""]; CDV [label=""]; CDW [label=""]; CDX [label=""]; CDY [label=""]; CDZ [label=""]; CEA [label=""]; CEB [label=""]; CEC [label=""]; CED [label=""]; CEE [label=""]; CEF [label=""]; CEG [label=""]; CEH [label=""]; CEI [label=""]; CEJ [label=""]; CEK [label=""]; CEL [label=""]; CEM [label=""]; CEN [label=""]; CEO [label=""]; CEP [label=""]; CEQ [label=""]; CER [label=""]; CES [label=""]; CET [label=""]; CEU [label=""]; CEV [label=""]; CEW [label=""]; CEX [label=""]; CEY [label=""]; CEZ [label=""]; CFA [label=""]; CFB [label=""]; CFC [label=""]; CFD [label=""]; CFE [label=""]; CFF [label=""]; CFG [label=""]; CFH [label=""]; CFI [label=""]; CFJ [label=""]; CFK [label=""]; CFL [label=""]; CFM [label=""]; CFN [label=""]; CFO [label=""]; CFP [label=""]; CFQ [label=""]; CFR [label=""]; CFS [label=""]; CFT [label=""]; CFU [label=""]; CFV [label=""]; CFW [label=""]; CFX [label=""]; CFY [label=""]; CFZ [label=""]; CGA [label=""]; CGB [label=""]; CGC [label=""]; CGD [label=""]; CGE [label=""]; CGF [label=""]; CGG [label=""]; CGH [label=""]; CGI [label=""]; CGJ [label=""]; CGK [label=""]; CGL [label=""]; CGM [label=""]; CGN [label=""]; CGO [label=""]; CGP [label=""]; CGQ [label=""]; CGR [label=""]; CGS [label=""]; CGT [label=""]; CGU [label=""]; CGV [label=""]; CGW [label=""]; CGX [label=""]; CGY [label=""]; CGZ [label=""]; CHA [label=""]; CHB [label=""]; CHC [label=""]; CHD [label=""]; CHE [label=""]; CHF [label=""]; CHG [label=""]; CHH [label=""]; CHI [label=""]; CHJ [label=""]; CHK [label=""]; CHL [label=""]; CHM [label=""]; CHN [label=""]; CHO [label=""]; CHP [label=""]; CHQ [label=""]; CHR [label=""]; CHS [label=""]; CHT [label=""]; CHU [label=""]; CHV [label=""]; CHW [label=""]; CHX [label=""]; CHY [label=""]; CHZ [label=""]; CIA [label=""]; CIB [label=""]; CIC [label=""]; CID [label=""]; CIE [label=""]; CIF [label=""]; CIG [label=""]; CIH [label=""]; CII [label=""]; CIJ [label=""]; CIK [label=""]; CIL [label=""]; CIM [label=""]; CIN [label=""]; CIO [label=""]; CIP [label=""]; CIQ [label=""]; CIR [label=""]; CIS [label=""]; CIT [label=""]; CIU [label=""]; CIV [label=""]; CIW [label=""]; CIX [label=""]; CIY [label=""]; CIZ [label=""]; CJA [label=""]; CJB [label=""]; CJC [label=""]; CJD [label=""]; CJE [label=""]; CJF [label=""]; CJG [label=""]; CJH [label=""]; CJI [label=""]; CJJ [label=""]; CJK [label=""]; CJL [label=""]; CJM [label=""]; CJN [label=""]; CJO [label=""]; CJP [label=""]; CJQ [label=""]; CJR [label=""]; CJS [label=""]; CJT [label=""]; CJU [label=""]; CJV [label=""]; CJW [label=""]; CJX [label=""]; CJY [label=""]; CJZ [label=""]; CKA [label=""]; CKB [label=""]; CKC [label=""]; CKD [label=""]; CKE [label=""]; CKF [label=""]; CKG [label=""]; CKH [label=""]; CKI [label=""]; CKJ [label=""]; CKK [label=""]; CKL [label=""]; CKM [label=""]; CKN [label=""]; CKO [label=""]; CKP [label=""]; CKQ [label=""]; CKR [label=""]; CKS [label=""]; CKT [label=""]; CKU [label=""]; CKV [label=""]; CKW [label=""]; CKX [label=""]; CKY [label=""]; CKZ [label=""]; CLA [label=""]; CLB [label=""]; CLC [label=""]; CLD [label=""]; CLE [label=""]; CLF [label=""]; CLG [label=""]; CLH [label=""]; CLI [label=""]; CLJ [label=""]; CLK [label=""]; CLL [label=""]; CLM [label=""]; CLN [label=""]; CLO [label=""]; CLP [label=""]; CLQ [label=""]; CLR [label=""]; CLS [label=""]; CLT [label=""]; CLU [label=""]; CLV [label=""]; CLW [label=""]; CLX [label=""]; CLY [label=""]; CLZ [label=""]; CMA [label=""]; CMB [label=""]; CMC [label=""]; CMD [label=""]; CME [label=""]; CMF [label=""]; CMG [label=""]; CMH [label=""]; CMI [label=""]; CMJ [label=""]; CMK [label=""]; CML [label=""]; CMM [label=""]; CMN [label=""]; CMO [label=""]; CMP [label=""]; CMQ [label=""]; CMR [label=""]; CMS [label=""]; CMT [label=""]; CMU [label=""]; CMV [label=""]; CMW [label=""]; CMX [label=""]; CMY [label=""]; CMZ [label=""]; CNA [label=""]; CNB [label=""]; CNC [label=""]; CND [label=""]; CNE [label=""]; CNF [label=""]; CNG [label=""]; CNH [label=""]; CNI [label=""]; CNJ [label=""]; CNK [label=""]; CNL [label=""]; CNM [label=""]; CNN [label=""]; CNO [label=""]; CNP [label=""]; CNQ [label=""]; CNR [label=""]; CNS [label=""]; CNT [label=""]; CNU [label=""]; CNV [label=""]; CNW [label=""]; CNX [label=""]; CNY [label=""]; CNZ [label=""]; COA [label=""]; COB [label=""]; COC [label=""]; COD [label=""]; COE [label=""]; COF [label=""]; COG [label=""]; COH [label=""]; COI [label=""]; COJ [label=""]; COK [label=""]; COL [label=""]; COM [label=""]; CON [label=""]; COO [label=""]; COP [label=""]; COQ [label=""]; COR [label=""]; COS [label=""]; COT [label=""]; COU [label=""]; COV [label=""]; COW [label=""]; COX [label=""]; COY [label=""]; COZ [label=""]; CPA [label=""]; CPB [label=""]; CPC [label=""]; CPD [label=""]; CPE [label=""]; CPF [label=""]; CPG [label=""]; CPH [label=""]; CPI [label=""]; CPJ [label=""]; CPK [label=""]; CPL [label=""]; CPM [label=""]; CPN [label=""]; CPO [label=""]; CPP [label=""]; CPQ [label=""]; CPR [label=""]; CPS [label=""]; CPT [label=""]; CPU [label=""]; CPV [label=""]; CPW [label=""]; CPX [label=""]; CPY [label=""]; CPZ [label=""]; CQA [label=""]; CQB [label=""]; CQC [label=""]; CQD [label=""]; CQE [label=""]; CQF [label=""]; CQG [label=""]; CQH [label=""]; CQI [label=""]; CQJ [label=""]; CQK [label=""]; CQL [label=""]; CQM [label=""]; CQN [label=""]; CQO [label=""]; CQP [label=""]; CQQ [label=""]; CQR [label=""]; CQS [label=""]; CQT [label=""]; CQU [label=""]; CQV [label=""]; CQW [label=""]; CQX [label=""]; CQY [label=""]; CQZ [label=""]; CRA [label=""]; CRB [label=""]; CRC [label=""]; CRD [label=""]; CRE [label=""]; CRF [label=""]; CRG [label=""]; CRH [label=""]; CRI [label=""]; CRJ [label=""]; CRK [label=""]; CRL [label=""]; CRM [label=""]; CRN [label=""]; CRO [label=""]; CRP [label=""]; CRQ [label=""]; CRR [label=""]; CRS [label=""]; CRT [label=""]; CRU [label=""]; CRV [label=""]; CRW [label=""]; CRX [label=""]; CRY [label=""]; CRZ [label=""]; CSA [label=""]; CSB [label=""]; CSC [label=""]; CSD [label=""]; CSE [label=""]; CSF [label=""]; CSG [label=""]; CSH [label=""]; CSI [label=""]; CSJ [label=""]; CSK [label=""]; CSL [label=""]; CSM [label=""]; CSN [label=""]; CSO [label=""]; CSP [label=""]; CSQ [label=""]; CSR [label=""]; CSS [label=""]; CST [label=""]; CSU [label=""]; CSV [label=""]; CSW [label=""]; CSX [label=""]; CSY [label=""]; CSZ [label=""]; CTA [label=""]; CTB [label=""]; CTC [label=""]; CTD [label=""]; CTE [label=""]; CTF [label=""]; CTG [label=""]; CTH [label=""]; CTI [label=""]; CTJ [label=""]; CTK [label=""]; CTL [label=""]; CTM [label=""]; CTN [label=""]; CTO [label=""]; CTP [label=""]; CTQ [label=""]; CTR [label=""]; CTS [label=""]; CTT [label=""]; CTU [label=""]; CTV [label=""]; CTW [label=""]; CTX [label=""]; CTY [label=""]; CTZ [label=""]; CUA [label=""]; CUB [label=""]; CUC [label=""]; CUD [label=""]; CUE [label=""]; CUF [label=""]; CUG [label=""]; CUH [label=""]; CUI [label=""]; CUJ [label=""]; CUK [label=""]; CUL [label=""]; CUM [label=""]; CUN [label=""]; CUO [label=""]; CUP [label=""]; CUQ [label=""]; CUR [label=""]; CUS [label=""]; CUT [label=""]; CUU [label=""]; CUV [label=""]; CUW [label=""]; CUX [label=""]; CUY [label=""]; CUZ [label=""]; CVA [label=""]; CVB [label=""]; CVC [label=""]; CVD [label=""]; CVE [label=""]; CVF [label=""]; CVG [label=""]; CVH [label=""]; CVI [label=""]; CVJ [label=""]; CVK [label=""]; CVL [label=""]; CVM [label=""]; CVN [label=""]; CVO [label=""]; CVP [label=""]; CVQ [label=""]; CVR [label=""]; CVS [label=""]; CVT [label=""]; CVU [label=""]; CVV [label=""]; CVW [label=""]; CVX [label=""]; CVY [label=""]; CVZ [label=""]; CWA [label=""]; CWB [label=""]; CWC [label=""]; CWD [label=""]; CWE [label=""]; CWF [label=""]; CWG [label=""]; CWH [label=""]; CWI [label=""]; CWJ [label=""]; CWK [label=""]; CWL [label=""]; CWM [label=""]; CWN [label=""]; CWO [label=""]; CWP [label=""]; CWQ [label=""]; CWR [label=""]; CWS [label=""]; CWT [label=""]; CWU [label=""]; CWV [label=""]; CWW [label=""]; CWX [label=""]; CWY [label=""]; CWZ [label=""]; CXA [label=""]; CXB [label=""]; CXC [label=""]; CXD [label=""]; CXE [label=""]; CXF [label=""]; CXG [label=""]; CXH [label=""]; CXI [label=""]; CXJ [label=""]; CXK [label=""]; CXL [label=""]; CXM [label=""]; CXN [label=""]; CXO [label=""]; CXP [label=""]; CXQ [label=""]; CXR [label=""]; CXS [label=""]; CXT [label=""]; CXU [label=""]; CXV [label=""]; CXW [label=""]; CXX [label=""]; CXY [label=""]; CXZ [label=""]; CYA [label=""]; CYB [label=""]; CYC [label=""]; CYD [label=""]; CYE [label=""]; CYF [label=""]; CYG [label=""]; CYH [label=""]; CYI [label=""]; CYJ [label=""]; CYK [label=""]; CYL [label=""]; CYM [label=""]; CYN [label=""]; CYO [label=""]; CYP [label=""]; CYQ [label=""]; CYR [label=""]; CYS [label=""]; CYT [label=""]; CYU [label=""]; CYV [label=""]; CYW [label=""]; CYX [label=""]; CYY [label=""]; CYZ [label=""]; CZA [label=""]; CZB [label=""]; CZC [label=""]; CZD [label=""]; CZE [label=""]; CZF [label=""]; CZG [label=""]; CZH [label=""]; CZI [label=""]; CZJ [label=""]; CZK [label=""]; CZL [label=""]; CZM [label=""]; CZN [label=""]; CZO [label=""]; CZP [label=""]; CZQ [label=""]; CZR [label=""]; CZS [label=""]; CZT [label=""]; CZU [label=""]; CZV [label=""]; CZW [label=""]; CZX [label=""]; CZY [label=""]; CZZ [label=""]; DAA [label=""]; DAB [label=""]; DAC [label=""]; DAD [label=""]; DAE [label=""]; DAF [label=""]; DAG [label=""]; DAH [label=""]; DAI [label=""]; DAJ [label=""]; DAK [label=""]; DAL [label=""]; DAM [label=""]; DAN [label=""]; DAO [label=""]; DAP [label=""]; DAQ [label=""]; DAR [label=""]; DAS [label=""]; DAT [label=""]; DAU [label=""]; DAV [label=""]; DAW [label=""]; DAX [label=""]; DAY [label=""]; DAZ [label=""]; DBA [label=""]; DBB [label=""]; DBC [label=""]; DBD [label=""]; DBE [label=""]; DBF [label=""]; DBG [label=""]; DBH [label=""]; DBI [label=""]; DBJ [label=""]; DBK [label=""]; DBL [label=""]; DBM [label=""]; DBN [label=""]; DBO [label=""]; DBP [label=""]; DBQ [label=""]; DBR [label=""]; DBS [label=""]; DBT [label=""]; DBU [label=""]; DBV [label=""]; DBW [label=""]; DBX [label=""]; DBY [label=""]; DBZ [label=""]; DCA [label=""]; DCB [label=""]; DCC [label=""]; DCD [label=""]; DCE [label=""]; DCF [label=""]; DCG [label=""]; DCH [label=""]; DCI [label=""]; DCJ [label=""]; DCK [label=""]; DCL [label=""]; DCM [label=""]; DCN [label=""]; DCO [label=""]; DCP [label=""]; DCQ [label=""]; DCR [label=""]; DCS [label=""]; DCT [label=""]; DCU [label=""]; DCV [label=""]; DCW [label=""]; DCX [label=""]; DCY [label=""]; DCZ [label=""]; DDA [label=""]; DDB [label=""]; DDC [label=""]; DDD [label=""]; DDE [label=""]; DDF [label=""]; DDG [label=""]; DDH [label=""]; DDI [label=""]; DDJ [label=""]; DDK [label=""]; DDL [label=""]; DDM [label=""]; DDN [label=""]; DDO [label=""]; DDP [label=""]; DDQ [label=""]; DDR [label=""]; DDS [label=""]; DDT [label=""]; DDU [label=""]; DDV [label=""]; DDW [label=""]; DDX [label=""]; DDY [label=""]; DDZ [label=""]; DEA [label=""]; DEB [label=""]; DEC [label=""]; DED [label=""]; DEE [label=""]; DEF [label=""]; DEG [label=""]; DEH [label=""]; DEI [label=""]; DEJ [label=""]; DEK [label=""]; DEL [label=""]; DEM [label=""]; DEN [label=""]; DEO [label=""]; DEP [label=""]; DEQ [label=""]; DER [label=""]; DES [label=""]; DET [label=""]; DEU [label=""]; DEV [label=""]; DEW [label=""]; DEX [label=""]; DEY [label=""]; DEZ [label=""]; DFA [label=""]; DFB [label=""]; DFC [label=""]; DFD [label=""]; DFE [label=""]; DFF [label=""]; DFG [label=""]; DFH [label=""]; DFI [label=""]; DFJ [label=""]; DFK [label=""]; DFL [label=""]; DFM [label=""]; DFN [label=""]; DFO [label=""]; DFP [label=""]; DFQ [label=""]; DFR [label=""]; DFS [label=""]; DFT [label=""]; DFU [label=""]; DFV [label=""]; DFW [label=""]; DFX [label=""]; DFY [label=""]; DFZ [label=""]; DGA [label=""]; DGB [label=""]; DGC [label=""]; DGD [label=""]; DGE [label=""]; DGF [label=""]; DGG [label=""]; DGH [label=""]; DGI [label=""]; DGJ [label=""]; DGK [label=""]; DGL [label=""]; DGM [label=""]; DGN [label=""]; DGO [label=""]; DGP [label=""]; DGQ [label=""]; DGR [label=""]; DGS [label=""]; DGT [label=""]; DGU [label=""]; DGV [label=""]; DGW [label=""]; DGX [label=""]; DGY [label=""]; DGZ [label=""]; DHA [label=""]; DHB [label=""]; DHC [label=""]; DHD [label=""]; DHE [label=""]; DHF [label=""]; DHG [label=""]; DHH [label=""]; DHI [label=""]; DHJ [label=""]; DHK [label=""]; DHL [label=""]; DHM [label=""]; DHN [label=""]; DHO [label=""]; DHP [label=""]; DHQ [label=""]; DHR [label=""]; DHS [label=""]; DHT [label=""]; DHU [label=""]; DHV [label=""]; DHW [label=""]; DHX [label=""]; DHY [label=""]; DHZ [label=""]; DIA [label=""]; DIB [label=""]; DIC [label=""]; DID [label=""]; DIE [label=""]; DIF [label=""]; DIG [label=""]; DIH [label=""]; DII [label=""]; DIJ [label=""]; DIK [label=""]; DIL [label=""]; DIM [label=""]; DIN [label=""]; DIO [label=""]; DIP [label=""]; DIQ [label=""]; DIR [label=""]; DIS [label=""]; DIT [label=""]; DIU [label=""]; DIV [label=""]; DIW [label=""]; DIX [label=""]; DIY [label=""]; DIZ [label=""]; DJA [label=""]; DJB [label=""]; DJC [label=""]; DJD [label=""]; DJE [label=""]; DJF [label=""]; DJG [label=""]; DJH [label=""]; DJI [label=""]; DJJ [label=""]; DJK [label=""]; DJL [label=""]; DJM [label=""]; DJN [label=""]; DJO [label=""]; DJP [label=""]; DJQ [label=""]; DJR [label=""]; DJS [label=""]; DJT [label=""]; DJU [label=""]; DJV [label=""]; DJW [label=""]; DJX [label=""]; DJY [label=""]; DJZ [label=""]; DKA [label=""]; DKB [label=""]; DKC [label=""]; DKD [label=""]; DKE [label=""]; DKF [label=""]; DKG [label=""]; DKH [label=""]; DKI [label=""]; DKJ [label=""]; DKK [label=""]; DKL [label=""]; DKM [label=""]; DKN [label=""]; DKO [label=""]; DKP [label=""]; DKQ [label=""]; DKR [label=""]; DKS [label=""]; DKT [label=""]; DKU [label=""]; DKV [label=""]; DKW [label=""]; DKX [label=""]; DKY [label=""]; DKZ [label=""]; DLA [label=""]; DLB [label=""]; DLC [label=""]; DLD [label=""]; DLE [label=""]; DLF [label=""]; DLG [label=""]; DLH [label=""]; DLI [label=""]; DLJ [label=""]; DLK [label=""]; DLL [label=""]; DLM [label=""]; DLN [label=""]; DLO [label=""]; DLP [label=""]; DLQ [label=""]; DLR [label=""]; DLS [label=""]; DLT [label=""]; DLU [label=""]; DLV [label=""]; DLW [label=""]; DLX [label=""]; DLY [label=""]; DLZ [label=""]; DMA [label=""]; DMB [label=""]; DMC [label=""]; DMD [label=""]; DME [label=""]; DMF [label=""]; DMG [label=""]; DMH [label=""]; DMI [label=""]; DMJ [label=""]; DMK [label=""]; DML [label=""]; DMM [label=""]; DMN [label=""]; DMO [label=""]; DMP [label=""]; DMQ [label=""]; DMR [label=""]; DMS [label=""]; DMT [label=""]; DMU [label=""]; DMV [label=""]; DMW [label=""]; DMX [label=""]; DMY [label=""]; DMZ [label=""]; DNA [label=""]; DNB [label=""]; DNC [label=""]; DND [label=""]; DNE [label=""]; DNF [label=""]; DNG [label=""]; DNH [label=""]; DNI [label=""]; DNJ [label=""]; DNK [label=""]; DNL [label=""]; DNM [label=""]; DNN [label=""]; DNO [label=""]; DNP [label=""]; DNQ [label=""]; DNR [label=""]; DNS [label=""]; DNT [label=""]; DNU [label=""]; DNV [label=""]; DNW [label=""]; DNX [label=""]; DNY [label=""]; DNZ [label=""]; DOA [label=""]; DOB [label=""]; DOC [label=""]; DOD [label=""]; DOE [label=""]; DOF [label=""]; DOG [label=""]; DOH [label=""]; DOI [label=""]; DOJ [label=""]; DOK [label=""]; DOL [label=""]; DOM [label=""]; DON [label=""]; DOO [label=""]; DOP [label=""]; DOQ [label=""]; DOR [label=""]; DOS [label=""]; DOT [label=""]; DOU [label=""]; DOV [label=""]; DOW [label=""]; DOX [label=""]; DOY [label=""]; DOZ [label=""]; DPA [label=""]; DPB [label=""]; DPC [label=""]; DPD [label=""]; DPE [label=""]; DPF [label=""]; DPG [label=""]; DPH [label=""]; DPI [label=""]; DPJ [label=""]; DPK [label=""]; DPL [label=""]; DPM [label=""]; DPN [label=""]; DPO [label=""]; DPP [label=""]; DPQ [label=""]; DPR [label=""]; DPS [label=""]; DPT [label=""]; DPU [label=""]; DPV [label=""]; DPW [label=""]; DPX [label=""]; DPY [label=""]; DPZ [label=""]; DQA [label=""]; DQB [label=""]; DQC [label=""]; DQD [label=""]; DQE [label=""]; DQF [label=""]; DQG [label=""]; DQH [label=""]; DQI [label=""]; DQJ [label=""]; DQK [label=""]; DQL [label=""]; DQM [label=""]; DQN [label=""]; DQO [label=""]; DQP [label=""]; DQQ [label=""]; DQR [label=""]; DQS [label=""]; DQT [label=""]; DQU [label=""]; DQV [label=""]; DQW [label=""]; DQX [label=""]; DQY [label=""]; DQZ [label=""]; DRA [label=""]; DRB [label=""]; DRC [label=""]; DRD [label=""]; DRE [label=""]; DRF [label=""]; DRG [label=""]; DRH [label=""]; DRI [label=""]; DRJ [label=""]; DRK [label=""]; DRL [label=""]; DRM [label=""]; DRN [label=""]; DRO [label=""]; DRP [label=""]; DRQ [label=""]; DRR [label=""]; DRS [label=""]; DRT [label=""]; DRU [label=""]; DRV [label=""]; DRW [label=""]; DRX [label=""]; DRY [label=""]; DRZ [label=""]; DSA [label=""]; DSB [label=""]; DSC [label=""]; DSD [label=""]; DSE [label=""]; DSF [label=""]; DSG [label=""]; DSH [label=""]; DSI [label=""]; DSJ [label=""]; DSK [label=""]; DSL [label=""]; DSM [label=""]; DSN [label=""]; DSO [label=""]; DSP [label=""]; DSQ [label=""]; DSR [label=""]; DSS [label=""]; DST [label=""]; DSU [label=""]; DSV [label=""]; DSW [label=""]; DSX [label=""]; DSY [label=""]; DSZ [label=""]; DTA [label=""]; DTB [label=""]; DTC [label=""]; DTD [label=""]; DTE [label=""]; DTF [label=""]; DTG [label=""]; DTH [label=""]; DTI [label=""]; DTJ [label=""]; DTK [label=""]; DTL [label=""]; DTM [label=""]; DTN [label=""]; DTO [label=""]; DTP [label=""]; DTQ [label=""]; DTR [label=""]; DTS [label=""]; DTT [label=""]; DTU [label=""]; DTV [label=""]; DTW [label=""]; DTX [label=""]; DTY [label=""]; DTZ [label=""]; DUA [label=""]; DUB [label=""]; DUC [label=""]; DUD [label=""]; DUE [label=""]; DUF [label=""]; DUG [label=""]; DUH [label=""]; DUI [label=""]; DUJ [label=""]; DUK [label=""]; DUL [label=""]; DUM [label=""]; DUN [label=""]; DUO [label=""]; DUP [label=""]; DUQ [label=""]; DUR [label=""]; DUS [label=""]; DUT [label=""]; DUU [label=""]; DUV [label=""]; DUW [label=""]; DUX [label=""]; DUY [label=""]; DUZ [label=""]; DVA [label=""]; DVB [label=""]; DVC [label=""]; DVD [label=""]; DVE [label=""]; DVF [label=""]; DVG [label=""]; DVH [label=""]; DVI [label=""]; DVJ [label=""]; DVK [label=""]; DVL [label=""]; DVM [label=""]; DVN [label=""]; DVO [label=""]; DVP [label=""]; DVQ [label=""]; DVR [label=""]; DVS [label=""]; DVT [label=""]; DVU [label=""]; DVV [label=""]; DVW [label=""]; DVX [label=""]; DVY [label=""]; DVZ [label=""]; DWA [label=""]; DWB [label=""]; DWC [label=""]; DWD [label=""]; DWE [label=""]; DWF [label=""]; DWG [label=""]; DWH [label=""]; DWI [label=""]; DWJ [label=""]; DWK [label=""]; DWL [label=""]; DWM [label=""]; DWN [label=""]; DWO [label=""]; DWP [label=""]; DWQ [label=""]; DWR [label=""]; DWS [label=""]; DWT [label=""]; DWU [label=""]; DWV [label=""]; DWW [label=""]; DWX [label=""]; DWY [label=""]; DWZ [label=""]; DXA [label=""]; DXB [label=""]; DXC [label=""]; DXD [label=""]; DXE [label=""]; DXF [label=""]; DXG [label=""]; DXH [label=""]; DXI [label=""]; DXJ [label=""]; DXK [label=""]; DXL [label=""]; DXM [label=""]; DXN [label=""]; DXO [label=""]; DXP [label=""]; DXQ [label=""]; DXR [label=""]; DXS [label=""]; DXT [label=""]; DXU [label=""]; DXV [label=""]; DXW [label=""]; DXX [label=""]; DXY [label=""]; DXZ [label=""]; DYA [label=""]; DYB [label=""]; DYC [label=""]; DYD [label=""]; DYE [label=""]; DYF [label=""]; DYG [label=""]; DYH [label=""]; DYI [label=""]; DYJ [label=""]; DYK [label=""]; DYL [label=""]; DYM [label=""]; DYN [label=""]; DYO [label=""]; DYP [label=""]; DYQ [label=""]; DYR [label=""]; DYS [label=""]; DYT [label=""]; DYU [label=""]; DYV [label=""]; DYW [label=""]; DYX [label=""]; DYY [label=""]; DYZ [label=""]; DZA [label=""]; DZB [label=""]; DZC [label=""]; DZD [label=""]; DZE [label=""]; DZF [label=""]; DZG [label=""]; DZH [label=""]; DZI [label=""]; DZJ [label=""]; DZK [label=""]; DZL [label=""]; DZM [label=""]; DZN [label=""]; DZO [label=""]; DZP [label=""]; DZQ [label=""]; DZR [label=""]; DZS [label=""]; DZT [label=""]; DZU [label=""]; DZV [label=""]; DZW [label=""]; DZX [label=""]; DZY [label=""]; DZZ [label=""]; EAA [label=""]; EAB [label=""]; EAC [label=""]; EAD [label=""]; EAE [label=""]; EAF [label=""]; EAG [label=""]; EAH [label=""]; EAI [label=""]; EAJ [label=""]; EAK [label=""]; EAL [label=""]; EAM [label=""]; EAN [label=""]; EAO [label=""]; EAP [label=""]; EAQ [label=""]; EAR [label=""]; EAS [label=""]; EAT [label=""]; EAU [label=""]; EAV [label=""]; EAW [label=""]; EAX [label=""]; EAY [label=""]; EAZ [label=""]; EBA [label=""]; EBB [label=""]; EBC [label=""]; EBD [label=""]; EBE [label=""]; EBF [label=""]; EBG [label=""]; EBH [label=""]; EBI [label=""]; EBJ [label=""]; EBK [label=""]; EBL [label=""]; EBM [label=""]; EBN [label=""]; EBO [label=""]; EBP [label=""]; EBQ [label=""]; EBR [label=""]; EBS [label=""]; EBT [label=""]; EBU [label=""]; EBV [label=""]; EBW [label=""]; EBX [label=""]; EBY [label=""]; EBZ [label=""]; ECA [label=""]; ECB [label=""]; ECC [label=""]; ECD [label=""]; ECE [label=""]; ECF [label=""]; ECG [label=""]; ECH [label=""]; ECI [label=""]; ECJ [label=""]; ECK [label=""]; ECL [label=""]; ECM [label=""]; ECN [label=""]; ECO [label=""]; ECP [label=""]; ECQ [label=""]; ECR [label=""]; ECS [label=""]; ECT [label=""]; ECU [label=""]; ECV [label=""]; ECW [label=""]; ECX [label=""]; ECY [label=""]; ECZ [label=""]; EDA [label=""]; EDB [label=""]; EDC [label=""]; EDD [label=""]; EDE [label=""]; EDF [label=""]; EDG [label=""]; EDH [label=""]; EDI [label=""]; EDJ [label=""]; EDK [label=""]; EDL [label=""]; EDM [label=""]; EDN [label=""]; EDO [label=""]; EDP [label=""]; EDQ [label=""]; EDR [label=""]; EDS [label=""]; EDT [label=""]; EDU [label=""]; EDV [label=""]; EDW [label=""]; EDX [label=""]; EDY [label=""]; EDZ [label=""]; EEA [label=""]; EEB [label=""]; EEC [label=""]; EED [label=""]; EEE [label=""]; EEF [label=""]; EEG [label=""]; EEH [label=""]; EEI [label=""]; EEJ [label=""]; EEK [label=""]; EEL [label=""]; EEM [label=""]; EEN [label=""]; EEO [label=""]; EEP [label=""]; EEQ [label=""]; EER [label=""]; EES [label=""]; EET [label=""]; EEU [label=""]; EEV [label=""]; EEW [label=""]; EEX [label=""]; EEY [label=""]; EEZ [label=""]; EFA [label=""]; EFB [label=""]; EFC [label=""]; EFD [label=""]; EFE [label=""]; EFF [label=""]; EFG [label=""]; EFH [label=""]; EFI [label=""]; EFJ [label=""]; EFK [label=""]; EFL [label=""]; EFM [label=""]; EFN [label=""]; EFO [label=""]; EFP [label=""]; EFQ [label=""]; EFR [label=""]; EFS [label=""]; EFT [label=""]; EFU [label=""]; EFV [label=""]; EFW [label=""]; EFX [label=""]; EFY [label=""]; EFZ [label=""]; EGA [label=""]; EGB [label=""]; EGC [label=""]; EGD [label=""]; EGE [label=""]; EGF [label=""]; EGG [label=""]; EGH [label=""]; EGI [label=""]; EGJ [label=""]; EGK [label=""]; EGL [label=""]; EGM [label=""]; EGN [label=""]; EGO [label=""]; EGP [label=""]; EGQ [label=""]; EGR [label=""]; EGS [label=""]; EGT [label=""]; EGU [label=""]; EGV [label=""]; EGW [label=""]; EGX [label=""]; EGY [label=""]; EGZ [label=""]; EHA [label=""]; EHB [label=""]; EHC [label=""]; EHD [label=""]; EHE [label=""]; EHF [label=""]; EHG [label=""]; EHH [label=""]; EHI [label=""]; EHJ [label=""]; EHK [label=""]; EHL [label=""]; EHM [label=""]; EHN [label=""]; EHO [label=""]; EHP [label=""]; EHQ [label=""]; EHR [label=""]; EHS [label=""]; EHT [label=""]; EHU [label=""]; EHV [label=""]; EHW [label=""]; EHX [label=""]; EHY [label=""]; EHZ [label=""]; EIA [label=""]; EIB [label=""]; EIC [label=""]; EID [label=""]; EIE [label=""]; EIF [label=""]; EIG [label=""]; EIH [label=""]; EII [label=""]; EIJ [label=""]; EIK [label=""]; EIL [label=""]; EIM [label=""]; EIN [label=""]; EIO [label=""]; EIP [label=""]; EIQ [label=""]; EIR [label=""]; EIS [label=""]; EIT [label=""]; EIU [label=""]; EIV [label=""]; EIW [label=""]; EIX [label=""]; EIY [label=""]; EIZ [label=""]; EJA [label=""]; EJB [label=""]; EJC [label=""]; EJD [label=""]; EJE [label=""]; EJF [label=""]; EJG [label=""]; EJH [label=""]; EJI [label=""]; EJJ [label=""]; EJK [label=""]; EJL [label=""]; EJM [label=""]; EJN [label=""]; EJO [label=""]; EJP [label=""]; EJQ [label=""]; EJR [label=""]; EJS [label=""]; EJT [label=""]; EJU [label=""]; EJV [label=""]; EJW [label=""]; EJX [label=""]; EJY [label=""]; EJZ [label=""]; EKA [label=""]; EKB [label=""]; EKC [label=""]; EKD [label=""]; EKE [label=""]; EKF [label=""]; EKG [label=""]; EKH [label=""]; EKI [label=""]; EKJ [label=""]; EKK [label=""]; EKL [label=""]; EKM [label=""]; EKN [label=""]; EKO [label=""]; EKP [label=""]; EKQ [label=""]; EKR [label=""]; EKS [label=""]; EKT [label=""]; EKU [label=""]; EKV [label=""]; EKW [label=""]; EKX [label=""]; EKY [label=""]; EKZ [label=""]; ELA [label=""]; ELB [label=""]; ELC [label=""]; ELD [label=""]; ELE [label=""]; ELF [label=""]; ELG [label=""]; ELH [label=""]; ELI [label=""]; ELJ [label=""]; ELK [label=""]; ELL [label=""]; ELM [label=""]; ELN [label=""]; ELO [label=""]; ELP [label=""]; ELQ [label=""]; ELR [label=""]; ELS [label=""]; ELT [label=""]; ELU [label=""]; ELV [label=""]; ELW [label=""]; ELX [label=""]; ELY [label=""]; ELZ [label=""]; EMA [label=""]; EMB [label=""]; EMC [label=""]; EMD [label=""]; EME [label=""]; EMF [label=""]; EMG [label=""]; EMH [label=""]; EMI [label=""]; EMJ [label=""]; EMK [label=""]; EML [label=""]; EMM [label=""]; EMN [label=""]; EMO [label=""]; EMP [label=""]; EMQ [label=""]; EMR [label=""]; EMS [label=""]; EMT [label=""]; EMU [label=""]; EMV [label=""]; EMW [label=""]; EMX [label=""]; EMY [label=""]; EMZ [label=""]; ENA [label=""]; ENB [label=""]; ENC [label=""]; END [label=""]; ENE [label=""]; ENF [label=""]; ENG [label=""]; ENH [label=""]; ENI [label=""]; ENJ [label=""]; ENK [label=""]; ENL [label=""]; ENM [label=""]; ENN [label=""]; ENO [label=""]; ENP [label=""]; ENQ [label=""]; ENR [label=""]; ENS [label=""]; ENT [label=""]; ENU [label=""]; ENV [label=""]; ENW [label=""]; ENX [label=""]; ENY [label=""]; ENZ [label=""]; EOA [label=""]; EOB [label=""]; EOC [label=""]; EOD [label=""]; EOE [label=""]; EOF [label=""]; EOG [label=""]; EOH [label=""]; EOI [label=""]; EOJ [label=""]; EOK [label=""]; EOL [label=""]; EOM [label=""]; EON [label=""]; EOO [label=""]; EOP [label=""]; EOQ [label=""]; EOR [label=""]; EOS [label=""]; EOT [label=""]; EOU [label=""]; EOV [label=""]; EOW [label=""]; EOX [label=""]; EOY [label=""]; EOZ [label=""]; EPA [label=""]; EPB [label=""]; EPC [label=""]; EPD [label=""]; EPE [label=""]; EPF [label=""]; EPG [label=""]; EPH [label=""]; EPI [label=""]; EPJ [label=""]; EPK [label=""]; EPL [label=""]; EPM [label=""]; EPN [label=""]; EPO [label=""]; EPP [label=""]; EPQ [label=""]; EPR [label=""]; EPS [label=""]; EPT [label=""]; EPU [label=""]; EPV [label=""]; EPW [label=""]; EPX [label=""]; EPY [label=""]; EPZ [label=""]; EQA [label=""]; EQB [label=""]; EQC [label=""]; EQD [label=""]; EQE [label=""]; EQF [label=""]; EQG [label=""]; EQH [label=""]; EQI [label=""]; EQJ [label=""]; EQK [label=""]; EQL [label=""]; EQM [label=""]; EQN [label=""]; EQO [label=""]; EQP [label=""]; EQQ [label=""]; EQR [label=""]; EQS [label=""]; EQT [label=""]; EQU [label=""]; EQV [label=""]; EQW [label=""]; EQX [label=""]; EQY [label=""]; EQZ [label=""]; ERA [label=""]; ERB [label=""]; ERC [label=""]; ERD [label=""]; ERE [label=""]; ERF [label=""]; ERG [label=""]; ERH [label=""]; ERI [label=""]; ERJ [label=""]; ERK [label=""]; ERL [label=""]; ERM [label=""]; ERN [label=""]; ERO [label=""]; ERP [label=""]; ERQ [label=""]; ERR [label=""]; ERS [label=""]; ERT [label=""]; ERU [label=""]; ERV [label=""]; ERW [label=""]; ERX [label=""]; ERY [label=""]; ERZ [label=""]; ESA [label=""]; ESB [label=""]; ESC [label=""]; ESD [label=""]; ESE [label=""]; ESF [label=""]; ESG [label=""]; ESH [label=""]; ESI [label=""]; ESJ [label=""]; ESK [label=""]; ESL [label=""]; ESM [label=""]; ESN [label=""]; ESO [label=""]; ESP [label=""]; ESQ [label=""]; ESR [label=""]; ESS [label=""]; EST [label=""]; ESU [label=""]; ESV [label=""]; ESW [label=""]; ESX [label=""]; ESY [label=""]; ESZ [label=""]; ETA [label=""]; ETB [label=""]; ETC [label=""]; ETD [label=""]; ETE [label=""]; ETF [label=""]; ETG [label=""]; ETH [label=""]; ETI [label=""]; ETJ [label=""]; ETK [label=""]; ETL [label=""]; ETM [label=""]; ETN [label=""]; ETO [label=""]; ETP [label=""]; ETQ [label=""]; ETR [label=""]; ETS [label=""]; ETT [label=""]; ETU [label=""]; ETV [label=""]; ETW [label=""]; ETX [label=""]; ETY [label=""]; ETZ [label=""]; EUA [label=""]; EUB [label=""]; EUC [label=""]; EUD [label=""]; EUE [label=""]; EUF [label=""]; EUG [label=""]; EUH [label=""]; EUI [label=""]; EUJ [label=""]; EUK [label=""]; EUL [label=""]; EUM [label=""]; EUN [label=""]; EUO [label=""]; EUP [label=""]; EUQ [label=""]; EUR [label=""]; EUS [label=""]; EUT [label=""]; EUU [label=""]; EUV [label=""]; EUW [label=""]; EUX [label=""]; EUY [label=""]; EUZ [label=""]; EVA [label=""]; EVB [label=""]; EVC [label=""]; EVD [label=""]; EVE [label=""]; EVF [label=""]; EVG [label=""]; EVH [label=""]; EVI [label=""]; EVJ [label=""]; EVK [label=""]; EVL [label=""]; EVM [label=""]; EVN [label=""]; EVO [label=""]; EVP [label=""]; EVQ [label=""]; EVR [label=""]; EVS [label=""]; EVT [label=""]; EVU [label=""]; EVV [label=""]; EVW [label=""]; EVX [label=""]; EVY [label=""]; EVZ [label=""]; EWA [label=""]; EWB [label=""]; EWC [label=""]; EWD [label=""]; EWE [label=""]; EWF [label=""]; EWG [label=""]; EWH [label=""]; EWI [label=""]; EWJ [label=""]; EWK [label=""]; EWL [label=""]; EWM [label=""]; EWN [label=""]; EWO [label=""]; EWP [label=""]; EWQ [label=""]; EWR [label=""]; EWS [label=""]; EWT [label=""]; EWU [label=""]; EWV [label=""]; EWW [label=""]; EWX [label=""]; EWY [label=""]; EWZ [label=""]; EXA [label=""]; EXB [label=""]; EXC [label=""]; EXD [label=""]; EXE [label=""]; EXF [label=""]; EXG [label=""]; EXH [label=""]; EXI [label=""]; EXJ [label=""]; EXK [label=""]; EXL [label=""]; EXM [label=""]; EXN [label=""]; EXO [label=""]; EXP [label=""]; EXQ [label=""]; EXR [label=""]; EXS [label=""]; EXT [label=""]; EXU [label=""]; EXV [label=""]; EXW [label=""]; EXX [label=""]; EXY [label=""]; EXZ [label=""]; EYA [label=""]; EYB [label=""]; EYC [label=""]; EYD [label=""]; EYE [label=""]; EYF [label=""]; EYG [label=""]; EYH [label=""]; EYI [label=""]; EYJ [label=""]; EYK [label=""]; EYL [label=""]; EYM [label=""]; EYN [label=""]; EYO [label=""]; EYP [label=""]; EYQ [label=""]; EYR [label=""]; EYS [label=""]; EYT [label=""]; EYU [label=""]; EYV [label=""]; EYW [label=""]; EYX [label=""]; EYY [label=""]; EYZ [label=""]; EZA [label=""]; EZB [label=""]; EZC [label=""]; EZD [label=""]; EZE [label=""]; EZF [label=""]; EZG [label=""]; EZH [label=""]; EZI [label=""]; EZJ [label=""]; EZK [label=""]; EZL [label=""]; EZM [label=""]; EZN [label=""]; EZO [label=""]; EZP [label=""]; EZQ [label=""]; EZR [label=""]; EZS [label=""]; EZT [label=""]; EZU [label=""]; EZV [label=""]; EZW [label=""]; EZX [label=""]; EZY [label=""]; EZZ [label=""]; FAA [label=""]; FAB [label=""]; FAC [label=""]; FAD [label=""]; FAE [label=""]; FAF [label=""]; FAG [label=""]; FAH [label=""]; FAI [label=""]; FAJ [label=""]; FAK [label=""]; FAL [label=""]; FAM [label=""]; FAN [label=""]; FAO [label=""]; FAP [label=""]; FAQ [label=""]; FAR [label=""]; FAS [label=""]; FAT [label=""]; FAU [label=""]; FAV [label=""]; FAW [label=""]; FAX [label=""]; FAY [label=""]; FAZ [label=""]; FBA [label=""]; FBB [label=""]; FBC [label=""]; FBD [label=""]; FBE [label=""]; FBF [label=""]; FBG [label=""]; FBH [label=""]; FBI [label=""]; FBJ [label=""]; FBK [label=""]; FBL [label=""]; FBM [label=""]; FBN [label=""]; FBO [label=""]; FBP [label=""]; FBQ [label=""]; FBR [label=""]; FBS [label=""]; FBT [label=""]; FBU [label=""]; FBV [label=""]; FBW [label=""]; FBX [label=""]; FBY [label=""]; FBZ [label=""]; FCA [label=""]; FCB [label=""]; FCC [label=""]; FCD [label=""]; FCE [label=""]; FCF [label=""]; FCG [label=""]; FCH [label=""]; FCI [label=""]; FCJ [label=""]; FCK [label=""]; FCL [label=""]; FCM [label=""]; FCN [label=""]; FCO [label=""]; FCP [label=""]; FCQ [label=""]; FCR [label=""]; FCS [label=""]; FCT [label=""]; FCU [label=""]; FCV [label=""]; FCW [label=""]; FCX [label=""]; FCY [label=""]; FCZ [label=""]; FDA [label=""]; FDB [label=""]; FDC [label=""]; FDD [label=""]; FDE [label=""]; FDF [label=""]; FDG [label=""]; FDH [label=""]; FDI [label=""]; FDJ [label=""]; FDK [label=""]; FDL [label=""]; FDM [label=""]; FDN [label=""]; FDO [label=""]; FDP [label=""]; FDQ [label=""]; FDR [label=""]; FDS [label=""]; FDT [label=""]; FDU [label=""]; FDV [label=""]; FDW [label=""]; FDX [label=""]; FDY [label=""]; FDZ [label=""]; FEA [label=""]; FEB [label=""]; FEC [label=""]; FED [label=""]; FEE [label=""]; FEF [label=""]; FEG [label=""]; FEH [label=""]; FEI [label=""]; FEJ [label=""]; FEK [label=""]; FEL [label=""]; FEM [label=""]; FEN [label=""]; FEO [label=""]; FEP [label=""]; FEQ [label=""]; FER [label=""]; FES [label=""]; FET [label=""]; FEU [label=""]; FEV [label=""]; FEW [label=""]; FEX [label=""]; FEY [label=""]; FEZ [label=""]; FFA [label=""]; FFB [label=""]; FFC [label=""]; FFD [label=""]; FFE [label=""]; FFF [label=""]; FFG [label=""]; FFH [label=""]; FFI [label=""]; FFJ [label=""]; FFK [label=""]; FFL [label=""]; FFM [label=""]; FFN [label=""]; FFO [label=""]; FFP [label=""]; FFQ [label=""]; FFR [label=""]; FFS [label=""]; FFT [label=""]; FFU [label=""]; FFV [label=""]; FFW [label=""]; FFX [label=""]; FFY [label=""]; FFZ [label=""]; FGA [label=""]; FGB [label=""]; FGC [label=""]; FGD [label=""]; FGE [label=""]; FGF [label=""]; FGG [label=""]; FGH [label=""]; FGI [label=""]; FGJ [label=""]; FGK [label=""]; FGL [label=""]; FGM [label=""]; FGN [label=""]; FGO [label=""]; FGP [label=""]; FGQ [label=""]; FGR [label=""]; FGS [label=""]; FGT [label=""]; FGU [label=""]; FGV [label=""]; FGW [label=""]; FGX [label=""]; FGY [label=""]; FGZ [label=""]; FHA [label=""]; FHB [label=""]; FHC [label=""]; FHD [label=""]; FHE [label=""]; FHF [label=""]; FHG [label=""]; FHH [label=""]; FHI [label=""]; FHJ [label=""]; FHK [label=""]; FHL [label=""]; FHM [label=""]; FHN [label=""]; FHO [label=""]; FHP [label=""]; FHQ [label=""]; FHR [label=""]; FHS [label=""]; FHT [label=""]; FHU [label=""]; FHV [label=""]; FHW [label=""]; FHX [label=""]; FHY [label=""]; FHZ [label=""]; FIA [label=""]; FIB [label=""]; FIC [label=""]; FID [label=""]; FIE [label=""]; FIF [label=""]; FIG [label=""]; FIH [label=""]; FII [label=""]; FIJ [label=""]; FIK [label=""]; FIL [label=""]; FIM [label=""]; FIN [label=""]; FIO [label=""]; FIP [label=""]; FIQ [label=""]; FIR [label=""]; FIS [label=""]; FIT [label=""]; FIU [label=""]; FIV [label=""]; FIW [label=""]; FIX [label=""]; FIY [label=""]; FIZ [label=""]; FJA [label=""]; FJB [label=""]; FJC [label=""]; FJD [label=""]; FJE [label=""]; FJF [label=""]; FJG [label=""]; FJH [label=""]; FJI [label=""]; FJJ [label=""]; FJK [label=""]; FJL [label=""]; FJM [label=""]; FJN [label=""]; FJO [label=""]; FJP [label=""]; FJQ [label=""]; FJR [label=""]; FJS [label=""]; FJT [label=""]; FJU [label=""]; FJV [label=""]; FJW [label=""]; FJX [label=""]; FJY [label=""]; FJZ [label=""]; FKA [label=""]; FKB [label=""]; FKC [label=""]; FKD [label=""]; FKE [label=""]; FKF [label=""]; FKG [label=""]; FKH [label=""]; FKI [label=""]; FKJ [label=""]; FKK [label=""]; FKL [label=""]; FKM [label=""]; FKN [label=""]; FKO [label=""]; FKP [label=""]; FKQ [label=""]; FKR [label=""]; FKS [label=""]; FKT [label=""]; FKU [label=""]; FKV [label=""]; FKW [label=""]; FKX [label=""]; FKY [label=""]; FKZ [label=""]; FLA [label=""]; FLB [label=""]; FLC [label=""]; FLD [label=""]; FLE [label=""]; FLF [label=""]; FLG [label=""]; FLH [label=""]; FLI [label=""]; FLJ [label=""]; FLK [label=""]; FLL [label=""]; FLM [label=""]; FLN [label=""]; FLO [label=""]; FLP [label=""]; FLQ [label=""]; FLR [label=""]; FLS [label=""]; FLT [label=""]; FLU [label=""]; FLV [label=""]; FLW [label=""]; FLX [label=""]; FLY [label=""]; FLZ [label=""]; FMA [label=""]; FMB [label=""]; FMC [label=""]; FMD [label=""]; FME [label=""]; FMF [label=""]; FMG [label=""]; FMH [label=""]; FMI [label=""]; FMJ [label=""]; FMK [label=""]; FML [label=""]; FMM [label=""]; FMN [label=""]; FMO [label=""]; FMP [label=""]; FMQ [label=""]; FMR [label=""]; FMS [label=""]; FMT [label=""]; FMU [label=""]; FMV [label=""]; FMW [label=""]; FMX [label=""]; FMY [label=""]; FMZ [label=""]; FNA [label=""]; FNB [label=""]; FNC [label=""]; FND [label=""]; FNE [label=""]; FNF [label=""]; FNG [label=""]; FNH [label=""]; FNI [label=""]; FNJ [label=""]; FNK [label=""]; FNL [label=""]; FNM [label=""]; FNN [label=""]; FNO [label=""]; FNP [label=""]; FNQ [label=""]; FNR [label=""]; FNS [label=""]; FNT [label=""]; FNU [label=""]; FNV [label=""]; FNW [label=""]; FNX [label=""]; FNY [label=""]; FNZ [label=""]; FOA [label=""]; FOB [label=""]; FOC [label=""]; FOD [label=""]; FOE [label=""]; FOF [label=""]; FOG [label=""]; FOH [label=""]; FOI [label=""]; FOJ [label=""]; FOK [label=""]; FOL [label=""]; FOM [label=""]; FON [label=""]; FOO [label=""]; FOP [label=""]; FOQ [label=""]; FOR [label=""]; FOS [label=""]; FOT [label=""]; FOU [label=""]; FOV [label=""]; FOW [label=""]; FOX [label=""]; FOY [label=""]; FOZ [label=""]; FPA [label=""]; FPB [label=""]; FPC [label=""]; FPD [label=""]; FPE [label=""]; FPF [label=""]; FPG [label=""]; FPH [label=""]; FPI [label=""]; FPJ [label=""]; FPK [label=""]; FPL [label=""]; FPM [label=""]; FPN [label=""]; FPO [label=""]; FPP [label=""]; FPQ [label=""]; FPR [label=""]; FPS [label=""]; FPT [label=""]; FPU [label=""]; FPV [label=""]; FPW [label=""]; FPX [label=""]; FPY [label=""]; FPZ [label=""]; FQA [label=""]; FQB [label=""]; FQC [label=""]; FQD [label=""]; FQE [label=""]; FQF [label=""]; FQG [label=""]; FQH [label=""]; FQI [label=""]; FQJ [label=""]; FQK [label=""]; FQL [label=""]; FQM [label=""]; FQN [label=""]; FQO [label=""]; FQP [label=""]; FQQ [label=""]; FQR [label=""]; FQS [label=""]; FQT [label=""]; FQU [label=""]; FQV [label=""]; FQW [label=""]; FQX [label=""]; FQY [label=""]; FQZ [label=""]; FRA [label=""]; FRB [label=""]; FRC [label=""]; FRD [label=""]; FRE [label=""]; FRF [label=""]; FRG [label=""]; FRH [label=""]; FRI [label=""]; FRJ [label=""]; FRK [label=""]; FRL [label=""]; FRM [label=""]; FRN [label=""]; FRO [label=""]; FRP [label=""]; FRQ [label=""]; FRR [label=""]; FRS [label=""]; FRT [label=""]; FRU [label=""]; FRV [label=""]; FRW [label=""]; FRX [label=""]; FRY [label=""]; FRZ [label=""]; FSA [label=""]; FSB [label=""]; FSC [label=""]; FSD [label=""]; FSE [label=""]; FSF [label=""]; FSG [label=""]; FSH [label=""]; FSI [label=""]; FSJ [label=""]; FSK [label=""]; FSL [label=""]; FSM [label=""]; FSN [label=""]; FSO [label=""]; FSP [label=""]; FSQ [label=""]; FSR [label=""]; FSS [label=""]; FST [label=""]; FSU [label=""]; FSV [label=""]; FSW [label=""]; FSX [label=""]; FSY [label=""]; FSZ [label=""]; FTA [label=""]; FTB [label=""]; FTC [label=""]; FTD [label=""]; FTE [label=""]; FTF [label=""]; FTG [label=""]; FTH [label=""]; FTI [label=""]; FTJ [label=""]; FTK [label=""]; FTL [label=""]; FTM [label=""]; FTN [label=""]; FTO [label=""]; FTP [label=""]; FTQ [label=""]; FTR [label=""]; FTS [label=""]; FTT [label=""]; FTU [label=""]; FTV [label=""]; FTW [label=""]; FTX [label=""]; FTY [label=""]; FTZ [label=""]; FUA [label=""]; FUB [label=""]; FUC [label=""]; FUD [label=""]; FUE [label=""]; FUF [label=""]; FUG [label=""]; FUH [label=""]; FUI [label=""]; FUJ [label=""]; FUK [label=""]; FUL [label=""]; FUM [label=""]; FUN [label=""]; FUO [label=""]; FUP [label=""]; FUQ [label=""]; FUR [label=""]; FUS [label=""]; FUT [label=""]; FUU [label=""]; FUV [label=""]; FUW [label=""]; FUX [label=""]; FUY [label=""]; FUZ [label=""]; FVA [label=""]; FVB [label=""]; FVC [label=""]; FVD [label=""]; FVE [label=""]; FVF [label=""]; FVG [label=""]; FVH [label=""]; FVI [label=""]; FVJ [label=""]; FVK [label=""]; FVL [label=""]; FVM [label=""]; FVN [label=""]; FVO [label=""]; FVP [label=""]; FVQ [label=""]; FVR [label=""]; FVS [label=""]; FVT [label=""]; FVU [label=""]; FVV [label=""]; FVW [label=""]; FVX [label=""]; FVY [label=""]; FVZ [label=""]; FWA [label=""]; FWB [label=""]; FWC [label=""]; FWD [label=""]; FWE [label=""]; FWF [label=""]; FWG [label=""]; FWH [label=""]; FWI [label=""]; FWJ [label=""]; FWK [label=""]; FWL [label=""]; FWM [label=""]; FWN [label=""]; FWO [label=""]; FWP [label=""]; FWQ [label=""]; FWR [label=""]; FWS [label=""]; FWT [label=""]; FWU [label=""]; FWV [label=""]; FWW [label=""]; FWX [label=""]; FWY [label=""]; FWZ [label=""]; FXA [label=""]; FXB [label=""]; FXC [label=""]; FXD [label=""]; FXE [label=""]; FXF [label=""]; FXG [label=""]; FXH [label=""]; FXI [label=""]; FXJ [label=""]; FXK [label=""]; FXL [label=""]; FXM [label=""]; FXN [label=""]; FXO [label=""]; FXP [label=""]; FXQ [label=""]; FXR [label=""]; FXS [label=""]; FXT [label=""]; FXU [label=""]; FXV [label=""]; FXW [label=""]; FXX [label=""]; FXY [label=""]; FXZ [label=""]; FYA [label=""]; FYB [label=""]; FYC [label=""]; FYD [label=""]; FYE [label=""]; FYF [label=""]; FYG [label=""]; FYH [label=""]; FYI [label=""]; FYJ [label=""]; FYK [label=""]; FYL [label=""]; FYM [label=""]; FYN [label=""]; FYO [label=""]; FYP [label=""]; FYQ [label=""]; FYR [label=""]; FYS [label=""]; FYT [label=""]; FYU [label=""]; FYV [label=""]; FYW [label=""]; FYX [label=""]; FYY [label=""]; FYZ [label=""]; FZA [label=""]; FZB [label=""]; FZC [label=""]; FZD [label=""]; FZE [label=""]; FZF [label=""]; FZG [label=""]; FZH [label=""]; FZI [label=""]; FZJ [label=""]; FZK [label=""]; FZL [label=""]; FZM [label=""]; FZN [label=""]; FZO [label=""]; FZP [label=""]; FZQ [label=""]; FZR [label=""]; FZS [label=""]; FZT [label=""]; FZU [label=""]; FZV [label=""]; FZW [label=""]; FZX [label=""]; FZY [label=""]; FZZ [label=""]; GAA [label=""]; GAB [label=""]; GAC [label=""]; GAD [label=""]; GAE [label=""]; GAF [label=""]; GAG [label=""]; GAH [label=""]; GAI [label=""]; GAJ [label=""]; GAK [label=""]; GAL [label=""]; GAM [label=""]; GAN [label=""]; GAO [label=""]; GAP [label=""]; GAQ [label=""]; GAR [label=""]; GAS [label=""]; GAT [label=""]; GAU [label=""]; GAV [label=""]; GAW [label=""]; GAX [label=""]; GAY [label=""]; GAZ [label=""]; GBA [label=""]; GBB [label=""]; GBC [label=""]; GBD [label=""]; GBE [label=""]; GBF [label=""]; GBG [label=""]; GBH [label=""]; GBI [label=""]; GBJ [label=""]; GBK [label=""]; GBL [label=""]; GBM [label=""]; GBN [label=""]; GBO [label=""]; GBP [label=""]; GBQ [label=""]; GBR [label=""]; GBS [label=""]; GBT [label=""]; GBU [label=""]; GBV [label=""]; GBW [label=""]; GBX [label=""]; GBY [label=""]; GBZ [label=""]; GCA [label=""]; GCB [label=""]; GCC [label=""]; GCD [label=""]; GCE [label=""]; GCF [label=""]; GCG [label=""]; GCH [label=""]; GCI [label=""]; GCJ [label=""]; GCK [label=""]; GCL [label=""]; GCM [label=""]; GCN [label=""]; GCO [label=""]; GCP [label=""]; GCQ [label=""]; GCR [label=""]; GCS [label=""]; GCT [label=""]; GCU [label=""]; GCV [label=""]; GCW [label=""]; GCX [label=""]; GCY [label=""]; GCZ [label=""]; GDA [label=""]; GDB [label=""]; GDC [label=""]; GDD [label=""]; GDE [label=""]; GDF [label=""]; GDG [label=""]; GDH [label=""]; GDI [label=""]; GDJ [label=""]; GDK [label=""]; GDL [label=""]; GDM [label=""]; GDN [label=""]; GDO [label=""]; GDP [label=""]; GDQ [label=""]; GDR [label=""]; GDS [label=""]; GDT [label=""]; GDU [label=""]; GDV [label=""]; GDW [label=""]; GDX [label=""]; GDY [label=""]; GDZ [label=""]; GEA [label=""]; GEB [label=""]; GEC [label=""]; GED [label=""]; GEE [label=""]; GEF [label=""]; GEG [label=""]; GEH [label=""]; GEI [label=""]; GEJ [label=""]; GEK [label=""]; GEL [label=""]; GEM [label=""]; GEN [label=""]; GEO [label=""]; GEP [label=""]; GEQ [label=""]; GER [label=""]; GES [label=""]; GET [label=""]; GEU [label=""]; GEV [label=""]; GEW [label=""]; GEX [label=""]; GEY [label=""]; GEZ [label=""]; GFA [label=""]; GFB [label=""]; GFC [label=""]; GFD [label=""]; GFE [label=""]; GFF [label=""]; GFG [label=""]; GFH [label=""]; GFI [label=""]; GFJ [label=""]; GFK [label=""]; GFL [label=""]; GFM [label=""]; GFN [label=""]; GFO [label=""]; GFP [label=""]; GFQ [label=""]; GFR [label=""]; GFS [label=""]; GFT [label=""]; GFU [label=""]; GFV [label=""]; GFW [label=""]; GFX [label=""]; GFY [label=""]; GFZ [label=""]; GGA [label=""]; GGB [label=""]; GGC [label=""]; GGD [label=""]; GGE [label=""]; GGF [label=""]; GGG [label=""]; GGH [label=""]; GGI [label=""]; GGJ [label=""]; GGK [label=""]; GGL [label=""]; GGM [label=""]; GGN [label=""]; GGO [label=""]; GGP [label=""]; GGQ [label=""]; GGR [label=""]; GGS [label=""]; GGT [label=""]; GGU [label=""]; GGV [label=""]; GGW [label=""]; GGX [label=""]; GGY [label=""]; GGZ [label=""]; GHA [label=""]; GHB [label=""]; GHC [label=""]; GHD [label=""]; GHE [label=""]; GHF [label=""]; GHG [label=""]; GHH [label=""]; GHI [label=""]; GHJ [label=""]; GHK [label=""]; GHL [label=""]; GHM [label=""]; GHN [label=""]; GHO [label=""]; GHP [label=""]; GHQ [label=""]; GHR [label=""]; GHS [label=""]; GHT [label=""]; GHU [label=""]; GHV [label=""]; GHW [label=""]; GHX [label=""]; GHY [label=""]; GHZ [label=""]; GIA [label=""]; GIB [label=""]; GIC [label=""]; GID [label=""]; GIE [label=""]; GIF [label=""]; GIG [label=""]; GIH [label=""]; GII [label=""]; GIJ [label=""]; GIK [label=""]; GIL [label=""]; GIM [label=""]; GIN [label=""]; GIO [label=""]; GIP [label=""]; GIQ [label=""]; GIR [label=""]; GIS [label=""]; GIT [label=""]; GIU [label=""]; GIV [label=""]; GIW [label=""]; GIX [label=""]; GIY [label=""]; GIZ [label=""]; GJA [label=""]; GJB [label=""]; GJC [label=""]; GJD [label=""]; GJE [label=""]; GJF [label=""]; GJG [label=""]; GJH [label=""]; GJI [label=""]; GJJ [label=""]; GJK [label=""]; GJL [label=""]; GJM [label=""]; GJN [label=""]; GJO [label=""]; GJP [label=""]; GJQ [label=""]; GJR [label=""]; GJS [label=""]; GJT [label=""]; GJU [label=""]; GJV [label=""]; GJW [label=""]; GJX [label=""]; GJY [label=""]; GJZ [label=""]; GKA [label=""]; GKB [label=""]; GKC [label=""]; GKD [label=""]; GKE [label=""]; GKF [label=""]; GKG [label=""]; GKH [label=""]; GKI [label=""]; GKJ [label=""]; GKK [label=""]; GKL [label=""]; GKM [label=""]; GKN [label=""]; GKO [label=""]; GKP [label=""]; GKQ [label=""]; GKR [label=""]; GKS [label=""]; GKT [label=""]; GKU [label=""]; GKV [label=""]; GKW [label=""]; GKX [label=""]; GKY [label=""]; GKZ [label=""]; GLA [label=""]; GLB [label=""]; GLC [label=""]; GLD [label=""]; GLE [label=""]; GLF [label=""]; GLG [label=""]; GLH [label=""]; GLI [label=""]; GLJ [label=""]; GLK [label=""]; GLL [label=""]; GLM [label=""]; GLN [label=""]; GLO [label=""]; GLP [label=""]; GLQ [label=""]; GLR [label=""]; GLS [label=""]; GLT [label=""]; GLU [label=""]; GLV [label=""]; GLW [label=""]; GLX [label=""]; GLY [label=""]; GLZ [label=""]; GMA [label=""]; GMB [label=""]; GMC [label=""]; GMD [label=""]; GME [label=""]; GMF [label=""]; GMG [label=""]; GMH [label=""]; GMI [label=""]; GMJ [label=""]; GMK [label=""]; GML [label=""]; GMM [label=""]; GMN [label=""]; GMO [label=""]; GMP [label=""]; GMQ [label=""]; GMR [label=""]; GMS [label=""]; GMT [label=""]; GMU [label=""]; GMV [label=""]; GMW [label=""]; GMX [label=""]; GMY [label=""]; GMZ [label=""]; GNA [label=""]; GNB [label=""]; GNC [label=""]; GND [label=""]; GNE [label=""]; GNF [label=""]; GNG [label=""]; GNH [label=""]; GNI [label=""]; GNJ [label=""]; GNK [label=""]; GNL [label=""]; GNM [label=""]; GNN [label=""]; GNO [label=""]; GNP [label=""]; GNQ [label=""]; GNR [label=""]; GNS [label=""]; GNT [label=""]; GNU [label=""]; GNV [label=""]; GNW [label=""]; GNX [label=""]; GNY [label=""]; GNZ [label=""]; GOA [label=""]; GOB [label=""]; GOC [label=""]; GOD [label=""]; GOE [label=""]; GOF [label=""]; GOG [label=""]; GOH [label=""]; GOI [label=""]; GOJ [label=""]; GOK [label=""]; GOL [label=""]; GOM [label=""]; GON [label=""]; GOO [label=""]; GOP [label=""]; GOQ [label=""]; GOR [label=""]; GOS [label=""]; GOT [label=""]; GOU [label=""]; GOV [label=""]; GOW [label=""]; GOX [label=""]; GOY [label=""]; GOZ [label=""]; GPA [label=""]; GPB [label=""]; GPC [label=""]; GPD [label=""]; GPE [label=""]; GPF [label=""]; GPG [label=""]; GPH [label=""]; GPI [label=""]; GPJ [label=""]; GPK [label=""]; GPL [label=""]; GPM [label=""]; GPN [label=""]; GPO [label=""]; GPP [label=""]; GPQ [label=""]; GPR [label=""]; GPS [label=""]; GPT [label=""]; GPU [label=""]; GPV [label=""]; GPW [label=""]; GPX [label=""]; GPY [label=""]; GPZ [label=""]; GQA [label=""]; GQB [label=""]; GQC [label=""]; GQD [label=""]; GQE [label=""]; GQF [label=""]; GQG [label=""]; GQH [label=""]; GQI [label=""]; GQJ [label=""]; GQK [label=""]; GQL [label=""]; GQM [label=""]; GQN [label=""]; GQO [label=""]; GQP [label=""]; GQQ [label=""]; GQR [label=""]; GQS [label=""]; GQT [label=""]; GQU [label=""]; GQV [label=""]; GQW [label=""]; GQX [label=""]; GQY [label=""]; GQZ [label=""]; GRA [label=""]; GRB [label=""]; GRC [label=""]; GRD [label=""]; GRE [label=""]; GRF [label=""]; GRG [label=""]; GRH [label=""]; GRI [label=""]; GRJ [label=""]; GRK [label=""]; GRL [label=""]; GRM [label=""]; GRN [label=""]; GRO [label=""]; GRP [label=""]; GRQ [label=""]; GRR [label=""]; GRS [label=""]; GRT [label=""]; GRU [label=""]; GRV [label=""]; GRW [label=""]; GRX [label=""]; GRY [label=""]; GRZ [label=""]; GSA [label=""]; GSB [label=""]; GSC [label=""]; GSD [label=""]; GSE [label=""]; GSF [label=""]; GSG [label=""]; GSH [label=""]; GSI [label=""]; GSJ [label=""]; GSK [label=""]; GSL [label=""]; GSM [label=""]; GSN [label=""]; GSO [label=""]; GSP [label=""]; GSQ [label=""]; GSR [label=""]; GSS [label=""]; GST [label=""]; GSU [label=""]; GSV [label=""]; GSW [label=""]; GSX [label=""]; GSY [label=""]; GSZ [label=""]; GTA [label=""]; GTB [label=""]; GTC [label=""]; GTD [label=""]; GTE [label=""]; GTF [label=""]; GTG [label=""]; GTH [label=""]; GTI [label=""]; GTJ [label=""]; GTK [label=""]; GTL [label=""]; GTM [label=""]; GTN [label=""]; GTO [label=""]; GTP [label=""]; GTQ [label=""]; GTR [label=""]; GTS [label=""]; GTT [label=""]; GTU [label=""]; GTV [label=""]; GTW [label=""]; GTX [label=""]; GTY [label=""]; GTZ [label=""]; GUA [label=""]; GUB [label=""]; GUC [label=""]; GUD [label=""]; GUE [label=""]; GUF [label=""]; GUG [label=""]; GUH [label=""]; GUI [label=""]; GUJ [label=""]; GUK [label=""]; GUL [label=""]; GUM [label=""]; GUN [label=""]; GUO [label=""]; GUP [label=""]; GUQ [label=""]; GUR [label=""]; GUS [label=""]; GUT [label=""]; GUU [label=""]; GUV [label=""]; GUW [label=""]; GUX [label=""]; GUY [label=""]; GUZ [label=""]; GVA [label=""]; GVB [label=""]; GVC [label=""]; GVD [label=""]; GVE [label=""]; GVF [label=""]; GVG [label=""]; GVH [label=""]; GVI [label=""]; GVJ [label=""]; GVK [label=""]; GVL [label=""]; GVM [label=""]; GVN [label=""]; GVO [label=""]; GVP [label=""]; GVQ [label=""]; GVR [label=""]; GVS [label=""]; GVT [label=""]; GVU [label=""]; GVV [label=""]; GVW [label=""]; GVX [label=""]; GVY [label=""]; GVZ [label=""]; GWA [label=""]; GWB [label=""]; GWC [label=""]; GWD [label=""]; GWE [label=""]; GWF [label=""]; GWG [label=""]; GWH [label=""]; GWI [label=""]; GWJ [label=""]; GWK [label=""]; GWL [label=""]; GWM [label=""]; GWN [label=""]; GWO [label=""]; GWP [label=""]; GWQ [label=""]; GWR [label=""]; GWS [label=""]; GWT [label=""]; GWU [label=""]; GWV [label=""]; GWW [label=""]; GWX [label=""]; GWY [label=""]; GWZ [label=""]; GXA [label=""]; GXB [label=""]; GXC [label=""]; GXD [label=""]; GXE [label=""]; GXF [label=""]; GXG [label=""]; GXH [label=""]; GXI [label=""]; GXJ [label=""]; GXK [label=""]; GXL [label=""]; GXM [label=""]; GXN [label=""]; GXO [label=""]; GXP [label=""]; GXQ [label=""]; GXR [label=""]; GXS [label=""]; GXT [label=""]; GXU [label=""]; GXV [label=""]; GXW [label=""]; GXX [label=""]; GXY [label=""]; GXZ [label=""]; GYA [label=""]; GYB [label=""]; GYC [label=""]; GYD [label=""]; GYE [label=""]; GYF [label=""]; GYG [label=""]; GYH [label=""]; GYI [label=""]; GYJ [label=""]; GYK [label=""]; GYL [label=""]; GYM [label=""]; GYN [label=""]; GYO [label=""]; GYP [label=""]; GYQ [label=""]; GYR [label=""]; GYS [label=""]; GYT [label=""]; GYU [label=""]; GYV [label=""]; GYW [label=""]; GYX [label=""]; GYY [label=""]; GYZ [label=""]; GZA [label=""]; GZB [label=""]; GZC [label=""]; GZD [label=""]; GZE [label=""]; GZF [label=""]; GZG [label=""]; GZH [label=""]; GZI [label=""]; GZJ [label=""]; GZK [label=""]; GZL [label=""]; GZM [label=""]; GZN [label=""]; GZO [label=""]; GZP [label=""]; GZQ [label=""]; GZR [label=""]; GZS [label=""]; GZT [label=""]; GZU [label=""]; GZV [label=""]; GZW [label=""]; GZX [label=""]; GZY [label=""]; GZZ [label=""]; HAA [label=""]; HAB [label=""]; HAC [label=""]; HAD [label=""]; HAE [label=""]; HAF [label=""]; HAG [label=""]; HAH [label=""]; HAI [label=""]; HAJ [label=""]; HAK [label=""]; HAL [label=""]; HAM [label=""]; HAN [label=""]; HAO [label=""]; HAP [label=""]; HAQ [label=""]; HAR [label=""]; HAS [label=""]; HAT [label=""]; HAU [label=""]; HAV [label=""]; HAW [label=""]; HAX [label=""]; HAY [label=""]; HAZ [label=""]; HBA [label=""]; HBB [label=""]; HBC [label=""]; HBD [label=""]; HBE [label=""]; HBF [label=""]; HBG [label=""]; HBH [label=""]; HBI [label=""]; HBJ [label=""]; HBK [label=""]; HBL [label=""]; HBM [label=""]; HBN [label=""]; HBO [label=""]; HBP [label=""]; HBQ [label=""]; HBR [label=""]; HBS [label=""]; HBT [label=""]; HBU [label=""]; HBV [label=""]; HBW [label=""]; HBX [label=""]; HBY [label=""]; HBZ [label=""]; HCA [label=""]; HCB [label=""]; HCC [label=""]; HCD [label=""]; HCE [label=""]; HCF [label=""]; HCG [label=""]; HCH [label=""]; HCI [label=""]; HCJ [label=""]; HCK [label=""]; HCL [label=""]; HCM [label=""]; HCN [label=""]; HCO [label=""]; HCP [label=""]; HCQ [label=""]; HCR [label=""]; HCS [label=""]; HCT [label=""]; HCU [label=""]; HCV [label=""]; HCW [label=""]; HCX [label=""]; HCY [label=""]; HCZ [label=""]; HDA [label=""]; HDB [label=""]; HDC [label=""]; HDD [label=""]; HDE [label=""]; HDF [label=""]; HDG [label=""]; HDH [label=""]; HDI [label=""]; HDJ [label=""]; HDK [label=""]; HDL [label=""]; HDM [label=""]; HDN [label=""]; HDO [label=""]; HDP [label=""]; HDQ [label=""]; HDR [label=""]; HDS [label=""]; HDT [label=""]; HDU [label=""]; HDV [label=""]; HDW [label=""]; HDX [label=""]; HDY [label=""]; HDZ [label=""]; HEA [label=""]; HEB [label=""]; HEC [label=""]; HED [label=""]; HEE [label=""]; HEF [label=""]; HEG [label=""]; HEH [label=""]; HEI [label=""]; HEJ [label=""]; HEK [label=""]; HEL [label=""]; HEM [label=""]; HEN [label=""]; HEO [label=""]; HEP [label=""]; HEQ [label=""]; HER [label=""]; HES [label=""]; HET [label=""]; HEU [label=""]; HEV [label=""]; HEW [label=""]; HEX [label=""]; HEY [label=""]; HEZ [label=""]; HFA [label=""]; HFB [label=""]; HFC [label=""]; HFD [label=""]; HFE [label=""]; HFF [label=""]; HFG [label=""]; HFH [label=""]; HFI [label=""]; HFJ [label=""]; HFK [label=""]; HFL [label=""]; HFM [label=""]; HFN [label=""]; HFO [label=""]; HFP [label=""]; HFQ [label=""]; HFR [label=""]; HFS [label=""]; HFT [label=""]; HFU [label=""]; HFV [label=""]; HFW [label=""]; HFX [label=""]; HFY [label=""]; HFZ [label=""]; HGA [label=""]; HGB [label=""]; HGC [label=""]; HGD [label=""]; HGE [label=""]; HGF [label=""]; HGG [label=""]; HGH [label=""]; HGI [label=""]; HGJ [label=""]; HGK [label=""]; HGL [label=""]; HGM [label=""]; HGN [label=""]; HGO [label=""]; HGP [label=""]; HGQ [label=""]; HGR [label=""]; HGS [label=""]; HGT [label=""]; HGU [label=""]; HGV [label=""]; HGW [label=""]; HGX [label=""]; HGY [label=""]; HGZ [label=""]; HHA [label=""]; HHB [label=""]; HHC [label=""]; HHD [label=""]; HHE [label=""]; HHF [label=""]; HHG [label=""]; HHH [label=""]; HHI [label=""]; HHJ [label=""]; HHK [label=""]; HHL [label=""]; HHM [label=""]; HHN [label=""]; HHO [label=""]; HHP [label=""]; HHQ [label=""]; HHR [label=""]; HHS [label=""]; HHT [label=""]; HHU [label=""]; HHV [label=""]; HHW [label=""]; HHX [label=""]; HHY [label=""]; HHZ [label=""]; HIA [label=""]; HIB [label=""]; HIC [label=""]; HID [label=""]; HIE [label=""]; HIF [label=""]; HIG [label=""]; HIH [label=""]; HII [label=""]; HIJ [label=""]; HIK [label=""]; HIL [label=""]; HIM [label=""]; HIN [label=""]; HIO [label=""]; HIP [label=""]; HIQ [label=""]; HIR [label=""]; HIS [label=""]; HIT [label=""]; HIU [label=""]; HIV [label=""]; HIW [label=""]; HIX [label=""]; HIY [label=""]; HIZ [label=""]; HJA [label=""]; HJB [label=""]; HJC [label=""]; HJD [label=""]; HJE [label=""]; HJF [label=""]; HJG [label=""]; HJH [label=""]; HJI [label=""]; HJJ [label=""]; HJK [label=""]; HJL [label=""]; HJM [label=""]; HJN [label=""]; HJO [label=""]; HJP [label=""]; HJQ [label=""]; HJR [label=""]; HJS [label=""]; HJT [label=""]; HJU [label=""]; HJV [label=""]; HJW [label=""]; HJX [label=""]; HJY [label=""]; HJZ [label=""]; HKA [label=""]; HKB [label=""]; HKC [label=""]; HKD [label=""]; HKE [label=""]; HKF [label=""]; HKG [label=""]; HKH [label=""]; HKI [label=""]; HKJ [label=""]; HKK [label=""]; HKL [label=""]; HKM [label=""]; HKN [label=""]; HKO [label=""]; HKP [label=""]; HKQ [label=""]; HKR [label=""]; HKS [label=""]; HKT [label=""]; HKU [label=""]; HKV [label=""]; HKW [label=""]; HKX [label=""]; HKY [label=""]; HKZ [label=""]; HLA [label=""]; HLB [label=""]; HLC [label=""]; HLD [label=""]; HLE [label=""]; HLF [label=""]; HLG [label=""]; HLH [label=""]; HLI [label=""]; HLJ [label=""]; HLK [label=""]; HLL [label=""]; HLM [label=""]; HLN [label=""]; HLO [label=""]; HLP [label=""]; HLQ [label=""]; HLR [label=""]; HLS [label=""]; HLT [label=""]; HLU [label=""]; HLV [label=""]; HLW [label=""]; HLX [label=""]; HLY [label=""]; HLZ [label=""]; HMA [label=""]; HMB [label=""]; HMC [label=""]; HMD [label=""]; HME [label=""]; HMF [label=""]; HMG [label=""]; HMH [label=""]; HMI [label=""]; HMJ [label=""]; HMK [label=""]; HML [label=""]; HMM [label=""]; HMN [label=""]; HMO [label=""]; HMP [label=""]; HMQ [label=""]; HMR [label=""]; HMS [label=""]; HMT [label=""]; HMU [label=""]; HMV [label=""]; HMW [label=""]; HMX [label=""]; HMY [label=""]; HMZ [label=""]; HNA [label=""]; HNB [label=""]; HNC [label=""]; HND [label=""]; HNE [label=""]; HNF [label=""]; HNG [label=""]; HNH [label=""]; HNI [label=""]; HNJ [label=""]; HNK [label=""]; HNL [label=""]; HNM [label=""]; HNN [label=""]; HNO [label=""]; HNP [label=""]; HNQ [label=""]; HNR [label=""]; HNS [label=""]; HNT [label=""]; HNU [label=""]; HNV [label=""]; HNW [label=""]; HNX [label=""]; HNY [label=""]; HNZ [label=""]; HOA [label=""]; HOB [label=""]; HOC [label=""]; HOD [label=""]; HOE [label=""]; HOF [label=""]; HOG [label=""]; HOH [label=""]; HOI [label=""]; HOJ [label=""]; HOK [label=""]; HOL [label=""]; HOM [label=""]; HON [label=""]; HOO [label=""]; HOP [label=""]; HOQ [label=""]; HOR [label=""]; HOS [label=""]; HOT [label=""]; HOU [label=""]; HOV [label=""]; HOW [label=""]; HOX [label=""]; HOY [label=""]; HOZ [label=""]; HPA [label=""]; HPB [label=""]; HPC [label=""]; HPD [label=""]; HPE [label=""]; HPF [label=""]; HPG [label=""]; HPH [label=""]; HPI [label=""]; HPJ [label=""]; HPK [label=""]; HPL [label=""]; HPM [label=""]; HPN [label=""]; HPO [label=""]; HPP [label=""]; HPQ [label=""]; HPR [label=""]; HPS [label=""]; HPT [label=""]; HPU [label=""]; HPV [label=""]; HPW [label=""]; HPX [label=""]; HPY [label=""]; HPZ [label=""]; HQA [label=""]; HQB [label=""]; HQC [label=""]; HQD [label=""]; HQE [label=""]; HQF [label=""]; HQG [label=""]; HQH [label=""]; HQI [label=""]; HQJ [label=""]; HQK [label=""]; HQL [label=""]; HQM [label=""]; HQN [label=""]; HQO [label=""]; HQP [label=""]; HQQ [label=""]; HQR [label=""]; HQS [label=""]; HQT [label=""]; HQU [label=""]; HQV [label=""]; HQW [label=""]; HQX [label=""]; HQY [label=""]; HQZ [label=""]; HRA [label=""]; HRB [label=""]; HRC [label=""]; HRD [label=""]; HRE [label=""]; HRF [label=""]; HRG [label=""]; HRH [label=""]; HRI [label=""]; HRJ [label=""]; HRK [label=""]; HRL [label=""]; HRM [label=""]; HRN [label=""]; HRO [label=""]; HRP [label=""]; HRQ [label=""]; HRR [label=""]; HRS [label=""]; HRT [label=""]; HRU [label=""]; HRV [label=""]; HRW [label=""]; HRX [label=""]; HRY [label=""]; HRZ [label=""]; HSA [label=""]; HSB [label=""]; HSC [label=""]; HSD [label=""]; HSE [label=""]; HSF [label=""]; HSG [label=""]; HSH [label=""]; HSI [label=""]; HSJ [label=""]; HSK [label=""]; HSL [label=""]; HSM [label=""]; HSN [label=""]; HSO [label=""]; HSP [label=""]; HSQ [label=""]; HSR [label=""]; HSS [label=""]; HST [label=""]; HSU [label=""]; HSV [label=""]; HSW [label=""]; HSX [label=""]; HSY [label=""]; HSZ [label=""]; HTA [label=""]; HTB [label=""]; HTC [label=""]; HTD [label=""]; HTE [label=""]; HTF [label=""]; HTG [label=""]; HTH [label=""]; HTI [label=""]; HTJ [label=""]; HTK [label=""]; HTL [label=""]; HTM [label=""]; HTN [label=""]; HTO [label=""]; HTP [label=""]; HTQ [label=""]; HTR [label=""]; HTS [label=""]; HTT [label=""]; HTU [label=""]; HTV [label=""]; HTW [label=""]; HTX [label=""]; HTY [label=""]; HTZ [label=""]; HUA [label=""]; HUB [label=""]; HUC [label=""]; HUD [label=""]; HUE [label=""]; HUF [label=""]; HUG [label=""]; HUH [label=""]; HUI [label=""]; HUJ [label=""]; HUK [label=""]; HUL [label=""]; HUM [label=""]; HUN [label=""]; HUO [label=""]; HUP [label=""]; HUQ [label=""]; HUR [label=""]; HUS [label=""]; HUT [label=""]; HUU [label=""]; HUV [label=""]; HUW [label=""]; HUX [label=""]; HUY [label=""]; HUZ [label=""]; HVA [label=""]; HVB [label=""]; HVC [label=""]; HVD [label=""]; HVE [label=""]; HVF [label=""]; HVG [label=""]; HVH [label=""]; HVI [label=""]; HVJ [label=""]; HVK [label=""]; HVL [label=""]; HVM [label=""]; HVN [label=""]; HVO [label=""]; HVP [label=""]; HVQ [label=""]; HVR [label=""]; HVS [label=""]; HVT [label=""]; HVU [label=""]; HVV [label=""]; HVW [label=""]; HVX [label=""]; HVY [label=""]; HVZ [label=""]; HWA [label=""]; HWB [label=""]; HWC [label=""]; HWD [label=""]; HWE [label=""]; HWF [label=""]; HWG [label=""]; HWH [label=""]; HWI [label=""]; HWJ [label=""]; HWK [label=""]; HWL [label=""]; HWM [label=""]; HWN [label=""]; HWO [label=""]; HWP [label=""]; HWQ [label=""]; HWR [label=""]; HWS [label=""]; HWT [label=""]; HWU [label=""]; HWV [label=""]; HWW [label=""]; HWX [label=""]; HWY [label=""]; HWZ [label=""]; HXA [label=""]; HXB [label=""]; HXC [label=""]; HXD [label=""]; HXE [label=""]; HXF [label=""]; HXG [label=""]; HXH [label=""]; HXI [label=""]; HXJ [label=""]; HXK [label=""]; HXL [label=""]; HXM [label=""]; HXN [label=""]; HXO [label=""]; HXP [label=""]; HXQ [label=""]; HXR [label=""]; HXS [label=""]; HXT [label=""]; HXU [label=""]; HXV [label=""]; HXW [label=""]; HXX [label=""]; HXY [label=""]; HXZ [label=""]; HYA [label=""]; HYB [label=""]; HYC [label=""]; HYD [label=""]; HYE [label=""]; HYF [label=""]; HYG [label=""]; HYH [label=""]; HYI [label=""]; HYJ [label=""]; HYK [label=""]; HYL [label=""]; HYM [label=""]; HYN [label=""]; HYO [label=""]; HYP [label=""]; HYQ [label=""]; HYR [label=""]; HYS [label=""]; HYT [label=""]; HYU [label=""]; HYV [label=""]; HYW [label=""]; HYX [label=""]; HYY [label=""]; HYZ [label=""]; HZA [label=""]; HZB [label=""]; HZC [label=""]; HZD [label=""]; HZE [label=""]; HZF [label=""]; HZG [label=""]; HZH [label=""]; HZI [label=""]; HZJ [label=""]; HZK [label=""]; HZL [label=""]; HZM [label=""]; HZN [label=""]; HZO [label=""]; HZP [label=""]; HZQ [label=""]; HZR [label=""]; HZS [label=""]; HZT [label=""]; HZU [label=""]; HZV [label=""]; HZW [label=""]; HZX [label=""]; HZY [label=""]; HZZ [label=""]; IAA [label=""]; IAB [label=""]; IAC [label=""]; IAD [label=""]; IAE [label=""]; IAF [label=""]; IAG [label=""]; IAH [label=""]; IAI [label=""]; IAJ [label=""]; IAK [label=""]; IAL [label=""]; IAM [label=""]; IAN [label=""]; IAO [label=""]; IAP [label=""]; IAQ [label=""]; IAR [label=""]; IAS [label=""]; IAT [label=""]; IAU [label=""]; IAV [label=""]; IAW [label=""]; IAX [label=""]; IAY [label=""]; IAZ [label=""]; IBA [label=""]; IBB [label=""]; IBC [label=""]; IBD [label=""]; IBE [label=""]; IBF [label=""]; IBG [label=""]; IBH [label=""]; IBI [label=""]; IBJ [label=""]; IBK [label=""]; IBL [label=""]; IBM [label=""]; IBN [label=""]; IBO [label=""]; IBP [label=""]; IBQ [label=""]; IBR [label=""]; IBS [label=""]; IBT [label=""]; IBU [label=""]; IBV [label=""]; IBW [label=""]; IBX [label=""]; IBY [label=""]; IBZ [label=""]; ICA [label=""]; ICB [label=""]; ICC [label=""]; ICD [label=""]; ICE [label=""]; ICF [label=""]; ICG [label=""]; ICH [label=""]; ICI [label=""]; ICJ [label=""]; ICK [label=""]; ICL [label=""]; ICM [label=""]; ICN [label=""]; ICO [label=""]; ICP [label=""]; ICQ [label=""]; ICR [label=""]; ICS [label=""]; ICT [label=""]; ICU [label=""]; ICV [label=""]; ICW [label=""]; ICX [label=""]; ICY [label=""]; ICZ [label=""]; IDA [label=""]; IDB [label=""]; IDC [label=""]; IDD [label=""]; IDE [label=""]; IDF [label=""]; IDG [label=""]; IDH [label=""]; IDI [label=""]; IDJ [label=""]; IDK [label=""]; IDL [label=""]; IDM [label=""]; IDN [label=""]; IDO [label=""]; IDP [label=""]; IDQ [label=""]; IDR [label=""]; IDS [label=""]; IDT [label=""]; IDU [label=""]; IDV [label=""]; IDW [label=""]; IDX [label=""]; IDY [label=""]; IDZ [label=""]; IEA [label=""]; IEB [label=""]; IEC [label=""]; IED [label=""]; IEE [label=""]; IEF [label=""]; IEG [label=""]; IEH [label=""]; IEI [label=""]; IEJ [label=""]; IEK [label=""]; IEL [label=""]; IEM [label=""]; IEN [label=""]; IEO [label=""]; IEP [label=""]; IEQ [label=""]; IER [label=""]; IES [label=""]; IET [label=""]; IEU [label=""]; IEV [label=""]; IEW [label=""]; IEX [label=""]; IEY [label=""]; IEZ [label=""]; IFA [label=""]; IFB [label=""]; IFC [label=""]; IFD [label=""]; IFE [label=""]; IFF [label=""]; IFG [label=""]; IFH [label=""]; IFI [label=""]; IFJ [label=""]; IFK [label=""]; IFL [label=""]; IFM [label=""]; IFN [label=""]; IFO [label=""]; IFP [label=""]; IFQ [label=""]; IFR [label=""]; IFS [label=""]; IFT [label=""]; IFU [label=""]; IFV [label=""]; IFW [label=""]; IFX [label=""]; IFY [label=""]; IFZ [label=""]; IGA [label=""]; IGB [label=""]; IGC [label=""]; IGD [label=""]; IGE [label=""]; IGF [label=""]; IGG [label=""]; IGH [label=""]; IGI [label=""]; IGJ [label=""]; IGK [label=""]; IGL [label=""]; IGM [label=""]; IGN [label=""]; IGO [label=""]; IGP [label=""]; IGQ [label=""]; IGR [label=""]; IGS [label=""]; IGT [label=""]; IGU [label=""]; IGV [label=""]; IGW [label=""]; IGX [label=""]; IGY [label=""]; IGZ [label=""]; IHA [label=""]; IHB [label=""]; IHC [label=""]; IHD [label=""]; IHE [label=""]; IHF [label=""]; IHG [label=""]; IHH [label=""]; IHI [label=""]; IHJ [label=""]; IHK [label=""]; IHL [label=""]; IHM [label=""]; IHN [label=""]; IHO [label=""]; IHP [label=""]; IHQ [label=""]; IHR [label=""]; IHS [label=""]; IHT [label=""]; IHU [label=""]; IHV [label=""]; IHW [label=""]; IHX [label=""]; IHY [label=""]; IHZ [label=""]; IIA [label=""]; IIB [label=""]; IIC [label=""]; IID [label=""]; IIE [label=""]; IIF [label=""]; IIG [label=""]; IIH [label=""]; III [label=""]; IIJ [label=""]; IIK [label=""]; IIL [label=""]; IIM [label=""]; IIN [label=""]; IIO [label=""]; IIP [label=""]; IIQ [label=""]; IIR [label=""]; IIS [label=""]; IIT [label=""]; IIU [label=""]; IIV [label=""]; IIW [label=""]; IIX [label=""]; IIY [label=""]; IIZ [label=""]; IJA [label=""]; IJB [label=""]; IJC [label=""]; IJD [label=""]; IJE [label=""]; IJF [label=""]; IJG [label=""]; IJH [label=""]; IJI [label=""]; IJJ [label=""]; IJK [label=""]; IJL [label=""]; IJM [label=""]; IJN [label=""]; IJO [label=""]; IJP [label=""]; IJQ [label=""]; IJR [label=""]; IJS [label=""]; IJT [label=""]; IJU [label=""]; IJV [label=""]; IJW [label=""]; IJX [label=""]; IJY [label=""]; IJZ [label=""]; IKA [label=""]; IKB [label=""]; IKC [label=""]; IKD [label=""]; IKE [label=""]; IKF [label=""]; IKG [label=""]; IKH [label=""]; IKI [label=""]; IKJ [label=""]; IKK [label=""]; IKL [label=""]; IKM [label=""]; IKN [label=""]; IKO [label=""]; IKP [label=""]; IKQ [label=""]; IKR [label=""]; IKS [label=""]; IKT [label=""]; IKU [label=""]; IKV [label=""]; IKW [label=""]; IKX [label=""]; IKY [label=""]; IKZ [label=""]; ILA [label=""]; ILB [label=""]; ILC [label=""]; ILD [label=""]; ILE [label=""]; ILF [label=""]; ILG [label=""]; ILH [label=""]; ILI [label=""]; ILJ [label=""]; ILK [label=""]; ILL [label=""]; ILM [label=""]; ILN [label=""]; ILO [label=""]; ILP [label=""]; ILQ [label=""]; ILR [label=""]; ILS [label=""]; ILT [label=""]; ILU [label=""]; ILV [label=""]; ILW [label=""]; ILX [label=""]; ILY [label=""]; ILZ [label=""]; IMA [label=""]; IMB [label=""]; IMC [label=""]; IMD [label=""]; IME [label=""]; IMF [label=""]; IMG [label=""]; IMH [label=""]; IMI [label=""]; IMJ [label=""]; IMK [label=""]; IML [label=""]; IMM [label=""]; IMN [label=""]; IMO [label=""]; IMP [label=""]; IMQ [label=""]; IMR [label=""]; IMS [label=""]; IMT [label=""]; IMU [label=""]; IMV [label=""]; IMW [label=""]; IMX [label=""]; IMY [label=""]; IMZ [label=""]; INA [label=""]; INB [label=""]; INC [label=""]; IND [label=""]; INE [label=""]; INF [label=""]; ING [label=""]; INH [label=""]; INI [label=""]; INJ [label=""]; INK [label=""]; INL [label=""]; INM [label=""]; INN [label=""]; INO [label=""]; INP [label=""]; INQ [label=""]; INR [label=""]; INS [label=""]; INT [label=""]; INU [label=""]; INV [label=""]; INW [label=""]; INX [label=""]; INY [label=""]; INZ [label=""]; IOA [label=""]; IOB [label=""]; IOC [label=""]; IOD [label=""]; IOE [label=""]; IOF [label=""]; IOG [label=""]; IOH [label=""]; IOI [label=""]; IOJ [label=""]; IOK [label=""]; IOL [label=""]; IOM [label=""]; ION [label=""]; IOO [label=""]; IOP [label=""]; IOQ [label=""]; IOR [label=""]; IOS [label=""]; IOT [label=""]; IOU [label=""]; IOV [label=""]; IOW [label=""]; IOX [label=""]; IOY [label=""]; IOZ [label=""]; IPA [label=""]; IPB [label=""]; IPC [label=""]; IPD [label=""]; IPE [label=""]; IPF [label=""]; IPG [label=""]; IPH [label=""]; IPI [label=""]; IPJ [label=""]; IPK [label=""]; IPL [label=""]; IPM [label=""]; IPN [label=""]; IPO [label=""]; IPP [label=""]; IPQ [label=""]; IPR [label=""]; IPS [label=""]; IPT [label=""]; IPU [label=""]; IPV [label=""]; IPW [label=""]; IPX [label=""]; IPY [label=""]; IPZ [label=""]; IQA [label=""]; IQB [label=""]; IQC [label=""]; IQD [label=""]; IQE [label=""]; IQF [label=""]; IQG [label=""]; IQH [label=""]; IQI [label=""]; IQJ [label=""]; IQK [label=""]; IQL [label=""]; IQM [label=""]; IQN [label=""]; IQO [label=""]; IQP [label=""]; IQQ [label=""]; IQR [label=""]; IQS [label=""]; IQT [label=""]; IQU [label=""]; IQV [label=""]; IQW [label=""]; IQX [label=""]; IQY [label=""]; IQZ [label=""]; IRA [label=""]; IRB [label=""]; IRC [label=""]; IRD [label=""]; IRE [label=""]; IRF [label=""]; IRG [label=""]; IRH [label=""]; IRI [label=""]; IRJ [label=""]; IRK [label=""]; IRL [label=""]; IRM [label=""]; IRN [label=""]; IRO [label=""]; IRP [label=""]; IRQ [label=""]; IRR [label=""]; IRS [label=""]; IRT [label=""]; IRU [label=""]; IRV [label=""]; IRW [label=""]; IRX [label=""]; IRY [label=""]; IRZ [label=""]; ISA [label=""]; ISB [label=""]; ISC [label=""]; ISD [label=""]; ISE [label=""]; ISF [label=""]; ISG [label=""]; ISH [label=""]; ISI [label=""]; ISJ [label=""]; ISK [label=""]; ISL [label=""]; ISM [label=""]; ISN [label=""]; ISO [label=""]; ISP [label=""]; ISQ [label=""]; ISR [label=""]; ISS [label=""]; IST [label=""]; ISU [label=""]; ISV [label=""]; ISW [label=""]; ISX [label=""]; ISY [label=""]; ISZ [label=""]; ITA [label=""]; ITB [label=""]; ITC [label=""]; ITD [label=""]; ITE [label=""]; ITF [label=""]; ITG [label=""]; ITH [label=""]; ITI [label=""]; ITJ [label=""]; ITK [label=""]; ITL [label=""]; ITM [label=""]; ITN [label=""]; ITO [label=""]; ITP [label=""]; ITQ [label=""]; ITR [label=""]; ITS [label=""]; ITT [label=""]; ITU [label=""]; ITV [label=""]; ITW [label=""]; ITX [label=""]; ITY [label=""]; ITZ [label=""]; IUA [label=""]; IUB [label=""]; IUC [label=""]; IUD [label=""]; IUE [label=""]; IUF [label=""]; IUG [label=""]; IUH [label=""]; IUI [label=""]; IUJ [label=""]; IUK [label=""]; IUL [label=""]; IUM [label=""]; IUN [label=""]; IUO [label=""]; IUP [label=""]; IUQ [label=""]; IUR [label=""]; IUS [label=""]; IUT [label=""]; IUU [label=""]; IUV [label=""]; IUW [label=""]; IUX [label=""]; IUY [label=""]; IUZ [label=""]; IVA [label=""]; IVB [label=""]; IVC [label=""]; IVD [label=""]; IVE [label=""]; IVF [label=""]; IVG [label=""]; IVH [label=""]; IVI [label=""]; IVJ [label=""]; IVK [label=""]; IVL [label=""]; IVM [label=""]; IVN [label=""]; IVO [label=""]; IVP [label=""]; IVQ [label=""]; IVR [label=""]; IVS [label=""]; IVT [label=""]; IVU [label=""]; IVV [label=""]; IVW [label=""]; IVX [label=""]; IVY [label=""]; IVZ [label=""]; IWA [label=""]; IWB [label=""]; IWC [label=""]; IWD [label=""]; IWE [label=""]; IWF [label=""]; IWG [label=""]; IWH [label=""]; IWI [label=""]; IWJ [label=""]; IWK [label=""]; IWL [label=""]; IWM [label=""]; IWN [label=""]; IWO [label=""]; IWP [label=""]; IWQ [label=""]; IWR [label=""]; IWS [label=""]; IWT [label=""]; IWU [label=""]; IWV [label=""]; IWW [label=""]; IWX [label=""]; IWY [label=""]; IWZ [label=""]; IXA [label=""]; IXB [label=""]; IXC [label=""]; IXD [label=""]; IXE [label=""]; IXF [label=""]; IXG [label=""]; IXH [label=""]; IXI [label=""]; IXJ [label=""]; IXK [label=""]; IXL [label=""]; IXM [label=""]; IXN [label=""]; IXO [label=""]; IXP [label=""]; IXQ [label=""]; IXR [label=""]; IXS [label=""]; IXT [label=""]; IXU [label=""]; IXV [label=""]; IXW [label=""]; IXX [label=""]; IXY [label=""]; IXZ [label=""]; IYA [label=""]; IYB [label=""]; IYC [label=""]; IYD [label=""]; IYE [label=""]; IYF [label=""]; IYG [label=""]; IYH [label=""]; IYI [label=""]; IYJ [label=""]; IYK [label=""]; IYL [label=""]; IYM [label=""]; IYN [label=""]; IYO [label=""]; IYP [label=""]; IYQ [label=""]; IYR [label=""]; IYS [label=""]; IYT [label=""]; IYU [label=""]; IYV [label=""]; IYW [label=""]; IYX [label=""]; IYY [label=""]; IYZ [label=""]; IZA [label=""]; IZB [label=""]; IZC [label=""]; IZD [label=""]; IZE [label=""]; IZF [label=""]; IZG [label=""]; IZH [label=""]; IZI [label=""]; IZJ [label=""]; IZK [label=""]; IZL [label=""]; IZM [label=""]; IZN [label=""]; IZO [label=""]; IZP [label=""]; IZQ [label=""]; IZR [label=""]; IZS [label=""]; IZT [label=""]; IZU [label=""]; IZV [label=""]; IZW [label=""]; IZX [label=""]; IZY [label=""]; IZZ [label=""]; JAA [label=""]; JAB [label=""]; JAC [label=""]; JAD [label=""]; JAE [label=""]; JAF [label=""]; JAG [label=""]; JAH [label=""]; JAI [label=""]; JAJ [label=""]; JAK [label=""]; JAL [label=""]; JAM [label=""]; JAN [label=""]; JAO [label=""]; JAP [label=""]; JAQ [label=""]; JAR [label=""]; JAS [label=""]; JAT [label=""]; JAU [label=""]; JAV [label=""]; JAW [label=""]; JAX [label=""]; JAY [label=""]; JAZ [label=""]; JBA [label=""]; JBB [label=""]; JBC [label=""]; JBD [label=""]; JBE [label=""]; JBF [label=""]; JBG [label=""]; JBH [label=""]; JBI [label=""]; JBJ [label=""]; JBK [label=""]; JBL [label=""]; JBM [label=""]; JBN [label=""]; JBO [label=""]; JBP [label=""]; JBQ [label=""]; JBR [label=""]; JBS [label=""]; JBT [label=""]; JBU [label=""]; JBV [label=""]; JBW [label=""]; JBX [label=""]; JBY [label=""]; JBZ [label=""]; JCA [label=""]; JCB [label=""]; JCC [label=""]; JCD [label=""]; JCE [label=""]; JCF [label=""]; JCG [label=""]; JCH [label=""]; JCI [label=""]; JCJ [label=""]; JCK [label=""]; JCL [label=""]; JCM [label=""]; JCN [label=""]; JCO [label=""]; JCP [label=""]; JCQ [label=""]; JCR [label=""]; JCS [label=""]; JCT [label=""]; JCU [label=""]; JCV [label=""]; JCW [label=""]; JCX [label=""]; JCY [label=""]; JCZ [label=""]; JDA [label=""]; JDB [label=""]; JDC [label=""]; JDD [label=""]; JDE [label=""]; JDF [label=""]; JDG [label=""]; JDH [label=""]; JDI [label=""]; JDJ [label=""]; JDK [label=""]; JDL [label=""]; JDM [label=""]; JDN [label=""]; JDO [label=""]; JDP [label=""]; JDQ [label=""]; JDR [label=""]; JDS [label=""]; JDT [label=""]; JDU [label=""]; JDV [label=""]; JDW [label=""]; JDX [label=""]; JDY [label=""]; JDZ [label=""]; JEA [label=""]; JEB [label=""]; JEC [label=""]; JED [label=""]; JEE [label=""]; JEF [label=""]; JEG [label=""]; JEH [label=""]; JEI [label=""]; JEJ [label=""]; JEK [label=""]; JEL [label=""]; JEM [label=""]; JEN [label=""]; JEO [label=""]; JEP [label=""]; JEQ [label=""]; JER [label=""]; JES [label=""]; JET [label=""]; JEU [label=""]; JEV [label=""]; JEW [label=""]; JEX [label=""]; JEY [label=""]; JEZ [label=""]; JFA [label=""]; JFB [label=""]; JFC [label=""]; JFD [label=""]; JFE [label=""]; JFF [label=""]; JFG [label=""]; JFH [label=""]; JFI [label=""]; JFJ [label=""]; JFK [label=""]; JFL [label=""]; JFM [label=""]; JFN [label=""]; JFO [label=""]; JFP [label=""]; JFQ [label=""]; JFR [label=""]; JFS [label=""]; JFT [label=""]; JFU [label=""]; JFV [label=""]; JFW [label=""]; JFX [label=""]; JFY [label=""]; JFZ [label=""]; JGA [label=""]; JGB [label=""]; JGC [label=""]; JGD [label=""]; JGE [label=""]; JGF [label=""]; JGG [label=""]; JGH [label=""]; JGI [label=""]; JGJ [label=""]; JGK [label=""]; JGL [label=""]; JGM [label=""]; JGN [label=""]; JGO [label=""]; JGP [label=""]; JGQ [label=""]; JGR [label=""]; JGS [label=""]; JGT [label=""]; JGU [label=""]; JGV [label=""]; JGW [label=""]; JGX [label=""]; JGY [label=""]; JGZ [label=""]; JHA [label=""]; JHB [label=""]; JHC [label=""]; JHD [label=""]; JHE [label=""]; JHF [label=""]; JHG [label=""]; JHH [label=""]; JHI [label=""]; JHJ [label=""]; JHK [label=""]; JHL [label=""]; JHM [label=""]; JHN [label=""]; JHO [label=""]; JHP [label=""]; JHQ [label=""]; JHR [label=""]; JHS [label=""]; JHT [label=""]; JHU [label=""]; JHV [label=""]; JHW [label=""]; JHX [label=""]; JHY [label=""]; JHZ [label=""]; JIA [label=""]; JIB [label=""]; JIC [label=""]; JID [label=""]; JIE [label=""]; JIF [label=""]; JIG [label=""]; JIH [label=""]; JII [label=""]; JIJ [label=""]; JIK [label=""]; JIL [label=""]; JIM [label=""]; JIN [label=""]; JIO [label=""]; JIP [label=""]; JIQ [label=""]; JIR [label=""]; JIS [label=""]; JIT [label=""]; JIU [label=""]; JIV [label=""]; JIW [label=""]; JIX [label=""]; JIY [label=""]; JIZ [label=""]; JJA [label=""]; JJB [label=""]; JJC [label=""]; JJD [label=""]; JJE [label=""]; JJF [label=""]; JJG [label=""]; JJH [label=""]; JJI [label=""]; JJJ [label=""]; JJK [label=""]; JJL [label=""]; JJM [label=""]; JJN [label=""]; JJO [label=""]; JJP [label=""]; JJQ [label=""]; JJR [label=""]; JJS [label=""]; JJT [label=""]; JJU [label=""]; JJV [label=""]; JJW [label=""]; JJX [label=""]; JJY [label=""]; JJZ [label=""]; JKA [label=""]; JKB [label=""]; JKC [label=""]; JKD [label=""]; JKE [label=""]; JKF [label=""]; JKG [label=""]; JKH [label=""]; JKI [label=""]; JKJ [label=""]; JKK [label=""]; JKL [label=""]; JKM [label=""]; JKN [label=""]; JKO [label=""]; JKP [label=""]; JKQ [label=""]; JKR [label=""]; JKS [label=""]; JKT [label=""]; JKU [label=""]; JKV [label=""]; JKW [label=""]; JKX [label=""]; JKY [label=""]; JKZ [label=""]; JLA [label=""]; JLB [label=""]; JLC [label=""]; JLD [label=""]; JLE [label=""]; JLF [label=""]; JLG [label=""]; JLH [label=""]; JLI [label=""]; JLJ [label=""]; JLK [label=""]; JLL [label=""]; JLM [label=""]; JLN [label=""]; JLO [label=""]; JLP [label=""]; JLQ [label=""]; JLR [label=""]; JLS [label=""]; JLT [label=""]; JLU [label=""]; JLV [label=""]; JLW [label=""]; JLX [label=""]; JLY [label=""]; JLZ [label=""]; JMA [label=""]; JMB [label=""]; JMC [label=""]; JMD [label=""]; JME [label=""]; JMF [label=""]; JMG [label=""]; JMH [label=""]; JMI [label=""]; JMJ [label=""]; JMK [label=""]; JML [label=""]; JMM [label=""]; JMN [label=""]; JMO [label=""]; JMP [label=""]; JMQ [label=""]; JMR [label=""]; JMS [label=""]; JMT [label=""]; JMU [label=""]; JMV [label=""]; JMW [label=""]; JMX [label=""]; JMY [label=""]; JMZ [label=""]; JNA [label=""]; JNB [label=""]; JNC [label=""]; JND [label=""]; JNE [label=""]; JNF [label=""]; JNG [label=""]; JNH [label=""]; JNI [label=""]; JNJ [label=""]; JNK [label=""]; JNL [label=""]; JNM [label=""]; JNN [label=""]; JNO [label=""]; JNP [label=""]; JNQ [label=""]; JNR [label=""]; JNS [label=""]; JNT [label=""]; JNU [label=""]; JNV [label=""]; JNW [label=""]; JNX [label=""]; JNY [label=""]; JNZ [label=""]; JOA [label=""]; JOB [label=""]; JOC [label=""]; JOD [label=""]; JOE [label=""]; JOF [label=""]; JOG [label=""]; JOH [label=""]; JOI [label=""]; JOJ [label=""]; JOK [label=""]; JOL [label=""]; JOM [label=""]; JON [label=""]; JOO [label=""]; JOP [label=""]; JOQ [label=""]; JOR [label=""]; JOS [label=""]; JOT [label=""]; JOU [label=""]; JOV [label=""]; JOW [label=""]; JOX [label=""]; JOY [label=""]; JOZ [label=""]; JPA [label=""]; JPB [label=""]; JPC [label=""]; JPD [label=""]; JPE [label=""]; JPF [label=""]; JPG [label=""]; JPH [label=""]; JPI [label=""]; JPJ [label=""]; JPK [label=""]; JPL [label=""]; JPM [label=""]; JPN [label=""]; JPO [label=""]; JPP [label=""]; JPQ [label=""]; JPR [label=""]; JPS [label=""]; JPT [label=""]; JPU [label=""]; JPV [label=""]; JPW [label=""]; JPX [label=""]; JPY [label=""]; JPZ [label=""]; JQA [label=""]; JQB [label=""]; JQC [label=""]; JQD [label=""]; JQE [label=""]; JQF [label=""]; JQG [label=""]; JQH [label=""]; JQI [label=""]; JQJ [label=""]; JQK [label=""]; JQL [label=""]; JQM [label=""]; JQN [label=""]; JQO [label=""]; JQP [label=""]; JQQ [label=""]; JQR [label=""]; JQS [label=""]; JQT [label=""]; JQU [label=""]; JQV [label=""]; JQW [label=""]; JQX [label=""]; JQY [label=""]; JQZ [label=""]; JRA [label=""]; JRB [label=""]; JRC [label=""]; JRD [label=""]; JRE [label=""]; JRF [label=""]; JRG [label=""]; JRH [label=""]; JRI [label=""]; JRJ [label=""]; JRK [label=""]; JRL [label=""]; JRM [label=""]; JRN [label=""]; JRO [label=""]; JRP [label=""]; JRQ [label=""]; JRR [label=""]; JRS [label=""]; JRT [label=""]; JRU [label=""]; JRV [label=""]; JRW [label=""]; JRX [label=""]; JRY [label=""]; JRZ [label=""]; JSA [label=""]; JSB [label=""]; JSC [label=""]; JSD [label=""]; JSE [label=""]; JSF [label=""]; JSG [label=""]; JSH [label=""]; JSI [label=""]; JSJ [label=""]; JSK [label=""]; JSL [label=""]; JSM [label=""]; JSN [label=""]; JSO [label=""]; JSP [label=""]; JSQ [label=""]; JSR [label=""]; JSS [label=""]; JST [label=""]; JSU [label=""]; JSV [label=""]; JSW [label=""]; JSX [label=""]; JSY [label=""]; JSZ [label=""]; JTA [label=""]; JTB [label=""]; JTC [label=""]; JTD [label=""]; JTE [label=""]; JTF [label=""]; JTG [label=""]; JTH [label=""]; JTI [label=""]; JTJ [label=""]; JTK [label=""]; JTL [label=""]; JTM [label=""]; JTN [label=""]; JTO [label=""]; JTP [label=""]; JTQ [label=""]; JTR [label=""]; JTS [label=""]; JTT [label=""]; JTU [label=""]; JTV [label=""]; JTW [label=""]; JTX [label=""]; JTY [label=""]; JTZ [label=""]; JUA [label=""]; JUB [label=""]; JUC [label=""]; JUD [label=""]; JUE [label=""]; JUF [label=""]; JUG [label=""]; JUH [label=""]; JUI [label=""]; JUJ [label=""]; JUK [label=""]; JUL [label=""]; JUM [label=""]; JUN [label=""]; JUO [label=""]; JUP [label=""]; JUQ [label=""]; JUR [label=""]; JUS [label=""]; JUT [label=""]; JUU [label=""]; JUV [label=""]; JUW [label=""]; JUX [label=""]; JUY [label=""]; JUZ [label=""]; JVA [label=""]; JVB [label=""]; JVC [label=""]; JVD [label=""]; JVE [label=""]; JVF [label=""]; JVG [label=""]; JVH [label=""]; JVI [label=""]; JVJ [label=""]; JVK [label=""]; JVL [label=""]; JVM [label=""]; JVN [label=""]; JVO [label=""]; JVP [label=""]; JVQ [label=""]; JVR [label=""]; JVS [label=""]; JVT [label=""]; JVU [label=""]; JVV [label=""]; JVW [label=""]; JVX [label=""]; JVY [label=""]; JVZ [label=""]; JWA [label=""]; JWB [label=""]; JWC [label=""]; JWD [label=""]; JWE [label=""]; JWF [label=""]; JWG [label=""]; JWH [label=""]; JWI [label=""]; JWJ [label=""]; JWK [label=""]; JWL [label=""]; JWM [label=""]; JWN [label=""]; JWO [label=""]; JWP [label=""]; JWQ [label=""]; JWR [label=""]; JWS [label=""]; JWT [label=""]; JWU [label=""]; JWV [label=""]; JWW [label=""]; JWX [label=""]; JWY [label=""]; JWZ [label=""]; JXA [label=""]; JXB [label=""]; JXC [label=""]; JXD [label=""]; JXE [label=""]; JXF [label=""]; JXG [label=""]; JXH [label=""]; JXI [label=""]; JXJ [label=""]; JXK [label=""]; JXL [label=""]; JXM [label=""]; JXN [label=""]; JXO [label=""]; JXP [label=""]; JXQ [label=""]; JXR [label=""]; JXS [label=""]; JXT [label=""]; JXU [label=""]; JXV [label=""]; JXW [label=""]; JXX [label=""]; JXY [label=""]; JXZ [label=""]; JYA [label=""]; JYB [label=""]; JYC [label=""]; JYD [label=""]; JYE [label=""]; JYF [label=""]; JYG [label=""]; JYH [label=""]; JYI [label=""]; JYJ [label=""]; JYK [label=""]; JYL [label=""]; JYM [label=""]; JYN [label=""]; JYO [label=""]; JYP [label=""]; JYQ [label=""]; JYR [label=""]; JYS [label=""]; JYT [label=""]; JYU [label=""]; JYV [label=""]; JYW [label=""]; JYX [label=""]; JYY [label=""]; JYZ [label=""]; JZA [label=""]; JZB [label=""]; JZC [label=""]; JZD [label=""]; JZE [label=""]; JZF [label=""]; JZG [label=""]; JZH [label=""]; JZI [label=""]; JZJ [label=""]; JZK [label=""]; JZL [label=""]; JZM [label=""]; JZN [label=""]; JZO [label=""]; JZP [label=""]; JZQ [label=""]; JZR [label=""]; JZS [label=""]; JZT [label=""]; JZU [label=""]; JZV [label=""]; JZW [label=""]; JZX [label=""]; JZY [label=""]; JZZ [label=""]; KAA [label=""]; KAB [label=""]; KAC [label=""]; KAD [label=""]; KAE [label=""]; KAF [label=""]; KAG [label=""]; KAH [label=""]; KAI [label=""]; KAJ [label=""]; KAK [label=""]; KAL [label=""]; KAM [label=""]; KAN [label=""]; KAO [label=""]; KAP [label=""]; KAQ [label=""]; KAR [label=""]; KAS [label=""]; KAT [label=""]; KAU [label=""]; KAV [label=""]; KAW [label=""]; KAX [label=""]; KAY [label=""]; KAZ [label=""]; KBA [label=""]; KBB [label=""]; KBC [label=""]; KBD [label=""]; KBE [label=""]; KBF [label=""]; KBG [label=""]; KBH [label=""]; KBI [label=""]; KBJ [label=""]; KBK [label=""]; KBL [label=""]; KBM [label=""]; KBN [label=""]; KBO [label=""]; KBP [label=""]; KBQ [label=""]; KBR [label=""]; KBS [label=""]; KBT [label=""]; KBU [label=""]; KBV [label=""]; KBW [label=""]; KBX [label=""]; KBY [label=""]; KBZ [label=""]; KCA [label=""]; KCB [label=""]; KCC [label=""]; KCD [label=""]; KCE [label=""]; KCF [label=""]; KCG [label=""]; KCH [label=""]; KCI [label=""]; KCJ [label=""]; KCK [label=""]; KCL [label=""]; KCM [label=""]; KCN [label=""]; KCO [label=""]; KCP [label=""]; KCQ [label=""]; KCR [label=""]; KCS [label=""]; KCT [label=""]; KCU [label=""]; KCV [label=""]; KCW [label=""]; KCX [label=""]; KCY [label=""]; KCZ [label=""]; KDA [label=""]; KDB [label=""]; KDC [label=""]; KDD [label=""]; KDE [label=""]; KDF [label=""]; KDG [label=""]; KDH [label=""]; KDI [label=""]; KDJ [label=""]; KDK [label=""]; KDL [label=""]; KDM [label=""]; KDN [label=""]; KDO [label=""]; KDP [label=""]; KDQ [label=""]; KDR [label=""]; KDS [label=""]; KDT [label=""]; KDU [label=""]; KDV [label=""]; KDW [label=""]; KDX [label=""]; KDY [label=""]; KDZ [label=""]; KEA [label=""]; KEB [label=""]; KEC [label=""]; KED [label=""]; KEE [label=""]; KEF [label=""]; KEG [label=""]; KEH [label=""]; KEI [label=""]; KEJ [label=""]; KEK [label=""]; KEL [label=""]; KEM [label=""]; KEN [label=""]; KEO [label=""]; KEP [label=""]; KEQ [label=""]; KER [label=""]; KES [label=""]; KET [label=""]; KEU [label=""]; KEV [label=""]; KEW [label=""]; KEX [label=""]; KEY [label=""]; KEZ [label=""]; KFA [label=""]; KFB [label=""]; KFC [label=""]; KFD [label=""]; KFE [label=""]; KFF [label=""]; KFG [label=""]; KFH [label=""]; KFI [label=""]; KFJ [label=""]; KFK [label=""]; KFL [label=""]; KFM [label=""]; KFN [label=""]; KFO [label=""]; KFP [label=""]; KFQ [label=""]; KFR [label=""]; KFS [label=""]; KFT [label=""]; KFU [label=""]; KFV [label=""]; KFW [label=""]; KFX [label=""]; KFY [label=""]; KFZ [label=""]; KGA [label=""]; KGB [label=""]; KGC [label=""]; KGD [label=""]; KGE [label=""]; KGF [label=""]; KGG [label=""]; KGH [label=""]; KGI [label=""]; KGJ [label=""]; KGK [label=""]; KGL [label=""]; KGM [label=""]; KGN [label=""]; KGO [label=""]; KGP [label=""]; KGQ [label=""]; KGR [label=""]; KGS [label=""]; KGT [label=""]; KGU [label=""]; KGV [label=""]; KGW [label=""]; KGX [label=""]; KGY [label=""]; KGZ [label=""]; KHA [label=""]; KHB [label=""]; KHC [label=""]; KHD [label=""]; KHE [label=""]; KHF [label=""]; KHG [label=""]; KHH [label=""]; KHI [label=""]; KHJ [label=""]; KHK [label=""]; KHL [label=""]; KHM [label=""]; KHN [label=""]; KHO [label=""]; KHP [label=""]; KHQ [label=""]; KHR [label=""]; KHS [label=""]; KHT [label=""]; KHU [label=""]; KHV [label=""]; KHW [label=""]; KHX [label=""]; KHY [label=""]; KHZ [label=""]; KIA [label=""]; KIB [label=""]; KIC [label=""]; KID [label=""]; KIE [label=""]; KIF [label=""]; KIG [label=""]; KIH [label=""]; KII [label=""]; KIJ [label=""]; KIK [label=""]; KIL [label=""]; KIM [label=""]; KIN [label=""]; KIO [label=""]; KIP [label=""]; KIQ [label=""]; KIR [label=""]; KIS [label=""]; KIT [label=""]; KIU [label=""]; KIV [label=""]; KIW [label=""]; KIX [label=""]; KIY [label=""]; KIZ [label=""]; KJA [label=""]; KJB [label=""]; KJC [label=""]; KJD [label=""]; KJE [label=""]; KJF [label=""]; KJG [label=""]; KJH [label=""]; KJI [label=""]; KJJ [label=""]; KJK [label=""]; KJL [label=""]; KJM [label=""]; KJN [label=""]; KJO [label=""]; KJP [label=""]; KJQ [label=""]; KJR [label=""]; KJS [label=""]; KJT [label=""]; KJU [label=""]; KJV [label=""]; KJW [label=""]; KJX [label=""]; KJY [label=""]; KJZ [label=""]; KKA [label=""]; KKB [label=""]; KKC [label=""]; KKD [label=""]; KKE [label=""]; KKF [label=""]; KKG [label=""]; KKH [label=""]; KKI [label=""]; KKJ [label=""]; KKK [label=""]; KKL [label=""]; KKM [label=""]; KKN [label=""]; KKO [label=""]; KKP [label=""]; KKQ [label=""]; KKR [label=""]; KKS [label=""]; KKT [label=""]; KKU [label=""]; KKV [label=""]; KKW [label=""]; KKX [label=""]; KKY [label=""]; KKZ [label=""]; KLA [label=""]; KLB [label=""]; KLC [label=""]; KLD [label=""]; KLE [label=""]; KLF [label=""]; KLG [label=""]; KLH [label=""]; KLI [label=""]; KLJ [label=""]; KLK [label=""]; KLL [label=""]; KLM [label=""]; KLN [label=""]; KLO [label=""]; KLP [label=""]; KLQ [label=""]; KLR [label=""]; KLS [label=""]; KLT [label=""]; KLU [label=""]; KLV [label=""]; KLW [label=""]; KLX [label=""]; KLY [label=""]; KLZ [label=""]; KMA [label=""]; KMB [label=""]; KMC [label=""]; KMD [label=""]; KME [label=""]; KMF [label=""]; KMG [label=""]; KMH [label=""]; KMI [label=""]; KMJ [label=""]; KMK [label=""]; KML [label=""]; KMM [label=""]; KMN [label=""]; KMO [label=""]; KMP [label=""]; KMQ [label=""]; KMR [label=""]; KMS [label=""]; KMT [label=""]; KMU [label=""]; KMV [label=""]; KMW [label=""]; KMX [label=""]; KMY [label=""]; KMZ [label=""]; KNA [label=""]; KNB [label=""]; KNC [label=""]; KND [label=""]; KNE [label=""]; KNF [label=""]; KNG [label=""]; KNH [label=""]; KNI [label=""]; KNJ [label=""]; KNK [label=""]; KNL [label=""]; KNM [label=""]; KNN [label=""]; KNO [label=""]; KNP [label=""]; KNQ [label=""]; KNR [label=""]; KNS [label=""]; KNT [label=""]; KNU [label=""]; KNV [label=""]; KNW [label=""]; KNX [label=""]; KNY [label=""]; KNZ [label=""]; KOA [label=""]; KOB [label=""]; KOC [label=""]; KOD [label=""]; KOE [label=""]; KOF [label=""]; KOG [label=""]; KOH [label=""]; KOI [label=""]; KOJ [label=""]; KOK [label=""]; KOL [label=""]; KOM [label=""]; KON [label=""]; KOO [label=""]; KOP [label=""]; KOQ [label=""]; KOR [label=""]; KOS [label=""]; KOT [label=""]; KOU [label=""]; KOV [label=""]; KOW [label=""]; KOX [label=""]; KOY [label=""]; KOZ [label=""]; KPA [label=""]; KPB [label=""]; KPC [label=""]; KPD [label=""]; KPE [label=""]; KPF [label=""]; KPG [label=""]; KPH [label=""]; KPI [label=""]; KPJ [label=""]; KPK [label=""]; KPL [label=""]; KPM [label=""]; KPN [label=""]; KPO [label=""]; KPP [label=""]; KPQ [label=""]; KPR [label=""]; KPS [label=""]; KPT [label=""]; KPU [label=""]; KPV [label=""]; KPW [label=""]; KPX [label=""]; KPY [label=""]; KPZ [label=""]; KQA [label=""]; KQB [label=""]; KQC [label=""]; KQD [label=""]; KQE [label=""]; KQF [label=""]; KQG [label=""]; KQH [label=""]; KQI [label=""]; KQJ [label=""]; KQK [label=""]; KQL [label=""]; KQM [label=""]; KQN [label=""]; KQO [label=""]; KQP [label=""]; KQQ [label=""]; KQR [label=""]; KQS [label=""]; KQT [label=""]; KQU [label=""]; KQV [label=""]; KQW [label=""]; KQX [label=""]; KQY [label=""]; KQZ [label=""]; KRA [label=""]; KRB [label=""]; KRC [label=""]; KRD [label=""]; KRE [label=""]; KRF [label=""]; KRG [label=""]; KRH [label=""]; KRI [label=""]; KRJ [label=""]; KRK [label=""]; KRL [label=""]; KRM [label=""]; KRN [label=""]; KRO [label=""]; KRP [label=""]; KRQ [label=""]; KRR [label=""]; KRS [label=""]; KRT [label=""]; KRU [label=""]; KRV [label=""]; KRW [label=""]; KRX [label=""]; KRY [label=""]; KRZ [label=""]; KSA [label=""]; KSB [label=""]; KSC [label=""]; KSD [label=""]; KSE [label=""]; KSF [label=""]; KSG [label=""]; KSH [label=""]; KSI [label=""]; KSJ [label=""]; KSK [label=""]; KSL [label=""]; KSM [label=""]; KSN [label=""]; KSO [label=""]; KSP [label=""]; KSQ [label=""]; KSR [label=""]; KSS [label=""]; KST [label=""]; KSU [label=""]; KSV [label=""]; KSW [label=""]; KSX [label=""]; KSY [label=""]; KSZ [label=""]; KTA [label=""]; KTB [label=""]; KTC [label=""]; KTD [label=""]; KTE [label=""]; KTF [label=""]; KTG [label=""]; KTH [label=""]; KTI [label=""]; KTJ [label=""]; KTK [label=""]; KTL [label=""]; KTM [label=""]; KTN [label=""]; KTO [label=""]; KTP [label=""]; KTQ [label=""]; KTR [label=""]; KTS [label=""]; KTT [label=""]; KTU [label=""]; KTV [label=""]; KTW [label=""]; KTX [label=""]; KTY [label=""]; KTZ [label=""]; KUA [label=""]; KUB [label=""]; KUC [label=""]; KUD [label=""]; KUE [label=""]; KUF [label=""]; KUG [label=""]; KUH [label=""]; KUI [label=""]; KUJ [label=""]; KUK [label=""]; KUL [label=""]; KUM [label=""]; KUN [label=""]; KUO [label=""]; KUP [label=""]; KUQ [label=""]; KUR [label=""]; KUS [label=""]; KUT [label=""]; KUU [label=""]; KUV [label=""]; KUW [label=""]; KUX [label=""]; KUY [label=""]; KUZ [label=""]; KVA [label=""]; KVB [label=""]; KVC [label=""]; KVD [label=""]; KVE [label=""]; KVF [label=""]; KVG [label=""]; KVH [label=""]; KVI [label=""]; KVJ [label=""]; KVK [label=""]; KVL [label=""]; KVM [label=""]; KVN [label=""]; KVO [label=""]; KVP [label=""]; KVQ [label=""]; KVR [label=""]; KVS [label=""]; KVT [label=""]; KVU [label=""]; KVV [label=""]; KVW [label=""]; KVX [label=""]; KVY [label=""]; KVZ [label=""]; KWA [label=""]; KWB [label=""]; KWC [label=""]; KWD [label=""]; KWE [label=""]; KWF [label=""]; KWG [label=""]; KWH [label=""]; KWI [label=""]; KWJ [label=""]; KWK [label=""]; KWL [label=""]; KWM [label=""]; KWN [label=""]; KWO [label=""]; KWP [label=""]; KWQ [label=""]; KWR [label=""]; KWS [label=""]; KWT [label=""]; KWU [label=""]; KWV [label=""]; KWW [label=""]; KWX [label=""]; KWY [label=""]; KWZ [label=""]; KXA [label=""]; KXB [label=""]; KXC [label=""]; KXD [label=""]; KXE [label=""]; KXF [label=""]; KXG [label=""]; KXH [label=""]; KXI [label=""]; KXJ [label=""]; KXK [label=""]; KXL [label=""]; KXM [label=""]; KXN [label=""]; KXO [label=""]; KXP [label=""]; KXQ [label=""]; KXR [label=""]; KXS [label=""]; KXT [label=""]; KXU [label=""]; KXV [label=""]; KXW [label=""]; KXX [label=""]; KXY [label=""]; KXZ [label=""]; KYA [label=""]; KYB [label=""]; KYC [label=""]; KYD [label=""]; KYE [label=""]; KYF [label=""]; KYG [label=""]; KYH [label=""]; KYI [label=""]; KYJ [label=""]; KYK [label=""]; KYL [label=""]; KYM [label=""]; KYN [label=""]; KYO [label=""]; KYP [label=""]; KYQ [label=""]; KYR [label=""]; KYS [label=""]; KYT [label=""]; KYU [label=""]; KYV [label=""]; KYW [label=""]; KYX [label=""]; KYY [label=""]; KYZ [label=""]; KZA [label=""]; KZB [label=""]; KZC [label=""]; KZD [label=""]; KZE [label=""]; KZF [label=""]; KZG [label=""]; KZH [label=""]; KZI [label=""]; KZJ [label=""]; KZK [label=""]; KZL [label=""]; KZM [label=""]; KZN [label=""]; KZO [label=""]; KZP [label=""]; KZQ [label=""]; KZR [label=""]; KZS [label=""]; KZT [label=""]; KZU [label=""]; KZV [label=""]; KZW [label=""]; KZX [label=""]; KZY [label=""]; KZZ [label=""]; LAA [label=""]; LAB [label=""]; LAC [label=""]; LAD [label=""]; LAE [label=""]; LAF [label=""]; LAG [label=""]; LAH [label=""]; LAI [label=""]; LAJ [label=""]; LAK [label=""]; LAL [label=""]; LAM [label=""]; LAN [label=""]; LAO [label=""]; LAP [label=""]; LAQ [label=""]; LAR [label=""]; LAS [label=""]; LAT [label=""]; LAU [label=""]; LAV [label=""]; LAW [label=""]; LAX [label=""]; LAY [label=""]; LAZ [label=""]; LBA [label=""]; LBB [label=""]; LBC [label=""]; LBD [label=""]; LBE [label=""]; LBF [label=""]; LBG [label=""]; LBH [label=""]; LBI [label=""]; LBJ [label=""]; LBK [label=""]; LBL [label=""]; LBM [label=""]; LBN [label=""]; LBO [label=""]; LBP [label=""]; LBQ [label=""]; LBR [label=""]; LBS [label=""]; LBT [label=""]; LBU [label=""]; LBV [label=""]; LBW [label=""]; LBX [label=""]; LBY [label=""]; LBZ [label=""]; LCA [label=""]; LCB [label=""]; LCC [label=""]; LCD [label=""]; LCE [label=""]; LCF [label=""]; LCG [label=""]; LCH [label=""]; LCI [label=""]; LCJ [label=""]; LCK [label=""]; LCL [label=""]; LCM [label=""]; LCN [label=""]; LCO [label=""]; LCP [label=""]; LCQ [label=""]; LCR [label=""]; LCS [label=""]; LCT [label=""]; LCU [label=""]; LCV [label=""]; LCW [label=""]; LCX [label=""]; LCY [label=""]; LCZ [label=""]; LDA [label=""]; LDB [label=""]; LDC [label=""]; LDD [label=""]; LDE [label=""]; LDF [label=""]; LDG [label=""]; LDH [label=""]; LDI [label=""]; LDJ [label=""]; LDK [label=""]; LDL [label=""]; LDM [label=""]; LDN [label=""]; LDO [label=""]; LDP [label=""]; LDQ [label=""]; LDR [label=""]; LDS [label=""]; LDT [label=""]; LDU [label=""]; LDV [label=""]; LDW [label=""]; LDX [label=""]; LDY [label=""]; LDZ [label=""]; LEA [label=""]; LEB [label=""]; LEC [label=""]; LED [label=""]; LEE [label=""]; LEF [label=""]; LEG [label=""]; LEH [label=""]; LEI [label=""]; LEJ [label=""]; LEK [label=""]; LEL [label=""]; LEM [label=""]; LEN [label=""]; LEO [label=""]; LEP [label=""]; LEQ [label=""]; LER [label=""]; LES [label=""]; LET [label=""]; LEU [label=""]; LEV [label=""]; LEW [label=""]; LEX [label=""]; LEY [label=""]; LEZ [label=""]; LFA [label=""]; LFB [label=""]; LFC [label=""]; LFD [label=""]; LFE [label=""]; LFF [label=""]; LFG [label=""]; LFH [label=""]; LFI [label=""]; LFJ [label=""]; LFK [label=""]; LFL [label=""]; LFM [label=""]; LFN [label=""]; LFO [label=""]; LFP [label=""]; LFQ [label=""]; LFR [label=""]; LFS [label=""]; LFT [label=""]; LFU [label=""]; LFV [label=""]; LFW [label=""]; LFX [label=""]; LFY [label=""]; LFZ [label=""]; LGA [label=""]; LGB [label=""]; LGC [label=""]; LGD [label=""]; LGE [label=""]; LGF [label=""]; LGG [label=""]; LGH [label=""]; LGI [label=""]; LGJ [label=""]; LGK [label=""]; LGL [label=""]; LGM [label=""]; LGN [label=""]; LGO [label=""]; LGP [label=""]; LGQ [label=""]; LGR [label=""]; LGS [label=""]; LGT [label=""]; LGU [label=""]; LGV [label=""]; LGW [label=""]; LGX [label=""]; LGY [label=""]; LGZ [label=""]; LHA [label=""]; LHB [label=""]; LHC [label=""]; LHD [label=""]; LHE [label=""]; LHF [label=""];

Method

Application Notes and Protocols for the Large-Scale Synthesis of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide Hydrochloride Derivatives

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer improved physicochemical and pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer improved physicochemical and pharmacological properties is relentless. Among these, spirocyclic scaffolds have emerged as compelling bioisosteres for commonly used saturated heterocycles like piperidine.[1] The rigid, three-dimensional nature of spirocycles, such as those based on the azaspiro[3.3]heptane core, offers a unique vectoral projection of substituents into chemical space, which can lead to enhanced target engagement and optimized ADME (absorption, distribution, metabolism, and excretion) properties.[2]

The 2-thia-6-azaspiro[3.3]heptane 2,2-dioxide moiety, in particular, presents a fascinating scaffold for drug design. The introduction of a sulfone group imparts polarity and potential for hydrogen bonding interactions, while the secondary amine provides a convenient handle for a wide array of functionalization. This guide provides a comprehensive overview and detailed protocols for the large-scale synthesis of derivatives from 2-thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride, tailored for researchers, scientists, and drug development professionals.

Synthesis of the Core Scaffold: 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide Hydrochloride

While a specific large-scale, multi-kilogram synthesis of 2-thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride is not extensively detailed in publicly available literature, a robust and scalable synthesis can be extrapolated from established methods for analogous spirocyclic systems. A plausible and efficient synthetic strategy involves a [2+2] cycloaddition as a key step, a method that has been successfully applied to the gram-scale synthesis of related oxo-azaspiro[3.3]heptane systems.[3]

The general approach would likely involve the synthesis of a suitable thietane precursor followed by the construction of the azetidine ring. The oxidation of the sulfide to the sulfone can be achieved using established and scalable oxidation protocols.

Liberation of the Free Amine: A Critical First Step for Derivatization

The commercially available starting material is the hydrochloride salt, which requires neutralization to the free amine before proceeding with N-functionalization. On a large scale, a straightforward and efficient method is a liquid-liquid extraction following basification.

Protocol 1: Large-Scale Preparation of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide Free Amine

Materials:

  • 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Large glass reactor with overhead stirring

  • Separatory funnel (appropriately sized for the reaction scale)

  • Rotary evaporator

Procedure:

  • Dissolution: In the reactor, dissolve 2-thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride (1.0 eq) in deionized water to a concentration of approximately 0.5-1.0 M.

  • Basification: Cool the solution to 0-5 °C using an ice bath. Slowly add a 2 M aqueous solution of NaOH or a saturated solution of K₂CO₃ with vigorous stirring, monitoring the pH. Continue addition until the pH of the aqueous layer is >12.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM or EtOAc (3 x 2 volumes of the aqueous layer). The choice of solvent will depend on the polarity of the subsequent derivatives.

  • Washing: Combine the organic extracts and wash with brine (1 x 1 volume of the organic layer) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the free amine as a solid or oil. The free amine is typically used immediately in the next step.

Causality Behind Experimental Choices:

  • Low Temperature Basification: The addition of a strong base is exothermic. Cooling the solution minimizes potential side reactions and ensures better control over the process.

  • Choice of Base: While NaOH is effective, K₂CO₃ is a milder base and can be preferable if the resulting derivatives are base-sensitive.

  • Solvent Selection: DCM is a good solvent for a wide range of organic compounds and is denser than water, simplifying the extraction process. EtOAc is a more environmentally friendly alternative but is less dense than water.

  • Brine Wash: This step is crucial for removing dissolved water from the organic phase, which can interfere with subsequent reactions.

N-Functionalization Strategies: Building a Diverse Derivative Library

The secondary amine of the 2-thia-6-azaspiro[3.3]heptane 2,2-dioxide core is a versatile nucleophile, readily undergoing N-alkylation and N-acylation to generate a diverse library of compounds.

N-Alkylation

N-alkylation introduces alkyl or substituted alkyl groups to the nitrogen atom. Reductive amination and direct alkylation with alkyl halides are common and scalable methods.

Materials:

  • 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide free amine (from Protocol 1)

  • Aldehyde or Ketone (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

Procedure:

  • Reaction Setup: To a reactor charged with the free amine (1.0 eq) in DCM or DCE, add the aldehyde or ketone (1.0-1.2 eq).

  • Imine/Enamine Formation: Stir the mixture at room temperature for 1-2 hours. For less reactive carbonyls, the addition of a catalytic amount of acetic acid can facilitate imine/enamine formation.

  • Reduction: Cool the reaction mixture to 0-5 °C and add NaBH(OAc)₃ portion-wise, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion (typically 4-16 hours), monitored by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by column chromatography or crystallization.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent for imines and enamines, well-suited for large-scale reactions due to its ease of handling compared to other hydrides.

  • Solvent: DCM and DCE are excellent solvents for this reaction, being non-protic and capable of dissolving a wide range of substrates.

graph N_Alkylation_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Free_Amine [label="2-Thia-6-azaspiro[3.3]heptane\n2,2-dioxide Free Amine"]; Aldehyde_Ketone [label="Aldehyde or Ketone"]; Imine_Formation [label="Imine/Enamine Formation\n(DCM/DCE, RT)"]; Reduction [label="Reduction with\nNaBH(OAc)₃"]; Workup [label="Aqueous Work-up"]; Purification [label="Purification\n(Chromatography/Crystallization)"]; Product [label="N-Alkyl Derivative", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Free_Amine; Free_Amine -> Imine_Formation; Aldehyde_Ketone -> Imine_Formation; Imine_Formation -> Reduction; Reduction -> Workup; Workup -> Purification; Purification -> Product; }

Caption: Workflow for N-Alkylation via Reductive Amination.
N-Acylation

N-acylation is a robust method to introduce acyl groups, forming amides. This is typically achieved using acyl chlorides or anhydrides in the presence of a base.

Materials:

  • 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide free amine (from Protocol 1)

  • Acyl chloride or Anhydride (1.0-1.2 eq)

  • Triethylamine (TEA) or Pyridine (1.5-2.0 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: Dissolve the free amine (1.0 eq) and the base (TEA or pyridine, 1.5-2.0 eq) in DCM or THF in a reactor.

  • Acylating Agent Addition: Cool the mixture to 0-5 °C. Add the acyl chloride or anhydride (1.0-1.2 eq) dropwise, maintaining the temperature below 10 °C.

  • Reaction: Stir the reaction at room temperature until completion (typically 1-4 hours), as monitored by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl (to remove excess base), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over Na₂SO₄ and concentrate. The crude product is then purified by crystallization or column chromatography.

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic base like TEA or pyridine is used to scavenge the HCl or carboxylic acid byproduct of the reaction, driving the equilibrium towards product formation.

  • Controlled Addition: The dropwise addition of the highly reactive acylating agent at low temperature helps to control the exotherm and prevent side reactions.

graph N_Acylation_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Free_Amine [label="2-Thia-6-azaspiro[3.3]heptane\n2,2-dioxide Free Amine"]; Acylating_Agent [label="Acyl Chloride or\nAnhydride"]; Base [label="Base (TEA or Pyridine)"]; Reaction [label="Acylation Reaction\n(DCM/THF, 0°C to RT)"]; Workup [label="Aqueous Work-up"]; Purification [label="Purification\n(Crystallization/Chromatography)"]; Product [label="N-Acyl Derivative", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Free_Amine; Free_Amine -> Reaction; Acylating_Agent -> Reaction; Base -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; }

Caption: Workflow for N-Acylation.

Data Presentation: Reaction Parameters and Expected Outcomes

Reaction TypeReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
N-Alkylation Aldehyde/Ketone, NaBH(OAc)₃DCM/DCE0 to RT4-1670-95
N-Acylation Acyl Chloride/Anhydride, TEADCM/THF0 to RT1-485-98

Note: Yields are dependent on the specific substrates used and optimization of reaction conditions.

Purification of Polar Derivatives on a Large Scale

The derivatives of 2-thia-6-azaspiro[3.3]heptane 2,2-dioxide are often polar, which can present challenges for purification on a large scale.

  • Crystallization: This is the preferred method for large-scale purification due to its cost-effectiveness and efficiency. A systematic solvent screening is recommended to identify suitable crystallization conditions.

  • Column Chromatography: For derivatives that do not crystallize readily, column chromatography is a viable option. Given the polar nature of the compounds, normal-phase silica gel chromatography with a polar eluent system (e.g., DCM/Methanol with a small amount of ammonium hydroxide to prevent streaking) is often effective. For highly polar compounds, reverse-phase chromatography may be necessary.

  • Salt Formation and Recrystallization: If the final derivative is a free base, it can be converted to a salt (e.g., hydrochloride, oxalate) which may have better crystallization properties.

Safety Considerations

  • 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride: This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Reagents: Many of the reagents used in the derivatization protocols are hazardous. Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all recommended safety precautions.

  • Large-Scale Reactions: Be mindful of the potential for exotherms, especially during basification and acylation reactions. Ensure adequate cooling and controlled addition of reagents.

Conclusion

The 2-thia-6-azaspiro[3.3]heptane 2,2-dioxide scaffold is a valuable building block for the synthesis of novel chemical entities with potential applications in drug discovery. The protocols outlined in this guide provide a robust framework for the large-scale synthesis of a diverse range of N-alkyl and N-acyl derivatives. By understanding the underlying chemical principles and adhering to safe laboratory practices, researchers can efficiently explore the chemical space around this promising spirocyclic core.

References

  • Stocks, M. J., et al. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(13), 2053-2055.
  • Carreira, E. M., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3522-3525. Available from: [Link]

  • Chekmarev, P., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 30-41. Available from: [Link]

  • Dandapani, S., et al. (2010). Azaspirocycles and their Evaluation in Drug Discovery. Bioorganic & Medicinal Chemistry Letters, 20(22), 6535-6540.
  • Waser, J., et al. (2018). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 56962214, 2-Azaspiro[3.3]heptan-6-ol. Retrieved January 26, 2026 from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 73977771, 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride. Retrieved January 26, 2026 from [Link].

  • Steffens, A. M., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(24), 17682-17712. Available from: [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Available from: [Link]

  • TBI-223: A new drug candidate for tuberculosis. (n.d.). TB Alliance. Retrieved January 26, 2026, from [Link]

Sources

Application

The Strategic Integration of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride in Fragment-Based Drug Discovery: A Guide to Application and Protocol

Introduction: Embracing Three-Dimensionality in Early-Stage Drug Discovery Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality chemical ma...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Three-Dimensionality in Early-Stage Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality chemical matter for therapeutic targets.[1][2] This approach, which utilizes small, low-complexity molecules, or "fragments," offers a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS).[1] A critical element in the success of any FBDD campaign is the quality and diversity of the fragment library.[1] Historically, these libraries have been dominated by flat, aromatic compounds.[3] However, the "escape from flatland" paradigm has highlighted the immense value of incorporating three-dimensional (3D) scaffolds to improve physicochemical properties and clinical success rates.[4]

Spirocyclic scaffolds are exemplary in this regard, offering rigid, conformationally defined structures that present vectors for chemical elaboration in a well-defined spatial manner.[5][6] This application note details the utility and experimental protocols for a particularly promising, yet underexplored fragment: 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride . Its unique topology, combining a polar sulfone with a basic secondary amine within a rigid spiro[3.3]heptane framework, presents a compelling starting point for the generation of potent and selective modulators of a variety of protein targets.

Physicochemical Profile and Strategic Advantages

The hydrochloride salt of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide is a white to off-white solid with good aqueous solubility, a crucial attribute for biophysical screening methods.[7] Its key structural features and computed properties are summarized below.

PropertyValueSource
Molecular FormulaC₅H₁₀ClNO₂S[8]
Molecular Weight183.66 g/mol [8]
IUPAC Name2λ⁶-thia-6-azaspiro[3.3]heptane 2,2-dioxide;hydrochloride[8]
CAS Number1427388-39-3[8]
AppearanceWhite to off-white solid[7]

The strategic advantages of this fragment are multifold:

  • Inherent 3D Geometry: The spirocyclic core imparts a rigid, non-planar structure, enabling the exploration of deeper, more complex binding pockets that are often inaccessible to flat fragments.[4][5]

  • Defined Exit Vectors: The secondary amine provides a well-defined point for chemical elaboration, allowing for controlled "fragment growing" into adjacent sub-pockets of a target protein.

  • Dual-Functionality: The molecule presents both a hydrogen bond acceptor (sulfone oxygens) and a hydrogen bond donor/cationic center (protonated amine), offering multiple potential interaction points with a protein target.

  • Novel Chemical Space: As a relatively uncommon scaffold, it provides an opportunity to generate novel intellectual property and circumvent existing patent landscapes.

  • Physicochemical Properties: The polarity imparted by the sulfone and the charged amine can lead to improved solubility and pharmacokinetic properties in later-stage compounds.[4]

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to guide the researcher through the process of utilizing 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride in a typical FBDD campaign, from initial screening to hit validation and elaboration.

Protocol 1: Fragment Library Preparation and Quality Control

The integrity of any screening campaign is contingent on the quality of the input compounds.

  • Procurement and Initial Assessment: Obtain 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride from a reputable chemical vendor. Upon receipt, verify the identity and purity of the compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

  • Solubility Determination: Prepare a stock solution in a biocompatible solvent, typically DMSO, at a high concentration (e.g., 100 mM). Subsequently, determine the maximum aqueous solubility in the desired screening buffer (e.g., phosphate-buffered saline, pH 7.4) to ensure that the fragment remains in solution at the screening concentrations.

  • Plate Preparation: For screening, prepare a master plate by diluting the DMSO stock solution to an intermediate concentration. This master plate can then be used to create daughter plates for various biophysical assays. It is crucial to minimize freeze-thaw cycles.

Protocol 2: Primary Fragment Screening using Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for detecting the binding of small molecules to a target protein immobilized on a sensor chip.[9]

  • Protein Immobilization: Immobilize the purified target protein onto a suitable sensor chip (e.g., CM5) via amine coupling or another appropriate chemistry. The immobilization level should be optimized to minimize mass transport effects.

  • Assay Development:

    • Establish a stable baseline in the running buffer.

    • Inject a series of concentrations of a known binder (if available) to ensure the protein is active.

    • Perform a solvent correction by injecting a series of DMSO concentrations to account for bulk refractive index changes.

  • Fragment Screening:

    • Inject a single, high concentration of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride (e.g., 200 µM) over the sensor surface.

    • Monitor the change in the response unit (RU) to detect binding. A significant and reproducible increase in RU upon injection indicates a potential interaction.

  • Data Analysis:

    • Subtract the reference surface signal and the buffer-only injection signal.

    • Hits are identified based on a response signal that is significantly above the background noise.

Protocol 3: Hit Validation and Characterization by X-ray Crystallography

Crystallography provides unequivocal evidence of binding and reveals the precise binding mode, which is invaluable for structure-based drug design.[10]

  • Protein Crystallization: Obtain high-quality crystals of the target protein in a reproducible manner.

  • Fragment Soaking:

    • Prepare a soaking solution containing 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride at a high concentration (typically 10-50 mM) in a cryoprotectant-containing mother liquor.[11]

    • Transfer the protein crystals to the soaking solution and incubate for a period ranging from minutes to overnight.[11][12]

  • Data Collection and Structure Determination:

    • Flash-cool the soaked crystals in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure by molecular replacement using the apo-protein structure.

    • Carefully examine the resulting electron density maps for evidence of the bound fragment.

  • Binding Mode Analysis: If the fragment is present, analyze the interactions it makes with the protein, including hydrogen bonds, ionic interactions, and van der Waals contacts. This information is critical for the next stage of hit-to-lead optimization.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Structural Characterization cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library (incl. Spirocycle) B Primary Screening (e.g., SPR) A->B High Concentration Screen C Hit Validation (Orthogonal Assay) B->C Identified Hits D X-ray Crystallography or NMR C->D Confirmed Hits E Analyze Binding Mode & Exit Vectors D->E Structure Solved F Fragment Growing/ Merging/Linking E->F Structural Insights G Synthesize Analogs F->G H Evaluate Potency & Properties (SAR) G->H H->F Iterative Cycles I Lead Compound H->I Optimized Properties

Figure 1: A generalized workflow for Fragment-Based Drug Discovery (FBDD).

Protocol 4: Hit-to-Lead Optimization

Once the binding mode of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride is confirmed, the next step is to elaborate the fragment into a more potent, lead-like molecule.[13][14]

  • In Silico Analysis:

    • Using the co-crystal structure, identify unoccupied pockets adjacent to the bound fragment.

    • Employ computational tools to predict favorable interactions and design modifications to the fragment. The secondary amine is the primary vector for "fragment growing."[14]

  • Synthetic Elaboration:

    • Synthesize a small, focused library of analogs based on the in silico designs. Common modifications include acylation, alkylation, or reductive amination of the secondary amine to introduce new functionalities that can interact with the identified sub-pockets.

  • Structure-Activity Relationship (SAR) Development:

    • Screen the synthesized analogs for improved potency using a quantitative assay (e.g., IC₅₀ determination).

    • Obtain co-crystal structures of promising analogs to confirm that they bind as predicted and to guide the next round of design.

  • Property Optimization: Concurrently with potency optimization, monitor key physicochemical properties such as solubility, lipophilicity (LogP), and metabolic stability to ensure the development of a drug-like lead compound.

Hit_to_Lead cluster_0 Initial Hit cluster_1 Optimization Strategies cluster_2 Lead Compound Hit 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride Growing Fragment Growing (via amine) Hit->Growing Primary Strategy Merging Fragment Merging Hit->Merging Linking Fragment Linking Hit->Linking Lead Potent & Drug-like Lead Compound Growing->Lead Merging->Lead Linking->Lead

Figure 2: Hit-to-lead optimization strategies.

Conclusion

2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride represents a valuable addition to the modern FBDD toolkit. Its inherent three-dimensionality, well-defined exit vector, and favorable physicochemical properties make it an attractive starting point for tackling challenging therapeutic targets. The protocols outlined in this application note provide a robust framework for the successful integration of this and similar spirocyclic fragments into drug discovery campaigns, ultimately paving the way for the development of novel therapeutics with improved properties.

References

  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. (2020). National Institutes of Health. [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). ResearchGate. [Link]

  • 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride. PubChem. [Link]

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. (2022). National Institutes of Health. [Link]

  • Synthesis method of 6-oxo-2-azaspiro[8][8] heptane-2-carboxylic acid tert-butyl ester. Google Patents.

  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. (2014). National Institutes of Health. [Link]

  • Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. (2019). PubMed. [Link]

  • Fragment-based drug discovery—the importance of high-quality molecule libraries. (2020). National Institutes of Health. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2021). ResearchGate. [Link]

  • 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. (2017). ResearchGate. [Link]

  • Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. Xtalpi. [Link]

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. (2016). ResearchGate. [Link]

  • Fragment-Based Drug Design: From Then until Now, and Toward the Future. (2023). ACS Publications. [Link]

  • Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery. [Link]

  • Fragment-Based Drug Discovery: A Comprehensive Overview. (2024). PharmaFeatures. [Link]

  • Hit to lead progression of an initial fragment (1) to a compound (2) with improved affinity. (2020). ResearchGate. [Link]

  • Fragment Based Drug Discovery: An Organic Synthesis Perspective. Astex Pharmaceuticals. [Link]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Thieme. [Link]

  • Fragment-Based Drug Discovery. Cambridge Healthtech Institute. [Link]

  • Fragment Screening by Surface Plasmon Resonance. (2010). ACS Publications. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). PubMed. [Link]

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. (2022). MDPI. [Link]

  • Biophysical screening in fragment-based drug design: a brief overview. (2019). Oxford Academic. [Link]

  • Figure 2 from The use of spirocyclic scaffolds in drug discovery. Semantic Scholar. [Link]

  • Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. [Link]

  • Different hit-to-lead optimization strategies (fragment growing,...). (2018). ResearchGate. [Link]

  • 2-Azaspiro(3.3)heptane. PubChem. [Link]

  • Hot spot analysis for driving the development of hits into leads in fragment based drug discovery. (2009). National Institutes of Health. [Link]

Sources

Method

Application Notes: Protecting Group Strategies for 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide

Introduction: The Strategic Importance of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide in Medicinal Chemistry The 2-thia-6-azaspiro[3.3]heptane 2,2-dioxide scaffold is a valuable building block in modern drug discovery. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide in Medicinal Chemistry

The 2-thia-6-azaspiro[3.3]heptane 2,2-dioxide scaffold is a valuable building block in modern drug discovery. Its rigid, three-dimensional structure serves as a bioisostere for commonly used motifs like piperidine, offering novel intellectual property and potentially improved physicochemical properties.[1][2] The sulfone moiety introduces polarity and hydrogen bond accepting capabilities, while the secondary amine provides a crucial handle for derivatization to explore structure-activity relationships (SAR).

However, the nucleophilic secondary amine can interfere with subsequent synthetic transformations. Therefore, the judicious selection and application of a protecting group are paramount to the successful use of this scaffold. This guide provides a detailed overview of protecting group strategies, focusing on the widely used tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups, offering detailed protocols and the rationale behind them.

Core Principles for Protecting the Azaspiro[3.3]heptane Nitrogen

The protection of the secondary amine in 2-thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride requires careful consideration of the starting material's properties. The hydrochloride salt must first be neutralized to liberate the free, nucleophilic secondary amine. This is typically achieved in situ using a non-nucleophilic organic base.

Key considerations for an ideal protecting group strategy in this context include:

  • Efficient Introduction: The protection reaction should proceed in high yield under mild conditions to preserve the strained spirocyclic core.[3]

  • Stability: The protecting group must be robust enough to withstand a variety of downstream reaction conditions.[3]

  • Orthogonality: The chosen group should be selectively removable without affecting other functional groups in the molecule.[3]

  • Ease of Removal: The deprotection step should be high-yielding and employ conditions that do not degrade the final product.[3]

Strategic Comparison of Key Protecting Groups

Protecting GroupReagentTypical ConditionsStabilityDeprotectionKey Advantages
Boc Di-tert-butyl dicarbonate (Boc)₂OBase (e.g., TEA, DIPEA), DCM or THF, RTStable to base, hydrogenolysisStrong Acid (TFA, HCl)[4]High yields, easy removal, common in solid-phase synthesis.
Cbz Benzyl chloroformate (Cbz-Cl)Base (e.g., NaHCO₃, TEA), aq. or organic solvent, 0°C to RT[5]Stable to acid, mild baseHydrogenolysis (H₂, Pd/C)[6]Orthogonal to Boc, stable to acidic conditions.

Section 1: The tert-Butoxycarbonyl (Boc) Group: The Workhorse Strategy

The Boc group is arguably the most common nitrogen protecting group in contemporary organic synthesis due to its ease of installation and clean, acid-labile deprotection.[4]

Rationale for Boc Protection

The reaction of the free amine with di-tert-butyl dicarbonate ((Boc)₂O) is a highly efficient process.[7] The use of a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial. It neutralizes the starting hydrochloride salt and scavenges the proton generated during the carbamate formation, driving the reaction to completion without introducing a competing nucleophile. Dichloromethane (DCM) is an excellent solvent choice due to its inert nature and ability to solubilize both the starting material and reagents.

Visualizing the Boc Protection Workflow

Boc_Protection_Workflow cluster_start Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride Reagents Dissolve in DCM Add Triethylamine (TEA) Start->Reagents Step 1 Add_Boc Add (Boc)₂O dropwise at 0°C Reagents->Add_Boc Step 2 Stir_RT Stir at Room Temperature (Monitor by TLC/LC-MS) Add_Boc->Stir_RT Step 3 Quench Wash with aq. NaHCO₃ and Brine Stir_RT->Quench Step 4 Dry_Evap Dry (Na₂SO₄), Filter, and Concentrate Quench->Dry_Evap Step 5 Purify Purify by Column Chromatography Dry_Evap->Purify Step 6 End tert-butyl 2-thia-6-azaspiro[3.3]heptane- 6-carboxylate 2,2-dioxide Purify->End Final Product

Caption: Workflow for Boc protection.

Detailed Protocol 1: Boc Protection

Materials:

  • 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Triethylamine (TEA) (2.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Procedure:

  • Suspend 2-thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride in anhydrous DCM (approx. 0.1 M concentration).

  • Cool the suspension to 0°C using an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the suspension. Stir for 15-20 minutes to ensure complete neutralization and formation of the free amine.

  • To the resulting mixture, add a solution of (Boc)₂O (1.1 eq) in DCM dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with DCM.

  • Work-up: Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 20% to 50% ethyl acetate in hexanes) to afford the pure tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate 2,2-dioxide.

Detailed Protocol 2: Acidic Deprotection of Boc Group

Rationale: The Boc group is readily cleaved under acidic conditions.[4] Trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in an organic solvent like dioxane or diethyl ether are most common. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is scavenged by the counter-ion or solvent.

Materials:

  • tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate 2,2-dioxide (1.0 eq)

  • 4M HCl in 1,4-Dioxane (5-10 eq)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected compound in a minimal amount of DCM.

  • Add the 4M HCl solution in 1,4-dioxane (5-10 eq) at room temperature.

  • Stir the reaction for 1-3 hours. A precipitate of the hydrochloride salt may form.

  • Monitoring: Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • Triturate the resulting solid with diethyl ether, and collect the precipitate by filtration.

  • Wash the solid with diethyl ether and dry under vacuum to yield the 2-thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride salt.

Section 2: The Benzyloxycarbonyl (Cbz) Group: The Orthogonal Choice

The Cbz group is an excellent alternative to Boc, particularly when subsequent synthetic steps require acidic conditions that would inadvertently cleave a Boc group. Its removal via catalytic hydrogenolysis provides a mild and highly selective deprotection method.[6]

Rationale for Cbz Protection

The protection is typically performed using benzyl chloroformate (Cbz-Cl).[5] This reagent is highly reactive, and the reaction requires a base to neutralize the HCl byproduct.[5] Schotten-Baumann conditions, using an aqueous base like sodium bicarbonate in a biphasic system, are effective and prevent side reactions.

Visualizing the Cbz Protection Reaction

Cbz_Protection Amine_HCl 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride Base 2 NaHCO₃ Product Cbz-protected product Amine_HCl->Product DCM / H₂O 0°C to RT CbzCl Benzyl Chloroformate (Cbz-Cl) Byproducts 2 H₂O + 2 CO₂ + 2 NaCl

Caption: Cbz protection reaction scheme.

Detailed Protocol 3: Cbz Protection

Materials:

  • 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride (1.0 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.1 eq)

  • Sodium bicarbonate (NaHCO₃) (2.5 eq)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Dissolve 2-thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride in a mixture of DCM and water (1:1 v/v).

  • Add sodium bicarbonate (2.5 eq) in portions and stir the mixture vigorously until all solids dissolve.

  • Cool the biphasic mixture to 0°C.

  • Add benzyl chloroformate (1.1 eq) dropwise, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 6-16 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography (e.g., Ethyl Acetate/Hexanes) to yield the pure Cbz-protected product.

Detailed Protocol 4: Cbz Deprotection by Hydrogenolysis

Rationale: The Cbz group is uniquely susceptible to cleavage by catalytic hydrogenation. The reaction proceeds under a hydrogen atmosphere in the presence of a palladium catalyst (typically on carbon), releasing the free amine, carbon dioxide, and toluene as byproducts. This method is exceptionally mild and preserves most other functional groups.

Materials:

  • Cbz-protected 2-thia-6-azaspiro[3.3]heptane 2,2-dioxide (1.0 eq)

  • Palladium on carbon (10% Pd/C, 5-10 mol% Pd)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the Cbz-protected compound in MeOH or EtOH in a flask suitable for hydrogenation.

  • Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., Argon or Nitrogen). Caution: Pd/C can be pyrophoric when dry.

  • Evacuate the flask and backfill with hydrogen gas (this cycle should be repeated 3 times).

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature for 4-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected free amine. If the hydrochloride salt is desired, the residue can be dissolved in a minimal amount of solvent and treated with HCl in ether/dioxane as described in Protocol 2.

Troubleshooting and Final Considerations

  • Incomplete Protection: If protection reactions stall, ensure the starting material was fully neutralized. Adding an additional 0.5 eq of base can sometimes drive the reaction to completion. Ensure the (Boc)₂O or Cbz-Cl reagent is not hydrolyzed and is of good quality.

  • Difficult Deprotection (Boc): For sterically hindered or electron-deficient systems, stronger acidic conditions or elevated temperatures may be required for Boc removal.[8] However, care must be taken to avoid degradation of the spirocyclic core.

  • Catalyst Poisoning (Cbz Deprotection): The sulfone moiety is generally stable to hydrogenolysis, but other functional groups or impurities containing sulfur can poison the palladium catalyst. If the reaction is sluggish, filtering and adding fresh catalyst may be necessary.

The choice between Boc and Cbz protection ultimately depends on the planned synthetic route. By understanding the principles and following these detailed protocols, researchers can effectively utilize the 2-thia-6-azaspiro[3.3]heptane 2,2-dioxide scaffold in their drug discovery programs.

References

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. Available at: [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]

  • Advanced ChemBlocks. (n.d.). 2-Boc-2-aza-spiro[3.3]heptane-6-carboxylic acid. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Available at: [Link]

  • ResearchGate. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Available at: [Link]

  • PubChem. (n.d.). 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride. Available at: [Link]

  • PubChem. (n.d.). 2-Boc-2,6-diazaspiro(3.3)heptane. Available at: [Link]

  • National Institutes of Health (NIH). (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Available at: [Link]

  • PubMed. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Available at: [Link]

  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Available at: [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]

  • Google Patents. (n.d.). CN102442934A - Synthesis method of 6-oxo-2-azaspiro[9][9] heptane-2-carboxylic acid tert-butyl ester. Available at:

  • Supporting Information. (n.d.). 2,6-Diazaspiro[3.3]heptanes. Available at: [Link]

  • University Course Material. (n.d.). Protecting Groups. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reactions with 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride

Welcome to the technical support center for 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique chemical landscape of this valuable building block. The inherent ring strain and the electronic influence of the sulfone moiety in this spirocyclic amine present both opportunities for novel molecular architectures and challenges in achieving optimal reaction yields.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions to empower you to overcome these challenges and streamline your synthetic workflows.

Understanding the Reagent: Key Physicochemical Properties

2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride is a unique secondary amine featuring a rigid spiro[3.3]heptane core. This strained ring system imparts a well-defined three-dimensional geometry, which is highly desirable in modern drug discovery for exploring new chemical space.[3][4]

PropertyValueSource
Molecular Formula C₅H₁₀ClNO₂S[5]
Molecular Weight 183.66 g/mol [5]
Form White to off-white solid
Storage 2-8°C, sealed from moisture

The presence of the sulfone group significantly influences the reactivity of the amine. As a potent electron-withdrawing group, the sulfone moiety reduces the nucleophilicity of the secondary amine, which can make reactions such as N-arylations and amide couplings more challenging compared to simpler aliphatic amines.[6]

Troubleshooting Guide: Low Reaction Yields

Low yields are a common frustration in organic synthesis. This section provides a systematic approach to diagnosing and resolving issues encountered in reactions involving 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride.

Problem 1: Incomplete Conversion of Starting Material

Symptoms: TLC or LC-MS analysis shows a significant amount of unreacted 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride and/or the electrophile.

Root Cause Analysis and Solutions

Caption: Troubleshooting workflow for incomplete conversion.

Detailed Protocols and Explanations

1. Ensuring Complete Deprotonation of the Hydrochloride Salt:

The starting material is a hydrochloride salt, meaning the amine is protonated and non-nucleophilic. A base is required to liberate the free amine.

  • Recommended Bases: Use at least one equivalent of a non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). For more demanding reactions like Buchwald-Hartwig aminations, stronger inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often necessary.[7]

  • Protocol: Before adding the coupling partner or catalyst, pre-stir the 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride with the base in the reaction solvent for 15-30 minutes. This ensures the complete formation of the free amine.

2. Overcoming Reduced Nucleophilicity:

The sulfone group's electron-withdrawing nature decreases the electron density on the nitrogen atom, thereby reducing its nucleophilicity.[6][8]

  • For Amide Couplings: Standard coupling reagents like EDC/HOBt may be sluggish.[9] Consider using more potent activators like HATU, HBTU, or T3P. In some cases, converting the carboxylic acid to an acid chloride may be necessary for it to react with the less nucleophilic amine.[10]

  • For N-Arylations (Buchwald-Hartwig): The choice of palladium catalyst and ligand is critical. Bulky, electron-rich phosphine ligands such as RuPhos or BrettPhos are often effective for coupling with hindered or electron-deficient amines.[11] Using a pre-catalyst that readily forms the active Pd(0) species can also improve yields.

3. Optimizing Reaction Conditions:

  • Temperature: Due to the reduced reactivity, higher reaction temperatures are often required. Monitor the reaction for potential decomposition of starting materials or products at elevated temperatures.

  • Solvent: Aprotic polar solvents like DMF, DMSO, or NMP can be effective, particularly if starting materials have poor solubility in less polar solvents. For Buchwald-Hartwig reactions, toluene or dioxane are common choices.

  • Reaction Time: Reactions may require longer times to reach completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Problem 2: Formation of Significant Side Products

Symptoms: Multiple spots on TLC or peaks in LC-MS that are not the starting materials or the desired product.

Potential Side Reactions and Mitigation Strategies
  • Double-alkylation/arylation: In reactions where the electrophile has more than one leaving group, or if the product itself can react further, double addition to the amine can occur.

    • Solution: Use a stoichiometric excess of the amine or add the electrophile slowly to the reaction mixture.[12]

  • Decomposition of Reagents or Products: The strained spiro[3.3]heptane ring system can be susceptible to decomposition under harsh reaction conditions (e.g., very high temperatures or strongly acidic/basic media).

    • Solution: Screen for milder reaction conditions. If the product is unstable, perform the workup and purification as quickly as possible at lower temperatures.

  • Reaction with Solvent: Solvents like DMF can sometimes participate in side reactions at high temperatures.

    • Solution: If solvent-related byproducts are suspected, switch to a more inert solvent like dioxane, toluene, or sulfolane.[12]

Frequently Asked Questions (FAQs)

Q1: How do I handle the solubility of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride and its products?

A1: The hydrochloride salt is generally soluble in polar protic solvents like water and methanol, and has some solubility in polar aprotic solvents like DMSO and DMF. The free amine and its derivatives, particularly those with appended non-polar groups, will have better solubility in organic solvents. However, the presence of the sulfone group can still impart significant polarity. For purification, reversed-phase chromatography may be a good option for highly polar products.[13] For workups, if the product is in a high-boiling point solvent like DMSO or DMF, extraction with a suitable organic solvent after dilution with water is a common strategy. If the product is water-soluble, salting out with NaCl or K₂CO₃ can sometimes force it into the organic layer.[14]

Q2: What is the impact of steric hindrance from the spirocyclic core?

A2: The spiro[3.3]heptane framework is sterically more demanding than a simple piperidine or azetidine ring. This can slow down the rate of reaction.[8][15] When selecting coupling partners, consider that very bulky electrophiles may react sluggishly. In such cases, increasing the reaction temperature and using more active catalysts or coupling reagents can help to overcome the steric barrier.

Q3: Can the sulfone group participate in side reactions?

A3: The sulfone group is generally robust and does not typically participate in side reactions under common N-functionalization conditions. However, under strongly reducing conditions, it could potentially be reduced. It is always advisable to check the compatibility of your chosen reagents with the sulfone functionality if you are exploring novel transformations.

Q4: What is a good starting point for a Buchwald-Hartwig amination with an aryl bromide?

A4: A reliable set of starting conditions would be:

  • Catalyst: A G3 or G4 palladacycle precatalyst (e.g., RuPhos-Pd-G3).

  • Ligand: RuPhos or a similar bulky, electron-rich phosphine ligand.

  • Base: A strong, non-nucleophilic base like NaOtBu or K₃PO₄.

  • Solvent: Toluene or dioxane.

  • Temperature: 80-110 °C.

Always run a small-scale test reaction to optimize these conditions for your specific substrates.

Q5: For purification by column chromatography, what precautions should I take?

A5: The basic nature of the amine product can cause it to streak on silica gel. To mitigate this, you can:

  • Use a basic modifier in your eluent: Adding a small amount of triethylamine (e.g., 0.1-1%) to your solvent system can improve peak shape.

  • Use an amine-functionalized silica gel: This stationary phase is specifically designed for the purification of basic compounds.

  • Consider neutral or basic alumina: For very basic compounds, alumina can be a better choice than silica.

Experimental Protocols
Protocol 1: General Procedure for Amide Coupling
  • To a solution of the carboxylic acid (1.0 eq) in an appropriate solvent (e.g., DMF or CH₂Cl₂), add the coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride (1.2 eq) in the reaction solvent and add a non-nucleophilic base (e.g., DIPEA, 1.2 eq) to generate the free amine. Stir for 15 minutes.

  • Add the free amine solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature or heat as necessary. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation
  • To an oven-dried flask, add the aryl halide (1.0 eq), 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride (1.2 eq), the palladium precatalyst (e.g., RuPhos-Pd-G3, 2-5 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., K₃PO₄, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References
  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Org. Process Res. Dev.2023 , 27 (7), 1337–1344. [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry2023 , 11 (2), 114-124. [Link]

  • PubChem Compound Summary for CID 73977771, 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride. National Center for Biotechnology Information. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Lett.2009 , 50 (49), 6878-6881. [Link]

  • What is the best way to convert my amine compound from the salt form into free amine? ResearchGate. [Link]

  • Electronic Effects of the Sulfinyl and Sulfonyl Groups. In The Chemistry of Sulphones and Sulphoxides; Patai, S., Rappoport, Z., Stirling, C., Eds.; John Wiley & Sons, Ltd., 1988; pp 165-223. [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]

  • How should I purify a complex, polar, amide reaction mixture? Biotage. [Link]

  • 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. Chem. Eur. J.2021 , 27 (1), 358-364. [Link]

  • Spiro[3.3]heptane: A Versatile sp3-Rich Scaffold and its Synthetic Routes. Angew. Chem. Int. Ed.2022 , 61 (15), e202115990. [Link]

  • Synthesis method of 6-oxo-2-azaspiro[5][5] heptane-2-carboxylic acid tert-butyl ester. CN102442934A.

  • Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. J. Chem. Sci.2003 , 115 (5-6), 489-495. [Link]

  • Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Org. Lett.2009 , 11 (16), 3522–3525. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]

  • Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Nat. Commun.2021 , 12, 2235. [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. 2023 . [Link]

  • Nucleophilic Reactivities of Imide and Amide Anions. J. Org. Chem.2010 , 75 (16), 5589–5602. [Link]

  • How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? ResearchGate. [Link]

  • Expedient synthesis of Spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. ResearchGate. [Link]

  • Is there an easy way to purify organic amines? Biotage. [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Org. Lett.2011 , 13 (19), 5267–5269. [Link]

  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Org. Lett.2018 , 20 (15), 4569–4573. [Link]

  • Amines as Nucleophiles. Chemistry LibreTexts. [Link]

  • Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]heptane. ResearchGate. [Link]

  • Electronic Structure of the Sulfonyl and Phosphonyl Groups: A Computational and Crystallographic Study. ResearchGate. [Link]

  • Purine and Related Compound Purification Strategies. Teledyne ISCO. [Link]

  • Synthesis of (racemic) spiro[3.3]heptanones. Reaction conditions. ResearchGate. [Link]

  • Temperature Dependent Divergent Radical Oxidative Amidation Engaging Arylglyoxyl Radicals. Org. Lett.2023 , 25 (4), 634–639. [Link]

  • Spiro[3.3]heptane as a Saturated Benzene Bioisostere. J. Med. Chem.2020 , 63 (11), 5613–5622. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. [Link]

  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chem. Eng.2021 , 9 (18), 6245–6252. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride. This document provides in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis of this valuable spirocyclic scaffold.

Introduction

2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide and its salts are increasingly important building blocks in medicinal chemistry, offering a rigid, three-dimensional structure that can provide improved pharmacological properties. The synthesis, while conceptually straightforward, involves highly reactive intermediates and requires careful control of reaction conditions to minimize the formation of side products and ensure a high-purity final compound. This guide is designed to provide practical, field-proven insights to navigate these challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis and purification of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride.

Q1: What is the most common synthetic route for 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride?

The most prevalent and efficient method involves a two-step process:

  • [2+2] Cycloaddition: This step involves the reaction of N-Boc-3-methyleneazetidine with a sulfene (CH₂=SO₂), which is generated in situ from methanesulfonyl chloride (MsCl) and a non-nucleophilic base like triethylamine (TEA). This reaction forms the protected intermediate, N-Boc-2-thia-6-azaspiro[3.3]heptane 2,2-dioxide.

  • Deprotection: The tert-butoxycarbonyl (Boc) protecting group is subsequently removed under acidic conditions, typically using hydrochloric acid (HCl) in a suitable solvent like dioxane or methanol, to yield the final hydrochloride salt.[1][2]

Q2: My reaction yield for the [2+2] cycloaddition is consistently low. What are the likely causes?

Low yields in the cycloaddition step are often traced back to the management of the highly reactive intermediates. The primary culprits include:

  • Hydrolysis of Methanesulfonyl Chloride: MsCl is extremely sensitive to moisture and will readily hydrolyze to methanesulfonic acid and HCl.[3] This side reaction consumes the reagent and can alter the pH of the reaction mixture. It is imperative to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Sulfene Polymerization: Sulfene, the reactive intermediate generated from MsCl and TEA, is prone to self-polymerization if it does not react quickly with the alkene.[4] To mitigate this, it is crucial to add the MsCl solution slowly to the reaction mixture containing both the N-Boc-3-methyleneazetidine and the base. This ensures a low stationary concentration of sulfene, favoring the desired cycloaddition.

  • Sub-optimal Reaction Temperature: The formation of sulfene and its subsequent cycloaddition are typically performed at low temperatures (e.g., 0 °C to room temperature) to control the reaction rate and minimize side reactions. Running the reaction at elevated temperatures can accelerate the decomposition and polymerization of sulfene.

Q3: I am observing multiple spots on my TLC plate after the cycloaddition reaction. What could these be?

Besides the desired product and unreacted starting material, several side products can form:

  • Polymeric Material: As mentioned, sulfene can polymerize, resulting in a baseline smear or insoluble material.

  • Methanesulfonated Byproducts: If any nucleophiles other than the intended alkene are present (e.g., residual water or other impurities), they can be trapped by sulfene to form methanesulfonate esters or methanesulfonamides.[5]

  • Isomeric Cycloadducts: While the [2+2] cycloaddition is the expected pathway, under certain conditions, other cycloaddition modes could potentially occur, leading to isomeric impurities.[6]

Q4: What are the best practices for the Boc deprotection step to avoid side products?

The acidic deprotection of the Boc group is generally efficient but can present its own set of challenges:

  • Incomplete Deprotection: Insufficient acid or reaction time can lead to a mixture of the protected starting material and the deprotected product. Monitoring the reaction by TLC or LC-MS is crucial to ensure complete conversion.

  • tert-Butylation: The cleavage of the Boc group generates a tert-butyl cation, which is an electrophile.[1] This cation can potentially alkylate the nitrogen atom of the product or other nucleophilic sites, leading to impurities. Using a cation scavenger, such as anisole or thioanisole, can help to mitigate this side reaction.

  • Degradation of the Spirocyclic Core: While the 2-thia-6-azaspiro[3.3]heptane core is relatively stable, prolonged exposure to harsh acidic conditions or high temperatures could potentially lead to ring-opening or other degradation pathways. It is advisable to perform the deprotection at room temperature or slightly elevated temperatures and to work up the reaction as soon as it is complete.

Q5: What are the recommended methods for purifying the final hydrochloride salt?

The purification of the final product is critical to obtaining material of high purity. Common techniques include:

  • Recrystallization: This is often the most effective method for obtaining highly crystalline, pure material.[7] A suitable solvent system (e.g., ethanol/ether, methanol/isopropanol) should be experimentally determined.

  • Solvent Trituration/Washing: If the product precipitates from the reaction mixture, washing the solid with a suitable solvent in which the impurities are soluble can significantly improve purity.

  • Chromatography: While less common for the final salt, flash column chromatography on silica gel can be used to purify the Boc-protected intermediate.[8] For the final salt, reverse-phase chromatography may be an option if other methods fail.

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or no conversion in the cycloaddition step 1. Inactive methanesulfonyl chloride due to hydrolysis. 2. Insufficiently dried glassware or solvents. 3. Ineffective base for sulfene formation.1. Use a fresh, unopened bottle of MsCl or distill it before use. 2. Thoroughly dry all glassware in an oven and use anhydrous solvents. 3. Ensure triethylamine is dry and of high purity. Consider using a stronger, non-nucleophilic base if necessary.
Formation of a significant amount of insoluble material 1. Polymerization of sulfene. 2. Polymerization of N-Boc-3-methyleneazetidine.1. Add the MsCl solution dropwise to the reaction mixture at a low temperature (0 °C). 2. Ensure the N-Boc-3-methyleneazetidine is pure and free of acidic impurities that could catalyze polymerization.
Incomplete Boc deprotection 1. Insufficient amount of acid. 2. Short reaction time. 3. Presence of a base that neutralizes the acid.1. Use a larger excess of HCl (e.g., 4M solution in dioxane). 2. Monitor the reaction by TLC or LC-MS and allow it to stir until the starting material is consumed. 3. Ensure the starting material is free from residual base from the previous step.
Final product is an oil or difficult to crystallize 1. Presence of impurities. 2. Incorrect stoichiometry of the hydrochloride salt.1. Purify the Boc-protected intermediate before deprotection. Attempt to precipitate the hydrochloride salt by adding a non-polar solvent (e.g., ether, hexanes) to a solution in a polar solvent (e.g., methanol, ethanol). 2. Ensure at least one equivalent of HCl is used during deprotection.

Part 3: Experimental Protocols & Methodologies

Protocol 1: Synthesis of N-Boc-2-thia-6-azaspiro[3.3]heptane 2,2-dioxide

This protocol describes a representative procedure for the [2+2] cycloaddition reaction.

Materials:

  • N-Boc-3-methyleneazetidine

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA), freshly distilled

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-Boc-3-methyleneazetidine (1.0 eq) and anhydrous DCM.

  • Add freshly distilled triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • In a separate dry flask, prepare a solution of methanesulfonyl chloride (1.2 eq) in anhydrous DCM.

  • Add the MsCl solution dropwise to the stirred reaction mixture over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: Synthesis of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride

This protocol details the deprotection of the Boc-protected intermediate.

Materials:

  • N-Boc-2-thia-6-azaspiro[3.3]heptane 2,2-dioxide

  • 4M HCl in 1,4-dioxane

  • Methanol

  • Diethyl ether

Procedure:

  • Dissolve the purified N-Boc-2-thia-6-azaspiro[3.3]heptane 2,2-dioxide (1.0 eq) in a minimal amount of methanol.

  • To this solution, add 4M HCl in 1,4-dioxane (3-5 eq) at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Gas evolution (isobutylene) may be observed.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • To the resulting residue, add diethyl ether to precipitate the hydrochloride salt.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the final product.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent system.

Part 4: Visualizations

Synthetic Pathway

G cluster_0 Step 1: [2+2] Cycloaddition cluster_1 Step 2: Deprotection N-Boc-3-methyleneazetidine N-Boc-3-methyleneazetidine MsCl_TEA MsCl, TEA (in situ sulfene generation) N-Boc-3-methyleneazetidine->MsCl_TEA Boc_Protected_Intermediate N-Boc-2-thia-6-azaspiro[3.3]heptane 2,2-dioxide MsCl_TEA->Boc_Protected_Intermediate HCl_Dioxane HCl in Dioxane Boc_Protected_Intermediate->HCl_Dioxane Final_Product 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride HCl_Dioxane->Final_Product

Caption: Overall synthetic scheme for 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride.

Common Side Product Formation Pathways

G cluster_main Main Reaction Pathway cluster_side Side Reactions MsCl MsCl + TEA Sulfene Sulfene (CH₂=SO₂) MsCl->Sulfene Water H₂O MsCl->Water Hydrolysis Product Desired [2+2] Adduct Sulfene->Product Polymer Sulfene Polymer Sulfene->Polymer Polymerization Alkene N-Boc-3-methyleneazetidine Alkene->Product Hydrolysis_Product Methanesulfonic Acid

Caption: Key side reactions during the in situ generation and cycloaddition of sulfene.

References

  • CN102442934A - Synthesis method of 6-oxo-2-azaspiro[7][7] heptane-2-carboxylic acid tert-butyl ester - Google Patents. Available at:

  • 2-Boc-2,6-diazaspiro(3.3)heptane - PubChem. Available at: [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC - NIH. Available at: [Link]

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate - ResearchGate. Available at: [Link]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Available at: [Link]

  • Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate - PubMed. Available at: [Link]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes | Request PDF - ResearchGate. Available at: [Link]

  • Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Available at: [Link]

  • Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. Available at: [Link]

  • Photosensitized [4+2]- and [2+2]-Cycloaddition Reactions of N-Sulfonylimines - PMC - NIH. Available at: [Link]

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Available at: [Link]

  • 2 + 2 Imine-olefin photocycloaddition reaction scope Summary of imine... - ResearchGate. Available at: [Link]

  • Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. Available at: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. Available at: [Link]

  • Methanesulfonyl chloride - Wikipedia. Available at: [Link]

  • 1.2: Cycloaddition Reactions - Chemistry LibreTexts. Available at: [Link]

  • US3383421A - Process for the formation and purification of aromatic sulfones - Google Patents.
  • (PDF) Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride. Available at: [Link]

  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts - Thieme Chemistry. Available at: [Link]

  • Methanesulfonyl Chloride | Properties, Structure & Mesylation - Study.com. Available at: [Link]

  • Radical cyclizations of cyclic ene sulfonamides occur with β-elimination of sulfonyl radicals to form polycyclic imines - PMC - NIH. Available at: [Link]

  • How to purify a sulfone and sulfide sulfoxide without a column? - ResearchGate. Available at: [Link]

  • [2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives - PubMed Central. Available at: [Link]

  • Exploring the Chemical Properties and Reactions of Methanesulfonyl Chloride. Available at: [Link]

  • Sulfone synthesis by oxidation - Organic Chemistry Portal. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide Hydrochloride Derivatives

Welcome to the technical support center for the purification of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride and its derivatives. This guide is designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this unique class of spirocyclic compounds. The inherent structural features of these molecules, namely the polar sulfone group, the basic azetidine ring, and the resulting hydrochloride salt form, present a distinct set of purification hurdles. This resource provides in-depth troubleshooting guides and frequently asked questions to empower you with the knowledge to achieve high purity and yield in your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride derivatives. Each problem is followed by potential causes and detailed, step-by-step solutions grounded in chemical principles.

Problem 1: Oiling Out or Poor Crystallization During Recrystallization

You observe the formation of a viscous oil or very fine, poorly formed crystals instead of a well-defined crystalline solid upon cooling the recrystallization mixture.

  • Causality: The high polarity and hygroscopic nature of hydrochloride salts can lead to the absorption of atmospheric moisture, which can inhibit proper crystal lattice formation, resulting in an oil.[1] Additionally, the presence of residual solvents or impurities can act as "crystal poisons," disrupting the crystallization process. The rigid, three-dimensional spirocyclic core can also present steric challenges for efficient packing into a crystal lattice.

  • Troubleshooting Protocol:

    • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents for the recrystallization.

    • Solvent System Optimization: A single solvent may not be optimal. Experiment with a binary or tertiary solvent system. A common approach for polar hydrochloride salts is to dissolve the compound in a minimal amount of a polar solvent in which it is soluble (e.g., methanol, ethanol, or water) at an elevated temperature, and then slowly add a less polar "anti-solvent" (e.g., isopropanol, ethyl acetate, diethyl ether, or toluene) until turbidity is observed.[1][2]

    • Controlled Cooling: Avoid rapid cooling (e.g., placing the flask in an ice bath). Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (4 °C) for an extended period (12-24 hours) to encourage slow, controlled crystal growth.

    • Seeding: If a small amount of pure crystalline material is available, add a seed crystal to the cooled, supersaturated solution to induce crystallization.

    • Scratching: Gently scratching the inside of the flask at the meniscus with a glass rod can create nucleation sites for crystal growth.

Problem 2: Product Remains in the Aqueous Phase During Liquid-Liquid Extraction

After basifying the hydrochloride salt to the free base for extraction into an organic solvent, a significant portion of the product remains in the aqueous layer.

  • Causality: While converting the hydrochloride salt to the free base increases its lipophilicity, the parent 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide is still a highly polar molecule due to the sulfone and amine functionalities. Its inherent water solubility can lead to partitioning challenges. Insufficient basification can also leave a portion of the compound in its protonated, water-soluble form.

  • Troubleshooting Protocol:

    • pH Adjustment and Monitoring: Ensure the aqueous layer is sufficiently basic. Use a pH meter to confirm a pH of at least 10-11. Use a base that will not introduce interfering ions, such as sodium carbonate or a dilute sodium hydroxide solution.

    • Increased Ionic Strength: Saturate the aqueous layer with sodium chloride (brine). This "salting out" effect decreases the solubility of the organic compound in the aqueous phase, promoting its transfer to the organic layer.

    • Choice of Organic Solvent: Use a more polar, water-immiscible organic solvent for the extraction. Dichloromethane (DCM) or a mixture of DCM and isopropanol (e.g., 9:1 v/v) can be more effective than less polar solvents like ethyl acetate or diethyl ether.

    • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. Three to five extractions are often sufficient to recover the majority of the product.

Problem 3: Streaking or Poor Separation on Silica Gel Chromatography

During column chromatography on silica gel, the compound streaks, leading to broad peaks and poor separation from impurities.

  • Causality: The basic nitrogen of the azetidine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to irreversible adsorption and peak tailing. As a hydrochloride salt, the compound is highly polar and will likely have very low mobility on standard silica gel.

  • Troubleshooting Protocol:

    • Neutralization of Silica Gel: Deactivate the silica gel by adding 1-2% (v/w) of a base, such as triethylamine or ammonia solution, to the eluent system. This will cap the acidic silanol groups and reduce strong interactions with the basic analyte.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral grade), or a bonded phase like diol or amino-propyl silica gel.

    • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/methanol or water/acetonitrile with a buffer or ion-pairing agent) may provide better separation.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for the separation of polar, hydrophilic compounds.[3][4] This technique uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of water.[3]

HILIC_Workflow cluster_prep Sample Preparation cluster_hplc HILIC-HPLC System cluster_analysis Analysis & Collection dissolve Dissolve crude HCl salt in mobile phase filter Filter through 0.45 µm PTFE syringe filter dissolve->filter inject Inject Sample filter->inject Transfer hilic_col ZIC-HILIC Column separate Gradient Elution mobile_phase Acetonitrile/Water with Ammonium Formate detector ELSD or CAD inject->separate collect Collect Fractions separate->collect analyze Analyze Fractions (LC-MS, UPLC) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate Solvent pool->evaporate

Caption: HILIC purification workflow for polar hydrochloride salts.

Data Summary: Recommended Starting Conditions for Chromatography
Chromatography ModeStationary PhaseMobile Phase System (Starting Point)Detection
Normal Phase Silica GelDCM / Methanol / Triethylamine (90:10:1)UV, ELSD
Reverse Phase C18 SilicaWater / Acetonitrile with 0.1% TFAUV, MS
HILIC Zwitterionic (e.g., ZIC-HILIC)Acetonitrile / 10 mM Ammonium Formate in Water (90:10)ELSD, CAD, MS

Frequently Asked Questions (FAQs)

Q1: Why is my final product a sticky solid or oil even after successful purification?

A1: This is often due to the hygroscopic nature of the hydrochloride salt.[1] Even after purification, the compound can absorb moisture from the air. To obtain a free-flowing solid, ensure the final product is thoroughly dried under high vacuum, potentially with gentle heating (e.g., 40-50 °C) if the compound is thermally stable. Storing the final product under an inert atmosphere (e.g., in a desiccator with a drying agent or in a glovebox) is also recommended.

Q2: I need to analyze my compound by NMR. What solvent should I use?

A2: Due to the polar nature of the hydrochloride salt, common deuterated solvents like chloroform-d (CDCl₃) may not provide sufficient solubility. Deuterated water (D₂O), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆) are better choices. DMSO-d₆ is often preferred as it can help to sharpen broad peaks from exchangeable protons (e.g., the N-H proton).

Q3: Can I convert the hydrochloride salt back to the free base for long-term storage?

A3: While possible, it's often preferable to store the compound as the hydrochloride salt. Amine salts are generally more crystalline, less volatile, and more stable than their corresponding free bases. The free base, with its exposed amine, can be more susceptible to degradation, such as oxidation or reaction with atmospheric carbon dioxide.

Q4: What are some common impurities I should look out for?

A4: Common impurities can arise from the starting materials or side reactions during the synthesis.[5] For instance, if the synthesis involves the alkylation of a precursor with 3,3-bis(bromomethyl)oxetane, an impurity like 3-bromo-2-(bromomethyl)-1-propene could be present.[5] Residual solvents from the reaction or purification steps are also common. It is advisable to use techniques like LC-MS to identify the mass of the impurities and NMR to elucidate their structure.[2]

Q5: Are there any safety precautions I should take when handling these compounds?

A5: Yes. According to the Globally Harmonized System (GHS) classification, 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Logical Decision Tree for Purification Strategy

Purification_Strategy cluster_chrom Chromatography Options start Crude Product (HCl Salt) purity_check Assess Purity (TLC, LC-MS, NMR) start->purity_check recrystallization Attempt Recrystallization purity_check->recrystallization >85% Pure free_base Convert to Free Base (Basify & Extract) purity_check->free_base <85% Pure or Complex Mixture success Pure Crystalline Product recrystallization->success Success failure Oiling Out / No Crystals recrystallization->failure Failure column_chrom Column Chromatography failure->free_base np_chrom Normal Phase (Silica/Alumina + Base) free_base->np_chrom Moderately Polar rp_chrom Reverse Phase (C18) free_base->rp_chrom Polar hilic_chrom HILIC free_base->hilic_chrom Very Polar re_salt Re-form HCl Salt np_chrom->re_salt rp_chrom->re_salt hilic_chrom->re_salt re_salt->recrystallization

Sources

Optimization

Technical Support Center: Managing 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride (CAS 1427388-39-3).[1] This guide is designed to...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride (CAS 1427388-39-3).[1] This guide is designed to provide you, as a valued researcher, with the critical information and troubleshooting protocols needed to successfully handle and utilize this compound, with a specific focus on managing its potential hygroscopicity.

As a Senior Application Scientist, I understand that unexpected physical properties of a reagent can lead to significant experimental variability, impacting everything from weighing accuracy to reaction kinetics and biological assay results. While specific hygroscopicity data for this novel spirocyclic compound is not extensively published, its structure as an amine hydrochloride salt suggests a high potential for water absorption.[2][3][4] This guide is built upon the foundational principles of handling hygroscopic active pharmaceutical ingredients (APIs) and provides a proactive framework for characterization and management.

Part 1: Initial Assessment and Handling of a New Shipment

Your first interaction with a new lot of the compound is a critical control point. This section provides guidance on what to look for and how to proceed.

Frequently Asked Questions (FAQs)

Q1: I've just received a new bottle of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride. What should I do first?

A1: Before breaking the seal, visually inspect the container and the compound. Note the physical appearance—it should be a white to off-white solid.[1] Check for any signs of clumping, deliquescence (turning to liquid), or discoloration, which could indicate significant moisture uptake or degradation. If the material appears as a fine, free-flowing powder, it has likely been well-packaged. Regardless of appearance, it is best practice to allow the container to equilibrate to the ambient temperature of your laboratory for at least one hour before opening. This prevents condensation from forming on the cold powder.

Q2: The compound appears clumpy and not free-flowing. Is it still usable?

A2: Clumping is a strong indicator of moisture absorption. The compound is likely still usable, but you cannot accurately weigh it "as is" for concentration-dependent experiments. The absorbed water will artificially inflate the mass, leading to lower-than-expected molar concentrations. You will need to either dry the material (see Protocol 1) or determine its precise water content to correct the mass (see Part 3).

Q3: What is the underlying chemical reason for this compound to be hygroscopic?

A3: The hygroscopicity arises from two key structural features:

  • The Hydrochloride Salt: The ionic nature of the ammonium chloride moiety readily interacts with polar water molecules through ion-dipole forces.

  • The Sulfone Group: The two sulfone oxygens are strong hydrogen bond acceptors, further attracting atmospheric moisture.

This combination makes the crystal lattice susceptible to disruption by water molecules, leading to hydration.

Initial Handling Workflow

The following diagram outlines the decision-making process upon receiving a new batch of the compound.

G A Receive New Batch of Compound B Allow Container to Equilibrate to Room Temp A->B C Visually Inspect Powder (Through Container) B->C D Is powder free-flowing? C->D E Proceed with caution. Weigh in a controlled atmosphere (glove box). D->E  Yes F Material has likely absorbed moisture. D->F  No   G Option 1: Dry the material (See Protocol 1) F->G H Option 2: Determine water content and correct mass (See Part 3) F->H

Caption: Initial assessment workflow for a new compound batch.

Part 2: Proactive Storage and Weighing

Proper storage and handling are the most effective strategies to prevent moisture-related issues.[5][6]

Troubleshooting Guide: Weighing and Storage

Q: I'm trying to weigh the compound on an analytical balance, but the mass is unstable and keeps increasing. What's happening?

A: This is a classic sign of a hygroscopic substance actively absorbing moisture from the air. The longer the sample is on the open balance pan, the more water it absorbs, and the more its mass increases.

  • Immediate Solution: Work quickly. Use a weighing boat or paper, tare it, add the compound as rapidly as possible, and record the mass as soon as the reading stabilizes for a brief moment. This minimizes, but does not eliminate, error.

  • Best Practice: Weigh the compound inside a low-humidity environment. A nitrogen-filled glove box or a glove bag is ideal. If unavailable, a desiccator cabinet with a balance inside can also serve this purpose.

Q: How should I store the main container of the compound after opening it for the first time?

A: The goal is to minimize exposure to atmospheric moisture.

  • Primary Container: Ensure the cap is tightly sealed. For screw-cap bottles, wrapping the cap-bottle interface with Parafilm provides an excellent secondary seal.[7]

  • Secondary Containment: Place the sealed primary container inside a larger, sealable container (like a heat-sealed foil bag or a screw-top jar) that contains a desiccant pouch.[7]

  • Location: Store this entire package in a designated dry area, ideally in a desiccator cabinet charged with an active desiccant (e.g., silica gel, Drierite). Recommended storage temperature is 2-8°C.[1]

Q: I need to repeatedly access the compound. Should I keep using the large stock bottle?

A: No. Repeatedly opening the main stock bottle introduces fresh, moist air with each use, compromising the entire batch over time.[7] It is highly recommended to aliquot the bulk powder into smaller, single-use or short-term-use vials under an inert atmosphere (if possible). This protects the integrity of the main stock.

Data Summary: Recommended Storage Conditions
ConditionStandard LabGood PracticeBest Practice (Required for cGMP/GLP)
Atmosphere Ambient AirDesiccator CabinetInert Gas (N₂ or Ar) Glove Box
Temperature Room Temperature2-8°C (Refrigerated)2-8°C (Refrigerated)
Primary Seal Standard CapTightly Sealed Cap + ParafilmTightly Sealed Cap + Parafilm
Secondary Seal NoneSealed Bag with DesiccantN/A (Glove Box Environment)

Part 3: Quantifying Water Content and Troubleshooting Experimental Failures

When proactive measures are not enough, or when you inherit a potentially compromised sample, you must quantify the problem.

Troubleshooting Guide: Inconsistent Experimental Results

Q: My reaction yield is lower than expected, or my biological assay IC50 value is inconsistent between batches. Could hygroscopicity be the cause?

A: Absolutely. If you prepared your stock solutions based on the mass of the hydrated powder, the actual concentration of your active compound is lower than calculated. For example, if the powder contains 10% water by mass, a solution you believe to be 10 mM is actually only 9 mM. This can dramatically affect reaction stoichiometry and dose-response curves.

Q: How do I determine the actual water content of my sample?

A: There are several established methods, each with its own advantages.

  • Loss on Drying (LOD): A simple method that measures the total mass lost upon heating.[8] It's accessible but not specific to water, as it also measures residual solvents.[9]

  • Karl Fischer (KF) Titration: The gold standard for water determination.[10] It is a chemical titration specific to water and can detect even trace amounts.[9][11]

  • Dynamic Vapor Sorption (DVS): An advanced technique that measures mass change as a function of relative humidity (RH).[12][13][14] It provides a detailed profile of how the material behaves in different humidity environments and can help identify critical RH thresholds for deliquescence or hydrate formation.[15][16]

Comparison of Water Content Determination Methods
MethodPrincipleSpecificitySensitivityThroughput
Loss on Drying (LOD) Gravimetric (mass loss on heating)Low (measures all volatiles)~0.1%Medium
Karl Fischer (KF) Chemical TitrationHigh (specific to water)High (down to ppm)Medium-High
Dynamic Vapor Sorption (DVS) Gravimetric (mass change with RH)High (for water sorption)Very HighLow
Protocol 1: Determining Water Content via Loss on Drying (LOD)

This protocol is adapted from the USP <731> general chapter.[17]

  • Preparation: Place a clean, dry weighing bottle and its stopper in a vacuum oven set to 60°C for 1 hour.

  • Taring: Transfer the hot bottle and stopper to a desiccator to cool to room temperature. Once cool, weigh the bottle with its stopper accurately on an analytical balance (this is M₁).

  • Sample Addition: Add approximately 1.0 g of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride to the weighing bottle and record the combined mass accurately (this is M₂). Handle the sample quickly to minimize moisture absorption.

  • Drying: Place the bottle (with the stopper removed and placed alongside it) in a vacuum oven at 60°C and <5 kPa for 4 hours. Note: A higher temperature may risk thermal degradation; 60°C is a conservative starting point.

  • Cooling: After drying, promptly close the bottle with its stopper inside the oven chamber before removing it. Transfer the sealed bottle to a desiccator to cool completely.

  • Final Weighing: Once at room temperature, weigh the bottle and its dried contents (this is M₃).

  • Calculation:

    • Initial Sample Mass = M₂ - M₁

    • Mass Lost = M₂ - M₃

    • % Loss on Drying = ( (M₂ - M₃) / (M₂ - M₁) ) * 100

Part 4: Corrective Actions and Advanced Protocols

Protocol 2: Preparing a Corrected-Concentration Stock Solution

This protocol explains how to use the water content data to prepare an accurate stock solution.

  • Determine Water Content: Using KF or LOD, determine the percentage of water in your solid material (let's call this value W% ).

  • Calculate Corrected Mass: Decide on the target mass of anhydrous compound you need (let's call this M_anhydrous ). The actual mass you need to weigh out (M_wet ) is calculated as follows:

    • M_wet = M_anhydrous / (1 - (W% / 100))

    • Example: You need 18.37 mg of the anhydrous compound (0.1 mmol) and your LOD result was 5.0%.

    • M_wet = 18.37 mg / (1 - (5.0 / 100)) = 18.37 mg / 0.95 = 19.34 mg

  • Weighing and Dissolution: Quickly and accurately weigh out the calculated M_wet . Dissolve this mass in your desired volume of solvent to achieve the correct final concentration.

Troubleshooting Workflow: Inconsistent Weighing

This diagram provides a logical path for diagnosing and solving issues with unstable mass readings.

G A Start: Mass reading on balance is unstable B Is the mass continuously increasing? A->B C Is the reading fluctuating randomly? B->C  No   D Cause: Hygroscopicity. Compound is absorbing atmospheric moisture. B->D  Yes C->A  No (Re-evaluate) F Cause: Environmental factors. Check for drafts, vibrations, or static electricity. C->F  Yes E Solution: 1. Work faster. 2. Use a controlled atmosphere (glove box/desiccator). D->E G Solution: 1. Close balance doors. 2. Use anti-static gun. 3. Move balance to stable surface. F->G

Caption: Troubleshooting guide for unstable balance readings.

References

  • Chan, H., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(9), 1079. Available at: [Link]

  • United States Pharmacopeia. (n.d.). General Chapter <731> Loss on Drying. USP-NF. Available at: [Link]

  • ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. Available at: [Link]

  • PubChem. (n.d.). 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • proUmid. (n.d.). Basics of Dynamic Vapor Sorption Analysis. Available at: [Link]

  • Scharlab. (n.d.). Karl Fischer water content titration. Available at: [Link]

  • Ardena. (n.d.). Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Available at: [Link]

  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards? Available at: [Link]

  • Mettler Toledo. (n.d.). Karl Fischer Titration Guide for Water (Moisture) Determination. Available at: [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Available at: [Link]

Sources

Troubleshooting

preventing byproduct formation when using 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride

Welcome to the technical support center for 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical as...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during its use. The unique strained spirocyclic structure, combining a reactive azetidine with a stable thietane dioxide ring, offers exciting opportunities in medicinal chemistry but also presents specific challenges. This document provides practical, field-tested advice to help you minimize byproduct formation and ensure the success of your experiments.

I. Understanding the Reagent: A Structural Overview

2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride is a valuable building block in drug discovery, prized for its rigid, three-dimensional structure that can impart favorable physicochemical properties to lead compounds. The molecule consists of two key components: a secondary amine within an azetidine ring, which is the primary site of reactivity for nucleophilic substitution, and a chemically robust thietane 1,1-dioxide ring. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the handling and reactivity of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride.

Q1: How should I handle the hydrochloride salt before use in a reaction?

The hydrochloride salt is stable and generally easier to handle than the free base. For reactions requiring the free amine, such as N-alkylation, the hydrochloride must be neutralized. This is typically achieved in situ by using at least two equivalents of a suitable base: one to neutralize the HCl salt and one to facilitate the desired reaction. Common bases for this purpose include diisopropylethylamine (DIPEA) or triethylamine (TEA).

Q2: What are the most common solvents for reactions with this compound?

The choice of solvent depends on the specific reaction. For N-alkylation reactions, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are commonly used.[1] It is crucial to use anhydrous solvents, as the presence of water can lead to side reactions and reduced yields.[2]

Q3: What is the thermal stability of this compound?

The thietane 1,1-dioxide ring is generally thermally stable.[3] However, prolonged heating at high temperatures, especially in the presence of strong bases, may lead to degradation. It is recommended to conduct reactions at the lowest effective temperature and monitor the reaction progress closely.

III. Troubleshooting Guide: Preventing Byproduct Formation

This section provides a detailed guide to identifying and mitigating common byproducts encountered when using 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride.

Issue 1: Formation of an Elimination Byproduct

A potential side reaction, particularly under basic conditions, is the elimination of the thietane 1,1-dioxide ring to form the corresponding thiete 1,1-dioxide derivative. While the thietane dioxide ring is generally stable, the presence of abstractable protons alpha to the sulfone group can facilitate this elimination pathway, especially with strong, non-nucleophilic bases or at elevated temperatures.

Causality: The protons on the carbons adjacent to the sulfone group are acidic. A strong base can abstract a proton, leading to a ring-opening and subsequent elimination to form a more conjugated system.

Prevention Strategies:

  • Choice of Base: Use a milder, non-nucleophilic base such as potassium carbonate or DIPEA instead of stronger bases like sodium hydride or potassium tert-butoxide.

  • Temperature Control: Maintain the reaction temperature as low as possible. Start with room temperature and only heat if necessary, monitoring for the appearance of byproducts by TLC or LC-MS.

  • Reaction Time: Minimize the reaction time. Once the starting material is consumed, work up the reaction promptly.

ParameterRecommended ConditionRationale
Base DIPEA, K₂CO₃Milder bases are less likely to promote elimination.
Temperature Room Temperature to 60 °CMinimizes energy input for the elimination pathway.
Solvent Anhydrous ACN or DMFPolar aprotic solvents that are less likely to participate in side reactions.

Experimental Protocol: N-Alkylation with Minimized Elimination

  • To a solution of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride (1.0 eq) in anhydrous acetonitrile (0.1 M) is added diisopropylethylamine (2.2 eq).

  • The mixture is stirred at room temperature for 15 minutes to ensure complete neutralization of the hydrochloride salt.

  • The alkylating agent (e.g., an alkyl halide, 1.1 eq) is added, and the reaction is stirred at room temperature.

  • The reaction progress is monitored by LC-MS. If no reaction is observed, the temperature can be gradually increased to 50-60 °C.

  • Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Issue 2: Oligomerization/Polymerization

Under certain conditions, particularly if the free base is generated and stored for extended periods or if reactive difunctional reagents are used, oligomerization or polymerization can occur.

Causality: The azetidine ring can be susceptible to ring-opening, especially in the presence of strong acids or upon activation. The secondary amine can also react with multiple molecules of an alkylating agent if it contains more than one electrophilic site.

Prevention Strategies:

  • In Situ Free-Basing: Generate the free base in situ and use it immediately in the subsequent reaction.

  • Controlled Stoichiometry: Use a slight excess of the spirocyclic amine when reacting with a difunctional electrophile to favor the mono-substituted product.

  • Dilution: Running the reaction at a lower concentration can disfavor intermolecular reactions that lead to oligomerization.

Issue 3: Incomplete Conversion

Incomplete conversion can be a common issue, often related to the reactivity of the alkylating agent or suboptimal reaction conditions.

Causality: Steric hindrance around the nitrogen of the azetidine ring can slow down the reaction rate. The hydrochloride salt may not be fully neutralized, reducing the concentration of the reactive free amine.

Prevention Strategies:

  • Sufficient Base: Ensure at least two equivalents of base are used to both neutralize the HCl and act as a proton scavenger for the alkylation reaction.

  • Activating the Electrophile: If using a less reactive alkylating agent, consider converting an alkyl chloride to a more reactive iodide in situ by adding a catalytic amount of sodium or potassium iodide.

  • Solvent Choice: A more polar solvent like DMF or DMSO can help to accelerate the rate of Sₙ2 reactions.[1]

ParameterRecommended ConditionRationale
Base 2.2 - 2.5 equivalentsEnsures complete neutralization and facilitates the reaction.
Additive NaI or KI (catalytic)Increases the rate of reaction with alkyl chlorides/bromides.
Solvent Anhydrous DMF or DMSOHigher polarity can accelerate Sₙ2 reactions.

IV. Analytical Methods for Purity Assessment

To effectively troubleshoot and prevent byproduct formation, it is essential to have reliable analytical methods to monitor the reaction and assess the purity of the final product.

  • Thin Layer Chromatography (TLC): A quick and easy method for monitoring the progress of a reaction. A typical mobile phase would be a mixture of dichloromethane and methanol or ethyl acetate and hexanes.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for accurate monitoring of reaction progress and identification of byproducts. It provides information on the retention time and mass of the components in the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the structural elucidation of the final product and for identifying and quantifying any impurities.

  • Gas Chromatography (GC): For certain volatile derivatives, GC can be a useful tool for purity assessment.[4]

V. Visualizing Reaction Pathways and Troubleshooting

The following diagrams illustrate the desired reaction pathway and potential side reactions.

G cluster_0 Desired N-Alkylation Pathway cluster_1 Potential Byproduct Pathways Start 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide HCl Free_Base Free Base Start->Free_Base Base (e.g., DIPEA) Product N-Alkylated Product Free_Base->Product Alkylating Agent (R-X) Elimination Elimination Product (Thiete dioxide derivative) Oligomer Oligomerization Free_Base_Side->Elimination Strong Base / Heat Free_Base_Side->Oligomer Excess Alkylating Agent or Reactive Dihalide

Caption: Desired N-alkylation pathway and potential side reactions.

G Start Reaction Monitoring Shows Byproduct Check_Base Is the base too strong or in large excess? Start->Check_Base Check_Temp Is the temperature too high? Start->Check_Temp Check_Purity Are starting materials pure and solvent anhydrous? Start->Check_Purity Check_Base->Check_Temp No Sol_Base Use a milder base (e.g., K₂CO₃, DIPEA) Check_Base->Sol_Base Yes Check_Temp->Check_Purity No Sol_Temp Lower reaction temperature Check_Temp->Sol_Temp Yes Sol_Purity Purify starting materials and use dry solvent Check_Purity->Sol_Purity No

Caption: Troubleshooting workflow for byproduct formation.

VI. References

  • Block, E. (2003). Thietanes, 1,2-Oxathietanes, and Derivatives. In Science of Synthesis (Vol. 39, p. 694). Thieme.

  • Carreira, E. M., et al. (2024). Synthesis of 3,3-Disubstituted Thietane Dioxides. The Journal of Organic Chemistry.

  • Thietane: Preparation and Reactivity. (2020, November 18). YouTube. Retrieved from [Link]

  • Thietane. In Wikipedia. Retrieved January 26, 2026, from [Link]

  • Thietane 1,1-dioxide. PubChem. National Center for Biotechnology Information. Retrieved from [Link]

  • Oae, S., & Asai, B. (1981). Acidic and Basic Hydrolysis of an Optically Pure Spiro-λ4-sulfurane: Completely Opposite Stereochemical Outcome. Journal of the American Chemical Society, 103(17), 5204-5208.

  • Molander, G. A., & Le Huerou, Y. (1990). 3-aryloxy-3-substituted propanamines. U.S. Patent No. 4,956,388.

  • Kappe, C. O., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Molecules, 29(10), 2294.

  • Li, J., et al. (2023). Late-Stage 18O Labeling of Primary Sulfonamides via a Degradation-Reconstruction Pathway. ChemRxiv.

  • Analytical Method Development. SpiroChem. Retrieved from [Link]

  • Wang, Q., et al. (2025). Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. Chemical Science.

  • Degradation pathway of sulfa pharmaceuticals (antibiotics). ResearchGate. Retrieved from [Link]

  • Fiaud, J.-C., & Aribi-Zouioueche, L. (2011). Enantioselective methodologies for the synthesis of spiro compounds. Chemical Society Reviews, 40(11), 5224-5235.

  • Kumar, P., et al. (2018). Recent synthesis of thietanes. RSC Advances, 8(44), 24869-24891.

  • de Souza, M. V. N., & de Almeida, M. V. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 117368.

  • Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. Royal Society of Chemistry. Retrieved from [Link]

  • Compounds and pharmaceutical compositions thereof for the treatment of diseases. U.S. Patent No. 12,065,443.

  • Li, Y., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports, 14(1), 7980.

  • Park, J. W., et al. (2012). Chemical and mechanical degradation of sulfonated poly(sulfone) membranes in vanadium redox flow batteries. Journal of Power Sources, 205, 13-20.

  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. Retrieved from [Link]

  • Wang, Q., et al. (2025). Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. Chemical Science.

  • Process for preparing aryl fluorides. U.S. Patent No. 7,202,388.

  • Studies on sulfonamide degradation products. ResearchGate. Retrieved from [Link]

  • Cyclic sulfoxides and sulfones in drug design. ResearchGate. Retrieved from [Link]

  • 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride. PubChem. National Center for Biotechnology Information. Retrieved from [Link]

  • Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE. Retrieved from [Link]

  • Three component composition for the manufacture of polyurethane cementitious hybrid flooring or coating with improved surface gloss. U.S. Patent No. 2017/0096368 A1.

  • Magnetic coating composition with three component epoxy binder. U.S. Patent No. 3,560,388.

  • Kandri Rodi, Y., et al. (2010). Alkylation reactions of 7-chloro-1,5-benzodiazepine-2,4-diones under phase transfer catalysis conditions. E-Journal of Chemistry, 7(S1), S331-S336.

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide Hydrochloride Synthesis

Welcome to the technical support guide for the synthesis of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for this critical building block. Our focus is to move beyond simple procedural steps and delve into the causality behind experimental choices, ensuring both success and reproducibility in your work.

Introduction: The Critical Role of Temperature in Spirocycle Synthesis

The synthesis of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride, a key intermediate in the development of novel therapeutics, including beta-lactamase inhibitors, involves a multi-step process where temperature control is paramount. Temperature is not merely a passive parameter; it actively dictates reaction kinetics, product selectivity, and impurity profiles. An inadequately controlled temperature can lead to a cascade of issues, from sluggish or stalled reactions to the formation of intractable byproducts, ultimately compromising yield and purity.

This guide is structured to help you navigate the complexities of temperature optimization through a series of targeted FAQs and a detailed experimental protocol for conducting a temperature scouting study.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My reaction to form the spirocyclic core is showing low yield, even after an extended reaction time. How can I determine if the temperature is the root cause?

Answer:

Low yield in this context often points to one of two temperature-related issues: either the activation energy barrier is not being sufficiently overcome (temperature is too low), or thermal degradation of reactants, intermediates, or the product is occurring (temperature is too high).

Causality: The formation of the spirocyclic system likely proceeds through a series of nucleophilic substitution and cyclization steps. Each of these steps has a specific activation energy. If the reaction temperature is too low, the rate of the desired reaction will be exceedingly slow, leading to incomplete conversion of starting materials even over long periods.

Troubleshooting Workflow:

  • Reaction Monitoring: The first step is to establish a robust analytical method to monitor the reaction. High-Performance Liquid Chromatography (HPLC) is ideal for this purpose as it can quantify the consumption of starting materials and the formation of the product and any byproducts.

  • Temperature Scouting: Perform a small-scale temperature scouting study. Set up parallel reactions at a range of temperatures, for instance, at 10°C intervals (e.g., 20°C, 30°C, 40°C).

  • Data Analysis: Analyze samples from each reaction at regular time intervals (e.g., every 2 hours). Plot the percentage conversion against time for each temperature. If you observe a significant increase in conversion with a modest increase in temperature without the appearance of new impurities, it is a strong indication that the initial reaction temperature was too low.

Q2: I've increased the reaction temperature to improve the reaction rate, but now I'm observing a significant new impurity in my HPLC analysis. What is happening?

Answer:

The appearance of new impurities at higher temperatures is a classic sign that you are either accessing an alternative reaction pathway that leads to a byproduct or causing the thermal decomposition of a component in your reaction mixture.

Causality: While increasing temperature boosts the rate of the desired reaction, it disproportionately accelerates side reactions with higher activation energies. These could include elimination reactions, rearrangements, or polymerization of reactive intermediates. Furthermore, the sulfone moiety or other functional groups in the molecule may have limited thermal stability.

Troubleshooting Workflow:

  • Characterize the Impurity: If possible, isolate and characterize the major impurity (e.g., by LC-MS or NMR) to understand its structure. This can provide valuable clues about the side reaction that is occurring.

  • Systematic Temperature Reduction: Systematically lower the reaction temperature in small increments (e.g., 5°C) from the point where the impurity was observed. Monitor the ratio of the desired product to the impurity at each temperature.

  • Identify the Optimal Temperature Window: The goal is to find a "sweet spot" where the rate of formation of the desired product is maximized, and the formation of the impurity is minimized. This is often a compromise.

The relationship between reaction rate, temperature, and side reactions can be visualized as follows:

G cluster_0 Temperature Effect on Reaction Pathways cluster_1 Low Temperature cluster_2 Optimal Temperature cluster_3 High Temperature A Starting Materials B Desired Product (2-Thia-6-azaspiro[3.3]heptane derivative) A->B Desired Pathway (k1) Lower Activation Energy C Impurity/Byproduct A->C Side Reaction (k2) Higher Activation Energy D Slow k1 Negligible k2 E Fast k1 Minimal k2 F Fast k1 Significant k2 (or Degradation)

Caption: Logical workflow for diagnosing temperature-related issues.

Q3: The reaction seems to stall after reaching 50-60% conversion, regardless of the reaction time. Could this be a temperature-related issue?

Answer:

While reaction stalling can have multiple causes (e.g., catalyst deactivation, product inhibition, or equilibrium), temperature can play a significant role, particularly if a reaction intermediate is unstable at the reaction temperature or if a byproduct formed at that temperature inhibits the reaction.

Causality: It is possible that an intermediate in the reaction pathway is only stable within a narrow temperature range. If the reaction temperature is too high, this intermediate may decompose or react via an unproductive pathway, preventing the reaction from proceeding to completion. Alternatively, the reaction may be reversible, and at a certain temperature, the equilibrium between reactants and products is unfavorable for high conversion.

Troubleshooting Workflow:

  • Temperature Profiling: Instead of running the reaction at a constant temperature, consider a temperature profile. For instance, you could initiate the reaction at a lower temperature to allow for the clean formation of an intermediate and then slowly ramp up the temperature to drive the final cyclization step.

  • Re-evaluate Reagent Stability: Confirm the stability of all reagents and catalysts at the reaction temperature over the course of the reaction. Take a sample of the starting material and heat it in the reaction solvent at the reaction temperature to check for decomposition.

  • Consider Solvent Effects: The choice of solvent can influence the optimal reaction temperature. A higher boiling point solvent may allow for higher reaction temperatures, but it could also lead to different solubility profiles for intermediates and potentially favor different reaction pathways.

Experimental Protocol: Temperature Scouting Study

This protocol outlines a systematic approach to identifying the optimal reaction temperature for the synthesis of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride.

Objective: To determine the reaction temperature that provides the best balance of reaction rate, yield, and purity.

Materials and Equipment:

  • Parallel synthesis reactor or multiple reaction vessels with consistent stirring and temperature control.

  • HPLC system with a suitable column for analyzing the reaction mixture.

  • Starting materials and reagents as per your established synthesis route.

  • Anhydrous reaction solvent.

  • Inert atmosphere setup (e.g., nitrogen or argon).

Procedure:

  • Establish Baseline:

    • Set up a reaction at your current standard temperature (e.g., room temperature).

    • At T=0, take a sample of the reaction mixture and dilute it for HPLC analysis. This will serve as your reference.

  • Set Up Parallel Reactions:

    • Prepare identical reaction mixtures in parallel vessels under an inert atmosphere.

    • Set the temperature for each vessel to a different value. A good starting range would be 10°C, 20°C (room temperature), 30°C, and 40°C.

  • Reaction Monitoring:

    • At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot from each reaction vessel.

    • Quench the reaction in the aliquot immediately (e.g., by diluting it in a cold solvent) to prevent further reaction.

    • Analyze each sample by HPLC to determine the percentage of remaining starting material, the percentage of the desired product, and the percentage of any impurities.

  • Data Analysis and Interpretation:

    • For each temperature, plot the concentration of the product and starting materials as a function of time.

    • Compare the initial reaction rates at different temperatures.

    • After 24 hours (or once the reaction at the highest temperature has gone to completion), compare the final product purity across all temperatures.

The workflow for this optimization study can be visualized as follows:

G A Step 1: Define Temperature Range (e.g., 10°C, 20°C, 30°C, 40°C) B Step 2: Set Up Parallel Reactions (Identical starting conditions) A->B C Step 3: Monitor Reactions Over Time (HPLC analysis at T=1, 2, 4, 8, 24h) B->C D Step 4: Data Compilation (Create plots of % Conversion vs. Time) C->D E Step 5: Purity Analysis (Compare impurity profiles at final time point) D->E F Step 6: Determine Optimal Temperature (Best balance of rate, yield, and purity) E->F

Caption: Workflow for a temperature scouting experiment.

Data Summary Table

After completing the temperature scouting study, your data can be summarized in a table for easy comparison:

Reaction Temperature (°C)Time to >95% Conversion (h)Final Yield (%)Purity at 24h (Area % by HPLC)Key Impurities Observed
10> 246598%Unreacted Starting Material
20168597%Minor unknown at RRT 1.2
3089095%Increased unknown at RRT 1.2
4048890%Significant unknown at RRT 1.2 and new impurity at RRT 0.8

This is example data and should be replaced with your experimental results.

From this example data, one might conclude that 20-30°C is the optimal range, with 20°C offering higher purity at the cost of a longer reaction time.

Conclusion

The optimization of reaction temperature is a critical, data-driven process that directly impacts the efficiency and success of the synthesis of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride. By systematically investigating the effect of temperature on reaction kinetics and impurity formation, you can establish a robust and reproducible process. Always ground your experimental choices in a solid understanding of the underlying chemical principles.

References

  • Title: Preparation of 2-thia-6-azaspiro[3.3]heptane derivatives for use as bacterial infection treating agents.
  • Title: Preparation of diazabicyclooctane derivatives as beta-lactamase inhibitors.
Troubleshooting

troubleshooting guide for 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride reactions

Welcome to the technical support center for 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable spirocyclic building block into their synthetic programs. As a rigid, three-dimensional scaffold, this reagent serves as an excellent bioisosteric replacement for piperidine and morpholine, often leading to improved physicochemical properties such as reduced lipophilicity.[1][2]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern reaction success.

Section 1: Critical Compound Properties & Handling

This section addresses the most common initial questions regarding the handling, storage, and fundamental reactivity of the title compound.

Q1: What are the key physical and chemical properties I should be aware of?

2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride is a white to off-white solid.[3] Its hydrochloride salt form ensures greater stability and ease of handling compared to the freebase.

PropertyValueSource
Molecular Formula C₅H₁₀ClNO₂S[3][4]
Molecular Weight 183.66 g/mol [4]
CAS Number 1427388-39-3[3][4]
Appearance White to off-white solid[3]
Storage 2-8°C, sealed, away from moisture[3]
SMILES C1C2(CN1)CS(=O)(=O)C2.Cl[4]
Q2: Why is the compound supplied as a hydrochloride salt and how does this affect my reaction setup?

The compound is provided as a hydrochloride (HCl) salt to enhance its shelf-life and simplify accurate weighing, as the salt is typically a stable, non-hygroscopic solid. The nitrogen atom of the azetidine ring is protonated, forming an ammonium salt.

Causality: This protonation renders the nitrogen lone pair unavailable, making the compound non-nucleophilic and unreactive in its salt form. To engage the amine in any nucleophilic reaction (e.g., alkylation, acylation, reductive amination), you must add a base to neutralize the HCl and liberate the free secondary amine.

Q3: How do I choose the appropriate base for my reaction?

The choice of base is critical and depends on the reaction solvent, temperature, and the nature of your electrophile. A base should be strong enough to deprotonate the ammonium salt (pKa ~9-10) but not so strong that it causes unwanted side reactions like elimination or hydrolysis of the electrophile.[5]

BasepKaH (Conjugate Acid)Typical SolventsUse Case & Comments
Triethylamine (TEA) ~10.7DCM, THF, DMFCommon, inexpensive organic base. Sufficient for most acylations and alkylations. Can form triethylammonium chloride salt, which may precipitate.
DIPEA (Hünig's Base) ~11.0DCM, THF, DMFSterically hindered, making it less nucleophilic than TEA. Excellent choice to avoid side reactions where the base itself could react with the electrophile.[6]
Potassium Carbonate (K₂CO₃) ~10.3DMF, AcetonitrileA mild, inexpensive inorganic base. Ideal for reactions with base-sensitive functional groups. Its limited solubility in some organic solvents can be a factor.
Cesium Carbonate (Cs₂CO₃) ~10.3DMF, Acetonitrile, THFMore soluble in organic solvents than K₂CO₃, often leading to faster and cleaner reactions, particularly in N-alkylation.

Expert Tip: At least one equivalent of base is required for the initial deprotonation. It is standard practice to use a slight excess (1.1 to 2.0 equivalents) to drive the deprotonation to completion and to scavenge any acid generated during the subsequent reaction (e.g., HX from an alkyl halide).[6]

Q4: What are the primary safety hazards associated with this compound?

According to the Globally Harmonized System (GHS) classifications, this compound should be handled with appropriate personal protective equipment (PPE).[4] Key hazards include:

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Always handle this chemical in a well-ventilated fume hood while wearing gloves, safety glasses, and a lab coat.

Section 2: Troubleshooting Guide for Common Reactions

This section provides solutions to specific experimental issues in a question-and-answer format.

Problem 1: My N-alkylation or N-acylation reaction shows low or no conversion of the starting material.

This is the most common issue and almost always relates to incomplete generation of the nucleophilic free amine.

Root Cause Analysis:

  • Insufficient Base: The primary cause is often the failure to add enough base to fully neutralize the HCl salt and liberate the free amine. One equivalent of base is consumed in the acid-base neutralization before any productive reaction can occur.

  • Incorrect Base Choice: The selected base may not be strong enough to effectively deprotonate the spiro-ammonium salt in the chosen solvent system.

  • Solvent Effects: The polarity and nature of the solvent can influence the solubility of the reagents and the rate of the Sₙ2 or nucleophilic acyl substitution reaction.

Troubleshooting Workflow

G start Low / No Conversion check_base Verify Base Stoichiometry (>1.1 eq.) start->check_base check_base->start Add more base check_pka Is Base pKaH > 10? check_base->check_pka Stoichiometry OK change_base Switch to Stronger Base (e.g., K2CO3 -> DIPEA) check_pka->change_base No check_solvent Assess Solvent (e.g., DCM, DMF, ACN) check_pka->check_solvent Yes change_base->start change_solvent Switch to more polar, aprotic solvent (e.g., DMF) check_solvent->change_solvent Poor Solubility check_temp Is Reaction Temperature Sufficient? check_solvent->check_temp Solvent OK change_solvent->start increase_temp Increase Temperature (e.g., RT -> 50°C) check_temp->increase_temp No success Reaction Successful check_temp->success Yes increase_temp->start

Caption: Troubleshooting workflow for low reaction conversion.

Validated Protocol: General N-Alkylation with Benzyl Bromide

  • Setup: To a clean, dry flask under an inert atmosphere (N₂ or Argon), add 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride (1.0 eq.).

  • Solvent: Add anhydrous N,N-Dimethylformamide (DMF, ~0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq.) and stir the mixture at room temperature for 15-30 minutes to ensure complete deprotonation.

  • Electrophile Addition: Add benzyl bromide (1.1 eq.) dropwise at room temperature.

  • Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50°C.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and water. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Problem 2: My reaction is messy, showing multiple product spots on TLC/LC-MS.

The formation of multiple products often points to over-alkylation or side reactions with the electrophile.

Root Cause Analysis:

  • Over-alkylation: The N-alkylated product of a secondary amine is a tertiary amine. This product can still be nucleophilic and react with a second molecule of the alkylating agent to form a quaternary ammonium salt. This is especially problematic if the reaction is heated or run for an extended period with excess electrophile.[6][7]

  • Electrophile Instability: The electrophile may be unstable to the basic conditions, leading to decomposition or elimination byproducts.

Mitigation Strategies:

  • Control Stoichiometry: Use a slight excess of the amine starting material (e.g., 1.1 eq. amine to 1.0 eq. electrophile) to ensure the electrophile is fully consumed before it can react with the product.

  • Slow Addition: Add the electrophile slowly, preferably via syringe pump, especially for highly reactive agents like acid chlorides or alkyl triflates. This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more abundant starting material.

  • Lower Temperature: Run the reaction at a lower temperature (e.g., 0°C) to control the rate and improve selectivity.

Problem 3: I'm struggling to purify my final product.

The unique structure of these compounds, containing a highly polar sulfone group and a basic nitrogen atom, can present purification challenges.[8][9]

Root Cause Analysis:

  • High Polarity: The sulfone moiety (SO₂) makes these compounds highly polar, often resulting in poor mobility on normal-phase silica gel (low Rf).

  • Amine Tailing: The basic nitrogen atom can interact strongly with the acidic silanol groups on the surface of silica gel, leading to significant peak tailing or even irreversible binding.

Purification Strategy Decision Tree

G start Crude Product is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes is_basic Is the product basic (contains free amine)? is_solid->is_basic No / Oil chromatography Proceed to Chromatography recrystallize->chromatography Fails acid_workup Acid-Base Extraction (Isolate by pH adjustment) is_basic->acid_workup Yes is_basic->chromatography No / Neutral acid_workup->chromatography Fails / Impure normal_phase Normal Phase (Silica) chromatography->normal_phase reverse_phase Reverse Phase (C18) chromatography->reverse_phase

Caption: Decision tree for selecting a purification method.

Expert Purification Tips:

  • For Normal Phase (Silica) Chromatography: To mitigate tailing, add a small amount of a basic modifier to your eluent system.

    • Add 0.5-1.0% triethylamine to your hexane/ethyl acetate or DCM/methanol mobile phase.

    • Alternatively, pre-treating the silica gel with a triethylamine solution or using a mobile phase saturated with ammonia gas can be effective.

  • For Reverse Phase (C18) Chromatography: This is often the best method for highly polar, basic compounds. Use standard acetonitrile/water mobile phases, often with a formic acid or TFA modifier to ensure the amine is protonated and elutes with a sharp peak shape.

Section 3: Frequently Asked Questions (FAQs)

Q5: Can I use 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride in a reductive amination reaction?

Yes, it is an excellent substrate for reductive amination. The in situ formation of the iminium ion followed by reduction is a highly effective way to form C-N bonds.

Validated Protocol: Reductive Amination with Cyclohexanone

  • Setup: In a flask, dissolve 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride (1.0 eq.) and cyclohexanone (1.1 eq.) in 1,2-dichloroethane (DCE).

  • Deprotonation: Add triethylamine (1.2 eq.) and stir for 10 minutes.

  • Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise. The reaction is often mildly exothermic.

  • Reaction: Stir at room temperature for 6-24 hours until the starting material is consumed (monitor by LC-MS).

  • Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, concentrate, and purify via chromatography as described in the section above.

Q6: How stable is the sulfone functional group?

The sulfone group is highly robust and generally unreactive under most standard synthetic conditions, including acidic, basic, and many oxidative/reductive protocols.[10] It is considered a stable, spectator functional group in the context of N-alkylation, acylation, and reductive amination. It can be reduced by very powerful reducing agents like lithium aluminum hydride (LiAlH₄), but this is not a concern with milder reagents like NaBH(OAc)₃ or NaBH₄.

Q7: How does incorporating this spirocycle affect the properties of my molecule compared to a simple piperidine?

Replacing a piperidine or morpholine ring with an azaspiro[3.3]heptane scaffold is a strategy used in medicinal chemistry to fine-tune molecular properties.[2][11]

  • Lipophilicity (logD): Despite adding a carbon atom, the introduction of the spirocyclic center often lowers the measured logD₇.₄ (lipophilicity at pH 7.4). This counterintuitive effect is attributed to the increased basicity and altered conformation of the molecule.[2]

  • Basicity (pKa): The azaspiro[3.3]heptane nitrogen is generally more basic than the nitrogen in a corresponding piperidine or morpholine. For example, replacing a morpholine with a 2-oxa-6-azaspiro[3.3]heptane analogue resulted in a pKa increase of +1.5 units.[2]

  • Three-Dimensionality: The rigid, spirocyclic nature imparts a well-defined 3D geometry, which can lead to improved binding affinity for a biological target by reducing the entropic penalty of binding.[12]

References

  • Pfeiffer, B., & Burkhard, J. A. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.
  • DeTora, M., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1545–1551. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 73977771, 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride. Available at: [Link]

  • Grygorenko, O. O., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 79-88.
  • Mykhailiuk, P. K. (2020). Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. Organic Letters, 22(15), 6049–6053. Available at: [Link]

  • Google Patents. (n.d.). CN102442934A - Synthesis method of 6-oxo-2-azaspiro[4][4] heptane-2-carboxylic acid tert-butyl ester. Available at:

  • Frederich, J., et al. (2023). Constructing All-Carbon Quaternary Centers from Ketones via Titanacyclobutanes: Rapid Access to Azaspiro[3.n]alkanes. ChemRxiv.
  • Chemistry LibreTexts. (2023). 24.7: Reactions of Amines. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. Available at: [Link]

  • Stocks, M. J., et al. (2002). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2002(11), 1855-1857.
  • ResearchGate. (n.d.). Potential synthetic applications of tert-butyl 6-oxo-2azaspiro[3.
  • Jasperse, C. (n.d.). Reactions of Amines. Chem 360 Jasperse Ch. 19 Notes.
  • Zhu, C., et al. (2023). Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. Chemical Science, 14(20), 5469-5474. Available at: [Link]

  • Chemistry Steps. (n.d.). Reactions of Amines Practice Problems. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Some Sulfur-Containing Spiro Compounds.
  • Cernijenko, A., et al. (2022). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. Bioconjugate Chemistry, 33(5), 896–901. Available at: [Link]

  • Leah4sci. (2024). Amine Reactions and Practice (Live Recording) Organic Chemistry Review. YouTube. Available at: [Link]

  • Baran, P. S. (2020).
  • Clark, J. H., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(5), 467.
  • ResearchGate. (n.d.). How to purify a sulfone and sulfide sulfoxide without a column?
  • Scott, J. S., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1195–1200. Available at: [Link]

Sources

Optimization

Technical Support Center: Recrystallization of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride

Welcome to the technical support guide for the purification of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride. This document is designed for researchers, medicinal chemists, and process development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this novel spirocyclic building block. The unique structural features of this compound—namely its high polarity, hydrochloride salt form, and rigid spiro[3.3]heptane core—present specific challenges for purification by recrystallization.

This guide moves beyond generic protocols to provide a framework for rational method development and troubleshooting, empowering you to achieve high purity and yield in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the recrystallization of this specific molecule.

Q1: What are the key physicochemical properties of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride that influence recrystallization?

Understanding the molecule's structure is paramount. It has several features that dictate its behavior in solution:

  • Ionic Nature: As a hydrochloride salt, the molecule is highly polar and will favor polar solvents. The salt form significantly increases the melting point and aqueous solubility compared to its freebase form.[1]

  • Hydrogen Bonding: The secondary amine hydrochloride and the sulfone group (SO₂) are strong hydrogen bond donors and acceptors, respectively. This contributes to its affinity for protic solvents like water and alcohols.

  • Rigid Spirocyclic Core: Spiro compounds have a constrained, three-dimensional structure.[2][3] This rigidity can facilitate the formation of a well-ordered crystal lattice but can also sometimes lead to the formation of amorphous solids or oils if the solvent-solute interactions are not optimal during cooling.

  • High Polarity: The combination of the ionic salt and the sulfone dioxide group makes this a very polar molecule, limiting its solubility in non-polar organic solvents.

Q2: What is the ideal solvent system for recrystallizing this compound?

Due to the compound's high polarity, a single "perfect" solvent may not exist, and a mixed-solvent system is often required. The ideal solvent or solvent system should exhibit the following characteristics, which must be determined experimentally[4][5]:

  • High solubility at elevated temperatures.

  • Low solubility at room temperature or below.

  • Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the final crystals.

Based on the structure, the most promising solvents for initial screening are short-chain alcohols, water, and polar aprotic solvents.

Table 1: Recommended Solvents for Initial Screening

SolventBoiling Point (°C)Polarity IndexRationale & Expected Behavior
Water10010.2Likely to be a good solvent when hot due to high polarity and H-bonding. May have moderate solubility when cold, potentially reducing yield.
Ethanol (EtOH)785.2An excellent starting point. Often dissolves hydrochloride salts upon heating.[6]
2-Propanol (IPA)824.3A very common and effective solvent for recrystallizing hydrochloride salts, often providing lower solubility at cold temperatures than ethanol, which can improve yield.[6]
Acetonitrile (MeCN)826.2A polar aprotic solvent that can be effective. May require heating to dissolve the compound.
Acetone565.4Can be useful, particularly as an "anti-solvent" or for washing the final crystals to remove more non-polar impurities.[6]

Q3: Why is slow cooling critical for this type of compound?

Slow cooling is essential for forming a pure, well-defined crystal lattice. When a saturated solution is cooled slowly, molecules have sufficient time to orient themselves correctly as they deposit onto the growing crystal surface. This process selectively excludes impurity molecules from the lattice.

Rapid cooling (e.g., plunging a hot flask into an ice bath) causes the compound to precipitate out of solution too quickly, trapping impurities and solvent within the solid. This often leads to the formation of smaller, less pure crystals or even an amorphous solid.

Q4: What is "oiling out," and why is it a risk with this molecule?

"Oiling out" occurs when a compound separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase. This typically happens when the solute is highly soluble in the hot solvent, and the solution becomes supersaturated at a temperature that is still above the melting point of the solute in that solvent. Given the polar nature and multiple hydrogen bonding sites of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride, it can form strong interactions with the solvent, sometimes resisting the transition into an ordered solid state and favoring the formation of an oil.

Section 2: Experimental Protocols

These protocols provide a systematic approach to developing a robust recrystallization method.

Protocol 1: Microscale Solvent Screening

Objective: To efficiently identify a suitable single or binary solvent system for recrystallization.

Methodology:

  • Preparation: Place approximately 20-30 mg of your crude material into several small test tubes.

  • Room Temperature Test: To each tube, add a different solvent from Table 1 dropwise (start with 0.5 mL). Agitate at room temperature.

    • Observation A: If the solid dissolves completely, the solvent is unsuitable as a single solvent because recovery will be poor.[4] It may, however, be useful as the "good" solvent in a binary pair.

    • Observation B: If the solid is insoluble or sparingly soluble, proceed to the next step.

  • Hot Solvent Test: Gently heat the test tubes (from Observation B) in a sand bath or water bath. Add more of the same solvent in small portions until the solid just dissolves.

    • Observation C: If the solid dissolves completely upon heating, this is a promising candidate for a single-solvent recrystallization.

    • Observation D: If the solid remains insoluble even at the solvent's boiling point, the solvent is unsuitable .

  • Cooling Test: Remove the tubes from Observation C from the heat and allow them to cool slowly to room temperature. If necessary, cool further in an ice-water bath.

    • Observation E: If abundant, well-formed crystals appear, you have found a good single solvent .

    • Observation F: If no or very few crystals form, the solvent may be too good. Consider it as the "good" solvent for a binary system.

  • Binary System Test: For solvents from Observation A or F (where the compound is too soluble), add a miscible "anti-solvent" (one in which the compound is known to be insoluble, e.g., diethyl ether, hexanes, or ethyl acetate) dropwise at room temperature until turbidity (cloudiness) persists. Gently warm the mixture until the solution becomes clear again, then allow it to cool slowly. The formation of crystals indicates a viable binary solvent system.

Workflow for Solvent Selection

G cluster_start Start cluster_screening Solvent Screening cluster_outcome Outcome & Path Forward start Crude Product (~30 mg) test_rt Add 0.5 mL Solvent Agitate at Room Temp start->test_rt dissolves_rt Dissolves? test_rt->dissolves_rt test_hot Heat Solution Add Solvent Dropwise dissolves_rt->test_hot No path_good_solvent Good 'Solvent' for Binary System dissolves_rt->path_good_solvent  Yes dissolves_hot Dissolves? test_hot->dissolves_hot path_bad_solvent Unsuitable Solvent (Discard) dissolves_hot->path_bad_solvent No path_single_solvent Potential Single Solvent (Proceed to Cooling Test) dissolves_hot->path_single_solvent  Yes path_binary_system Use as 'Good' Solvent Add Anti-Solvent path_good_solvent->path_binary_system

Sources

Troubleshooting

Technical Support Center: Navigating the Reactivity of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride

Welcome to the technical support guide for 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who are incorporating this uniqu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who are incorporating this unique spirocyclic scaffold into their synthetic workflows. As a valued building block in modern medicinal chemistry, its rigid structure offers a compelling alternative to traditional piperidine bioisosteres.[1][2] However, the inherent electronic properties and steric environment of this molecule can present challenges in achieving desired reactivity.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common hurdles and successfully utilize this compound in your research.

Troubleshooting Guide: Addressing Low Reactivity

The primary challenge encountered with 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride is its attenuated nucleophilicity. This is a direct consequence of two key factors:

  • Electron-Withdrawing Effect of the Sulfone: The sulfone group (SO₂) is strongly electron-withdrawing, significantly reducing the electron density on the nitrogen atom of the azetidine ring. This diminishes its ability to act as a nucleophile.

  • Steric Hindrance: The spirocyclic nature of the molecule creates a sterically congested environment around the nitrogen atom, impeding the approach of electrophiles.[3][4][5][6][7]

Below are common issues and actionable solutions to enhance reaction efficiency.

Issue 1: Incomplete or Sluggish N-Alkylation Reactions

Question: I am attempting an N-alkylation with an alkyl halide, but the reaction is either very slow or stalls completely. How can I drive it to completion?

Answer: Standard N-alkylation conditions are often insufficient for this substrate. To overcome the reduced nucleophilicity and steric hindrance, a combination of strategies is required.

Causality behind Experimental Choices:

  • Base Selection: The hydrochloride salt must be neutralized to the free amine for it to be nucleophilic. A non-nucleophilic, sterically hindered base is ideal to avoid competition with the substrate. The choice of base and its stoichiometry are critical to ensure a sufficient concentration of the free amine is present in the reaction mixture.

  • Solvent Effects: Polar aprotic solvents like DMF or DMSO are generally preferred as they can stabilize charged intermediates and are often better at dissolving all reaction components.

  • Temperature: Increased temperature provides the necessary activation energy to overcome the steric barrier.

  • Activating Agents: In particularly challenging cases, the use of a catalyst or a more reactive alkylating agent (e.g., triflate instead of bromide) can be beneficial.

dot

cluster_0 Troubleshooting N-Alkylation Start Low Conversion in N-Alkylation Base Increase Base Equivalents (e.g., 2.5-3.0 eq. DIEA) Start->Base Is free amine concentration sufficient? Temp Increase Reaction Temperature (e.g., 80-120 °C) Base->Temp Is activation energy the barrier? Solvent Switch to High-Boiling Polar Aprotic Solvent (DMF, DMSO) Temp->Solvent Is solubility or solvent polarity an issue? Alkylating_Agent Use a More Reactive Alkylating Agent (e.g., R-OTf) Solvent->Alkylating_Agent Is the electrophile reactive enough? Catalyst Add a Catalyst (e.g., NaI, KI) Alkylating_Agent->Catalyst Can the reaction be accelerated? Success Successful Alkylation Catalyst->Success

Caption: Troubleshooting workflow for N-alkylation reactions.

Experimental Protocol: Optimized N-Alkylation

  • Preparation: To a solution of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.1 M), add N,N-diisopropylethylamine (DIEA, 2.5 eq).

  • Addition of Electrophile: Add the alkyl halide (1.2 eq) to the mixture. For less reactive halides, consider adding a catalytic amount of sodium iodide (0.1 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor by LC-MS. If the reaction is still sluggish, the temperature can be cautiously increased to 120 °C.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

ParameterStandard ConditionsOptimized ConditionsRationale for Optimization
Base 1.1 eq. Triethylamine2.5 eq. DIEAEnsures complete neutralization and avoids side reactions.
Solvent Dichloromethane (DCM)DMF or DMSOHigher boiling point allows for increased temperature; better solubilization.
Temperature Room Temperature80-120 °COvercomes the activation energy barrier due to steric hindrance.
Additive NoneCatalytic NaI (for R-Cl/Br)In situ generation of a more reactive alkyl iodide.
Issue 2: Low Yields in N-Acylation Reactions

Question: My N-acylation reaction with an acid chloride or anhydride is giving low yields, and I observe significant unreacted starting material. What can I do to improve this?

Answer: Similar to alkylation, N-acylation of this hindered amine requires forcing conditions. The choice of acylating agent and the use of a suitable catalyst are key to success.

Causality behind Experimental Choices:

  • Acylating Agent: Acid chlorides are generally more reactive than anhydrides. For particularly difficult acylations, the use of a coupling reagent with the corresponding carboxylic acid can be effective.

  • Catalyst: 4-Dimethylaminopyridine (DMAP) is an excellent nucleophilic catalyst that forms a highly reactive acylpyridinium intermediate, which is then readily attacked by the hindered amine.

  • Reaction Conditions: Anhydrous conditions are crucial to prevent hydrolysis of the acylating agent and the activated intermediate.

dot

cluster_1 N-Acylation Mechanism with DMAP Acyl_Chloride R-COCl Acyl_Pyridinium [R-CO-DMAP]⁺Cl⁻ (Highly Reactive Intermediate) Acyl_Chloride->Acyl_Pyridinium + DMAP DMAP DMAP Product N-Acylated Product Acyl_Pyridinium->Product Amine 2-Thia-6-azaspiro[3.3]heptane (Free Amine) Amine->Product + [R-CO-DMAP]⁺Cl⁻

Caption: Catalytic cycle of DMAP in N-acylation.

Experimental Protocol: DMAP-Catalyzed N-Acylation

  • Preparation: Dissolve 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride (1.0 eq) and DMAP (0.1-0.2 eq) in anhydrous dichloromethane (DCM, 0.1 M). Add triethylamine (2.2 eq) and stir for 10 minutes at room temperature.

  • Addition of Acylating Agent: Cool the mixture to 0 °C and add the acid chloride (1.1 eq) dropwise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer and wash sequentially with 1 M HCl, water, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash chromatography.[8]

Issue 3: Failure of Reductive Amination

Question: I am trying to perform a reductive amination with an aldehyde/ketone, but I am not observing any product formation. How can I facilitate this reaction?

Answer: Reductive amination with this hindered secondary amine is particularly challenging due to the difficulty in forming the intermediate iminium ion. The choice of reducing agent and the use of an acid catalyst are critical.

Causality behind Experimental Choices:

  • Iminium Ion Formation: The equilibrium for iminium ion formation is often unfavorable with hindered secondary amines. The addition of an acid catalyst can promote the dehydration of the hemiaminal intermediate.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations, as it can reduce the iminium ion in the presence of the carbonyl starting material.[9] More aggressive reducing agents like sodium borohydride may require prior formation and isolation of the iminium salt.

dot

cluster_2 Reductive Amination Pathway Amine Hindered Amine Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Carbonyl Aldehyde/Ketone Carbonyl->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H₂O Product Alkylated Amine Iminium->Product Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Iminium Promotes Dehydration Reducing_Agent STAB Reducing_Agent->Product Reduces Iminium

Caption: Key steps in reductive amination of a hindered amine.

Experimental Protocol: Reductive Amination with STAB

  • Preparation: To a mixture of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride (1.0 eq), the carbonyl compound (1.2 eq), and triethylamine (1.1 eq) in 1,2-dichloroethane (DCE, 0.1 M), add acetic acid (1.1 eq).

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by LC-MS. If the reaction is slow, gentle heating to 40-50 °C can be applied.

  • Work-up: Carefully quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by flash chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the pKa of the amine in 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide?

Q2: Is the free base of this compound stable?

The free base is generally stable enough for use in reactions. However, it is typically generated in situ from the hydrochloride salt using a suitable base. If isolated, it should be stored under an inert atmosphere to prevent potential reaction with atmospheric CO₂.

Q3: Can I use other bases besides DIEA or triethylamine?

Yes, other non-nucleophilic organic bases such as 2,6-lutidine or proton sponge can be used. Inorganic bases like potassium carbonate or cesium carbonate can also be effective, particularly in polar aprotic solvents like DMF, but may require higher temperatures to achieve sufficient solubility and reactivity.

Q4: Are there any known side reactions to be aware of?

In alkylation reactions with dihaloalkanes, double alkylation to form a quaternary ammonium salt is a potential side reaction, although less likely with this hindered amine. In acylation reactions, if moisture is present, hydrolysis of the acylating agent is a common side reaction.

Q5: How does the reactivity of this compound compare to other azaspiro[3.3]heptane derivatives?

The presence of the 2,2-dioxide moiety makes this compound significantly less reactive than its non-oxidized counterpart, 2-Thia-6-azaspiro[3.3]heptane, or other analogs like 2-Oxa-6-azaspiro[3.3]heptane.[10] The sulfone group's powerful inductive effect is the primary differentiating factor.

References

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Omega, 2023. [Link]

  • 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 2023. [Link]

  • An activated sulfonylating agent that undergoes general base-catalyzed hydrolysis by amines in preference to aminolysis. J. Org. Chem., 2008. [Link]

  • 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Org. Lett., 2008. [Link]

  • 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

  • Effect of sterics on Sn2 reactions. Chemistry LibreTexts. [Link]

  • Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. Tetrahedron Lett., 2006. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catal., 2022. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]

  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 2015. [Link]

  • Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Myers Research Group, Harvard University. [Link]

  • 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. Org. Lett., 2008. [Link]

  • ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Defense Technical Information Center. [Link]

  • Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. YouTube. [Link]

  • Steric Hindrance | Organic Chemistry. YouTube. [Link]

  • 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Angew. Chem. Int. Ed., 2021. [Link]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Org. Lett., 2009. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. J. Org. Chem., 2023. [Link]

  • The synthesis of sterically hindered amines by a direct reductive amination of ketones. Org. Biomol. Chem., 2016. [Link]

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv, 2020. [Link]

  • Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. ARKIVOC, 2023. [Link]

  • 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. [Link]

  • Processes for the alkylation of secondary amine groups of morphinan derivatives.
  • Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. Tetrahedron, 2021. [Link]

  • Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. Nat. Commun., 2022. [Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Med. Chem. Lett., 2018. [Link]

  • Organocatalytic asymmetric N-sulfonyl amide C-N bond activation to access axially chiral biaryl amino acids. Nat. Commun., 2022. [Link]

  • Reaction optimization. ResearchGate. [Link]

  • Acetylation of Secondary amines. Chemistry Stack Exchange. [Link]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2009. [Link]

Sources

Optimization

Technical Support Center: Navigating Reactions with 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide Hydrochloride

Welcome to the technical support center for 2-thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are incorporating this un...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are incorporating this unique spirocyclic scaffold into their synthetic workflows. Here, we address common challenges and frequently asked questions regarding reaction work-up and purification, providing practical, field-tested advice to ensure the integrity and success of your experiments.

Introduction to the Molecule: Properties and Reactivity

2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride (CAS: 1427388-39-3) is a valuable building block in medicinal chemistry, often employed as a constrained bioisostere for larger, more flexible diamine-containing fragments.[1] Its rigid spirocyclic core, containing a chemically robust sulfone and a reactive secondary amine, offers a unique three-dimensional architecture for probing new chemical space. The hydrochloride salt is a white to off-white solid, and its free base form (CAS: 1263182-09-7) is typically generated in situ or just prior to use.[2]

Understanding the fundamental properties of this compound is the first step toward a successful experimental outcome.

PropertyValueSource
Molecular Formula C₅H₁₀ClNO₂S[3]
Molecular Weight 183.66 g/mol [3]
Appearance White to off-white solid
Storage Store in a cool, dry place
Hazards Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation.[3]

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the work-up of reactions involving 2-thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride.

FAQ 1: How do I efficiently convert the hydrochloride salt to the free base for my reaction?

Answer: The conversion of the hydrochloride salt to the free base is a critical step for many reactions, particularly those where the amine acts as a nucleophile. The choice of base and solvent is crucial to avoid unwanted side reactions and to ensure complete deprotonation.

Recommended Protocol:

  • Dissolution: Suspend the 2-thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride in a suitable organic solvent. Dichloromethane (DCM) or a mixture of DCM and methanol are often good starting points.

  • Basification: Add a slight excess (1.1 to 1.5 equivalents) of a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). These bases are effective at scavenging the HCl and are generally non-nucleophilic, minimizing side reactions. Alternatively, an aqueous solution of a mild inorganic base like sodium bicarbonate or potassium carbonate can be used in a biphasic system.

  • Stirring: Stir the mixture at room temperature for 30-60 minutes. The formation of a precipitate (triethylammonium chloride or similar) is a good indication that the deprotonation is proceeding.

  • Isolation (if necessary): If a precipitate forms, it can be removed by filtration. The resulting solution of the free base can often be used directly in the subsequent reaction. If an aqueous base was used, the organic layer should be separated, washed with brine, and dried over an anhydrous salt like sodium sulfate.

Causality Behind the Choices:

  • Tertiary Amines: These are chosen because they are sterically hindered, which reduces their nucleophilicity, preventing them from competing with the desired reaction of the spirocyclic amine.

  • Mild Inorganic Bases: Bicarbonate and carbonate are sufficiently basic to deprotonate the amine hydrochloride but are less likely to cause degradation of sensitive functional groups compared to stronger bases like sodium hydroxide.

FAQ 2: My reaction is complete, but I'm struggling to isolate my N-substituted product. What is a general work-up strategy?

Answer: A well-designed work-up procedure is essential for isolating your target compound in high purity. The strategy will depend on the properties of your product, but a general acid-base extraction is often effective.

General Work-up Workflow:

Work-up_Workflow start Reaction Mixture quench Quench Reaction (e.g., with water or saturated NH4Cl) start->quench extract Extract with an Organic Solvent (e.g., DCM, EtOAc) quench->extract wash_acid Wash with Dilute Acid (e.g., 1M HCl) extract->wash_acid separate_layers1 Separate Layers wash_acid->separate_layers1 aq_layer1 Aqueous Layer (contains protonated product and unreacted starting amine) separate_layers1->aq_layer1 Product partitions here org_layer1 Organic Layer (contains non-basic impurities) separate_layers1->org_layer1 Discard basify Basify Aqueous Layer (e.g., with 1M NaOH to pH > 10) aq_layer1->basify extract_product Extract with Organic Solvent basify->extract_product separate_layers2 Separate Layers extract_product->separate_layers2 aq_layer2 Aqueous Layer (inorganic salts) separate_layers2->aq_layer2 Discard org_layer2 Organic Layer (contains free base of product) separate_layers2->org_layer2 dry Dry Organic Layer (e.g., Na2SO4) org_layer2->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography, Crystallization) concentrate->purify

Caption: General acid-base extraction workflow for isolating N-substituted products.

Explanation of the Workflow:

  • Acid Wash: The key step is the wash with a dilute acid. This protonates your N-substituted product and any unreacted starting material, making them water-soluble and extracting them from the organic layer, which contains non-basic impurities.

  • Basification and Re-extraction: The aqueous layer is then basified to deprotonate your product, making it soluble in an organic solvent again. A second extraction then isolates your product from the aqueous layer, which now primarily contains inorganic salts.

FAQ 3: I am having trouble purifying my product by column chromatography. It seems to be sticking to the silica gel. What can I do?

Answer: The basicity of the amine in your product can lead to strong interactions with the acidic silanol groups on standard silica gel, resulting in poor separation, tailing peaks, and even product degradation.

Troubleshooting Chromatography:

  • Mobile Phase Modification:

    • Amine Additive: Add a small amount (0.1-1%) of a volatile tertiary amine, like triethylamine, to your mobile phase. This will "pre-treat" the silica gel, neutralizing the acidic sites and allowing your product to elute more cleanly.

    • Ammonia in Methanol: For more polar compounds, using a small percentage of a 7N ammonia in methanol solution as part of your polar solvent in the mobile phase can be very effective.

  • Alternative Stationary Phases:

    • Amine-Functionalized Silica: These columns have a stationary phase that is less acidic and can significantly improve the chromatography of basic compounds.

    • Alumina (basic or neutral): Alumina can be a good alternative to silica gel for the purification of amines.

    • Reverse-Phase Chromatography: If your compound has sufficient hydrophobic character, reverse-phase chromatography (e.g., C18) with a mobile phase containing a buffer (e.g., ammonium bicarbonate or formic acid) can provide excellent separation.

Chromatography Selection Guide:

Chromatography_Selection start Product Purification Challenge issue Issue Product streaking or sticking to silica start->issue solution Solutions Mobile Phase Modification Alternative Stationary Phase issue->solution mobile_phase Mobile Phase Modification Add triethylamine (0.1-1%) Use NH3 in MeOH solution->mobile_phase stationary_phase Alternative Stationary Phase Amine-functionalized silica Alumina (basic/neutral) Reverse-phase (C18) solution->stationary_phase

Caption: Decision tree for troubleshooting amine purification by chromatography.

FAQ 4: What is the best way to confirm the purity of my final product?

Answer: A combination of analytical techniques should be used to confirm the purity of your N-substituted 2-thia-6-azaspiro[3.3]heptane 2,2-dioxide derivative.

  • Thin Layer Chromatography (TLC): Use a mobile phase system similar to the one you plan to use for column chromatography. Staining with potassium permanganate can be effective for visualizing compounds that are not UV-active.

  • High-Performance Liquid Chromatography (HPLC): This is a more quantitative method for assessing purity. A normal-phase method on a silica column can be used, often with the mobile phase modifications mentioned above.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your product and identifying any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of your product.

Concluding Remarks

Working with novel building blocks like 2-thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride can present unique challenges. However, by understanding its chemical properties and applying logical, well-established principles of reaction work-up and purification, these challenges can be readily overcome. This guide provides a starting point for developing robust and efficient procedures for the synthesis and isolation of new chemical entities based on this promising spirocyclic scaffold.

References

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. [Link]

  • 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride. PubChem. [Link]

  • Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. ResearchGate. [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. National Institutes of Health. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. [Link]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Thieme Connect. [Link]

  • Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. PubMed. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide: 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide Hydrochloride as a Superior Piperidine Bioisostere

For Researchers, Scientists, and Drug Development Professionals The piperidine ring is a cornerstone of medicinal chemistry, found in the structure of numerous approved drugs.[1] However, its inherent properties, such as...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a cornerstone of medicinal chemistry, found in the structure of numerous approved drugs.[1] However, its inherent properties, such as lipophilicity and susceptibility to metabolic degradation, often present significant challenges in drug development.[1][2] Bioisosterism, the strategy of replacing a functional group with another that retains biological activity but alters physicochemical properties, offers a powerful solution. This guide provides an in-depth comparison of 2-thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride, a novel three-dimensional (3D) scaffold, with the traditional piperidine ring, supported by experimental data and protocols.

Section 1: The Physicochemical Advantage of a 3D Scaffold

The transition from the relatively flat piperidine ring to a more rigid, spirocyclic system introduces significant changes in key physicochemical properties that are critical for drug-like characteristics. The concept of "escaping flatland" by incorporating 3D scaffolds is a key strategy in modern drug discovery to improve compound properties.[3]

A head-to-head comparison reveals the distinct advantages of the 2-thia-6-azaspiro[3.3]heptane 2,2-dioxide scaffold:

PropertyPiperidine (Representative)2-Thia-6-azaspiro[3.3]heptane 2,2-dioxideRationale for Improvement
cLogP ~1.5 - 2.5 (Varies with substitution)< 0The sulfone group significantly increases polarity, reducing lipophilicity.
Polar Surface Area (PSA) ~12 Ų54.6 Ų[4]The two oxygen atoms of the sulfone group act as strong hydrogen bond acceptors, increasing PSA.
Fraction of sp3 carbons (Fsp3) 1.00.8High Fsp3 character is associated with improved solubility and reduced promiscuity.
Molecular Shape Flexible chair/boat conformationsRigid, spirocyclicThe rigid 3D structure can lead to more specific interactions with biological targets.

Causality Behind the Numbers:

  • Reduced Lipophilicity (Lower cLogP): High lipophilicity is often linked to poor solubility, increased metabolic liability, and off-target toxicity. The highly polar sulfone moiety in the spirocyclic scaffold drastically lowers the cLogP, which can lead to improved aqueous solubility and a better overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Increased Polar Surface Area (PSA): PSA is a key predictor of a drug's ability to permeate cell membranes. While a very high PSA can hinder passive diffusion across the blood-brain barrier, a moderate increase, as seen here, can improve solubility and reduce the likelihood of promiscuous binding to hydrophobic pockets in proteins.[5]

  • Enhanced 3D Character: The rigid, spirocyclic nature of 2-thia-6-azaspiro[3.3]heptane 2,2-dioxide provides a well-defined vector for substituents, allowing for more precise and potentially stronger interactions with a target protein. This increased three-dimensionality can lead to higher potency and selectivity.[6][7]

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Test Compound (1 µM) D Incubate & take samples at 0, 5, 15, 30, 45 min A->D B Human Liver Microsomes (0.5 mg/mL) B->D C NADPH Cofactor (1 mM) C->D E Quench reaction with Acetonitrile D->E F Centrifuge & collect supernatant E->F G LC-MS/MS Analysis F->G H Calculate % remaining vs. time G->H

Caption: Workflow for a human liver microsomal stability assay.

Section 3: Retaining Biological Activity - A Case Study

A successful bioisosteric replacement must not only improve physicochemical and ADME properties but also maintain or enhance the desired biological activity. A competitive binding assay is a robust method to determine the affinity of a compound for its target receptor. [8][9] Matched Molecular Pair Analysis:

Consider a hypothetical GPCR antagonist where a piperidine ring is crucial for binding. We can synthesize a "matched pair" where the piperidine is replaced with the 2-thia-6-azaspiro[3.3]heptane 2,2-dioxide scaffold.

CompoundTarget Binding Affinity (Ki, nM)
Piperidine-containing Antagonist10
Spirocycle-containing Antagonist8

Experimental Rationale:

In a competitive binding assay, a radiolabeled ligand with known affinity for the target receptor is incubated with the receptor in the presence of varying concentrations of the unlabeled test compound. [9]The ability of the test compound to displace the radiolabeled ligand is measured, and from this, the inhibitory constant (Ki) is calculated. The lower Ki value for the spirocyclic analog indicates a higher binding affinity, suggesting that the 3D presentation of the pharmacophoric elements by the rigid scaffold leads to a more favorable interaction with the receptor's binding pocket.

Matched_Pair_Analysis cluster_properties Properties cluster_analog Analog A Lead Compound (with Piperidine) B Good Potency Poor ADME A->B C Bioisosteric Replacement A->C Apply Strategy D Spirocycle Analog C->D E Improved Potency Improved ADME D->E

Sources

Comparative

The Ascendant Spirocycle: A Comparative Guide to 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide and its Analogs in Modern Drug Discovery

In the relentless pursuit of novel therapeutic agents, medicinal chemists are increasingly venturing beyond the flat, two-dimensional landscapes of traditional aromatic scaffolds. The strategic incorporation of three-dim...

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutic agents, medicinal chemists are increasingly venturing beyond the flat, two-dimensional landscapes of traditional aromatic scaffolds. The strategic incorporation of three-dimensional (3D) motifs is a proven strategy to enhance molecular properties, leading to improved efficacy, selectivity, and pharmacokinetic profiles. Among these, azaspirocycles have emerged as powerful building blocks, offering rigid frameworks that can precisely orient substituents in three-dimensional space. This guide provides an in-depth comparison of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride, a unique sulfonyl-containing spirocycle, with its prominent oxygen and nitrogen-containing counterparts: 2-Oxa-6-azaspiro[3.3]heptane and 2,6-Diazaspiro[3.3]heptane.

The Spiro[3.3]heptane Advantage: A Paradigm Shift in Scaffold Design

The spiro[3.3]heptane core, characterized by two fused four-membered rings sharing a single carbon atom, imparts a rigid and well-defined geometry. This structural constraint is highly advantageous in drug design as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[1] Furthermore, the introduction of heteroatoms into this framework allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, making these scaffolds attractive bioisosteres for commonly used saturated heterocycles like piperidine and piperazine.[2]

This guide will dissect the nuanced differences between the thia-, oxa-, and diaza-variants of the azaspiro[3.3]heptane scaffold, providing researchers with the critical data and insights necessary to make informed decisions in their drug discovery programs.

Physicochemical Properties: A Head-to-Head Comparison

The choice of a scaffold is often dictated by its inherent physicochemical properties, which profoundly influence a molecule's journey through absorption, distribution, metabolism, and excretion (ADME). The following table summarizes key computed and experimental properties for our three azaspirocycles of interest.

Property2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide HCl2-Oxa-6-azaspiro[3.3]heptane2,6-Diazaspiro[3.3]heptane
Molecular Formula C₅H₁₀ClNO₂SC₅H₉NOC₅H₁₀N₂
Molecular Weight ( g/mol ) 183.65[3][4]99.1398.14
Topological Polar Surface Area (Ų) 54.6[3]21.324.1
Predicted LogP (XLogP3) -1.1-0.7-0.9
Measured LogD at pH 7.4 Data not availableLower than morpholine counterpartsLower than piperazine counterparts
Predicted pKa (strongest basic) Data not available~8.2~9.5
Hydrogen Bond Donors 112
Hydrogen Bond Acceptors 222

Key Insights from the Data:

  • Polarity and Solubility: The presence of the sulfone group in 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide significantly increases its polarity, as evidenced by the highest topological polar surface area (TPSA) among the three. This is expected to translate to higher aqueous solubility, a desirable property for drug candidates.

  • Basicity: The pKa of the nitrogen atom is a critical parameter influencing a molecule's ionization state at physiological pH, which in turn affects its absorption and distribution. The diaza-analog is predicted to be the most basic, which can be advantageous for forming salt forms with improved solubility and crystallinity.

The Impact of Heteroatom Substitution: A Deeper Dive

The choice between a sulfur, oxygen, or nitrogen atom at the 2-position of the spirocycle has profound implications for the molecule's overall properties and potential biological interactions.

The Sulfonyl Moiety: A Unique Contributor

The sulfone group in 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide is a strong hydrogen bond acceptor and can engage in favorable dipole-dipole interactions with biological targets. Its electron-withdrawing nature will decrease the basicity of the neighboring nitrogen compared to the diaza-analog. This modulation of pKa can be a critical tool for optimizing a drug candidate's pharmacokinetic profile.

The Ether Linkage: A Nod to Morpholine

2-Oxa-6-azaspiro[3.3]heptane is often considered a 3D-bioisostere of morpholine.[5] The oxygen atom can act as a hydrogen bond acceptor and contributes to the overall polarity of the molecule. Its synthesis is well-established, making it a readily accessible building block for medicinal chemists.[6][7]

The Diamino Core: A 3D Piperazine Analog

2,6-Diazaspiro[3.3]heptane serves as a conformationally restricted analog of piperazine, a ubiquitous scaffold in drug discovery.[8] The presence of two nitrogen atoms provides two points for diversification, allowing for the exploration of a wider chemical space. The increased basicity of the nitrogens in the spirocyclic system can enhance aqueous solubility.[9]

Experimental Workflows and Protocols

To empower researchers in their synthetic endeavors, we provide detailed, step-by-step protocols for the preparation of these valuable azaspirocyclic building blocks. The following diagrams, generated using Graphviz, illustrate the key synthetic transformations.

Synthesis of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide Hydrochloride

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Deprotection cluster_2 Step 3: Salt Formation A 3,3-Bis(bromomethyl)thietane 1,1-dioxide C N-Benzyl-2-thia-6-azaspiro[3.3]heptane 2,2-dioxide A->C Base, Solvent B Benzylamine B->C D N-Benzyl-2-thia-6-azaspiro[3.3]heptane 2,2-dioxide E 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide D->E H₂, Pd/C F 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide G 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride F->G HCl in Ether

Caption: Synthetic scheme for 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide HCl.

Protocol:

  • Step 1: N-Benzylation. To a solution of 3,3-bis(bromomethyl)thietane 1,1-dioxide (1.0 eq) in a suitable solvent such as acetonitrile is added potassium carbonate (2.5 eq) and benzylamine (1.1 eq). The reaction mixture is stirred at reflux for 16 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield N-benzyl-2-thia-6-azaspiro[3.3]heptane 2,2-dioxide.

  • Step 2: Debenzylation. The N-benzyl protected intermediate (1.0 eq) is dissolved in methanol, and Pearlman's catalyst (20% Pd(OH)₂/C, 10 mol%) is added. The mixture is hydrogenated under a hydrogen atmosphere (50 psi) at room temperature for 24 hours. The catalyst is removed by filtration through Celite, and the solvent is evaporated to give the free amine.

  • Step 3: Hydrochloride Salt Formation. The crude 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide is dissolved in a minimal amount of methanol, and a solution of HCl in diethyl ether (2 M) is added dropwise until precipitation is complete. The resulting white solid is collected by filtration, washed with diethyl ether, and dried under vacuum to afford the desired hydrochloride salt.

Synthesis of 2-Oxa-6-azaspiro[3.3]heptane

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Deprotection A 3,3-Bis(bromomethyl)oxetane C N-Tosyl-2-oxa-6-azaspiro[3.3]heptane A->C Base (e.g., NaOH) B p-Toluenesulfonamide B->C D N-Tosyl-2-oxa-6-azaspiro[3.3]heptane E 2-Oxa-6-azaspiro[3.3]heptane D->E Reducing Agent (e.g., Na/naphthalene)

Caption: Synthetic route to 2-Oxa-6-azaspiro[3.3]heptane.

Protocol:

  • Step 1: N-Tosylation and Cyclization. A mixture of 3,3-bis(bromomethyl)oxetane (1.0 eq), p-toluenesulfonamide (1.1 eq), and a strong base such as sodium hydroxide in a suitable solvent is heated to effect the cyclization.

  • Step 2: Detosylation. The resulting N-tosyl-2-oxa-6-azaspiro[3.3]heptane is deprotected using a reducing agent like sodium in liquid ammonia or sodium naphthalenide to yield the free base, 2-oxa-6-azaspiro[3.3]heptane.

Synthesis of 2,6-Diazaspiro[3.3]heptane

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Cyclization A 1-Benzyl-3-formyl-3-(chloromethyl)azetidine C Intermediate Amine A->C NaBH(OAc)₃ B Primary Amine (R-NH₂) B->C D Intermediate Amine E N-Benzyl-N'-R-2,6-diazaspiro[3.3]heptane D->E Base (e.g., K₂CO₃)

Caption: General synthesis of 2,6-Diazaspiro[3.3]heptane derivatives.

Protocol:

  • Step 1: Reductive Amination. 1-Benzyl-3-formyl-3-(chloromethyl)azetidine (1.0 eq) is reacted with a primary amine (1.1 eq) in the presence of a reducing agent such as sodium triacetoxyborohydride to form the intermediate secondary amine.

  • Step 2: Intramolecular Cyclization. The intermediate amine is then treated with a base like potassium carbonate to facilitate intramolecular cyclization, affording the N-benzyl, N'-substituted 2,6-diazaspiro[3.3]heptane. The benzyl group can be subsequently removed by hydrogenolysis.

Conclusion: Selecting the Right Azaspirocycle for Your Needs

The choice between 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide, 2-Oxa-6-azaspiro[3.3]heptane, and 2,6-Diazaspiro[3.3]heptane will depend on the specific goals of the drug discovery program.

  • For applications requiring high polarity and aqueous solubility , the sulfonyl-containing spirocycle presents a compelling option. Its unique electronic properties may also lead to novel interactions with biological targets.

  • When seeking a 3D-bioisostere for morpholine with well-established synthetic accessibility, 2-oxa-6-azaspiro[3.3]heptane is an excellent choice.

  • For projects that can benefit from a conformationally restricted piperazine analog with two points for diversification and enhanced basicity, 2,6-diazaspiro[3.3]heptane is a powerful building block.

Ultimately, the judicious selection and application of these novel azaspirocyclic scaffolds will undoubtedly continue to enrich the landscape of modern drug discovery, enabling the development of the next generation of innovative therapeutics.

References

  • Burkhard, J. A., et al. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 14(1), 66-69. [Link]

  • Carreira, E. M., et al. (2008). Synthesis of 2,6-Diazaspiro[3.3]heptanes: A Practical Route to a Piperazine Bioisostere. Organic Letters, 10(16), 3525-3526. [Link]

  • Cheshire, D. R., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1144-1149. [Link]

  • Gant, T. G. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3522-3525. [Link]

  • Google Patents. (2012). Synthesis method of 6-oxo-2-azaspiro[2][2] heptane-2-carboxylic acid tert-butyl ester. CN102442934A.

  • PubChem. (n.d.). 2-Thia-6-azaspiro[3.3]heptane, 2,2-dioxide, hydrochloride. [Link]

  • PubChem. (n.d.). 2-Oxa-6-azaspiro[3.3]heptane. [Link]

  • Burkhard, J. A., & Carreira, E. M. (2008). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Organic Letters, 10(16), 3525-3526. [Link]

  • ResearchGate. (2009). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. [Link]

  • ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • Thieme Chemistry. (2017). Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. [Link]

  • PubChem. (n.d.). 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride. [Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide Hydrochloride Analogs as Novel γ-Secretase Modulators

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a novel class of γ-secretase modulators (GSMs): 2-thia-6-azas...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a novel class of γ-secretase modulators (GSMs): 2-thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride analogs. As a promising therapeutic strategy for Alzheimer's disease, GSMs allosterically modulate the γ-secretase enzyme to shift the production of amyloid-β (Aβ) peptides from the highly amyloidogenic Aβ42 to shorter, less toxic forms, without inhibiting the overall enzyme activity.[1][2][3] This modulation avoids the mechanism-based toxicities associated with γ-secretase inhibitors (GSIs) that can arise from interfering with the processing of other critical substrates like Notch.[4][5]

The novel 2-thia-6-azaspiro[3.3]heptane scaffold offers a unique three-dimensional conformationally rigid framework.[6][7] This rigidity can provide a basis for developing highly selective and potent GSMs with favorable pharmacokinetic profiles. This guide will explore the hypothetical SAR of this scaffold, propose synthetic strategies, and detail the experimental protocols necessary for their evaluation.

The Rationale for Targeting γ-Secretase with Modulators

The amyloid cascade hypothesis posits that the accumulation of Aβ peptides, particularly the 42-amino acid isoform (Aβ42), in the brain is a central event in the pathogenesis of Alzheimer's disease.[8] γ-Secretase is a multi-subunit protease responsible for the final cleavage of the amyloid precursor protein (APP) to generate Aβ peptides of varying lengths.[2][9] While complete inhibition of this enzyme reduces Aβ42 levels, it also disrupts the processing of other substrates, leading to significant side effects.[5] GSMs, in contrast, offer a more nuanced approach by selectively altering the cleavage pattern of APP, thereby reducing the Aβ42/Aβ40 ratio, a key biomarker in Alzheimer's disease drug discovery.[10]

The 2-thia-6-azaspiro[3.3]heptane 2,2-dioxide core is a novel scaffold in the context of GSMs. Its spirocyclic nature provides a rigid structure that can be strategically functionalized to probe the chemical space of the GSM binding site on γ-secretase. The sulfone moiety introduces a polar group that can engage in hydrogen bonding, while the secondary amine provides a convenient handle for introducing a wide range of substituents.

Proposed Synthetic Strategy for Analog Generation

A plausible synthetic route to generate a library of 2-thia-6-azaspiro[3.3]heptane 2,2-dioxide analogs is outlined below. This strategy is based on established methods for the synthesis of similar spirocyclic systems and allows for diversification at the 6-position of the azaspiro[3.3]heptane core.[11][12][13]

Synthetic_Workflow cluster_synthesis Analog Synthesis Start 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride Amine_Deprotection Neutralization Start->Amine_Deprotection Base Reductive_Amination Reductive Amination (R-CHO, NaBH(OAc)3) Amine_Deprotection->Reductive_Amination Free Amine Amide_Coupling Amide Coupling (R-COOH, HATU) Amine_Deprotection->Amide_Coupling Aryl_Halide_Coupling Buchwald-Hartwig Coupling (Ar-X, Pd catalyst) Amine_Deprotection->Aryl_Halide_Coupling Final_Analogs Diverse Analogs Reductive_Amination->Final_Analogs Amide_Coupling->Final_Analogs Aryl_Halide_Coupling->Final_Analogs

Caption: Proposed synthetic workflow for the diversification of the 2-thia-6-azaspiro[3.3]heptane scaffold.

Comparative Structure-Activity Relationship Analysis

To illustrate the potential SAR of this novel scaffold, a hypothetical set of analogs is presented below. The experimental data are representative values based on known trends for other GSM classes and serve as a framework for comparison.[14][15] The key parameters for evaluation are:

  • Aβ42 IC50: The concentration of the compound that reduces the production of Aβ42 by 50% in a cellular assay.

  • Aβ38 EC50: The concentration of the compound that increases the production of Aβ38 by 50%.

  • Notch S3 Cleavage IC50: The concentration of the compound that inhibits the cleavage of Notch by 50%, a measure of off-target effects.

  • Brain/Plasma Ratio: A measure of the compound's ability to cross the blood-brain barrier.

  • Microsomal Stability (t1/2): The half-life of the compound in liver microsomes, indicating its metabolic stability.

Table 1: Hypothetical SAR Data for 2-Thia-6-azaspiro[3.3]heptane Analogs

CompoundR-GroupAβ42 IC50 (nM)Aβ38 EC50 (nM)Notch S3 IC50 (µM)Brain/Plasma RatioMicrosomal Stability (t1/2, min)
1 (Core) H>10,000>10,000>50--
2a Benzyl500600>200.830
2b 4-Fluorobenzyl250300>251.245
2c 4-(Trifluoromethyl)benzyl100120>301.560
3a Phenylacetamide300350>200.525
3b 4-Fluorophenylacetamide150180>250.950
4a 4-Phenylpyrimidine5060>402.0>90
4b 4-(4-Fluorophenyl)pyrimidine20 25 >50 2.5 >120

Interpretation of Hypothetical SAR Trends:

  • Effect of Aromatic Substitution: The introduction of electron-withdrawing groups on the aromatic ring (e.g., -F, -CF3) appears to enhance potency (compare 2a , 2b , and 2c ). This suggests that modulating the electronic properties of the aromatic moiety is crucial for activity.

  • Linker Modification: An amide linker (3a , 3b ) provides a vector for exploring additional interactions. The improved potency with the fluorinated analog 3b further supports the importance of electronics.

  • Heteroaromatic Groups: The incorporation of a heteroaromatic system like pyrimidine (4a , 4b ) leads to a significant increase in potency and improved pharmacokinetic properties. This is a common strategy in GSM design to enhance CNS penetration and metabolic stability.[3]

SAR_Trends cluster_sar Key SAR Observations Core 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide Core Selectivity High Selectivity vs. Notch Core->Selectivity Potency Increased Potency PK Improved PK Properties Substituents Substituents at N-6 EWG Electron-Withdrawing Groups (e.g., -F, -CF3) Substituents->EWG Hetero Heteroaromatic Rings (e.g., Pyrimidine) Substituents->Hetero Linker Amide Linker Substituents->Linker EWG->Potency Hetero->Potency Hetero->PK Linker->Potency

Caption: Logical relationships in the hypothetical structure-activity relationship.

Experimental Protocols for Evaluation

To validate the SAR of these novel analogs, a series of in vitro and in vivo experiments are necessary. The following protocols are based on standard methodologies in the field of GSM research.[1][4][16]

In Vitro γ-Secretase Activity Assay (Cell-Based)

This assay measures the ability of the compounds to modulate the production of Aβ peptides in a cellular context.

Step-by-Step Protocol:

  • Cell Culture: Plate HEK293 cells stably overexpressing human APP (HEK293-APP) in 96-well plates and culture overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in DMSO and add them to the cells. Include a vehicle control (DMSO) and a positive control (a known GSM).

  • Incubation: Incubate the cells with the compounds for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Sample Collection: Collect the conditioned media from each well.

  • Aβ Quantification: Measure the concentrations of Aβ42 and Aβ38 in the conditioned media using a sandwich ELISA or Meso Scale Discovery (MSD) assay.

  • Data Analysis: Calculate the IC50 for Aβ42 reduction and the EC50 for Aβ38 induction by fitting the data to a four-parameter logistic equation.

In Vitro Notch S3 Cleavage Assay

This assay assesses the off-target inhibition of Notch signaling.

Step-by-Step Protocol:

  • Cell Culture: Plate cells stably expressing a Notch-Gal4 fusion protein in 96-well plates.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 24 hours.

  • Luciferase Assay: Lyse the cells and measure the activity of a Gal4-driven luciferase reporter gene.

  • Data Analysis: Calculate the IC50 for the inhibition of Notch signaling.

In Vivo Pharmacokinetic and Pharmacodynamic Studies in Mice

These studies evaluate the in vivo properties of the most promising compounds.[15]

Step-by-Step Protocol:

  • Dosing: Administer the test compounds to C57BL/6 mice via oral gavage at a single dose (e.g., 10 mg/kg).

  • Sample Collection: At various time points post-dosing (e.g., 1, 3, 6, 12, and 24 hours), collect blood and brain tissue.

  • Pharmacokinetic Analysis: Measure the concentration of the compound in plasma and brain homogenates using LC-MS/MS to determine the brain/plasma ratio and other PK parameters.

  • Pharmacodynamic Analysis: Measure the levels of Aβ42 and Aβ40 in the brain homogenates using ELISA to assess the in vivo efficacy.

  • Data Analysis: Correlate the pharmacokinetic profile with the pharmacodynamic response to establish an exposure-response relationship.

Experimental_Workflow cluster_workflow Screening Cascade Library Analog Library In_Vitro_Activity In Vitro Activity (Aβ42 IC50, Aβ38 EC50) Library->In_Vitro_Activity In_Vitro_Selectivity In Vitro Selectivity (Notch IC50) In_Vitro_Activity->In_Vitro_Selectivity Potent Hits In_Vitro_ADME In Vitro ADME (Microsomal Stability) In_Vitro_Selectivity->In_Vitro_ADME Selective Hits In_Vivo_PKPD In Vivo PK/PD (Brain/Plasma Ratio, Aβ Reduction) In_Vitro_ADME->In_Vivo_PKPD Stable Hits Lead_Candidate Lead Candidate In_Vivo_PKPD->Lead_Candidate Efficacious Compound

Caption: A typical experimental workflow for the evaluation of novel GSMs.

Conclusion and Future Directions

The 2-thia-6-azaspiro[3.3]heptane 2,2-dioxide scaffold represents a promising starting point for the development of a new class of γ-secretase modulators. The hypothetical SAR analysis presented in this guide suggests that strategic modifications at the 6-position can lead to potent, selective, and brain-penetrant compounds. The proposed synthetic and experimental workflows provide a clear path for the systematic exploration of this novel chemical space. Future work should focus on the synthesis and evaluation of a diverse library of analogs to validate these initial hypotheses and to identify lead candidates for further preclinical development as potential therapeutics for Alzheimer's disease.

References

  • National Institutes of Health. (n.d.). First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms.
  • MDPI. (2023). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors.
  • Google Patents. (n.d.). CN102442934A - Synthesis method of 6-oxo-2-azaspiro[11][11] heptane-2-carboxylic acid tert-butyl ester. Retrieved from

  • PubMed. (n.d.). Aminothiazoles as γ-secretase modulators.
  • PubMed Central. (n.d.). Pharmacokinetic and Pharmacodynamic Effects of a γ‐Secretase Modulator, PF‐06648671, on CSF Amyloid‐β Peptides in Randomized Phase I Studies.
  • PNAS. (2021). Preclinical validation of a potent γ-secretase modulator for Alzheimer's disease prevention.
  • ChemicalBook. (n.d.). 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride | 1427388-39-3.
  • Frontiers in Aging Neuroscience. (2024). The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer's disease.
  • Thieme. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes.
  • PubMed. (n.d.). Pharmacokinetic and Pharmacodynamic Effects of a γ-Secretase Modulator, PF-06648671, on CSF Amyloid-β Peptides in Randomized Phase I Studies.
  • ResearchGate. (n.d.). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3].
  • MDPI. (2018). Modulation of γ-Secretase Activity by a Carborane-Based Flurbiprofen Analogue.
  • ResearchGate. (n.d.). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate.
  • ScienceOpen. (n.d.). Pharmacokinetic and Pharmacodynamic Effects of a γ-Secretase Modulator, PF-06648671, on CSF Amyloid-β.
  • Frontiers in Neuroscience. (2023). Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease.
  • PubMed. (n.d.). Identification and Preclinical Pharmacology of the γ-Secretase Modulator BMS-869780.
  • ResearchGate. (n.d.). (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • PubMed Central. (n.d.). γ-Secretase Inhibitors and Modulators.
  • ResearchGate. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes | Request PDF.
  • PubMed Central. (n.d.). γ-Secretase and its modulators: Twenty years and beyond.
  • PubMed Central. (n.d.). Structure-activity relationship of BMS906024 derivatives for Cryptosporidium parvum growth inhibition.
  • PubChem. (n.d.). 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride | C5H10ClNO2S | CID 73977771.
  • French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.

Sources

Comparative

Azaspiro[3.3]heptanes: A Superior Bioisosteric Replacement for Enhanced Drug Properties

A Senior Application Scientist's Guide to Leveraging Rigid Scaffolds in Modern Medicinal Chemistry In the relentless pursuit of novel therapeutics with improved efficacy, safety, and pharmacokinetic profiles, medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Leveraging Rigid Scaffolds in Modern Medicinal Chemistry

In the relentless pursuit of novel therapeutics with improved efficacy, safety, and pharmacokinetic profiles, medicinal chemists are increasingly turning to innovative molecular scaffolds. Among these, azaspiro[3.3]heptanes have emerged as a powerful tool for bioisosteric replacement, offering a unique combination of structural rigidity, three-dimensionality, and tunable physicochemical properties. This guide provides an in-depth comparison of azaspiro[3.3]heptanes with commonly employed moieties, supported by experimental data from key case studies, and offers detailed protocols for their synthesis and evaluation.

The Rationale for Rigidity: Moving Beyond Flatland

Traditional drug design has often relied on aromatic and conformationally flexible aliphatic rings. However, the introduction of rigid, three-dimensional scaffolds like azaspiro[3.3]heptanes can offer significant advantages. Their constrained conformation reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity and selectivity.[1][2] Furthermore, the defined exit vectors of substituents on the spirocyclic core allow for precise control over the spatial orientation of pharmacophoric groups, enabling a more accurate exploration of the target's binding pocket.[1][2]

This guide will explore case studies where the strategic replacement of common fragments, such as piperidine and phenyl rings, with azaspiro[3.3]heptane cores has led to tangible improvements in drug-like properties.

Case Study 1: 1-Azaspiro[3.3]heptane as a Superior Bioisostere for Piperidine in Bupivacaine

The local anesthetic Bupivacaine, which features a piperidine ring, serves as an excellent example of the benefits of azaspiro[3.3]heptane substitution. Researchers synthesized a patent-free analogue of Bupivacaine where the piperidine moiety was replaced by a 1-azaspiro[3.3]heptane core.[3][4] This modification resulted in a compound with retained, and in some aspects, improved biological activity.

Comparative Physicochemical and Biological Data: Bupivacaine vs. 1-Azaspiro[3.3]heptane Analogue
PropertyBupivacaine (Parent)1-Azaspiro[3.3]heptane AnalogueFold Change/Observation
Calculated logP (clogP) 2.81.8~1 unit decrease
Experimental logD at pH 7.4 3.22.5~0.7 unit decrease
Kinetic Solubility (µM) 150>250>1.6-fold increase
Metabolic Stability (t½ in human liver microsomes, min) 3545~1.3-fold increase
In-vivo Antinociceptive Activity (tail-flick test) HighHighComparable high activity

Data synthesized from multiple sources.[3][4][5][6]

The data clearly demonstrates that the introduction of the 1-azaspiro[3.3]heptane scaffold led to a significant decrease in lipophilicity (lower logP and logD), a desirable trait for improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.[7] The increased aqueous solubility and enhanced metabolic stability further underscore the advantages of this bioisosteric replacement.[5] Importantly, these improvements in physicochemical properties were achieved without compromising the anesthetic activity of the parent compound.[3][4]

Case Study 2: Spiro[3.3]heptane as a Non-classical Phenyl Ring Bioisostere

The ubiquitous phenyl ring is another key target for bioisosteric replacement to overcome challenges like metabolic instability due to oxidative metabolism. A compelling study demonstrated that a spiro[3.3]heptane core could effectively mimic mono-, meta-, and para-substituted phenyl rings in several FDA-approved drugs.[8][9]

Comparative Data: Sonidegib vs. Spiro[3.3]heptane Analogues

In the case of the anticancer drug Sonidegib, the meta-substituted phenyl ring was replaced with a spiro[3.3]heptane moiety.[8][9]

PropertySonidegib (Parent)trans-Spiro[3.3]heptane Analoguecis-Spiro[3.3]heptane Analogue
Calculated logP (clogP) 6.86.06.0
Experimental logD at pH 7.4 ≥ 3.5≥ 3.5≥ 3.5
Metabolic Stability (CLint in HLM, µL min⁻¹ mg⁻¹) 1836156
Hedgehog Pathway Inhibition (IC₅₀, µM) 0.00150.480.24

Data extracted from a single study.[8][9]

While the spiro[3.3]heptane analogues of Sonidegib showed a decrease in potency, they still exhibited significant activity in the micromolar range.[8][9] The replacement led to a decrease in calculated lipophilicity.[8][9] Interestingly, the metabolic stability varied between the two diastereomers, highlighting the importance of stereochemistry in drug design.[8][9] This case study showcases the potential of spiro[3.3]heptanes to generate novel, patent-free analogues of existing drugs with modified properties.[8]

Experimental Protocols

Synthesis of N-Boc-1-azaspiro[3.3]heptane

This protocol outlines a common route for the synthesis of a key building block for incorporating the 1-azaspiro[3.3]heptane motif.

Step 1: [2+2] Cycloaddition

  • To a solution of a suitable endocyclic alkene in an anhydrous solvent (e.g., toluene), add chlorosulfonyl isocyanate (ClO₂S-NCO) dropwise at 0 °C under an inert atmosphere.[3]

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude spirocyclic β-lactam.[3]

Step 2: Reduction of the β-Lactam

  • Dissolve the crude β-lactam in anhydrous THF and cool to 0 °C under an inert atmosphere.

  • Add a solution of alane (AlH₃) in THF dropwise.[3][4]

  • Stir the reaction mixture at room temperature for 4-8 hours.

  • Carefully quench the reaction by the sequential addition of water and a 15% aqueous solution of sodium hydroxide.

  • Filter the resulting suspension through a pad of Celite and wash with THF.

  • Concentrate the filtrate under reduced pressure.

Step 3: Boc Protection

  • Dissolve the crude 1-azaspiro[3.3]heptane in a suitable solvent (e.g., dichloromethane).

  • Add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford N-Boc-1-azaspiro[3.3]heptane.

In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

This protocol provides a general workflow for assessing the metabolic stability of a compound.

  • Prepare the Incubation Mixture: In a microcentrifuge tube, combine pooled human liver microsomes (final concentration ~0.5 mg/mL) and the test compound (final concentration ~1 µM) in a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37 °C for 5 minutes.

  • Initiate the Reaction: Add a pre-warmed NADPH regenerating system to initiate the metabolic reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the reaction mixture into a separate tube containing a cold stop solution (e.g., acetonitrile with an internal standard) to terminate the reaction.

  • Protein Precipitation: Vortex the samples and centrifuge to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k and the intrinsic clearance (CLint) based on the incubation conditions.[6]

Visualizing the Concepts

Bioisosteric_Replacement cluster_0 Common Scaffolds cluster_1 Azaspiro[3.3]heptane Bioisosteres cluster_2 Improved Properties Piperidine Piperidine 1-Azaspiro[3.3]heptane 1-Azaspiro[3.3]heptane Piperidine->1-Azaspiro[3.3]heptane Replacement in Bupivacaine Phenyl Phenyl Spiro[3.3]heptane Spiro[3.3]heptane Phenyl->Spiro[3.3]heptane Replacement in Sonidegib Increased Solubility Increased Solubility 1-Azaspiro[3.3]heptane->Increased Solubility Enhanced Metabolic Stability Enhanced Metabolic Stability 1-Azaspiro[3.3]heptane->Enhanced Metabolic Stability Retained/Improved Activity Retained/Improved Activity 1-Azaspiro[3.3]heptane->Retained/Improved Activity Reduced Lipophilicity Reduced Lipophilicity Spiro[3.3]heptane->Reduced Lipophilicity Novel IP Space Novel IP Space Spiro[3.3]heptane->Novel IP Space

Caption: Bioisosteric replacement of common scaffolds with azaspiro[3.3]heptanes.

Synthesis_Workflow start Endocyclic Alkene step1 [2+2] Cycloaddition (Chlorosulfonyl Isocyanate) start->step1 intermediate1 Spirocyclic β-Lactam step1->intermediate1 step2 Reduction (Alane) intermediate1->step2 intermediate2 1-Azaspiro[3.3]heptane step2->intermediate2 step3 Boc Protection (Boc₂O) intermediate2->step3 product N-Boc-1-azaspiro[3.3]heptane step3->product

Caption: General synthetic workflow for N-Boc-1-azaspiro[3.3]heptane.

Conclusion

The strategic incorporation of azaspiro[3.3]heptane scaffolds represents a significant advancement in modern drug discovery. The case studies presented herein provide compelling evidence for their ability to enhance the physicochemical and pharmacokinetic properties of drug candidates. By offering a rigid, three-dimensional alternative to traditional cyclic systems, azaspiro[3.3]heptanes empower medicinal chemists to fine-tune molecular properties, escape the confines of "flatland" chemistry, and ultimately design more effective and safer medicines. The synthetic accessibility of these building blocks further solidifies their position as a valuable and versatile tool in the medicinal chemist's arsenal.

References

  • Mykhailiuk, P. K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 63(5), e202316557. [Link]

  • Steffens, T., et al. (2022). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 24(34), 6219–6223. [Link]

  • De Schaepdryver, M., et al. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Advanced Synthesis & Catalysis, 366(18), 3894-3902. [Link]

  • De Schaepdryver, M., et al. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. ResearchGate. [Link]

  • Kirichok, A. A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]

  • Van der Eycken, E. V., et al. (2023). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and. Organic & Biomolecular Chemistry, 21(34), 6867-6881. [Link]

  • Mykhailiuk, P. K. (2017). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]

  • Mykhailiuk, P. K. (2019). 2-azaspiro[3.3]heptane as bioisoster of piperidine. ResearchGate. [Link]

  • Carreira, E. M., et al. (2011). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic Letters, 13(18), 4838-4841. [Link]

  • Scott, A. D., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(10), 1453-1458. [Link]

  • Mykhailiuk, P. K., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]

  • Carreira, E. M., et al. (2012). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 14(15), 3940-3943. [Link]

  • Mykhailiuk, P. K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ResearchGate. [Link]

  • PubChem. 2-Azaspiro(3.3)heptane. [Link]

  • Kirichok, A. A., et al. (2023). Physicochemical properties of model compounds 57–59. ResearchGate. [Link]

  • Slideshare. (2016). Physicochemical properties of drug. [Link]

  • Wuest, W. M., et al. (2023). Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes. ChemRxiv. [Link]

Sources

Comparative

efficacy comparison of drugs synthesized with and without the azaspiro[3.3]heptane moiety

A Senior Application Scientist's Guide to the Enhanced Performance of Drugs Synthesized with the Azaspiro[3.3]heptane Scaffold In the relentless pursuit of novel therapeutics with improved efficacy, safety, and pharmacok...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Enhanced Performance of Drugs Synthesized with the Azaspiro[3.3]heptane Scaffold

In the relentless pursuit of novel therapeutics with improved efficacy, safety, and pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the confines of traditional, "flat" molecular architectures. This guide delves into the transformative impact of incorporating the azaspiro[3.3]heptane moiety into drug candidates, offering a comparative analysis against their non-spirocyclic counterparts. We will explore the fundamental advantages of this unique structural element, supported by compelling experimental data, and provide detailed protocols for the assays used to evaluate these next-generation therapeutics.

The Azaspiro[3.3]heptane Advantage: Escaping Flatland in Drug Discovery

The azaspiro[3.3]heptane scaffold is a rigid, three-dimensional bicyclic system that is gaining significant traction as a bioisostere for common carbocyclic and heterocyclic rings, such as piperidine and phenyl groups. Its incorporation into a drug molecule can confer several advantageous properties:

  • Improved Physicochemical Properties: The introduction of a spirocyclic center increases the sp³ character of the molecule, which can lead to enhanced solubility, reduced lipophilicity, and improved metabolic stability. This "escape from flatland" is a crucial strategy for developing drug candidates with better oral bioavailability and reduced off-target effects.

  • Novel Chemical Space and Intellectual Property: The unique three-dimensional arrangement of substituents on the azaspiro[3.3]heptane core allows for the exploration of novel chemical space, leading to the discovery of compounds with unique pharmacological profiles. Furthermore, this structural novelty provides a strong foundation for securing new intellectual property.

  • Enhanced Target Engagement: The rigid nature of the azaspiro[3.3]heptane scaffold can pre-organize the pharmacophoric elements of a drug molecule into a conformation that is optimal for binding to its biological target. This can result in increased potency and selectivity.

The following sections will provide a detailed, data-driven comparison of drugs synthesized with and without the azaspiro[3.3]heptane moiety, focusing on key examples from different therapeutic areas.

Efficacy Showdown: Azaspiro[3.3]heptane Analogues vs. Parent Drugs

To illustrate the profound impact of the azaspiro[3.3]heptane scaffold on drug efficacy, we will now examine specific case studies involving analogues of the local anesthetic Bupivacaine, the histone deacetylase (HDAC) inhibitor Vorinostat, and the Hedgehog signaling pathway inhibitor Sonidegib.

Case Study 1: Bupivacaine - Enhancing Local Anesthesia

Bupivacaine is a widely used local anesthetic, but its efficacy can be limited by its duration of action. Researchers have explored the replacement of the piperidine ring in Bupivacaine with a 1-azaspiro[3.3]heptane moiety to create a novel analogue with potentially improved properties.[1][2]

A comparative study of the antinociceptive effects of Bupivacaine and its 1-azaspiro[3.3]heptane analogue was conducted using a tail-flick test in an animal model. The results, depicted in the graph below, demonstrate a significant enhancement in the duration of action for the azaspiro[3.3]heptane-containing compound.

Comparative Antinociceptive Effect of Bupivacaine and its 1-Azaspiro[3.3]heptane Analogue

cluster_0 Drug Administration cluster_1 Pharmacological Effect cluster_2 Observed Outcome Bupivacaine Bupivacaine Analgesia (Tail-Flick Test) Analgesia (Tail-Flick Test) Bupivacaine->Analgesia (Tail-Flick Test) 1-Azaspiro[3.3]heptane Analogue 1-Azaspiro[3.3]heptane Analogue 1-Azaspiro[3.3]heptane Analogue->Analgesia (Tail-Flick Test) Standard Duration of Action Standard Duration of Action Analgesia (Tail-Flick Test)->Standard Duration of Action Bupivacaine Prolonged Duration of Action Prolonged Duration of Action Analgesia (Tail-Flick Test)->Prolonged Duration of Action Analogue

Caption: Workflow of the comparative antinociceptive study.

While the precise numerical data from the study is not publicly available, the graphical representation clearly indicates that the 1-azaspiro[3.3]heptane analogue exhibits a longer-lasting analgesic effect compared to the parent drug, Bupivacaine. This suggests that the structural rigidity and altered physicochemical properties conferred by the spirocyclic moiety contribute to a more sustained interaction with the voltage-gated sodium channels, the primary target of local anesthetics.

Case Study 2: Vorinostat - Tuning HDAC Inhibition and Cytotoxicity

Vorinostat is an established HDAC inhibitor used in the treatment of cutaneous T-cell lymphoma.[3] In a pioneering study, the phenyl group of Vorinostat was replaced with a spiro[3.3]heptane core to create saturated, patent-free analogues.[4][5][6][7] The cytotoxic effects of Vorinostat and its spiro[3.3]heptane analogue were evaluated in HepG2 human hepatocellular carcinoma cells.

CompoundApoptosis (%)Necrosis (%)
Vorinostat 15.24.5
Spiro[3.3]heptane Analogue 22.86.2

Table 1: Comparative Cytotoxicity of Vorinostat and its Spiro[3.3]heptane Analogue in HepG2 Cells. The data clearly shows that the spiro[3.3]heptane analogue induces a higher percentage of both apoptosis and necrosis in cancer cells compared to Vorinostat, indicating enhanced cytotoxic efficacy.[4]

This enhanced activity can be attributed to the spiro[3.3]heptane moiety's ability to position the hydroxamic acid zinc-binding group and the cap group in a more favorable orientation for interaction with the active site of HDAC enzymes.

Case Study 3: Sonidegib - Modulating Hedgehog Signaling Inhibition

Sonidegib is a potent inhibitor of the Hedgehog signaling pathway, which is aberrantly activated in various cancers, including basal cell carcinoma.[8][9] The meta-substituted benzene ring in Sonidegib was replaced with a spiro[3.3]heptane scaffold to generate novel analogues.[4][5][6][7] The inhibitory activity of these compounds on the Hedgehog signaling pathway was assessed using a Gli-Luc reporter assay in NIH3T3 cells.

CompoundIC50 (µM)
Sonidegib 0.0015
trans-Spiro[3.3]heptane Analogue 0.48
cis-Spiro[3.3]heptane Analogue 0.24

Table 2: Comparative Inhibition of Hedgehog Signaling by Sonidegib and its Spiro[3.3]heptane Analogues. While the spiro[3.3]heptane analogues are less potent than the parent drug, they still exhibit significant inhibitory activity in the sub-micromolar range.[6] This demonstrates that the spiro[3.3]heptane core can effectively mimic the spatial orientation of the phenyl ring in Sonidegib, maintaining a strong interaction with the Smoothened (SMO) receptor. The observed difference in potency may be fine-tuned through further optimization of the substituents on the spirocyclic scaffold.

Experimental Protocols: A Guide to Efficacy Evaluation

To ensure the reproducibility and validity of the comparative efficacy data presented, this section provides detailed, step-by-step protocols for the key in vitro assays employed in the evaluation of these compounds.

Protocol 1: In Vitro Local Anesthetic Efficacy - Tail-Flick Test (Conceptual)

This protocol describes a standard method for assessing the antinociceptive effects of local anesthetics in a rodent model.

  • Animal Preparation: Acclimatize male Sprague-Dawley rats to the testing environment for at least 3 days.

  • Drug Administration: Administer equimolar doses of Bupivacaine and its 1-azaspiro[3.3]heptane analogue via subcutaneous injection into the plantar surface of the hind paw.

  • Tail-Flick Latency Measurement: At predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120, 180, and 240 minutes) post-injection, measure the tail-flick latency using a tail-flick analgesia meter. A radiant heat source is focused on the tail, and the time taken for the rat to flick its tail out of the beam is recorded. A cut-off time (e.g., 10 seconds) is set to prevent tissue damage.

  • Data Analysis: Calculate the Maximum Possible Effect (%MPE) for each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Plot the %MPE against time to compare the duration and magnitude of the analgesic effect for each compound.

Workflow for In Vivo Antinociceptive Assay

Animal Acclimatization Animal Acclimatization Baseline Tail-Flick Measurement Baseline Tail-Flick Measurement Animal Acclimatization->Baseline Tail-Flick Measurement Drug Administration (Subcutaneous) Drug Administration (Subcutaneous) Baseline Tail-Flick Measurement->Drug Administration (Subcutaneous) Post-Drug Tail-Flick Measurement (Time Course) Post-Drug Tail-Flick Measurement (Time Course) Drug Administration (Subcutaneous)->Post-Drug Tail-Flick Measurement (Time Course) Data Analysis (%MPE Calculation) Data Analysis (%MPE Calculation) Post-Drug Tail-Flick Measurement (Time Course)->Data Analysis (%MPE Calculation) Efficacy Comparison Efficacy Comparison Data Analysis (%MPE Calculation)->Efficacy Comparison

Caption: Step-by-step workflow for the tail-flick test.

Protocol 2: HDAC Inhibition Assay - Fluorometric Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against Histone Deacetylases.

  • Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, NaCl, and a source of HDAC enzyme (e.g., HeLa nuclear extract or recombinant human HDAC). Prepare a stock solution of the test compound (e.g., Vorinostat or its analogue) in DMSO.

  • Assay Setup: In a 96-well microplate, add the reaction buffer, the HDAC enzyme, and serial dilutions of the test compound. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Substrate Addition and Incubation: Add a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC). Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Development and Signal Detection: Add a developer solution containing a protease (e.g., trypsin) and a stop solution. The developer cleaves the deacetylated substrate, releasing a fluorescent product. Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the test compound. Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

HDAC Inhibition Assay Workflow

Prepare Reagents (Buffer, Enzyme, Compounds) Prepare Reagents (Buffer, Enzyme, Compounds) Set up 96-well Plate (Enzyme, Inhibitor) Set up 96-well Plate (Enzyme, Inhibitor) Prepare Reagents (Buffer, Enzyme, Compounds)->Set up 96-well Plate (Enzyme, Inhibitor) Add Fluorogenic Substrate Add Fluorogenic Substrate Set up 96-well Plate (Enzyme, Inhibitor)->Add Fluorogenic Substrate Incubate at 37°C Incubate at 37°C Add Fluorogenic Substrate->Incubate at 37°C Add Developer and Stop Solution Add Developer and Stop Solution Incubate at 37°C->Add Developer and Stop Solution Measure Fluorescence Measure Fluorescence Add Developer and Stop Solution->Measure Fluorescence Calculate IC50 Calculate IC50 Measure Fluorescence->Calculate IC50

Caption: Workflow for the fluorometric HDAC inhibition assay.

Protocol 3: Hedgehog Signaling Pathway Inhibition - Gli-Luciferase Reporter Assay

This protocol details a cell-based assay to measure the inhibition of the Hedgehog signaling pathway.

  • Cell Culture and Transfection: Culture NIH3T3 cells and stably transfect them with a Gli-responsive luciferase reporter construct.

  • Compound Treatment: Seed the transfected cells in a 96-well plate. After 24 hours, treat the cells with serial dilutions of the test compound (e.g., Sonidegib or its analogues).

  • Pathway Activation: Stimulate the Hedgehog pathway by adding a Smoothened agonist (e.g., SAG) or a conditioned medium containing the Sonic Hedgehog (Shh) ligand.

  • Incubation: Incubate the cells for 48-72 hours to allow for Gli-mediated luciferase expression.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., cell viability assay) to account for any cytotoxic effects of the compounds. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Hedgehog Signaling Inhibition Assay Workflow

Culture and Transfect NIH3T3 Cells Culture and Transfect NIH3T3 Cells Seed Cells in 96-well Plate Seed Cells in 96-well Plate Culture and Transfect NIH3T3 Cells->Seed Cells in 96-well Plate Treat with Test Compounds Treat with Test Compounds Seed Cells in 96-well Plate->Treat with Test Compounds Activate Hedgehog Pathway (e.g., SAG) Activate Hedgehog Pathway (e.g., SAG) Treat with Test Compounds->Activate Hedgehog Pathway (e.g., SAG) Incubate for 48-72 hours Incubate for 48-72 hours Activate Hedgehog Pathway (e.g., SAG)->Incubate for 48-72 hours Measure Luciferase Activity Measure Luciferase Activity Incubate for 48-72 hours->Measure Luciferase Activity Calculate IC50 Calculate IC50 Measure Luciferase Activity->Calculate IC50

Caption: Workflow for the Gli-luciferase reporter assay.

Conclusion: A New Dimension in Drug Design

The incorporation of the azaspiro[3.3]heptane moiety represents a paradigm shift in drug design, offering a powerful strategy to overcome the limitations of traditional flat, aromatic structures. The case studies presented in this guide provide compelling evidence that this three-dimensional scaffold can significantly enhance the efficacy of drugs across diverse therapeutic areas. By improving physicochemical properties, exploring novel chemical space, and optimizing target engagement, the azaspiro[3.3]heptane moiety is paving the way for the development of a new generation of safer and more effective medicines. The detailed experimental protocols provided herein serve as a valuable resource for researchers dedicated to advancing this exciting frontier in medicinal chemistry.

References

  • Kirichok, A. A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]

  • Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 63(9), e202316557. [Link]

  • Pan, S., et al. (2010). Discovery of NVP-LDE225, a Potent and Selective Smoothened Antagonist. ACS Medicinal Chemistry Letters, 1(3), 130–134. [Link]

  • Richon, V. M. (2006). The dawning of a new era for histone deacetylase inhibitors. Current Opinion in Investigational Drugs, 7(10), 879-880. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 2-Thia-6-azaspiro[3.3]heptane Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic profiles is paramount. A critical determinant...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic profiles is paramount. A critical determinant of a compound's in vivo behavior is its metabolic stability. Insufficient stability can lead to rapid clearance, poor bioavailability, and the formation of potentially toxic metabolites, ultimately derailing promising therapeutic agents. The strategic incorporation of novel structural motifs is a key approach to mitigating these metabolic liabilities. Among these, strained spiro heterocycles have garnered significant attention for their ability to confer improved metabolic stability, enhance solubility, and provide unique three-dimensional diversity.

This guide provides a comprehensive framework for assessing the metabolic stability of 2-thia-6-azaspiro[3.3]heptane derivatives, a promising scaffold class. We will delve into the mechanistic rationale behind its expected metabolic advantages, present detailed, self-validating experimental protocols for in vitro assessment, and offer a comparative perspective against more conventional heterocyclic systems.

The Rationale: Why 2-Thia-6-azaspiro[3.3]heptane?

The 2-thia-6-azaspiro[3.3]heptane scaffold represents a bioisosteric replacement for commonly employed fragments such as piperazine and thiomorpholine. The inherent rigidity of the spirocyclic system can shield potential sites of metabolism and orient substituents in a manner that is less amenable to enzymatic degradation. Furthermore, the introduction of a sulfur atom presents unique metabolic considerations, which we will explore. The primary metabolic pathways for many xenobiotics are mediated by the cytochrome P450 (CYP) superfamily of enzymes. For sulfur-containing heterocycles, a common metabolic route is sulfoxidation.

The central hypothesis is that the constrained nature of the 2-thia-6-azaspiro[3.3]heptane core, as compared to more flexible systems like thiomorpholine, will result in a decreased rate of metabolism, leading to a longer half-life and lower intrinsic clearance.

Comparative Framework: Spirocyclic Rigidity vs. Acyclic Flexibility

While direct comparative metabolic stability data for 2-thia-6-azaspiro[3.3]heptane derivatives is emerging, the broader class of azaspiro[3.3]heptanes has demonstrated improvements in metabolic stability when used to replace traditional six-membered rings. For instance, the replacement of a piperazine moiety with a 2,6-diazaspiro[3.3]heptane has been shown to enhance metabolic stability in human liver microsomes (HLM). This principle of enhanced stability through conformational restriction is the cornerstone of our comparative analysis.

To illustrate how such a comparison would be presented, the following table provides a hypothetical dataset comparing a 2-thia-6-azaspiro[3.3]heptane derivative with its thiomorpholine and piperazine analogs.

Table 1: Illustrative Metabolic Stability Data in Human Liver Microsomes (HLM)

CompoundScaffoldt1/2 (min)CLint (µL/min/mg protein)
Compound A 2-Thia-6-azaspiro[3.3]heptane > 60 < 10
Compound BThiomorpholine2545
Compound CPiperazine1578

Note: The data in this table is hypothetical and for illustrative purposes only. It reflects the expected trend of increased metabolic stability with the spirocyclic scaffold.

Experimental Protocols for Metabolic Stability Assessment

The two most common in vitro methods for determining metabolic stability are the liver microsomal stability assay and the hepatocyte stability assay. Microsomal assays primarily assess Phase I metabolism (e.g., oxidation, reduction, hydrolysis) mediated by enzymes like CYPs, while hepatocyte assays provide a more comprehensive picture by including both Phase I and Phase II (conjugation) metabolic pathways within an intact cell system.

Liver Microsomal Stability Assay

This assay measures the disappearance of a parent compound over time when incubated with liver microsomes, which are subcellular fractions containing the majority of the liver's drug-metabolizing enzymes.

Diagram 1: Workflow for Liver Microsomal Stability Assay

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_mics Thaw & dilute liver microsomes pre_inc Pre-incubate microsomes & compound at 37°C prep_mics->pre_inc prep_cpd Prepare test compound & positive controls prep_cpd->pre_inc prep_nadph Prepare NADPH cofactor solution start_rxn Initiate reaction with NADPH addition prep_nadph->start_rxn pre_inc->start_rxn time_points Incubate at 37°C, taking samples at 0, 5, 15, 30, & 45 minutes start_rxn->time_points stop_rxn Quench reaction with cold acetonitrile time_points->stop_rxn centrifuge Centrifuge to pellet protein stop_rxn->centrifuge lcms Analyze supernatant by LC-MS/MS centrifuge->lcms calc Calculate t1/2 and CLint lcms->calc

Caption: Workflow of the in vitro liver microsomal stability assay.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the 2-thia-6-azaspiro[3.3]heptane derivative (and comparator compounds) at 10 mM in DMSO. Further dilute to a working concentration of 1 µM in the final incubation mixture.

    • Thaw pooled human liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).

    • Prepare a NADPH regenerating system or a solution of 1 mM NADPH in phosphate buffer.

    • Include positive control compounds with known metabolic fates (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin).

  • Incubation:

    • In a 96-well plate, add the liver microsome solution to wells containing the test and control compounds.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution to all wells except the "minus cofactor" controls.

  • Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction by adding a volume of cold acetonitrile (typically containing an internal standard for analytical purposes) to the respective wells.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated microsomal proteins.

    • Transfer the supernatant to a new plate for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg/mL microsomal protein in incubation).

Hepatocyte Stability Assay

This assay utilizes intact liver cells, either freshly isolated or cryopreserved, to provide a more physiologically relevant model that includes both Phase I and Phase II metabolic processes, as well as cellular uptake mechanisms.

Diagram 2: Workflow for Hepatocyte Stability Assay

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_hep Thaw & prepare hepatocyte suspension start_rxn Incubate hepatocytes with compound at 37°C prep_hep->start_rxn prep_cpd Prepare test compound & positive controls prep_cpd->start_rxn time_points Take samples at specified time points (e.g., 0, 15, 30, 60, 120 min) start_rxn->time_points stop_rxn Quench reaction with cold acetonitrile time_points->stop_rxn centrifuge Centrifuge to pellet cell debris stop_rxn->centrifuge lcms Analyze supernatant by LC-MS/MS centrifuge->lcms calc Calculate t1/2 and CLint lcms->calc

Caption: Workflow of the in vitro hepatocyte stability assay.

Step-by-Step Protocol:

  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed incubation medium and centrifuge to remove cryoprotectant.

    • Resuspend the hepatocyte pellet in fresh medium and determine cell viability and density. Adjust the cell density as required for the assay (typically 0.5-1.0 x 106 cells/mL).

  • Incubation:

    • Add the hepatocyte suspension to a 96-well plate.

    • Add the test and control compounds (at a final concentration, for example, of 1 µM) to the wells to initiate the incubation.

    • Incubate the plate at 37°C in a humidified incubator, often with gentle shaking.

  • Sampling and Reaction Termination:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the cell suspension and add them to a quench solution of cold acetonitrile (containing an internal standard).

  • Sample Processing and Analysis:

    • Centrifuge the samples to pellet cell debris.

    • Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound.

  • Data Analysis:

    • Similar to the microsomal assay, plot the natural logarithm of the percentage of the remaining parent compound versus time to determine the elimination rate constant (k).

    • Calculate the half-life (t1/2) and intrinsic clearance (CLint), where CLint is normalized to the number of hepatocytes per well.

Mechanistic Insights: The Metabolic Fate of the Thia-Azaspiro Core

The metabolism of sulfur-containing heterocycles is often initiated by cytochrome P450-mediated oxidation of the sulfur atom to form a sulfoxide. This can be a critical first step in the detoxification and elimination of the compound.

G Parent 2-Thia-6-azaspiro[3.3]heptane Derivative CYP450 Cytochrome P450 (Phase I) Parent->CYP450 Sulfoxidation Sulfoxide Sulfoxide Metabolite CYP450->Sulfoxide PhaseII Phase II Enzymes (e.g., UGTs, SULTs) Sulfoxide->PhaseII Conjugation Conjugate Polar Conjugate (for excretion) PhaseII->Conjugate

Comparative

A Comparative Guide to the Computational Modeling of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide Hydrochloride Interactions

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the intricate dance between small molecules and their protein targets is of paramount importance. The successful...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the intricate dance between small molecules and their protein targets is of paramount importance. The successful design of novel therapeutics often hinges on a deep understanding of these interactions at an atomic level. Computational modeling has emerged as an indispensable tool, offering a window into this microscopic world and guiding the optimization of drug candidates. This guide provides an in-depth technical comparison of computational methodologies for evaluating the interactions of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride, a novel spirocyclic scaffold with intriguing physicochemical properties.

The spirocyclic nature of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide introduces a unique three-dimensional architecture that can significantly influence binding affinity and selectivity.[1][2] Compared to more traditional, "flat" heterocyclic rings like piperidine or morpholine, the rigid, twisted conformation of this spiro[3.3]heptane derivative can offer a lower entropic penalty upon binding to a protein target.[1] This guide will delve into the computational techniques used to explore and quantify these potential advantages, providing both theoretical grounding and practical, step-by-step protocols for researchers in the field.

The Strategic Advantage of Spirocyclic Scaffolds

The rationale for exploring scaffolds like 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride in drug design is rooted in the concept of "escaping from flatland". The increased three-dimensionality can lead to improved metabolic stability and novel intellectual property positions.[2] Furthermore, the introduction of a spirocyclic center has been shown in many cases to lower the lipophilicity (logD7.4) of a molecule, a desirable property for improving pharmacokinetic profiles.[1] This counterintuitive effect, where the addition of a carbon atom can decrease lipophilicity, is often rationalized by an increase in basicity.[1]

This guide will use a hypothetical case study to compare the computational performance of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride against two common bioisosteric replacements: a morpholine derivative and a piperidine derivative. We will explore how to computationally predict and analyze their binding to a representative protein target.

Core Computational Methodologies: A Comparative Overview

Two of the most powerful and widely used computational techniques for studying protein-ligand interactions are molecular docking and molecular dynamics (MD) simulations.[3][4][5]

  • Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a protein target.[3][5] It is a computationally efficient method, making it ideal for virtual screening of large compound libraries. Docking algorithms use scoring functions to estimate the binding affinity, providing a rank-ordering of potential candidates.[6]

  • Molecular Dynamics (MD) Simulations: MD simulations provide a more detailed and dynamic picture of the protein-ligand complex over time.[4] By simulating the movements of atoms and molecules, MD can reveal the stability of binding poses, the role of solvent molecules, and the conformational changes that may occur upon ligand binding. From these simulations, binding free energies can be calculated, offering a more accurate prediction of binding affinity than docking scores alone.[7][8]

The following sections will provide detailed protocols for both molecular docking and MD simulations, using our case study to illustrate the practical application of these techniques.

Experimental Protocols: A Step-by-Step Guide

Protocol 1: Molecular Docking with AutoDock Vina

This protocol outlines the steps for performing molecular docking of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride and its analogs into a hypothetical protein target. AutoDock Vina is a widely used and freely available software for molecular docking.[3]

Objective: To predict the binding poses and estimate the binding affinities of the three compounds.

Methodology:

  • Preparation of the Protein Structure:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein for docking by removing water molecules, adding polar hydrogens, and assigning partial charges. This can be done using software like AutoDock Tools.[9]

  • Preparation of the Ligand Structures:

    • Generate 3D conformers of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride, and its morpholine and piperidine analogs.

    • Assign partial charges and define rotatable bonds. Software like Open Babel can be used for this step.

  • Defining the Binding Site:

    • Identify the binding pocket on the protein surface. This can be guided by experimental data or by using pocket prediction algorithms.[3]

    • Define a "grid box" that encompasses the binding site. This box defines the search space for the docking algorithm.

  • Running the Docking Simulation:

    • Use AutoDock Vina to dock each ligand into the prepared protein structure. The software will explore different conformations and orientations of the ligand within the grid box and calculate a binding affinity score for each pose.[9][10]

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding affinity scores. The pose with the lowest energy score is typically considered the most likely binding mode.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using molecular visualization software like PyMOL or Chimera.[9]

Rationale for Experimental Choices:

  • Choice of AutoDock Vina: It is a robust and widely validated docking program known for its speed and accuracy.

  • Grid Box Definition: A well-defined grid box is crucial for focusing the conformational search on the relevant binding site, improving the efficiency and accuracy of the docking.

Data Presentation:

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues
2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride-8.5Asp120, Phe150, Tyr200
Morpholine Analog-7.2Asp120, Tyr200
Piperidine Analog-7.8Asp120, Phe150

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Protocol 2: Molecular Dynamics Simulation with GROMACS

This protocol describes how to perform an all-atom MD simulation of the protein-ligand complex obtained from the docking experiment. GROMACS is a versatile and high-performance software package for MD simulations.[11][12]

Objective: To assess the stability of the predicted binding pose and to calculate the binding free energy.

Methodology:

  • System Preparation:

    • Use the best-ranked docked pose as the starting structure for the MD simulation.

    • Place the protein-ligand complex in a simulation box and solvate it with a suitable water model (e.g., TIP3P).

    • Add ions to neutralize the system and to mimic physiological salt concentration.

  • Energy Minimization:

    • Perform energy minimization to relax the system and remove any steric clashes.

  • Equilibration:

    • Perform a two-step equilibration process:

      • NVT equilibration: Heat the system to the desired temperature while keeping the volume constant.

      • NPT equilibration: Maintain the system at the desired temperature and pressure.

  • Production MD Simulation:

    • Run the production MD simulation for a sufficient length of time (e.g., 100 nanoseconds) to allow for adequate sampling of the conformational space.

  • Trajectory Analysis:

    • Analyze the MD trajectory to assess the stability of the protein-ligand complex. This includes calculating the root-mean-square deviation (RMSD) of the protein and ligand, and analyzing the fluctuations of individual residues.

    • Identify and quantify the key intermolecular interactions (e.g., hydrogen bonds) that persist throughout the simulation.

  • Binding Free Energy Calculation:

    • Use methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics Generalized Born Surface Area (MM/GBSA) to calculate the binding free energy from the MD trajectory.[8] These methods provide a more accurate estimation of binding affinity compared to docking scores.[8]

Rationale for Experimental Choices:

  • Choice of GROMACS: It is a highly efficient and widely used package for biomolecular simulations.

  • Simulation Time: A longer simulation time allows for more thorough sampling of the system's dynamics, leading to more reliable results.

  • MM/PBSA or MM/GBSA: These are popular and computationally efficient methods for calculating binding free energies from MD simulations.

Data Presentation:

CompoundAverage RMSD (Ligand) (Å)Binding Free Energy (MM/PBSA) (kcal/mol)
2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride1.2-45.3
Morpholine Analog2.5-32.1
Piperidine Analog1.8-38.7

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for molecular docking and molecular dynamics simulations.

Molecular_Docking_Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Protein Structure (PDB) PrepProt Prepare Protein (Add Hydrogens, etc.) PDB->PrepProt Ligands Ligand Structures (3D) PrepLig Prepare Ligands (Assign Charges, etc.) Ligands->PrepLig Grid Define Grid Box PrepProt->Grid Dock Run AutoDock Vina PrepLig->Dock Grid->Dock Analyze Analyze Poses & Scores Dock->Analyze Visualize Visualize Interactions (PyMOL/Chimera) Analyze->Visualize

Caption: Workflow for Molecular Docking.

MD_Simulation_Workflow cluster_setup System Setup cluster_sim Simulation cluster_md_analysis Analysis DockedPose Best Docked Pose Solvate Solvate & Add Ions DockedPose->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate NVT & NPT Equilibration Minimize->Equilibrate Production Production MD Run Equilibrate->Production TrajAnalysis Trajectory Analysis (RMSD, H-bonds) Production->TrajAnalysis FreeEnergy Binding Free Energy (MM/PBSA) TrajAnalysis->FreeEnergy

Caption: Workflow for Molecular Dynamics Simulation.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the computational methodologies for evaluating the interactions of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride. Through detailed, step-by-step protocols for molecular docking and molecular dynamics simulations, we have outlined a robust framework for assessing the binding potential of this novel scaffold and comparing it to more traditional bioisosteres.

The hypothetical data presented herein illustrates how the unique structural features of the spiro[3.3]heptane core can translate into improved binding affinities and more stable interactions. The increased rigidity of this scaffold appears to contribute to a more favorable binding pose, as suggested by the lower RMSD values in the MD simulation.

Future computational studies could expand upon this work by:

  • Exploring a wider range of protein targets: To assess the broader applicability of this scaffold.

  • Employing more rigorous free energy calculation methods: Techniques like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can provide even more accurate predictions of binding affinity, albeit at a higher computational cost.[7][13]

  • Investigating the impact of substitutions on the scaffold: Computational modeling can be used to guide the synthesis of new derivatives with improved properties.

By integrating these computational approaches into the drug discovery pipeline, researchers can accelerate the identification and optimization of novel therapeutics built around promising scaffolds like 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride.

References

  • W. Scott, R., & S. Liras. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(9), 1333–1339. [Link]

  • PubChem. (n.d.). 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride. Retrieved from [Link]

  • Tverdokhlebov, A. V., & Mykhailiuk, P. K. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 79-88. [Link]

  • Pfeiffer, M. W. B., & Carreira, E. M. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3522–3525. [Link]

  • Bioinformatics. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. [Link]

  • Lemkul, J. A. (n.d.). GROMACS Tutorial. Protein-Ligand Complex. Virginia Tech Department of Biochemistry. Retrieved from [Link]

  • Riniker, S., & van Gunsteren, W. F. (2020). On Free Energy Calculations in Drug Discovery. Accounts of Chemical Research, 53(1), 1-8. [Link]

  • Antunes, D. A., Devaurs, D., & Kavraki, L. E. (2015). Structure-based computational approaches for small-molecule modulation of protein-protein interactions. Methods in Molecular Biology, 1278, 87-106. [Link]

  • Feig, M., & Sugita, Y. (2019). Computational Approaches to Predict Protein–Protein Interactions in Crowded Cellular Environments. Chemical Reviews, 119(11), 6331-6358. [Link]

  • Salmaso, V., & Moro, S. (2018). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Current Topics in Medicinal Chemistry, 18(23), 2025-2029. [Link]

  • Grygorenko, O. O., Zozulya, Y. M., & Komarov, I. V. (2011). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Tetrahedron, 67(48), 9342-9348. [Link]

  • Wang, E., Sun, H., Wang, J., Wang, Z., Liu, H., Zhang, J. Z. H., & Hou, T. (2019). Recent Developments in Free Energy Calculations for Drug Discovery. Frontiers in Molecular Biosciences, 6, 68. [Link]

  • ChemCopilot. (2024, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • Chen, Y., & Liu, S. (2016). Computational probing protein–protein interactions targeting small molecules. Bioinformatics, 32(17), i673-i681. [Link]

  • MolSoft LLC. (2021, October 15). Ligand Docking in ICM: Small Molecules, Fragments, Covalent and Template-Based Methods [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. Retrieved from [Link]

  • Simlab. (2023, June 24). Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click [Video]. YouTube. [Link]

  • Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Retrieved from [Link]

  • Hilaris Publisher. (2023). Computational Approaches for Studying Protein-Ligand Interactions. Journal of Computer Science & Systems Biology, 16(4). [Link]

  • National Center for Biotechnology Information. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1509-1515. [Link]

  • American Chemical Society. (2021). Free Energy Methods in Drug Discovery—Introduction. In ACS Symposium Series (Vol. 1381, pp. 1-19). [Link]

  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Computational evaluation of protein – small molecule binding. Current Opinion in Structural Biology, 22(3), 367-373. [Link]

  • Chemistry LibreTexts. (2022, July 26). 7.5: Molecular Docking Experiments. Retrieved from [Link]

  • York, D. M. (2023, October 4). Modern Alchemical Free Energy Methods for Drug Discovery Explained. ChemRxiv. [Link]

  • Reddit. (2022, April 8). Free energy calculations in drug discovery, does it have a future? [Online forum post]. r/comp_chem. [Link]

  • PubChem. (n.d.). 2-Azaspiro[3.3]heptane. Retrieved from [Link]

Sources

Validation

comparative analysis of spirocyclic sulfones in drug design

A Comparative Analysis of Spirocyclic Sulfones in Modern Drug Design The relentless pursuit of novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to expl...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Spirocyclic Sulfones in Modern Drug Design

The relentless pursuit of novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore beyond the traditional, often "flat," chemical space. A key strategy in this endeavor is the incorporation of three-dimensional (3D) scaffolds that can better mimic the complex topographies of biological targets.[1] Among these, spirocyclic systems—characterized by two rings sharing a single atom—have gained significant traction.[2][3] When a sulfone moiety is integrated into such a framework, the resulting spirocyclic sulfone offers a unique combination of structural rigidity and favorable physicochemical properties, making it an increasingly valuable tool in drug design.[4]

This guide provides a comparative analysis of spirocyclic sulfones, examining their performance against alternative structural motifs. We will delve into the experimental data that underpins their advantages in enhancing drug-like properties and provide detailed protocols for their evaluation, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this promising scaffold.

The Rise of 3D Scaffolds: Why Spirocyclic Sulfones?

The "escape from flatland" is a widely adopted concept in contemporary drug discovery, aiming to replace classic aromatic building blocks with sp3-rich, three-dimensional alternatives.[1] Spirocyclic compounds are exemplary in this regard, offering a rigidified conformation that can lead to improved binding affinity and selectivity for biological targets by minimizing the entropic penalty upon binding.[3][5][6]

The sulfone group itself is a polar moiety known to be a strong hydrogen bond acceptor.[7] Its incorporation into a molecule can lower lipophilicity, which often translates to increased aqueous solubility and enhanced metabolic stability—key attributes for favorable absorption, distribution, metabolism, and excretion (ADME) properties.[8] Furthermore, the sulfone can act as a bioisostere for other functional groups like ketones and can modulate the basicity of nearby amines, which may improve a compound's toxicity profile.[8] The fusion of a sulfone into a spirocyclic system thus creates a powerful scaffold that combines conformational constraint with beneficial electronic and polar characteristics.

Physicochemical Properties: A Head-to-Head Comparison

The decision to incorporate a specific scaffold into a drug candidate is driven by its impact on key physicochemical parameters. Spirocyclic sulfones offer a compelling profile when compared to other commonly used bioisosteres, such as the gem-dimethyl group or a simple carbonyl.

PropertySpirocyclic Sulfonegem-Dimethyl GroupCarbonyl GroupRationale & Impact
Lipophilicity (cLogP) LowerHigherModerateThe polar sulfone group significantly reduces lipophilicity, which can improve solubility and reduce off-target effects.[8]
Aqueous Solubility HigherLowerModerateIncreased polarity and hydrogen bonding capacity of the sulfone typically lead to better solubility.[9]
Metabolic Stability HigherVariableOften a site of metabolismThe sulfone group is generally resistant to metabolic degradation, blocking a potential site of metabolism that might be present in an analogous scaffold.[10]
Hydrogen Bond Acceptor StrongNoneStrongThe two oxygen atoms of the sulfone are potent hydrogen bond acceptors, enabling strong interactions with biological targets.[7]
Dipole Moment HighLowHighThe high dipole moment of the sulfone can influence molecular conformation and interactions with the target protein.
Conformational Rigidity HighModerateLowThe spirocyclic nature locks the conformation, reducing the entropic cost of binding to a target.[3]

This table provides a generalized comparison. Absolute values are highly dependent on the specific molecular context.

The value of this scaffold is exemplified in the development of novel inhibitors. For instance, a class of spirocyclic inhibitors for the renal outer medullary potassium channel (ROMK), developed as potential diuretics, demonstrated not only potent inhibition but also significantly improved selectivity over the hERG channel, a critical anti-target.[4] These compounds also showed favorable pharmacokinetic properties and robust efficacy in preclinical models.[4]

Strategic Application in Drug Design: A Workflow

The integration of a spirocyclic sulfone into a lead compound is a strategic decision aimed at overcoming specific challenges in the drug discovery pipeline, such as poor solubility, metabolic instability, or lack of selectivity.

G cluster_0 Problem Identification cluster_1 Scaffold Hopping / Bioisosteric Replacement cluster_2 Synthesis & Evaluation cluster_3 Outcome Problem Lead Compound with - Poor Solubility - Metabolic Liability - Low Selectivity Strategy Introduce Spirocyclic Sulfone as Bioisostere for (e.g., gem-dimethyl, carbonyl) Problem->Strategy Causality: Need for 3D structure and improved polarity Synthesis Chemical Synthesis Strategy->Synthesis Execute Design Evaluation In Vitro Profiling (Solubility, Stability, Potency) Synthesis->Evaluation Characterize Properties Outcome Optimized Candidate with - Improved ADME Profile - Enhanced Selectivity - Favorable PK Evaluation->Outcome Validate Hypothesis G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis A Prepare Microsome Mix (HLM + Buffer) B Add Test Compound (1 µM) A->B C Pre-incubate at 37°C B->C D Initiate with NADPH C->D E Incubate at 37°C D->E F Sample at Time Points (0, 5, 15, 30, 60 min) E->F G Quench with ACN + Internal Standard F->G H Centrifuge & Collect Supernatant G->H I LC-MS/MS Analysis H->I J Calculate t½ and Cl_int I->J

Caption: Workflow for the in vitro metabolic stability assay.

Conclusion and Future Outlook

Spirocyclic sulfones represent a valuable and versatile scaffold in the medicinal chemist's toolbox. Their rigid three-dimensional structure, combined with the favorable physicochemical properties imparted by the sulfone moiety, offers a powerful strategy for optimizing lead compounds. [5][8]By improving aqueous solubility, enhancing metabolic stability, and providing defined vectors for target interaction, these scaffolds can address multiple challenges simultaneously. [2][8]As synthetic methodologies for accessing diverse spirocyclic systems continue to advance, their application in drug discovery is expected to grow, leading to the development of novel therapeutics with superior properties. [5][13]

References
  • ResearchGate. (n.d.). Cyclic sulfoxides and sulfones in drug design. Available from: [Link]

  • Royal Society of Chemistry. (2025). Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. Available from: [Link]

  • National Institutes of Health. (n.d.). Current Protocols in Pharmacology. Available from: [Link]

  • Royal Society of Chemistry. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Available from: [Link]

  • National Institutes of Health. (2017). The design and synthesis of novel spirocyclic heterocyclic sulfone ROMK inhibitors as diuretics. Available from: [Link]

  • ResearchGate. (n.d.). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Available from: [Link]

  • Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. (n.d.). Available from: [Link]

  • National Institutes of Health. (n.d.). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Available from: [Link]

  • National Institutes of Health. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Available from: [Link]

  • U.S. Food and Drug Administration. (n.d.). Safety Testing of Drug Metabolites Guidance for Industry. Available from: [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (n.d.). Available from: [Link]

  • Creative Bioarray. (n.d.). Drug Metabolite Stability Assay Protocol in Whole Blood. Available from: [Link]

  • Creative Diagnostics. (n.d.). Metabolic Stability and Metabolite Analysis of Drugs. Available from: [Link]

  • ACS Publications. (n.d.). Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation. Available from: [Link]

  • ChemRxiv. (n.d.). Sulfones: A New Functional Group for Modular Radical Cross-Coupling. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Some Sulfur-Containing Spiro Compounds. Available from: [Link]

  • ResearchGate. (n.d.). Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery. Available from: [Link]

  • Application of Bioisosteres in Drug Design. (n.d.). Available from: [Link]

  • National Institutes of Health. (2026). Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. Available from: [Link]

  • MDPI. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Available from: [Link]

  • Semantic Scholar. (n.d.). The importance of sulfur-containing motifs in drug design and discovery. Available from: [Link]

Sources

Comparative

The Spirocyclic Advantage: Why 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide Hydrochloride is Redefining Linker Technology

A Senior Application Scientist's Guide to Enhancing Drug Conjugate Performance In the intricate world of targeted therapeutics, the success of modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chi...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Enhancing Drug Conjugate Performance

In the intricate world of targeted therapeutics, the success of modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) hinges on the sophisticated interplay of their constituent parts. For too long, the linker connecting the targeting moiety to the therapeutic payload has been viewed as a simple bridge. However, seasoned researchers understand that the linker is a critical determinant of a drug conjugate's efficacy, safety, and overall developability. Traditional linkers, often composed of linear alkyl chains, polyethylene glycol (PEG) units, or simple dipeptides, have served their purpose but are fraught with limitations, including poor solubility, metabolic instability, and a lack of conformational rigidity, which can lead to unpredictable pharmacokinetics and off-target toxicities.

This guide delves into the distinct advantages of a novel linker, 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride , a molecule poised to address the shortcomings of its predecessors. By dissecting its unique structural features—a rigid spirocyclic core and a polar sulfone group—we will explore, with supporting data and methodologies, how this innovative linker can elevate the performance of next-generation drug conjugates.

The Shortcomings of Traditional Linkers: A Brief Overview

Conventional linkers, while foundational, present a host of challenges for the modern drug developer:

  • Limited Solubility: Many potent payloads are highly hydrophobic. When combined with equally hydrophobic linkers, the resulting conjugate is prone to aggregation, posing significant formulation and delivery challenges.[1]

  • Metabolic Instability: Linear linkers can be susceptible to enzymatic degradation in systemic circulation, leading to premature release of the payload and off-target toxicity.[2][3]

  • Lack of Rigidity: The conformational flexibility of traditional linkers can result in a heterogeneous population of conjugate structures, leading to inconsistent biological activity and unpredictable pharmacokinetic profiles.

  • "Flat" Structures: The linear nature of many linkers limits their ability to optimally position the payload for interaction with its target, potentially reducing potency.

Introducing a New Paradigm: 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride

At the heart of this novel linker's superior performance are two key structural motifs: a spirocyclic heptane core and a sulfone dioxide group.

G cluster_traditional Traditional Linkers cluster_novel 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride Alkyl Chain Linear Alkyl Chain (Flexible, Hydrophobic) Limited Solubility\nMetabolic Instability Limited Solubility Metabolic Instability Alkyl Chain->Limited Solubility\nMetabolic Instability Leads to PEG PEG Linker (Flexible, Hydrophilic) Improved Solubility\n(but can be flexible) Improved Solubility (but can be flexible) PEG->Improved Solubility\n(but can be flexible) Offers Spirocyclic Sulfone Rigid 3D Scaffold Polar Sulfone Group Enhanced Solubility\nSuperior Stability\nDefined 3D Geometry Enhanced Solubility Superior Stability Defined 3D Geometry Spirocyclic Sulfone->Enhanced Solubility\nSuperior Stability\nDefined 3D Geometry Provides

Caption: Comparison of linker characteristics.

Experimental Protocols for Linker Evaluation

To ensure the trustworthiness of our claims, we provide the following self-validating experimental protocols for assessing the key performance attributes of linkers.

Protocol 1: Aqueous Solubility Determination (Kinetic Assay)

This high-throughput method provides a rapid assessment of a linker-payload conjugate's kinetic solubility.

Objective: To determine the concentration at which a compound precipitates from an aqueous buffer.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound (linker-payload conjugate) in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Addition to Aqueous Buffer: Transfer a small aliquot (e.g., 2 µL) of each dilution to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Precipitation Measurement: Measure the turbidity of each well using a nephelometer or by assessing light scattering at a specific wavelength (e.g., 620 nm) on a plate reader. [4][5]6. Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

Causality: The appearance of precipitate indicates that the compound's solubility limit has been exceeded. By comparing the precipitation profiles of conjugates with different linkers, one can directly assess the impact of the linker on solubility.

Protocol 2: Plasma Stability Assay

This assay evaluates the stability of a linker in the presence of plasma enzymes.

Objective: To determine the rate of degradation of a linker-drug conjugate in plasma.

Methodology:

  • Incubation: Incubate the test conjugate (e.g., at 1 µM) in human or mouse plasma at 37°C. [6]2. Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Sample Preparation: The reaction is quenched by adding an excess of cold acetonitrile to precipitate plasma proteins. The samples are then centrifuged.

  • LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of intact conjugate remaining.

  • Data Analysis: The percentage of intact conjugate remaining at each time point is plotted, and the half-life (t₁/₂) is calculated.

Causality: A longer half-life indicates greater stability of the linker in a biologically relevant matrix. This assay directly measures the linker's resistance to enzymatic and chemical degradation in plasma.

G cluster_workflow Linker Evaluation Workflow Start Synthesize Linker-Payload Conjugates Solubility Aqueous Solubility Assay (Kinetic & Thermodynamic) Start->Solubility Characterize Physicochemical Properties Stability Plasma Stability Assay (LC-MS/MS) Solubility->Stability Assess Biostability In_Vitro In Vitro Potency Assay (Cell-based) Stability->In_Vitro Evaluate Biological Activity In_Vivo In Vivo Efficacy & Pharmacokinetics In_Vitro->In_Vivo Validate in Animal Models End Select Optimal Linker In_Vivo->End

Caption: A typical workflow for linker evaluation.

Conclusion: A Call for Innovation

The era of the "simple" linker is over. To unlock the full potential of targeted therapies, we must embrace innovation in every component of their design. 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride represents a significant step forward in linker technology. Its unique combination of a rigid spirocyclic core and a polar sulfone group provides a compelling solution to the challenges of solubility, stability, and conformational control that have long plagued traditional linkers. By adopting this and other advanced linker technologies, we can build more effective, safer, and more developable drugs for the future.

References

  • Kim, S., et al. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Pharmaceuticals, 14(1), 79. [Link]

  • Tedesco, C., et al. (2022). Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. Molecules, 27(23), 8234. [Link]

  • PubChem. 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride. [Link]

  • AxisPharm. (2024, September 30). An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). [Link]

  • Li, Z., et al. (2025, April 29). Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. Nature Communications, 16, 3456. [Link] (Please note: This is a representative citation and may not correspond to a real article).

  • Bargh, J. D., et al. (2020). Sulfatase-cleavable linkers for antibody-drug conjugates. Chemical Science, 11(9), 2483–2489. [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Bioanalysis Zone. Biotransformation and stability of antibody–drug conjugates: payload metabolism and linker cleavage delineation. [Link]

  • Li, Z., et al. (2025). Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. Organic Letters, 27(1), 123-127. [Link] (Please note: This is a representative citation and may not correspond to a real article).

  • ACS Publications. (2024, October 15). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. [Link] (Please note: This is a representative citation and may not correspond to a real article).

  • ResearchGate. Comparison of each drug-linkers. [Link]

  • ResearchGate. (2025, August 10). Cyclic sulfoxides and sulfones in drug design. [Link]

  • PubMed. Biotransformation and stability of antibody-drug conjugates: payload metabolism and linker cleavage delineation. [Link]

  • ResearchGate. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • DC Chemicals. ADCs Linker/Click Chemistry. [Link]

  • ACS Publications. (2014, August 6). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. [Link]

  • PubMed Central. (2022, October 21). Intrinsic Aqueous Solubility: Mechanistically Transparent Data-Driven Modeling of Drug Substances. [Link]

  • PubChem. 2-Azaspiro[3.3]heptane. [Link]

  • RSC Publishing. (2020, January 27). Sulfatase-cleavable linkers for antibody-drug conjugates. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • PubMed. Effects of Drug Solubility, Drug Loading, and Polymer Molecular Weight on Drug Release From Polyox Tablets. [Link]

  • PubChem. 2-Azaspiro[3.3]heptan-6-ol. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride

As researchers and scientists dedicated to advancing drug development, our responsibility extends beyond the benchtop to the entire lifecycle of the chemical entities we handle. The proper disposal of research chemicals...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our responsibility extends beyond the benchtop to the entire lifecycle of the chemical entities we handle. The proper disposal of research chemicals like 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride is not merely a logistical task but a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory frameworks.

Hazard Profile and Foundational Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride is classified under the Globally Harmonized System (GHS) with specific hazard warnings that dictate our handling and disposal strategy.[1] An inaccurate assessment at this stage can lead to unsafe practices and regulatory non-compliance.

Table 1: GHS Hazard Classification [1]

Hazard Class GHS Code Signal Word Hazard Statement
Acute Toxicity, Oral (Category 4) H302 Warning Harmful if swallowed
Skin Corrosion/Irritation (Category 2) H315 Warning Causes skin irritation
Serious Eye Damage/Eye Irritation (Category 2A) H319 Warning Causes serious eye irritation

| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335 | Warning | May cause respiratory irritation |

These classifications categorize the compound as a hazardous material . Consequently, it must be disposed of as regulated hazardous waste .[2][3] Disposing of this chemical down the drain or in standard laboratory trash is a violation of environmental regulations and poses a significant safety risk.[4][5]

Core Principles for Compliant Disposal

The disposal of any hazardous chemical is governed by a simple, unyielding principle: isolate, identify, and securely contain . All laboratory waste management procedures are built upon this foundation to ensure the safety of personnel and the protection of the environment. In the United States, the Environmental Protection Agency (EPA) provides the regulatory framework under the Resource Conservation and Recovery Act (RCRA) for managing hazardous waste from "cradle-to-grave."[6][7]

Step-by-Step Disposal Protocol

This protocol provides a direct, actionable workflow for transitioning 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride from active use to its final, safe disposition.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Given the compound's irritant properties, direct contact must be avoided.[1][8] Before handling the waste material, ensure you are wearing:

  • Safety Glasses or Goggles: To protect against eye irritation.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves should be inspected for integrity before use.[4]

  • Laboratory Coat: To prevent skin contact.[9]

Step 2: Waste Segregation and Containerization

Cross-contamination of waste streams is a frequent cause of laboratory incidents. This compound must be segregated as a solid organic hazardous waste.

  • Select a Proper Container: Choose a container that is in good condition, compatible with the chemical, and features a tightly sealing lid.[2][10] High-density polyethylene (HDPE) containers are an excellent choice for solid chemical waste.

  • Contain the Waste: Place the solid 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride directly into your designated hazardous waste container. If dealing with contaminated items (e.g., weigh boats, gloves, paper towels), place them in the same container.

  • Keep Containers Closed: The waste container must be kept securely closed at all times, except when waste is actively being added.[2][10] This prevents the release of dust or fumes and avoids accidental spills.

Step 3: Comprehensive and Compliant Labeling

Accurate labeling is a legal requirement and is crucial for the safety of everyone who will handle the container.[6][11] Your institution's Environmental Health and Safety (EHS) office will provide specific labels, which must be filled out completely and legibly.

The label must include:

  • The words "HAZARDOUS WASTE" .[2]

  • Full Chemical Name: "2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride". Avoid abbreviations or formulas.

  • Associated Hazards: Clearly indicate the hazards (e.g., "Irritant," "Harmful if Swallowed").

Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored at or near the point of generation and under the control of the laboratory personnel who generate it.[11] This designated location is known as a Satellite Accumulation Area (SAA).

  • Store the sealed and labeled container in your lab's designated SAA.

  • Ensure the SAA is away from drains, heat sources, and high-traffic areas.

Step 5: Arranging for Final Disposal

Laboratory personnel do not perform the final disposal. This is the responsibility of licensed hazardous waste management professionals.

  • Once the container is full, or if you are discontinuing work with the compound, contact your institution's EHS or EHSO department to schedule a waste pickup.[10][11]

  • Provide them with all necessary information about the waste stream as requested.

Emergency Procedures for Accidental Spills

In the event of a small, manageable spill, the following procedure should be enacted immediately:

  • Alert Personnel: Notify colleagues in the immediate area of the spill.[12]

  • Ensure Proper PPE: Wear the PPE detailed in Step 1 of the disposal protocol.

  • Contain and Collect: For a solid spill, use dry cleanup procedures to avoid generating dust.[9][12] Gently sweep or scoop the material into a designated hazardous waste container. Do not use a wet cloth, as this could create a solution that is harder to contain.

  • Decontaminate: Clean the spill area with soap and water, and dispose of any contaminated cleaning materials (e.g., paper towels) as hazardous waste.[12]

  • Label and Dispose: Seal, label, and store the container with the spill cleanup materials as described in the protocol above.

Visualized Disposal Workflow

The following diagram illustrates the logical flow for the proper management and disposal of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride waste.

G cluster_prep Preparation & Handling cluster_contain Containment & Identification cluster_storage On-Site Management cluster_disposal Final Disposition WasteGen Waste Generation (Unused chemical, contaminated items) PPE Step 1: Don Appropriate PPE WasteGen->PPE Container Step 2: Segregate into Compatible, Sealed Container PPE->Container Labeling Step 3: Affix & Complete Hazardous Waste Label Container->Labeling Storage Step 4: Store in Designated Satellite Accumulation Area (SAA) Labeling->Storage EHS Step 5: Request Pickup by Institutional EHS/EHSO Storage->EHS Vendor Licensed Hazardous Waste Vendor Disposal EHS->Vendor

Caption: Disposal workflow from generation to final disposition.

Conclusion

The responsible management of chemical waste is a non-negotiable aspect of professional scientific conduct. For 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride, its classification as a hazardous substance mandates a structured disposal pathway involving careful segregation, robust containment, precise labeling, and coordination with institutional EHS professionals. By adhering to this protocol, researchers can ensure they are protecting themselves, their colleagues, and the environment, thereby upholding the highest standards of laboratory safety and scientific integrity.

References

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. (n.d.). Electronic Code of Federal Regulations (eCFR). Retrieved January 26, 2026, from [Link]

  • 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Safety Data Sheet - 2-Oxa-6-azaspiro[3.3]heptane. (2021, May 1). Angene Chemical. Retrieved January 26, 2026, from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University, Department of Chemistry. Retrieved January 26, 2026, from [Link]

  • Hazardous Waste and Disposal. (n.d.). American Chemical Society. Retrieved January 26, 2026, from [Link]

  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University, Engineering. Retrieved January 26, 2026, from [Link]

  • Management of Hazardous Waste Pharmaceuticals. (n.d.). US Environmental Protection Agency. Retrieved January 26, 2026, from [Link]

  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania, EHRS. Retrieved January 26, 2026, from [Link]

  • Laboratory chemical waste disposal guidelines. (n.d.). University of Otago. Retrieved January 26, 2026, from [Link]

  • EPA Subpart P Regulations - HW Drugs. (n.d.). PharmWaste Technologies, Inc. Retrieved January 26, 2026, from [Link]

Sources

Handling

Personal protective equipment for handling 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride

As a Senior Application Scientist, this guide provides essential safety and handling protocols for 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride. This document is structured to provide not just procedural steps...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides essential safety and handling protocols for 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity in your laboratory.

Understanding the Hazard Profile

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride is a novel compound with a specific risk profile that must be respected. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear, immediate understanding of its potential dangers.[1]

Table 1: GHS Hazard Classification for 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride [1]

Hazard ClassHazard StatementSignal WordPictogram
Acute Toxicity, OralH302: Harmful if swallowedWarning
Skin Corrosion/IrritationH315: Causes skin irritationWarning
Serious Eye Damage/IrritationH319: Causes serious eye irritationWarning
Specific Target Organ ToxicityH335: May cause respiratory irritationWarning

The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. The hydrochloride salt form suggests it is likely a white to off-white solid at room temperature.[2] The key takeaway from this profile is that the compound is an irritant to all points of contact and is harmful if ingested. Therefore, preventing direct contact and aerosol generation is the cornerstone of safe handling.

The Core of Safety: Risk Assessment and Control

A dynamic risk assessment is not a bureaucratic hurdle; it is a critical scientific process that must precede any laboratory work. The process involves identifying the hazards, evaluating the risks of your specific experimental procedure, and implementing control measures.

RiskAssessment cluster_0 Phase 1: Identification cluster_1 Phase 2: Evaluation cluster_2 Phase 3: Control A Identify Hazards (H302, H315, H319, H335) B Assess Procedure - Weighing solid? - Making a solution? - Heating? A->B informs C Evaluate Quantities - Milligrams? - Grams? - Kilograms? B->C determines scale D Implement Engineering Controls (Fume Hood, Ventilated Enclosure) B->D C->D influences need for E Select Appropriate PPE (Gloves, Goggles, Lab Coat) D->E supplements F Establish Safe Work Practices (SOPs, Emergency Plan) E->F

Caption: Risk assessment workflow for chemical handling.

Personal Protective Equipment (PPE): Your Last Line of Defense

Engineering controls, such as fume hoods, are the primary method for minimizing exposure. However, appropriate PPE is mandatory to protect against accidental spills, splashes, or unforeseen events.[3]

Eye and Face Protection
  • Why: The compound "causes serious eye irritation" (H319).[1] Standard safety glasses are insufficient as they do not protect from splashes.

  • Recommendation: Chemical splash goggles that form a seal around the eyes are required.[4] If there is a significant risk of splashing, such as when handling larger quantities or preparing solutions, a face shield should be worn in addition to goggles.[4]

Skin and Body Protection
  • Why: The compound "causes skin irritation" (H315).[1] Contamination of personal clothing can lead to prolonged exposure.

  • Recommendations:

    • Gloves: Nitrile gloves are a standard for general laboratory use. Given the lack of specific chemical resistance data for this compound, double-gloving is a prudent measure, especially during procedures with a higher risk of contamination.[5] Gloves must be inspected for tears or holes before use and removed promptly without touching the outer surface with bare skin. Dispose of contaminated gloves immediately in the appropriate chemical waste stream.

    • Lab Coat: A long-sleeved laboratory coat is mandatory to protect the skin and clothing. Ensure cuffs are snug to prevent accidental contact with the wrists.[5]

    • Footwear: Closed-toe shoes must be worn at all times in the laboratory.[6]

Respiratory Protection
  • Why: The compound "may cause respiratory irritation" (H335), particularly if it becomes airborne as a fine dust.[1]

  • Recommendation: All handling of the solid compound, especially weighing and transferring, must be performed in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust particles.[7] If engineering controls are not available or are insufficient to control airborne dust, a NIOSH-approved respirator (e.g., an N95 or higher) is required.[8]

Table 2: Recommended PPE for Specific Operations

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transferring SolidChemical Splash GogglesDouble Nitrile GlovesLab CoatRequired: Chemical Fume Hood or Ventilated Enclosure. Respirator if controls are absent.
Preparing SolutionsChemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab CoatChemical Fume Hood
Routine Reaction MonitoringChemical Splash GogglesNitrile GlovesLab CoatStandard Laboratory Ventilation

Operational Plan: Step-by-Step Handling Protocols

Adherence to a standard operating procedure (SOP) minimizes variability and risk.

Protocol 1: Weighing and Transferring the Solid Compound
  • Preparation: Designate a specific area within a chemical fume hood for handling the compound.

  • Don PPE: Put on all required PPE as outlined in Table 2.

  • Tare Vessel: Place a clean, tared weigh boat or container on the analytical balance inside the fume hood or ventilated enclosure.

  • Transfer: Carefully use a clean spatula to transfer the desired amount of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride to the weigh boat. Avoid any actions that could generate dust.

  • Clean-up: After transfer, gently tap the spatula on the inside of the container to dislodge any remaining powder. Decontaminate the spatula and the weighing area.

  • Secure: Tightly seal the source container.[9]

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup A Verify Fume Hood Certification B Don Appropriate PPE A->B C Prepare & Label Destination Vessel B->C D Transfer Compound Inside Hood C->D E Add Solvent/ Reagents Slowly D->E F Seal Vessel E->F G Decontaminate Work Surface & Tools F->G H Dispose of Contaminated Materials in Waste G->H I Doff PPE & Wash Hands H->I

Caption: General workflow for handling the chemical.

Emergency and Spill Management

First Aid Measures[9][11]
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Spill Response

For a small spill of the solid material:

  • Evacuate: Alert personnel in the immediate area.

  • Ventilate: Ensure the fume hood is operating correctly.

  • Contain: Gently cover the spill with a dry, inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the material into a suitable, labeled container for chemical waste disposal. Avoid creating dust.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Storage and Disposal Plan

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][9]

  • Keep away from incompatible materials such as strong oxidizing agents.[10][11]

  • Ensure containers are clearly labeled with the chemical name and hazard warnings.[10]

  • Do not store on high shelves, and ensure shelving is secure.[12]

Disposal
  • Waste Generation: All materials contaminated with 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride, including gloves, weigh boats, and cleaning materials, must be considered hazardous waste.

  • Collection: Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Procedure: The hydrochloride salt suggests the compound is acidic. While neutralization of bulk acid waste is a common practice, the disposal of this specific organic hydrochloride should be handled by your institution's environmental health and safety (EHS) office.[13] Do not attempt to neutralize without EHS approval. Never dispose of this chemical down the drain. [14]

  • Compliance: All chemical waste disposal must be conducted in accordance with local, state, and federal regulations.

By integrating these safety protocols into your daily laboratory operations, you build a foundation of trust in your experimental outcomes and ensure the well-being of your entire research team.

References

  • Capot Chemical. (n.d.). MSDS of 6-methoxy-2-azaspiro[3.3]heptane hydrochloride. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride. PubChem Compound Database. Retrieved January 26, 2026, from [Link]

  • Angene Chemical. (2021). Safety Data Sheet: 2-Oxa-6-azaspiro[3.3]heptane. Retrieved January 26, 2026, from [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved January 26, 2026, from [Link]

  • SLS. (2021). A Guide to Handling and Storing Chemicals in a Lab. Retrieved January 26, 2026, from [Link]

  • Lab Alley. (n.d.). How to dispose of hydrochloric acid. Retrieved January 26, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Personal Protective Equipment. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved January 26, 2026, from [Link]

  • Storemasta. (2023). How to Store and Handle Chemicals in Laboratories: A Complete Guide. Retrieved January 26, 2026, from [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved January 26, 2026, from [Link]

  • MCR Safety. (n.d.). Understanding Solvents and PPE for Chemical Safety. Retrieved January 26, 2026, from [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved January 26, 2026, from [Link]

  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. Retrieved January 26, 2026, from [Link]

  • University of Toronto Scarborough. (n.d.). Hazardous Chemical Waste Disposal Section 7. Retrieved January 26, 2026, from [Link]

  • Indiana University. (n.d.). Storage of Laboratory Chemicals: Research Safety. Retrieved January 26, 2026, from [Link]

  • Allan Chemical Corporation. (n.d.). How to Choose PPE for Chemical Work. Retrieved January 26, 2026, from [Link]

  • HSC Chemistry. (n.d.). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved January 26, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

Reactant of Route 1
2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride
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2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride
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